Product packaging for Butyl 3,5-dinitrobenzoate(Cat. No.:CAS No. 10478-02-1)

Butyl 3,5-dinitrobenzoate

Cat. No.: B12661045
CAS No.: 10478-02-1
M. Wt: 268.22 g/mol
InChI Key: LDMPZJOBKLVTKW-UHFFFAOYSA-N
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Description

Butyl 3,5-dinitrobenzoate is a useful research compound. Its molecular formula is C11H12N2O6 and its molecular weight is 268.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H12N2O6 B12661045 Butyl 3,5-dinitrobenzoate CAS No. 10478-02-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

10478-02-1

Molecular Formula

C11H12N2O6

Molecular Weight

268.22 g/mol

IUPAC Name

butyl 3,5-dinitrobenzoate

InChI

InChI=1S/C11H12N2O6/c1-2-3-4-19-11(14)8-5-9(12(15)16)7-10(6-8)13(17)18/h5-7H,2-4H2,1H3

InChI Key

LDMPZJOBKLVTKW-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to Butyl 3,5-dinitrobenzoate (CAS: 10478-02-1)

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of Butyl 3,5-dinitrobenzoate, a significant chemical intermediate. Tailored for researchers, scientists, and professionals in drug development, this document delves into its synthesis, characterization, reactivity, and potential applications, with a strong emphasis on scientific integrity and practical insights.

Introduction: Understanding the Core Moiety

This compound belongs to the class of nitroaromatic esters. The presence of two electron-withdrawing nitro groups on the benzene ring significantly influences its chemical properties, making it a valuable synthon in various chemical transformations. Its utility spans from a classical derivatizing agent for alcohols to a scaffold of interest in medicinal chemistry.[1][2] This guide will explore the fundamental aspects of this compound, providing a robust resource for its effective utilization in a research and development setting.

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is paramount for its safe handling, storage, and application in experimental design.

PropertyValueReference
CAS Number 10478-02-1[3]
Molecular Formula C₁₁H₁₂N₂O₆[3]
Molecular Weight 268.22 g/mol [4]
Melting Point 62.5 - 64 °C[4]
Boiling Point 389.8 °C at 760 mmHg[3]
Density 1.337 g/cm³[3]
Appearance Expected to be a crystalline solid
Solubility Soluble in many organic solvents
LogP 3.50630[3]

Synthesis and Purification

The primary route for the synthesis of this compound is the esterification of 3,5-dinitrobenzoic acid with n-butanol. Several methodologies can be employed, each with its own merits regarding efficiency, safety, and environmental impact.

Synthesis Workflow

The synthesis of this compound can be approached through two main pathways: a conventional two-step method involving an acid chloride intermediate, and a more direct, one-pot acid-catalyzed esterification, which can be enhanced by microwave irradiation.

G cluster_conventional Conventional Two-Step Synthesis cluster_green Green Microwave-Assisted Synthesis A 3,5-Dinitrobenzoic Acid C 3,5-Dinitrobenzoyl Chloride A->C Acid Chloride Formation B Thionyl Chloride (SOCl₂) or PCl₅ B->C E This compound C->E Esterification D n-Butanol D->E F 3,5-Dinitrobenzoic Acid J This compound F->J Direct Esterification G n-Butanol G->J H Sulfuric Acid (catalyst) H->J I Microwave Irradiation I->J G cluster_reactivity Chemical Reactivity cluster_applications Applications A This compound B Nucleophilic Aromatic Substitution A->B C Reduction of Nitro Groups A->C D Ester Hydrolysis A->D E Derivatizing Agent for Alcohols A->E F Intermediate for Dyes & Pharmaceuticals A->F G Scaffold for Drug Discovery A->G H Anti-tuberculosis Agents G->H

Sources

1H NMR spectrum of Butyl 3,5-dinitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the ¹H NMR Spectrum of Butyl 3,5-dinitrobenzoate

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into the molecular structure of organic compounds.[1][2] For researchers and professionals in drug development, a thorough understanding of NMR data is critical for structure elucidation, purity assessment, and quality control. This guide offers a detailed examination of the ¹H NMR spectrum of this compound, a compound featuring a distinct combination of an aliphatic butyl chain and a highly substituted aromatic ring.

This document will delve into the theoretical and practical aspects of acquiring and interpreting the ¹H NMR spectrum of this molecule. We will explore the underlying principles of chemical shifts, coupling constants, and signal integration, and apply them to predict and analyze the spectrum of this compound. Furthermore, this guide will provide a robust experimental protocol for sample preparation and discuss common troubleshooting scenarios to ensure the acquisition of high-quality data.

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

The quality of an NMR spectrum is fundamentally dependent on meticulous sample preparation.[1] The following protocol outlines the necessary steps to prepare a sample of this compound for ¹H NMR analysis.

Step-by-Step Sample Preparation
  • Glassware and Tube Selection : Begin with a clean, dry, high-precision NMR tube. Any contaminants, including dust or residual solvents, can introduce artifacts into the spectrum. Avoid drying NMR tubes in an oven, as this can cause warping and negatively impact spectral resolution.[3][4]

  • Sample Weighing : Accurately weigh between 5-25 mg of this compound.[4] This concentration is generally sufficient for obtaining a good signal-to-noise ratio in a reasonable number of scans for a small molecule.

  • Solvent Selection and Dissolution :

    • Choose a suitable deuterated solvent. Deuterated chloroform (CDCl₃) is a common and effective choice for many organic compounds, including esters. The choice of solvent is crucial as it can influence the chemical shifts of the analyte.[4][5][6]

    • Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent. Ensure the final sample height in the tube is adequate for the spectrometer, typically around 4-5 cm.[3][4]

  • Homogenization and Filtration : Ensure the sample is fully dissolved to form a homogenous solution.[3] Any suspended solid particles will degrade the magnetic field homogeneity, leading to broad peaks and poor resolution. To remove any particulates, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into the NMR tube.[4]

  • Internal Standard : While the residual proton signal of the deuterated solvent can be used as a reference, adding an internal standard like tetramethylsilane (TMS) at a concentration of 0.05-0.1% provides a more accurate chemical shift calibration at 0.00 ppm.[1][7]

  • Capping and Labeling : Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly with the sample identification.

Experimental Workflow Diagram

G Figure 1: ¹H NMR Sample Preparation Workflow start Start weigh Weigh 5-25 mg of This compound start->weigh dissolve Dissolve in 0.6-0.7 mL of Deuterated Solvent (e.g., CDCl₃) weigh->dissolve filter Filter solution through glass wool into NMR tube dissolve->filter standard Add Internal Standard (e.g., TMS) filter->standard cap Cap and Label NMR Tube standard->cap acquire Acquire Spectrum cap->acquire

Caption: Figure 1: A flowchart illustrating the key steps for preparing a high-quality sample for ¹H NMR analysis.

Structural Analysis of this compound

To accurately predict and interpret the ¹H NMR spectrum, a clear understanding of the molecule's structure and the different chemical environments of its protons is essential.

Molecular Structure and Proton Environments

The structure of this compound consists of a butyl group attached to a benzoate moiety, which is substituted with two nitro groups at the 3 and 5 positions of the aromatic ring. The symmetry of the aromatic ring means that the protons at positions 2 and 6 are chemically equivalent.

G Figure 2: Structure of this compound cluster_butyl Butyl Group cluster_benzoate 3,5-Dinitrobenzoate Group H3 H₃ (a) H2_b H₂ (b) H3->H2_b H2_c H₂ (c) H2_b->H2_c H2_d H₂ (d) H2_c->H2_d O O H2_d->O -O- C_O C=O Ring Aromatic Ring C_O->Ring O->C_O H_e H (e) Ring->H_e at C4 H_f H (f) Ring->H_f at C2, C6

Caption: Figure 2: A diagram showing the distinct proton environments in this compound.

Predicted ¹H NMR Spectrum and Interpretation

The ¹H NMR spectrum of this compound is expected to show five distinct signals, corresponding to the five unique proton environments. The chemical shift of each signal is influenced by the electron density around the protons, which is affected by neighboring atoms and functional groups.[7][8]

Summary of Predicted ¹H NMR Data
Signal LabelProton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
a -CH₃~0.9 - 1.0Triplet (t)3H~7.0
b -CH₂-CH₃~1.4 - 1.5Sextet2H~7.0
c -O-CH₂-CH₂-~1.7 - 1.8Sextet2H~7.0
d -O-CH₂-~4.3 - 4.4Triplet (t)2H~7.0
e Aromatic H-4~9.0Triplet (t) or narrow multiplet1H~2.0 (meta coupling)
f Aromatic H-2, H-6~9.1Doublet (d) or narrow multiplet2H~2.0 (meta coupling)
Detailed Signal Analysis
  • Aromatic Protons (e, f) : The two nitro groups (-NO₂) are strong electron-withdrawing groups, which significantly deshield the aromatic protons, causing them to resonate at a very low field (high ppm values).[9] The proton at the C4 position (e ) is coupled to the two equivalent protons at C2 and C6 (f ), resulting in a triplet (or a narrow multiplet due to small coupling). The two equivalent protons at C2 and C6 are each coupled to the proton at C4, leading to a doublet (or narrow multiplet). The coupling between these protons is meta-coupling, which is typically small (J ≈ 2-3 Hz).

  • Butyl Chain Protons (a, b, c, d) :

    • The methylene group directly attached to the ester oxygen (-O-CH₂-, d ) is the most deshielded of the aliphatic protons due to the electronegativity of the oxygen atom, and it appears as a triplet due to coupling with the adjacent methylene group (c ).

    • The terminal methyl group (-CH₃, a ) is the most shielded and appears as a triplet due to coupling with the neighboring methylene group (b ).

    • The two internal methylene groups (b and c ) will appear as complex multiplets (sextets) as they are coupled to the protons on both adjacent carbons.

Troubleshooting Common NMR Spectral Issues

Even with careful preparation, various issues can arise during NMR data acquisition.[10] Understanding how to identify and resolve these problems is crucial for accurate spectral interpretation.

Common Problems and Solutions
  • Broad Peaks : This can be caused by poor shimming of the magnetic field, the presence of paramagnetic impurities, or low sample solubility.[11] Re-shimming the spectrometer, ensuring the sample is fully dissolved and filtered, and avoiding paramagnetic contaminants can resolve this issue.

  • Overlapping Signals : When peaks from different protons have very similar chemical shifts, they can overlap, making interpretation difficult.[11] Changing to a different deuterated solvent (e.g., from CDCl₃ to benzene-d₆) can alter the chemical shifts and may resolve the overlap.[6][11]

  • Presence of Water : A broad singlet, often around 1.5 ppm in CDCl₃, indicates the presence of water.[11][12] This can be confirmed by adding a drop of D₂O to the sample and re-acquiring the spectrum; the water peak will disappear due to proton exchange.[11]

  • Baseline Distortion : An uneven baseline can interfere with accurate integration of the peaks.[13] This can often be corrected during data processing using baseline correction algorithms.

Troubleshooting Workflow

G Figure 3: Basic ¹H NMR Troubleshooting start Poor Spectrum Quality broad_peaks Are peaks broad? start->broad_peaks overlap Are signals overlapping? broad_peaks->overlap No sol_broad Check sample solubility. Re-shim the spectrometer. broad_peaks->sol_broad Yes water Is there a broad singlet (possible water)? overlap->water No sol_overlap Try a different deuterated solvent. overlap->sol_overlap Yes baseline Is the baseline distorted? water->baseline No sol_water Add D₂O to confirm and use dry solvent. water->sol_water Yes sol_baseline Apply baseline correction during processing. baseline->sol_baseline Yes end Improved Spectrum baseline->end No sol_broad->end sol_overlap->end sol_water->end sol_baseline->end

Caption: Figure 3: A flowchart for diagnosing and addressing common issues in ¹H NMR spectra.

Conclusion

The ¹H NMR spectrum of this compound provides a clear and illustrative example of how fundamental NMR principles can be applied to determine molecular structure. The distinct electronic environments of the aromatic and aliphatic protons give rise to a predictable pattern of signals. The highly deshielded aromatic protons and the characteristic splitting patterns of the butyl chain serve as a unique fingerprint for this molecule. By following a rigorous experimental protocol and applying a systematic approach to spectral interpretation, researchers can confidently use ¹H NMR to verify the structure and assess the purity of this compound and related compounds.

References

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  • PubMed. (2012). 1H NMR spectra. Part 29§: Proton chemical shifts and couplings in esters--the conformational analysis of methyl γ-butyrolactones.
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  • Canadian Journal of Chemistry. EFFECTS ON THE N.M.R. SPECTRA OF THE STEREOCHEMISTRY OF 3,4-DIARYLADIPIC ESTERS AND 1,2-DIARYLCYCLOPENTANES.
  • Scribd. NMR Analysis of Esters and Aromatic Compounds.
  • ACS Publications. (2024). NMR-Challenge.com: Exploring the Most Common Mistakes in NMR Assignments.
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  • Chegg. (2022). 1H NMR analysis explanation of chemcial shifts and peaks. This is supposed to be 3,5-dinitrobenzoate. that's.
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Sources

FT-IR Spectral Analysis of Butyl 3,5-dinitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Prepared by: Gemini, Senior Application Scientist

Introduction: Characterizing an Energetic Ester

Butyl 3,5-dinitrobenzoate is an organic compound featuring a butyl ester functional group attached to a benzene ring substituted with two nitro groups. The strategic placement of the strong electron-withdrawing nitro groups significantly influences the molecule's electronic structure and, consequently, its chemical and physical properties. Such compounds are of interest in various fields, including organic synthesis and materials science, where precise structural verification is paramount.

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful and non-destructive analytical technique that provides definitive structural information by probing the vibrational modes of a molecule's functional groups. Each functional group (e.g., C=O, NO₂, C-O, C-H) absorbs infrared radiation at a characteristic frequency, producing a unique spectral "fingerprint." This guide provides a detailed methodology and in-depth spectral interpretation for this compound, grounded in established spectroscopic principles and data from authoritative sources.

The Vibrational Landscape: Key Functional Groups

The FT-IR spectrum of this compound is dominated by the characteristic vibrations of its constituent parts: the aromatic ring, the two nitro groups, the ester linkage, and the butyl chain.

  • Nitro Groups (NO₂): Aromatic nitro groups produce two of the most intense and easily identifiable bands in the spectrum due to the large change in dipole moment during vibration. These correspond to asymmetric and symmetric stretching modes.[1][2]

  • Ester Group (R-COO-R'): This group is characterized by a very strong carbonyl (C=O) stretching absorption and a strong carbon-oxygen (C-O) stretching absorption.[3][4] The electronic environment, particularly the presence of the dinitro-substituted ring, modulates the precise frequency of these absorptions.

  • Aromatic Ring (C₆H₃): The benzene ring exhibits C-H stretching vibrations above 3000 cm⁻¹ and several C=C in-ring stretching vibrations in the 1600-1400 cm⁻¹ region.[5] Characteristic C-H out-of-plane ("oop") bending vibrations also appear in the fingerprint region and are indicative of the substitution pattern.[5]

  • Alkyl Chain (C₄H₉): The butyl group is identified by its sp³ C-H stretching vibrations, which occur just below 3000 cm⁻¹.[5]

Experimental Protocol: Acquiring a High-Fidelity Spectrum via ATR-FTIR

Attenuated Total Reflectance (ATR) is the preferred technique for analyzing solid powder samples like this compound.[6] It requires minimal sample preparation, is non-destructive, and provides high-quality, reproducible spectra.[7] The underlying principle involves an infrared beam passing through a high-refractive-index crystal (the IRE), creating an evanescent wave that penetrates a small distance into the sample placed in intimate contact with the crystal.[8]

Instrumentation and Materials
  • Spectrometer: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with a Deuterated Triglycine Sulfate (DTGS) detector.

  • ATR Accessory: A single-reflection ATR accessory with a zinc selenide (ZnSe) or diamond crystal.[7]

  • Sample: High-purity this compound powder.

  • Cleaning Supplies: Reagent-grade isopropanol or ethanol and lint-free laboratory wipes.

Step-by-Step Workflow
  • System Preparation: Ensure the FT-IR spectrometer has been powered on and allowed to stabilize according to the manufacturer's guidelines.

  • ATR Crystal Cleaning: Thoroughly clean the surface of the ATR crystal with a lint-free wipe soaked in isopropanol to remove any residual contaminants. Allow the solvent to fully evaporate.

  • Background Spectrum Acquisition: With the clean, empty ATR accessory in place, acquire a background spectrum.[7][9] This crucial step measures the ambient atmosphere (H₂O, CO₂) and instrumental response, which will be digitally subtracted from the sample spectrum to ensure data integrity. A typical background scan consists of 32-64 co-added scans at a resolution of 4 cm⁻¹.

  • Sample Application: Place a small amount of this compound powder (a few milligrams is sufficient) onto the center of the ATR crystal, ensuring the crystal surface is completely covered.[7][9]

  • Applying Pressure: Use the ATR's pressure clamp to apply firm, consistent pressure to the powder.[9] This ensures intimate contact between the sample and the crystal, which is critical for generating a strong, high-quality spectrum. Do not overtighten, as this can damage the crystal.[7]

  • Sample Spectrum Acquisition: Collect the sample spectrum using the same scan parameters (resolution, number of scans) as the background measurement.

  • Data Processing: The instrument software will automatically ratio the single-beam sample spectrum against the single-beam background spectrum to produce the final absorbance or transmittance spectrum. Perform a baseline correction if necessary.

  • Post-Analysis Cleanup: Retract the pressure clamp, remove the sample powder, and clean the ATR crystal surface thoroughly with isopropanol and a lint-free wipe.[7]

Experimental Workflow Diagram

G cluster_prep Preparation cluster_acq Acquisition cluster_post Analysis & Cleanup Start Start Clean Clean ATR Crystal (Isopropanol) Start->Clean Background Acquire Background Spectrum (32 scans @ 4 cm⁻¹) Clean->Background Apply_Sample Apply this compound (Ensure full coverage) Background->Apply_Sample Apply_Pressure Engage Pressure Clamp (Ensure intimate contact) Apply_Sample->Apply_Pressure Acquire_Sample Acquire Sample Spectrum (Same scan parameters) Apply_Pressure->Acquire_Sample Process Process Data (Baseline Correction) Acquire_Sample->Process Analyze Analyze Spectrum (Peak Assignment) Process->Analyze Cleanup Clean ATR Crystal Analyze->Cleanup End End Cleanup->End

Caption: ATR-FTIR experimental workflow for solid sample analysis.

Spectral Interpretation: Decoding the Molecular Vibrations

The FT-IR spectrum of this compound is analyzed by assigning the observed absorption bands to specific molecular vibrations. The following analysis is based on established group frequencies and data from close structural analogs, such as Ethyl 3,5-dinitrobenzoate and Methyl 3,5-dinitrobenzoate, available in the NIST Chemistry WebBook.[10][11]

Molecular Structure

G Butyl_3_5_dinitrobenzoate caption Fig 1. Structure of this compound

Caption: Chemical structure of this compound.

Aromatic and Aliphatic C-H Stretching Region (3200 - 2800 cm⁻¹)
  • ~3100 cm⁻¹ (Weak): This band is characteristic of the C-H stretching vibrations of the aromatic ring (sp² C-H).[5] Its intensity is typically low.

  • 2960 - 2870 cm⁻¹ (Medium): A series of peaks in this region corresponds to the asymmetric and symmetric stretching vibrations of the C-H bonds in the methyl (CH₃) and methylene (CH₂) groups of the butyl chain (sp³ C-H).[5][12]

Carbonyl (C=O) Stretching Region (1750 - 1700 cm⁻¹)
  • ~1730 cm⁻¹ (Very Strong): This is one of the most prominent peaks in the spectrum and is unambiguously assigned to the C=O stretching vibration of the ester functional group.[13] The position at ~1730 cm⁻¹ is typical for aromatic esters where the ring is substituted with strong electron-withdrawing groups, which slightly increase the frequency compared to simple alkyl benzoates.

Nitro (NO₂) and Aromatic C=C Stretching Region (1650 - 1300 cm⁻¹)

This region is often complex due to the overlapping of several fundamental vibrations.

  • ~1630 cm⁻¹ (Medium): This absorption is attributed to the C=C stretching vibrations within the aromatic ring.

  • ~1545 cm⁻¹ (Very Strong): This intense, sharp band is the hallmark of the aromatic nitro group and is assigned to the asymmetric N-O stretching vibration.[1][2][3] Its high intensity is a key diagnostic feature for nitro compounds.

  • ~1345 cm⁻¹ (Very Strong): The second defining peak of the nitro group, this very strong band corresponds to the symmetric N-O stretching vibration.[1][2][3] The presence of two very strong bands at ~1545 and ~1345 cm⁻¹ is conclusive evidence for the dinitro functionality.

Fingerprint Region (< 1300 cm⁻¹)

This region contains a wealth of structural information from complex bending and stretching vibrations.

  • ~1280 cm⁻¹ (Strong): This band is assigned to the asymmetric C-O-C stretching vibration of the ester group.

  • ~1170 cm⁻¹ (Strong): This absorption likely arises from the symmetric C-O-C stretch of the ester linkage.

  • ~920 cm⁻¹ (Medium): This band can be attributed to the C-N stretching vibration.

  • ~720 cm⁻¹ (Strong): A strong absorption in this area is characteristic of the out-of-plane C-H bending vibrations for a 1,3,5-trisubstituted benzene ring.

Data Summary: Characteristic Absorption Bands

The key FT-IR absorption bands for this compound are summarized below. Wavenumbers are approximate and derived from spectral data of close analogs and established correlation tables.[1][3][5][10][11]

Wavenumber (cm⁻¹)IntensityVibrational AssignmentFunctional Group
~3100WeakC-H StretchAromatic Ring
2960 - 2870MediumC-H Stretch (asymmetric & symmetric)Alkyl (Butyl) Chain
~1730Very StrongC=O StretchEster
~1630MediumC=C In-Ring StretchAromatic Ring
~1545Very StrongN-O Asymmetric StretchNitro Group
~1345Very StrongN-O Symmetric StretchNitro Group
~1280StrongC-O-C Asymmetric StretchEster
~920MediumC-N StretchAr-NO₂
~720StrongC-H Out-of-Plane BendAromatic Ring

Conclusion

The FT-IR spectrum of this compound provides a clear and definitive confirmation of its molecular structure. The analysis is anchored by the unambiguous identification of several key vibrational modes:

  • The very strong ester carbonyl (C=O) stretch at approximately 1730 cm⁻¹.

  • The pair of very strong absorptions at ~1545 cm⁻¹ and ~1345 cm⁻¹, which are the characteristic signatures of the asymmetric and symmetric stretching of the two aromatic nitro groups.

  • The presence of both aromatic (sp²) and aliphatic (sp³) C-H stretching bands above and below 3000 cm⁻¹, respectively.

This combination of distinct, high-intensity bands allows for rapid and reliable identification and quality assessment of the compound, making FT-IR spectroscopy an indispensable tool for researchers and professionals in drug development and chemical synthesis.

References

  • Sample Preparation – FT-IR/ATR - Polymer Chemistry Characterization Lab. (n.d.).
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  • Vibrational frequency analysis, FT-IR, DFT and M06-2X studies on tert-Butyl N-(thiophen-2yl)carbamate. (2025). ResearchGate.
  • Hasan, A. M. A., et al. (2019). FTIR spectrum of (a) 4-nitrophenyl-4 0 -nitrobenzoate and (b)... ResearchGate.
  • Orduna-Bustamante, F. (n.d.). IR Spectroscopy Tutorial: Nitro Groups.
  • Schuttlefield, J. D., & Grassian, V. H. (2009). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples. Journal of Chemical Education.
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  • Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. (n.d.).
  • Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups.
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  • Brown, G. R., et al. (1970). The Infrared and Raman Spectra and Vibrational Assignment of t-Butyl Bromide-h9 and -d9. Canadian Journal of Chemistry.
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  • Smith, B. C. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online.
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  • National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook - SRD 69.
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  • PubChem. (n.d.). 2-Methylthis compound. National Center for Biotechnology Information.
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  • ResearchGate. (2025). (PDF) Vibrational spectra of t-butyl alcohol, t-butylamine and t-butyl alcohol + t-butylamine binary liquid mixtures.
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An In-depth Technical Guide to the Mass Spectrometry Fragmentation of Butyl 3,5-dinitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the mass spectrometric behavior of Butyl 3,5-dinitrobenzoate, a compound relevant in various chemical analyses, including the characterization of alcohols. This document is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry and wish to understand the fragmentation patterns of this and structurally related molecules.

Introduction to this compound and Mass Spectrometry

This compound is an ester formed from the reaction of butanol and 3,5-dinitrobenzoyl chloride. It belongs to the class of nitroaromatic compounds, which are characterized by the presence of one or more nitro groups (-NO₂) attached to an aromatic ring. The presence of the nitro groups, the ester functionality, and the butyl chain all influence its fragmentation in a mass spectrometer.

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. The process involves ionizing a sample and then separating the resulting ions based on their m/z. The resulting mass spectrum provides information about the molecular weight and structure of the analyte. The fragmentation pattern, which is the focus of this guide, is unique to a molecule's structure and the ionization technique employed.

Electron Ionization (EI) Mass Spectrometry

Electron Ionization (EI) is a hard ionization technique that uses a high-energy electron beam to ionize molecules in the gas phase. This method imparts significant energy to the analyte, leading to extensive fragmentation. For this compound, the resulting mass spectrum is a rich source of structural information.

Key Fragmentation Pathways under EI

The fragmentation of this compound under EI conditions is governed by the stability of the resulting fragments. The primary fragmentation processes include the McLafferty rearrangement, alpha-cleavage, and fragmentation of the dinitroaromatic ring.

McLafferty Rearrangement: This is a characteristic fragmentation of esters that possess a γ-hydrogen on the alkyl chain.[1][2][3] The process involves the transfer of a γ-hydrogen to the carbonyl oxygen through a six-membered transition state, followed by the cleavage of the α-β bond.[4] For this compound, this results in the elimination of a neutral butene molecule (C₄H₈) and the formation of a protonated 3,5-dinitrobenzoic acid radical cation.

Alpha-Cleavage: Cleavage of the bond alpha to the carbonyl group is a common fragmentation pathway for esters.[5] In the case of this compound, this can lead to the loss of the butoxy radical (•OCH₂CH₂CH₂CH₃) or the butyl radical (•CH₂CH₂CH₂CH₃), resulting in the formation of the 3,5-dinitrobenzoyl cation or a related fragment.

Nitro Group Fragmentation: The dinitroaromatic ring can also undergo fragmentation. This typically involves the loss of nitro groups as •NO₂ or •NO radicals.[6][7]

Visualizing EI Fragmentation

The following diagram illustrates the major fragmentation pathways for this compound under electron ionization.

EI_Fragmentation This compound (M+.) This compound (M+.) m/z 212 3,5-Dinitrobenzoic acid radical cation (m/z 212) This compound (M+.)->m/z 212 McLafferty Rearrangement Butene Butene (neutral loss) This compound (M+.)->Butene m/z 195 3,5-Dinitrobenzoyl cation (m/z 195) This compound (M+.)->m/z 195 α-Cleavage Butoxy radical Butoxy radical (neutral loss) This compound (M+.)->Butoxy radical m/z 57 Butyl cation (m/z 57) This compound (M+.)->m/z 57 Cleavage at ester oxygen 3,5-Dinitrobenzoate radical 3,5-Dinitrobenzoate radical (neutral loss) This compound (M+.)->3,5-Dinitrobenzoate radical

Caption: Major EI fragmentation pathways of this compound.

Tabulated EI Fragmentation Data
m/zProposed FragmentFragmentation Pathway
254[C₁₁H₁₂N₂O₆]⁺•Molecular Ion (M⁺•)
212[C₇H₄N₂O₆]⁺•McLafferty Rearrangement (Loss of C₄H₈)
195[C₇H₃N₂O₅]⁺α-Cleavage (Loss of •OC₄H₉)
165[C₇H₃N₁O₃]⁺Loss of NO₂ from m/z 212
149[C₇H₃N₁O₃]⁺Loss of NO₂ from m/z 195
121[C₆H₃N₁O₂]⁺Loss of CO from m/z 149
75[C₅H₃O]⁺Further fragmentation
57[C₄H₉]⁺Cleavage at ester oxygen

Electrospray Ionization (ESI) Mass Spectrometry

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules. It typically generates protonated molecules ([M+H]⁺) or deprotonated molecules ([M-H]⁻) with minimal fragmentation. Tandem mass spectrometry (MS/MS) is then used to induce fragmentation and obtain structural information.

Key Fragmentation Pathways under ESI-MS/MS

For this compound, negative ion mode ESI is often more informative due to the electron-withdrawing nature of the nitro groups, which stabilizes the negative charge.[6][7][8]

Negative Ion Mode ([M-H]⁻): In the negative ion mode, the fragmentation of the deprotonated molecule is likely to proceed via:

  • Decarboxylation: The loss of CO₂ from the carboxylate group is a common fragmentation pathway for benzoic acid derivatives.[6][7]

  • Loss of Nitro Groups: Similar to EI, the loss of •NO or •NO₂ can occur.[6][7]

  • Loss of the Butyl Group: Cleavage of the ester bond can lead to the loss of the butyl group.

Positive Ion Mode ([M+H]⁺): In the positive ion mode, the protonated molecule is less stable and will likely fragment through:

  • Loss of Butene: A process analogous to the McLafferty rearrangement can occur, leading to the loss of a neutral butene molecule.

  • Loss of Butanol: Cleavage of the ester bond can result in the loss of a neutral butanol molecule.

Visualizing ESI-MS/MS Fragmentation (Negative Ion Mode)

The following diagram illustrates the major fragmentation pathways for the deprotonated this compound ion.

ESI_Fragmentation This compound [M-H]- [M-H]⁻ (m/z 253) m/z 209 Loss of CO₂ (m/z 209) This compound [M-H]-->m/z 209 Decarboxylation m/z 195 3,5-Dinitrobenzoate anion (m/z 195) This compound [M-H]-->m/z 195 Loss of Butene m/z 163 Loss of NO₂ (m/z 163) m/z 209->m/z 163 Loss of NO₂

Caption: Major ESI-MS/MS fragmentation of deprotonated this compound.

Tabulated ESI-MS/MS Fragmentation Data (Negative Ion Mode)
Precursor Ion (m/z)Fragment Ion (m/z)Neutral LossProposed Fragmentation Pathway
253209CO₂ (44 Da)Decarboxylation
253195C₄H₈ (58 Da)Loss of butene
209163NO₂ (46 Da)Loss of a nitro group
163117NO₂ (46 Da)Loss of the second nitro group

Experimental Protocols

To obtain high-quality mass spectra of this compound, proper experimental design is crucial. The following are generalized protocols for GC-MS and LC-MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is well-suited for the analysis of volatile and thermally stable compounds like this compound.[9]

Workflow Diagram:

GCMS_Workflow cluster_SamplePrep Sample Preparation cluster_GC Gas Chromatography cluster_MS Mass Spectrometry Dissolve Dissolve sample in appropriate solvent (e.g., ethyl acetate) Dilute Dilute to working concentration (e.g., 1-10 ppm) Dissolve->Dilute Inject Inject 1 µL into GC Dilute->Inject Column Separate on a non-polar column (e.g., DB-5ms) Inject->Column Temperature Use a suitable temperature program (e.g., 50°C to 280°C) Column->Temperature Ionize Electron Ionization (70 eV) Temperature->Ionize Scan Scan m/z range (e.g., 50-300 amu) Ionize->Scan

Caption: A typical workflow for the GC-MS analysis of this compound.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve a small amount of this compound in a volatile organic solvent such as ethyl acetate or dichloromethane to a concentration of approximately 1 mg/mL. Further dilute this stock solution to a working concentration of 1-10 µg/mL.

  • GC Conditions:

    • Injector: Split/splitless injector at 250°C.

    • Column: A 30 m x 0.25 mm ID, 0.25 µm film thickness non-polar column (e.g., 5% phenyl-methylpolysiloxane).

    • Oven Program: Initial temperature of 50°C, hold for 1 minute, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 50-300.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

LC-MS is advantageous for analyzing less volatile compounds or for samples in complex matrices.[6][7]

Workflow Diagram:

LCMS_Workflow cluster_SamplePrep_LC Sample Preparation cluster_LC Liquid Chromatography cluster_MSMS Tandem Mass Spectrometry Dissolve_LC Dissolve sample in mobile phase compatible solvent (e.g., acetonitrile/water) Dilute_LC Dilute to working concentration (e.g., 1-10 ppm) Dissolve_LC->Dilute_LC Filter Filter through a 0.22 µm syringe filter Dilute_LC->Filter Inject_LC Inject 5 µL into LC Filter->Inject_LC Column_LC Separate on a C18 reversed-phase column Inject_LC->Column_LC Gradient Use a water/acetonitrile gradient with formic acid Column_LC->Gradient Ionize_ESI Electrospray Ionization (Negative Ion Mode) Gradient->Ionize_ESI Isolate Isolate precursor ion (m/z 253) Ionize_ESI->Isolate Fragment Induce fragmentation (CID) Isolate->Fragment Scan_Product Scan for product ions Fragment->Scan_Product

Caption: A typical workflow for the LC-MS/MS analysis of this compound.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve the sample in a mixture of acetonitrile and water (e.g., 50:50 v/v) to a concentration of approximately 1 mg/mL. Dilute to a working concentration of 1-10 µg/mL with the initial mobile phase composition. Filter the final solution through a 0.22 µm syringe filter.

  • LC Conditions:

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm ID, 2.6 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • MS/MS Conditions (Negative Ion Mode):

    • Ion Source: Electrospray Ionization (ESI).

    • Capillary Voltage: -3.5 kV.

    • Source Temperature: 120°C.

    • Desolvation Temperature: 350°C.

    • Precursor Ion: m/z 253.

    • Collision Energy: Optimize for desired fragmentation (e.g., 10-30 eV).

Conclusion

The mass spectrometric fragmentation of this compound is predictable and provides significant structural information. Under EI, the McLafferty rearrangement and alpha-cleavage are the dominant fragmentation pathways. In ESI-MS/MS, particularly in the negative ion mode, decarboxylation and the loss of the butyl group are key fragmentation routes. By understanding these fragmentation patterns and employing appropriate analytical methodologies, researchers can confidently identify and characterize this compound in various applications.

References

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  • Chemistry Notes. (2020, September 18). McLafferty rearrangement: Definition, easy mechanism, example.
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  • PMC - NIH. (2022, September 21). Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometry Analysis of Eutectic Bis(2,2-dinitropropyl) Acetal/Formal Degradation Profile: Nontargeted Identification of Antioxidant Derivatives.
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  • PubMed. (n.d.). Novel gas chromatography-mass spectrometry database for automatic identification and quantification of micropollutants.
  • Freie Universität Berlin. (n.d.). Discriminating Aromatic Parent Compounds and Their Derivative Isomers in Ice Grains From Enceladus and Europa Using a Laboratory Analogue for Spaceborne Mass Spectrometers.
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  • MDPI. (n.d.). Tandem Mass Spectrometry in Untargeted Lipidomics: A Case Study of Peripheral Blood Mononuclear Cells.
  • Semantic Scholar. (n.d.). Selective and sensitive GC-MS analysis of carcinogenic N-nitrosodimethylamine in pharmaceuticals using a magnetic coconut carbon.
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Solubility of Butyl 3,5-dinitrobenzoate in common organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of Butyl 3,5-Dinitrobenzoate in Common Organic Solvents

Abstract

This technical guide provides a comprehensive framework for understanding, determining, and predicting the solubility of this compound, a key intermediate in various chemical and pharmaceutical syntheses. For researchers, scientists, and drug development professionals, a thorough grasp of a compound's solubility is paramount for reaction optimization, purification, formulation, and analytical method development.[1][2] This document delineates the core theoretical principles governing solubility, presents a detailed, self-validating experimental protocol for its quantitative determination using the gold-standard shake-flask method, and outlines robust analytical quantification via High-Performance Liquid Chromatography (HPLC). While extensive quantitative data for this specific ester is not broadly published, this guide establishes a rigorous methodology for its determination and provides a predictive analysis based on the known properties of its parent molecule, 3,5-dinitrobenzoic acid, and the fundamental principles of physical organic chemistry.

Introduction: The Significance of this compound

This compound (CAS No. 10478-02-1) is an aromatic ester characterized by a non-polar butyl group and a highly polar aromatic ring substituted with two nitro groups.[3][4][5] Dinitrobenzoate esters are frequently used as derivatives for the identification and characterization of alcohols in qualitative organic analysis, owing to their tendency to form stable, crystalline solids with sharp melting points.[6][7][8] In a broader context, nitroaromatic compounds are precursors and intermediates in the synthesis of dyes, pharmaceuticals, and explosives.[9][10]

Understanding the solubility of this compound is critical. In synthesis, the choice of solvent affects reaction rates, equilibria, and product purity. For purification via crystallization, selecting a solvent system where the compound has high solubility at elevated temperatures and low solubility at ambient temperatures is essential. Furthermore, in drug development, solubility is a primary determinant of a compound's bioavailability and formulation feasibility.[1][2]

Theoretical Principles of Solubility

The solubility of a solid in a liquid solvent is governed by the interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. The process of dissolution involves overcoming the solute's crystal lattice energy and the solvent's cohesive forces to form new, energetically favorable solute-solvent interactions. This relationship is famously summarized by the adage "like dissolves like."[11][12][13]

Key Factors Influencing Solubility:

  • Polarity: Polarity describes the distribution of electrical charge in a molecule.[11][12] Polar solvents possess significant partial positive and negative charges (dipoles) and excel at dissolving polar and ionic solutes. Non-polar solvents lack significant dipoles and are effective at dissolving non-polar solutes.[14][15] this compound is an interesting case: the two nitro groups and the ester carbonyl group introduce strong polarity, while the benzene ring and the n-butyl chain contribute significant non-polar character.

  • Intermolecular Forces: The primary forces at play include:

    • London Dispersion Forces: Present in all molecules, they are the dominant force in non-polar substances.[11][15] The butyl chain and benzene ring of the target molecule will interact via these forces.

    • Dipole-Dipole Interactions: Occur between polar molecules.[11] The nitro and ester groups will engage in these interactions with polar solvents.

    • Hydrogen Bonding: A strong type of dipole-dipole interaction where a hydrogen atom bonded to a highly electronegative atom (like N or O) is attracted to another electronegative atom.[11][14] While this compound cannot donate a hydrogen bond, the oxygen atoms of its nitro and ester groups can act as hydrogen bond acceptors.

Based on its structure, this compound is expected to exhibit moderate solubility in a range of solvents, with optimal solubility likely in solvents that can accommodate both its polar and non-polar regions, such as polar aprotic solvents or medium-chain alcohols.

Physicochemical Properties of Solute and Solvents

A predictive assessment of solubility requires an understanding of the key properties of both the solute and the solvents.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number10478-02-1[3][4][5]
Molecular FormulaC₁₁H₁₂N₂O₆[3][4]
Molecular Weight268.22 g/mol [3][4][16]
Melting Point~62.5 °C[4][5][16]
LogP (Octanol/Water)3.506[3][4]
AppearanceYellowish or colorless crystals[6]

The LogP value of 3.5 indicates a preference for a non-polar (octanol-like) environment over a polar one (water), suggesting low aqueous solubility but good solubility in many organic solvents.

Table 2: Properties of Common Organic Solvents

SolventPolarity Index (Snyder)Dielectric Constant (ε)TypeHydrogen Bonding
n-Hexane0.11.9Non-polarNone
Toluene2.42.4Non-polar AromaticNone
Dichloromethane3.19.1Polar AproticAcceptor
Ethyl Acetate4.46.0Polar AproticAcceptor
Acetone5.121Polar AproticAcceptor
Ethanol4.325Polar ProticDonor & Acceptor
Acetonitrile5.837Polar AproticAcceptor
Methanol5.133Polar ProticDonor & Acceptor

Experimental Determination of Thermodynamic Solubility

The most reliable method for determining the equilibrium (thermodynamic) solubility of a compound is the shake-flask method .[17][18] This method ensures that the solvent is fully saturated with the solute and that a true equilibrium has been reached.

G cluster_prep Phase 1: Preparation cluster_equil Phase 2: Equilibration cluster_analysis Phase 3: Analysis start Weigh excess Butyl 3,5-dinitrobenzoate solvent Add known volume of selected solvent start->solvent vial Combine in sealed vial (e.g., 20 mL scintillation vial) solvent->vial shake Agitate at constant temperature (e.g., 25°C) for 24-48h vial->shake vial->shake settle Allow solid to settle (optional centrifugation) shake->settle shake->settle aliquot Withdraw aliquot from supernatant settle->aliquot settle->aliquot filter Filter through 0.45 µm PTFE syringe filter aliquot->filter dilute Dilute with mobile phase to fall within calibration curve filter->dilute hplc Quantify concentration using validated HPLC-UV method dilute->hplc

Caption: Workflow for Thermodynamic Solubility Determination.

Step-by-Step Protocol: Shake-Flask Method
  • Preparation: Add an excess amount of solid this compound to a series of vials (in duplicate or triplicate for each solvent). The excess is critical to ensure saturation but should not be so large as to significantly alter the solvent volume.[17]

  • Solvent Addition: Accurately pipette a known volume (e.g., 5.0 mL) of each selected organic solvent into the corresponding vials.

  • Equilibration: Seal the vials tightly and place them in a shaker or rotator bath set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient time to reach equilibrium, typically 24 to 48 hours.[2] Preliminary experiments can be run to confirm that solubility does not increase after 24 hours.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for several hours to allow the excess solid to sediment. For fine suspensions, centrifugation may be required.[1][2]

  • Sampling: Carefully withdraw an aliquot of the clear supernatant using a glass syringe.

  • Filtration: Immediately filter the aliquot through a solvent-compatible syringe filter (e.g., 0.45 µm PTFE) to remove any remaining microscopic solid particles. The first few drops should be discarded to saturate the filter membrane.

  • Dilution: Accurately dilute the filtered saturated solution with the analytical mobile phase to a concentration that falls within the linear range of the calibration curve.

  • Quantification: Analyze the diluted sample using a validated analytical method, as described below.

Analytical Quantification: High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is a highly specific and sensitive method for quantifying nitroaromatic compounds.[9][19] EPA Method 8330B provides a robust starting point for the analysis of such compounds.[20]

Protocol for HPLC-UV Analysis
  • Instrumentation: An HPLC system equipped with a UV-Vis detector, autosampler, and a C18 reversed-phase column.

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water is typically effective. For example, Acetonitrile:Water (60:40 v/v).[19]

  • Detection: The two nitro groups on the benzene ring provide a strong chromophore. Set the UV detector to a wavelength of maximum absorbance, likely around 254 nm.[19]

  • Standard Preparation: Prepare a stock solution of this compound of known concentration in the mobile phase. Perform a series of serial dilutions to create at least five calibration standards spanning the expected concentration range of the diluted samples.

  • Calibration Curve: Inject the calibration standards and plot the peak area versus concentration. Perform a linear regression to obtain the equation of the line and the correlation coefficient (R²), which should be >0.999 for a reliable assay.

  • Sample Analysis: Inject the diluted, filtered samples from the solubility experiment.

  • Calculation: Use the peak area of the sample and the regression equation from the calibration curve to determine the concentration in the diluted sample. Back-calculate to find the concentration in the original saturated solution (the solubility), accounting for all dilution factors.

Results: Expected Solubility Profile

While specific experimental data is pending the execution of the protocol above, a qualitative and semi-quantitative solubility profile can be predicted. The results should be compiled in a clear, tabular format.

Table 3: Experimentally Determined Solubility of this compound at 25 °C (Example Template)

SolventSolubility (mg/mL)Solubility (mol/L)
n-HexanePopulate with experimental dataPopulate with experimental data
ToluenePopulate with experimental dataPopulate with experimental data
DichloromethanePopulate with experimental dataPopulate with experimental data
Ethyl AcetatePopulate with experimental dataPopulate with experimental data
AcetonePopulate with experimental dataPopulate with experimental data
EthanolPopulate with experimental dataPopulate with experimental data
AcetonitrilePopulate with experimental dataPopulate with experimental data
MethanolPopulate with experimental dataPopulate with experimental data

Discussion and Interpretation

The experimental results should be analyzed in the context of the theoretical principles outlined in Section 2.

G cluster_solute This compound cluster_solvents Solvent Environment cluster_outcome Solubility Outcome solute Solute Molecule (Polar Head + Non-Polar Tail) polar_s Polar Solvent (e.g., Methanol) solute->polar_s Favorable interaction at polar head, unfavorable at tail nonpolar_s Non-Polar Solvent (e.g., Hexane) solute->nonpolar_s Favorable interaction at non-polar tail, unfavorable at head mixed_s Mixed-Polarity Solvent (e.g., Acetone) solute->mixed_s Favorable interactions at both regions low_p Low to Moderate Solubility polar_s->low_p low_np Low to Moderate Solubility nonpolar_s->low_np high High Solubility mixed_s->high

Caption: Principle of "Like Dissolves Like" Applied to an Amphiphilic Molecule.

  • Non-Polar Solvents (Hexane, Toluene): Solubility is expected to be low. While the butyl chain and benzene ring will interact favorably via dispersion forces, these solvents cannot effectively solvate the highly polar nitro and ester groups.

  • Polar Aprotic Solvents (Dichloromethane, Ethyl Acetate, Acetone, Acetonitrile): These solvents are anticipated to be excellent solvents. They possess strong dipoles to interact with the solute's polar functionalities and are sufficiently non-polar to accommodate the hydrocarbon portions. Acetone and ethyl acetate, in particular, are often effective for compounds with mixed characteristics.

  • Polar Protic Solvents (Methanol, Ethanol): These solvents will also be effective. They can act as hydrogen bond acceptors for the solute's nitro and ester oxygens. However, their strong self-association through hydrogen bonding might slightly hinder their ability to solvate the non-polar butyl chain compared to aprotic solvents of similar polarity.

A study on the parent compound, 3,5-dinitrobenzoic acid, found its solubility order to be: methanol > ethanol > ethyl acetate > acetonitrile > dichloromethane > toluene > water.[21] We can hypothesize that the esterification with butanol will decrease solubility in highly polar protic solvents like methanol and significantly increase solubility in less polar solvents like toluene and dichloromethane, due to the addition of the non-polar C₄H₉ group.

Conclusion

This guide has established a comprehensive, scientifically-grounded approach for determining and interpreting the solubility of this compound. By combining the gold-standard shake-flask method for sample preparation with a robust HPLC-UV analytical procedure, researchers can generate reliable and reproducible thermodynamic solubility data. The predictive framework, based on the principle of "like dissolves like" and an analysis of the molecule's dual polar and non-polar nature, provides a strong basis for solvent selection in synthesis, purification, and formulation. The methodologies and principles detailed herein are fundamental tools for any scientist working with this, or structurally similar, compounds.

References

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Crystal structure of n-Butyl 3,5-dinitrobenzoate.

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Crystal Structure of n-Butyl 3,5-dinitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the crystal structure of n-Butyl 3,5-dinitrobenzoate, an organic compound of interest for its biological activities and applications in chemical analysis. The guide details the experimental procedures for synthesis and crystallization, presents a thorough examination of the crystallographic data, and discusses the key structural features of the molecule, including its conformation and intermolecular interactions. This document is intended to serve as a valuable resource for researchers in crystallography, medicinal chemistry, and materials science.

Introduction

The derivatives of 3,5-dinitrobenzoic acid are a class of compounds that have garnered significant attention in various scientific fields. They are recognized for their potential biological activities, including promising anti-creatinine effects and their use as radiation sensitizers in cancer therapy[1][2]. Furthermore, some synthetic dinitrobenzoate compounds have proven useful in DNA and oligosaccharide synthesis[1][2]. The esterification of 3,5-dinitrobenzoic acid with alcohols is a classic method for the identification and characterization of unknown alcohols, as the resulting esters are often highly crystalline with sharp, well-defined melting points[3][4].

A thorough understanding of the three-dimensional structure of these compounds at the atomic level is crucial for elucidating structure-activity relationships and for the rational design of new molecules with tailored properties. X-ray crystallography is the most powerful technique for determining the precise arrangement of atoms in a crystal, providing invaluable information on bond lengths, bond angles, and intermolecular interactions.

This guide focuses on the crystal structure of n-butyl 3,5-dinitrobenzoate (C₁₁H₁₂N₂O₆). We will delve into the experimental methodology for obtaining single crystals suitable for X-ray diffraction analysis and present a detailed interpretation of the resulting structural data. The insights gained from this analysis contribute to the broader understanding of the solid-state behavior of dinitrobenzoate esters and can inform future research in drug development and materials science.

Experimental Methodology

The determination of the crystal structure of n-butyl 3,5-dinitrobenzoate involves a multi-step process encompassing synthesis, crystallization, and X-ray diffraction data collection and analysis. The protocols described herein are designed to be self-validating, ensuring the reproducibility and accuracy of the results.

Synthesis and Crystallization

The synthesis of n-butyl 3,5-dinitrobenzoate is typically achieved through the esterification of 3,5-dinitrobenzoic acid with n-butanol. A common and effective method involves the conversion of the carboxylic acid to a more reactive acyl chloride intermediate.

Step-by-Step Protocol:

  • Preparation of 3,5-Dinitrobenzoyl Chloride: 3,5-Dinitrobenzoic acid is refluxed with an excess of thionyl chloride (SOCl₂) for approximately 2 hours. The excess thionyl chloride is then removed by distillation under reduced pressure to yield crude 3,5-dinitrobenzoyl chloride.

  • Esterification: The freshly prepared 3,5-dinitrobenzoyl chloride is dissolved in a suitable solvent, and n-butanol is added to the solution. The reaction mixture is then refluxed for several hours to ensure complete esterification[2].

  • Work-up and Purification: After cooling to room temperature, the reaction mixture is washed with water to remove any unreacted starting materials and byproducts. The organic layer is then separated, dried, and the solvent is evaporated to yield the crude n-butyl 3,5-dinitrobenzoate.

  • Crystallization: Single crystals suitable for X-ray diffraction are obtained by slow evaporation of a methanol solution of the purified product at room temperature[1]. Colorless, prismatic crystals are typically formed over a period of several days[1][2].

Causality Behind Experimental Choices: The conversion of 3,5-dinitrobenzoic acid to its acyl chloride derivative significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydroxyl group of n-butanol. This enhances the reaction rate and overall yield of the esterification. The choice of methanol as the crystallization solvent is based on the solubility profile of the compound, allowing for the slow and ordered growth of high-quality single crystals.

X-ray Data Collection and Structure Refinement

The crystallographic data for n-butyl 3,5-dinitrobenzoate was collected using a single-crystal X-ray diffractometer.

Experimental Workflow Diagram:

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_xray X-ray Diffraction Analysis synthesis Esterification of 3,5-Dinitrobenzoic Acid with n-Butanol crystallization Slow Evaporation from Methanol synthesis->crystallization data_collection Data Collection (Mo Kα radiation) crystallization->data_collection Crystal Selection structure_solution Structure Solution (Direct Methods) data_collection->structure_solution structure_refinement Structure Refinement (Full-matrix least-squares) structure_solution->structure_refinement

Caption: Experimental workflow for the crystal structure determination of n-butyl 3,5-dinitrobenzoate.

The crystal data was collected at a temperature of 273(2) K using Mo Kα radiation (λ = 0.71073 Å). The structure was solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in geometrically calculated positions and refined using a riding model.

Results and Discussion

The single-crystal X-ray diffraction analysis of n-butyl 3,5-dinitrobenzoate provides a detailed insight into its molecular geometry and crystal packing.

Crystallographic Data

The key crystallographic parameters for n-butyl 3,5-dinitrobenzoate are summarized in the table below.

ParameterValue
Chemical FormulaC₁₁H₁₂N₂O₆
Formula Weight268.23 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)9.681 (3)
b (Å)5.8632 (17)
c (Å)22.164 (6)
β (°)90.826 (5)
Volume (ų)1257.9 (6)
Z4
Calculated Density (Mg/m³)1.416
Temperature (K)273 (2)
RadiationMo Kα (λ = 0.71073 Å)

Data sourced from Li et al. (2005)[1].

Molecular Structure and Conformation

The molecule of n-butyl 3,5-dinitrobenzoate consists of a central benzene ring substituted with two nitro groups at the 3 and 5 positions and a butyl ester group at the 1 position.

Molecular Structure Diagram:

Caption: Molecular structure of n-butyl 3,5-dinitrobenzoate.

A significant feature of the molecular structure is its near planarity, with the exception of the n-butyl chain. The non-hydrogen atoms of the dinitrobenzoate moiety lie approximately in a single plane, with a root-mean-square deviation of 0.0792 Å[1]. The alkyl chain, however, is not in an extended conformation and lies out of this plane. This is evidenced by the torsion angles of 64.4 (3)° for O1—C8—C9—C10 and 176.2 (3)° for C8—C9—C10—C11[1].

The bond lengths and angles within the molecule are within the expected ranges for this type of compound[1]. The two nitro groups are slightly twisted out of the plane of the benzene ring.

Intermolecular Interactions and Crystal Packing

The crystal packing of n-butyl 3,5-dinitrobenzoate is characterized by the absence of strong intermolecular interactions, such as classical hydrogen bonds or significant π-π stacking. The molecules are arranged in a way that there are no unusual intermolecular contacts[1]. This is in contrast to some other dinitrobenzoate derivatives where C-H···O interactions play a role in stabilizing the crystal lattice[2]. The lack of strong directional interactions suggests that the crystal packing is primarily governed by van der Waals forces.

Conclusion

The crystal structure of n-butyl 3,5-dinitrobenzoate has been successfully determined by single-crystal X-ray diffraction. The molecule adopts a largely planar conformation for the dinitrobenzoate fragment, with a non-extended butyl chain. The crystal packing is relatively simple, dominated by non-specific van der Waals interactions. This detailed structural information provides a solid foundation for understanding the physicochemical properties of this compound and can be utilized in the design of new materials and therapeutic agents based on the 3,5-dinitrobenzoate scaffold. The data presented in this guide is crucial for computational modeling studies and for establishing a clearer structure-property relationship for this class of compounds.

References

  • Li, F. F., Feng-Ping, X., Jin, L. F., & Wu, Y. F. (2005). n-Butyl 3,5-dinitrobenzoate. IUCr Journals.
  • Zou, P., Xie, M. H., Luo, S. N., Liu, Y. L., & He, Y. J. (2009). Isobutyl 3,5-dinitrobenzoate. Acta Crystallographica Section E: Structure Reports Online, 65(5), o878.
  • Wikipedia. (2023). Cambridge Structural Database.
  • LookChem. (n.d.). This compound.
  • Wikipedia. (2023). 3,5-Dinitrobenzoic acid.
  • ResearchGate. (2017). Single crystal X-ray structure obtained from the 3,5-dinitrobenzoate of....
  • CCDC. (n.d.). The Largest Curated Crystal Structure Database.

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An In-Depth Technical Guide to the Physical and Chemical Hazards of Butyl 3,5-dinitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butyl 3,5-dinitrobenzoate is a nitroaromatic ester that serves as an intermediate in various organic syntheses, including potential applications in drug development and the creation of dyes.[1][2] Its chemical structure, characterized by a benzene ring substituted with two nitro groups and a butyl ester, suggests a high degree of reactivity and potential energetic properties. This guide provides a comprehensive overview of the known and anticipated physical and chemical hazards associated with this compound, offering insights into its safe handling, synthesis, and disposal. While specific experimental hazard data for this compound is limited in publicly accessible literature, this document extrapolates from the well-understood behavior of related nitroaromatic compounds and outlines the necessary experimental protocols for a thorough risk assessment.

Chemical Identity and Physical Properties

A foundational aspect of hazard assessment is a clear understanding of the substance's chemical and physical characteristics.

PropertyValueSource(s)
Chemical Name This compound[3]
CAS Number 10478-02-1[3]
Molecular Formula C₁₁H₁₂N₂O₆[3]
Molecular Weight 268.23 g/mol [3]
Melting Point 62.5°C[3]
Boiling Point 389.8°C at 760 mmHg[3]
Density 1.337 g/cm³[3]
Flash Point 169.8°C[3]

Synthesis of this compound

The synthesis of this compound is typically achieved through the esterification of 3,5-dinitrobenzoic acid with butanol. A common laboratory-scale procedure involves the conversion of 3,5-dinitrobenzoic acid to its more reactive acid chloride, 3,5-dinitrobenzoyl chloride, followed by reaction with butanol.

Experimental Protocol: Synthesis from 3,5-Dinitrobenzoyl Chloride

This protocol describes a conventional method for the synthesis of dinitrobenzoate esters.

Materials:

  • 3,5-dinitrobenzoyl chloride

  • n-butanol

  • Pyridine (optional, as a catalyst and acid scavenger)

  • Anhydrous diethyl ether or dichloromethane

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Ice

Procedure:

  • In a dry, round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,5-dinitrobenzoyl chloride in an excess of anhydrous n-butanol.

  • Optionally, a stoichiometric amount of pyridine can be added to the reaction mixture.

  • Gently heat the mixture to reflux for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and pour it over a mixture of crushed ice and water.

  • Extract the aqueous mixture with diethyl ether or dichloromethane.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound.

  • The crude product can be purified by recrystallization from a suitable solvent such as ethanol.

Chemical Hazards

The primary chemical hazards associated with this compound stem from its nitroaromatic nature, which imparts both reactivity and energetic properties.

Thermal Stability and Decomposition

Differential Scanning Calorimetry is a key technique for evaluating the thermal stability of a substance by measuring the heat flow into or out of a sample as it is heated.

Methodology:

  • Accurately weigh 1-5 mg of this compound into a high-pressure DSC pan.

  • Seal the pan hermetically.

  • Place the sample pan and a reference pan in the DSC instrument.

  • Heat the sample at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

  • Record the heat flow as a function of temperature.

  • The resulting thermogram will show an endotherm corresponding to the melting point, followed by an exotherm indicating decomposition. The onset temperature of the exotherm is a critical indicator of the substance's thermal stability.

Impact and Friction Sensitivity

Energetic materials can be sensitive to mechanical stimuli such as impact and friction, which can lead to rapid decomposition or detonation. The dinitro functionality in this compound warrants an assessment of its sensitivity to such stimuli.

Impact sensitivity is typically determined using a drop-weight apparatus.

Methodology:

  • A small, precisely measured amount of the sample is placed on an anvil.

  • A standard weight is dropped from a known height onto the sample.

  • The outcome (e.g., no reaction, discoloration, audible report, flash) is recorded.

  • The test is repeated at various drop heights to determine the height at which there is a 50% probability of initiation (H₅₀ value).

Friction sensitivity is assessed using a friction apparatus, such as the BAM friction tester.[4]

Methodology:

  • A small amount of the sample is placed on a porcelain plate.[4]

  • A porcelain peg is placed on the sample, and a known weight is applied.[4]

  • The plate is moved relative to the stationary peg, subjecting the sample to friction.[4]

  • The test is repeated with increasing weights until a reaction (e.g., crackling, smoke, flame) is observed.

Incompatibilities

Nitroaromatic compounds can react violently with certain substances. It is crucial to avoid contact with:

  • Strong oxidizing agents: May lead to an uncontrolled exothermic reaction.

  • Strong bases and reducing agents: Can initiate decomposition or other hazardous reactions.[5]

  • Metals and their salts: Some nitro compounds can form shock-sensitive salts with heavy metals.[6]

Physical Hazards

Beyond its chemical reactivity, this compound may present physical hazards that require appropriate control measures.

Dust Explosion

Fine powders of organic compounds can form explosive mixtures with air. If this compound is handled as a fine powder, care should be taken to avoid generating dust clouds in the presence of ignition sources.

Electrostatic Discharge

Energetic materials can be sensitive to electrostatic discharge. Proper grounding and bonding procedures should be in place when handling significant quantities of the material, especially in dry environments.

Toxicological Hazards

Detailed toxicological studies on this compound are not widely available. However, based on the toxicology of related nitroaromatic compounds, the following hazards should be anticipated.

Acute Toxicity
  • Ingestion: Likely to be harmful if swallowed. Safety data sheets for similar compounds, such as methyl 3,5-dinitrobenzoate, indicate acute oral toxicity.[7]

  • Skin Contact: May cause skin irritation. Prolonged or repeated contact should be avoided.[5]

  • Eye Contact: Expected to cause serious eye irritation.[5]

  • Inhalation: Inhalation of dusts may cause respiratory tract irritation.[5]

Chronic Toxicity

Many nitroaromatic compounds are known to have chronic health effects, including potential carcinogenicity and mutagenicity.[8] Long-term exposure should be minimized.

Safe Handling and Disposal

Given the potential hazards, stringent safety protocols must be followed when working with this compound.

Personal Protective Equipment (PPE)
  • Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn when handling larger quantities or when there is a significant splash hazard.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) should be worn. Gloves should be inspected before use and changed immediately if contaminated.

  • Body Protection: A laboratory coat should be worn. For larger scale operations, a chemical-resistant apron may be necessary.

Engineering Controls
  • Ventilation: All manipulations of this compound should be conducted in a well-ventilated laboratory. A certified chemical fume hood is required when handling powders or performing reactions.

  • Safety Equipment: An operational safety shower and eyewash station must be readily accessible.

Storage
  • Store in a cool, dry, well-ventilated area.

  • Keep away from heat, sparks, and open flames.

  • Store separately from incompatible materials, particularly strong oxidizing agents, bases, and reducing agents.[5][9]

  • Ensure containers are tightly sealed and clearly labeled.

Spill Management
  • Evacuate: Immediately clear the area of all personnel.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Contain: Use an inert absorbent material, such as vermiculite or sand, to contain the spill. Do not use combustible materials like paper towels.

  • Collect: Carefully scoop the absorbed material into a labeled, sealed container for hazardous waste.

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., acetone), followed by washing with soap and water.

Disposal
  • Waste Segregation: this compound waste should be collected in a dedicated, labeled hazardous waste container. Do not mix with other waste streams.

  • Labeling: The container must be clearly labeled with "Hazardous Waste" and the full chemical name.

  • Disposal: Dispose of the waste through a licensed hazardous waste disposal company, following all local, state, and federal regulations. Never dispose of this compound down the drain.[10][11]

Logical Workflows and Diagrams

Synthesis and Purification Workflow

cluster_synthesis Synthesis cluster_purification Purification reagents 3,5-Dinitrobenzoyl Chloride + n-Butanol reaction Reflux in Solvent (e.g., Dichloromethane) reagents->reaction Heat workup Aqueous Workup (Ice, NaHCO₃ wash) reaction->workup Cool extraction Solvent Extraction workup->extraction drying Dry with MgSO₄ extraction->drying evaporation Solvent Removal drying->evaporation recrystallization Recrystallization (e.g., Ethanol) evaporation->recrystallization final_product Pure Butyl 3,5-Dinitrobenzoate recrystallization->final_product

Caption: Workflow for the synthesis and purification of this compound.

Hazard Assessment Logic

cluster_hazards Potential Hazards cluster_assessment Experimental Assessment substance This compound chemical Chemical Hazards (Energetic, Reactive) substance->chemical physical Physical Hazards (Dust Explosion, Electrostatic) substance->physical toxicological Toxicological Hazards (Acute & Chronic) substance->toxicological dsc DSC (Thermal Stability) chemical->dsc impact Impact Sensitivity Test chemical->impact friction Friction Sensitivity Test chemical->friction toxicity_studies Toxicology Assays toxicological->toxicity_studies safe_handling Safe Handling Protocols (PPE, Engineering Controls, Disposal) dsc->safe_handling impact->safe_handling friction->safe_handling toxicity_studies->safe_handling

Caption: Logical flow for the hazard assessment of this compound.

Conclusion

This compound is a compound that requires careful handling due to its potential energetic nature and anticipated toxicological effects, characteristic of nitroaromatic esters. While specific experimental data on its hazards are not extensively documented, a thorough understanding of the properties of this class of compounds allows for the development of robust safety protocols. Researchers and drug development professionals must exercise caution, implement appropriate engineering controls, and utilize proper personal protective equipment. Furthermore, it is strongly recommended that a comprehensive experimental hazard assessment, including thermal stability and sensitivity testing, be conducted before utilizing this compound in any large-scale applications.

References

  • [No Author]. (2023). Regulating the melting point by non-covalent interaction toward a promising insensitive melt-castable energetic material: 1,2-difluoro-4,5-dinitrobenzene. ResearchGate.
  • [No Author]. (n.d.). Results of impact sensitivity compared with friction sensitivity for all the samples studied. ResearchGate.
  • [No Author]. (n.d.). This compound. LookChem.
  • [No Author]. (n.d.). Safe Laboratory Practices: Handling and Disposing of Organic Substances. HSC Chemistry.
  • [No Author]. (n.d.). The 3,5-dinitrobenzoates as derivatives of alcohols and phenols. ProQuest.
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Working with Chemicals. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. National Academies Press (US).
  • Asthana, S. N., et al. (n.d.). Impact, Friction, Shock Sensitivities and DDT Behaviour of Advanced CMDB Propellants. Semantic Scholar.
  • Mahilkar Sonkar, S., Singh, S., Sengupta, S., & Himanshu. (2022). Green Method of Derivatization of Alcohols: Microwave Assisted Synthesis of 3,5-Dinitrobenzoates. HANS SHODH SUDHA, 2(4), 100-104.
  • University of North Carolina at Chapel Hill. (n.d.). Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals.
  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
  • [No Author]. (n.d.). This compound. Chemsrc.
  • [No Author]. (1968). Friction Sensitivity of Primary Explosives. DTIC.
  • [No Author]. (n.d.). Examples of Incompatible Chemicals.
  • [No Author]. (1966). Impact Initiation Sensitivity of Reactive Materials--A Selective Bibliography Including Abstracts. DTIC.
  • [No Author]. (n.d.). tert-butyl 3,5-dinitrobenzoate. ChemSynthesis.
  • National Center for Biotechnology Information. (n.d.). 3,5-Dinitrobenzoate. PubChem Compound Database.
  • [No Author]. (1983). The Acute and Chronic Toxicity of 3,5-Dinitroaniline, 1,3-Dinitrobenzene, and 1,3,5-Trinitrobenzene to Freshwater Aquatic Organ. DTIC.
  • [No Author]. (n.d.). Incompatible Chemicals. Risk Management and Safety.
  • Stanford Environmental Health & Safety. (2020). Chemical Incompatibility Guide.
  • [No Author]. (n.d.). Esters Waste Compatibility. CP Lab Safety.

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A Technical Guide to the Synthesis of Butyl 3,5-Dinitrobenzoate: Precursors, Mechanism, and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract: This guide provides an in-depth examination of the synthesis of butyl 3,5-dinitrobenzoate, a key derivative used in the characterization of alcohols and as an intermediate in various chemical industries. We will explore the essential precursors, delve into the mechanistic underpinnings of the Fischer-Speier esterification reaction, and present a detailed, field-proven laboratory protocol. The document is structured to offer not just procedural steps but also the scientific rationale behind them, ensuring a comprehensive understanding for successful synthesis and application.

Introduction to this compound

This compound is an organic ester of significant value in analytical and synthetic chemistry. Its primary application lies in the derivatization of alcohols.[1] Alcohols, which are often liquids at room temperature, can be converted into their corresponding 3,5-dinitrobenzoate esters. These esters are typically solid, crystalline compounds with sharp, well-defined melting points, facilitating their identification and purification.[1] Beyond its analytical utility, the dinitrobenzoate moiety serves as a versatile intermediate in the synthesis of pharmaceuticals and other high-value chemical compounds due to the reactivity of its nitro groups.[2][3]

The synthesis of this ester is a classic example of esterification, a fundamental reaction in organic chemistry. While several methods exist, this guide will focus on the most common and robust approach: the Fischer-Speier esterification, which utilizes the direct reaction of the core precursors under acidic catalysis.[4]

Core Precursors: Properties and Safe Handling

The successful synthesis of this compound is fundamentally dependent on the quality and proper handling of its two primary precursors: 3,5-dinitrobenzoic acid and butan-1-ol (n-butanol).

3,5-Dinitrobenzoic Acid

This aromatic carboxylic acid is the structural backbone of the final product. It is typically a yellow or colorless crystalline solid.[1] The two nitro groups (-NO₂) are strong electron-withdrawing groups, which increases the acidity of the carboxylic acid proton and influences the reactivity of the aromatic ring. It is synthesized by the nitration of benzoic acid using a mixture of fuming nitric acid and concentrated sulfuric acid.[1][5]

Safety Considerations: 3,5-Dinitrobenzoic acid is classified as harmful if swallowed and causes significant skin and eye irritation.[6][7] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. All manipulations should be performed in a well-ventilated fume hood.[8]

Butan-1-ol (n-Butanol)

As the alcohol precursor, n-butanol provides the butyl group for the ester. It is a primary alcohol, which is ideal for Fischer esterification as it is less prone to side reactions like elimination, a common issue with tertiary alcohols.[4] It is a colorless liquid at room temperature.

Safety Considerations: Butan-1-ol is a flammable liquid. It can cause skin and eye irritation and may cause respiratory irritation if inhaled. It must be handled in a well-ventilated area, away from ignition sources.

Table 1: Properties of Core Precursors
Property3,5-Dinitrobenzoic Acidn-Butanol
CAS Number 99-34-3[6]71-36-3[9]
Molecular Formula C₇H₄N₂O₆[1]C₄H₁₀O
Molecular Weight 212.12 g/mol [1]74.12 g/mol
Appearance Yellow or colorless crystals[1]Colorless liquid
Melting Point 204-206 °C[1]-89 °C
Boiling Point Decomposes117.7 °C
Key Hazards Harmful if swallowed, Skin/Eye Irritant[7]Flammable, Skin/Eye/Respiratory Irritant

The Synthetic Pathway: Fischer-Speier Esterification

The Fischer-Speier esterification is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol to form an ester and water.[4][10] The use of a strong acid catalyst, typically concentrated sulfuric acid (H₂SO₄), is crucial for the reaction to proceed at a practical rate.

Mechanistic Deep Dive

The mechanism involves several key steps that render the carbonyl carbon of the carboxylic acid more susceptible to nucleophilic attack by the alcohol.[4][10]

  • Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of 3,5-dinitrobenzoic acid. This step is critical as it significantly increases the electrophilicity of the carbonyl carbon, making it a more attractive target for the weakly nucleophilic alcohol.

  • Nucleophilic Attack: The lone pair of electrons on the oxygen atom of n-butanol attacks the now highly electrophilic carbonyl carbon. This forms a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the oxonium ion (the former alcohol group) to one of the hydroxyl groups. This converts a hydroxyl group into a good leaving group (water).

  • Elimination of Water: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of water.

  • Deprotonation: The protonated ester is deprotonated (often by water or the conjugate base of the catalyst) to regenerate the acid catalyst and yield the final ester product, this compound.

Fischer_Esterification Fischer-Speier Esterification Mechanism cluster_reactants Reactants cluster_products Products RCOOH 3,5-Dinitrobenzoic Acid Protonated_Acid Protonated Carbonyl (Enhanced Electrophile) RCOOH->Protonated_Acid + H⁺ ROH n-Butanol H_plus_in H⁺ (Catalyst) Tetrahedral_Int Tetrahedral Intermediate Protonated_Acid->Tetrahedral_Int + n-Butanol Protonated_Ester Protonated Ester Tetrahedral_Int->Protonated_Ester - H₂O (after proton transfer) Water Water (Byproduct) Tetrahedral_Int->Water Ester This compound Protonated_Ester->Ester - H⁺ H_plus_out H⁺ (Regenerated) Protonated_Ester->H_plus_out

Caption: The acid-catalyzed mechanism for Fischer-Speier esterification.

Rationale for Experimental Choices
  • Acid Catalyst: Without a catalyst, the direct reaction is extremely slow as carboxylic acids are not sufficiently electrophilic to be attacked by alcohols. Sulfuric acid is an excellent choice because it is a strong acid and also acts as a dehydrating agent, helping to shift the equilibrium towards the products.[11]

  • Heating/Reflux: The reaction is typically heated to reflux to increase the reaction rate. The reflux condenser prevents the loss of volatile reactants like n-butanol.[12]

  • Le Châtelier's Principle: Since the reaction is an equilibrium, its yield can be maximized by applying Le Châtelier's principle. This is achieved in two primary ways: (1) using a large excess of one reactant (typically the less expensive one, n-butanol) or (2) removing the water byproduct as it is formed, for example, by using a Dean-Stark apparatus.[4][10] For laboratory-scale preparations, using an excess of the alcohol is often the most convenient method.[12]

Experimental Protocol: Laboratory-Scale Synthesis

This protocol describes a reliable method for synthesizing this compound. It is crucial that the 3,5-dinitrobenzoic acid is completely dry, as any water will inhibit the forward reaction.[12]

Materials and Reagents
  • 3,5-Dinitrobenzoic acid (e.g., 2.12 g, 10 mmol)

  • n-Butanol (e.g., 10 mL, ~109 mmol, ~11-fold excess)

  • Concentrated Sulfuric Acid (H₂SO₄) (e.g., 0.5 mL)

  • Deionized Water

  • Ice

  • Methanol (for recrystallization)

Equipment Setup
  • Round-bottom flask (50 mL or 100 mL)

  • Reflux condenser

  • Heating mantle or water bath

  • Magnetic stirrer and stir bar

  • Beakers

  • Buchner funnel and filter flask (for suction filtration)

  • Melting point apparatus

Step-by-Step Synthesis Procedure
  • Reactant Combination: To a 100 mL round-bottom flask containing a magnetic stir bar, add 2.12 g (10 mmol) of dry 3,5-dinitrobenzoic acid.

  • Solvent/Reagent Addition: Add 10 mL of n-butanol to the flask. Stir the mixture to dissolve the acid as much as possible.

  • Catalyst Addition: Carefully and slowly add 0.5 mL of concentrated sulfuric acid to the stirring mixture. Causality Note: This addition is exothermic and should be done cautiously to control the temperature.

  • Reflux: Attach the reflux condenser (with water flowing) to the flask. Heat the mixture to a gentle reflux using a heating mantle. Continue to reflux with stirring for 60-90 minutes.[12] Causality Note: Refluxing at the boiling point of the alcohol ensures the reaction proceeds at an optimal rate without loss of material.

Work-up and Purification
  • Cooling: After the reflux period, remove the heating mantle and allow the flask to cool to room temperature.

  • Precipitation: Pour the cooled reaction mixture slowly into a beaker containing approximately 50 g of crushed ice and 50 mL of cold water.[12] Stir the mixture vigorously. Causality Note: The non-polar ester product is insoluble in water and will precipitate out as a solid. This step also serves to quench the reaction and dilute the acid catalyst.

  • Isolation: Isolate the crude solid product by suction filtration using a Buchner funnel. Wash the solid with several portions of cold water to remove any remaining acid and unreacted butanol.[12]

  • Recrystallization: Transfer the crude solid to a clean beaker. Recrystallize the product from a minimal amount of hot methanol.[12] Dissolve the solid in the minimum volume of boiling methanol, then allow it to cool slowly to room temperature, and finally in an ice bath to maximize crystal formation.

  • Final Filtration and Drying: Collect the purified crystals by suction filtration, wash with a small amount of ice-cold methanol, and dry them thoroughly in a desiccator or a vacuum oven at low heat.

Workflow A 1. Combine Reactants (3,5-Dinitrobenzoic Acid, n-Butanol, H₂SO₄) B 2. Heat to Reflux (60-90 minutes) A->B C 3. Cool to Room Temp. B->C D 4. Quench & Precipitate (Pour into Ice Water) C->D E 5. Isolate Crude Product (Suction Filtration) D->E F 6. Purify by Recrystallization (Hot Methanol) E->F G 7. Isolate Pure Crystals (Filtration & Drying) F->G H 8. Characterize Product (Melting Point, etc.) G->H

Caption: Experimental workflow for the synthesis of this compound.

Product Characterization and Validation

The identity and purity of the synthesized this compound must be confirmed.

Physical Properties

The purified product should be a pale yellow or white crystalline solid. The most critical validation step is measuring the melting point. A sharp melting point that matches the literature value indicates a high degree of purity. A broad or depressed melting point suggests the presence of impurities.

Table 2: Physical Properties of this compound
PropertyExpected Value
CAS Number 10478-02-1[9][13]
Molecular Formula C₁₁H₁₂N₂O₆[13]
Molecular Weight 268.23 g/mol [13]
Appearance White to pale yellow solid
Melting Point 62.5 - 64 °C[9][13]
Boiling Point 389.8 °C at 760 mmHg[9]
Spectroscopic Analysis

For rigorous characterization, techniques such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable.

  • IR Spectroscopy: Key signals would include the appearance of a strong C=O stretch for the ester (around 1730 cm⁻¹), C-O stretching, and the characteristic strong stretches for the N-O bonds of the nitro groups (around 1540 and 1350 cm⁻¹). The broad O-H stretch from the carboxylic acid precursor should be absent.

  • ¹H NMR Spectroscopy: The spectrum would confirm the presence of the butyl chain (signals between ~1-4.5 ppm) and the aromatic protons (signals in the downfield region, ~9 ppm), with integrations corresponding to the correct number of protons in each environment.

Safety and Hazard Management

  • Personal Protective Equipment (PPE): Safety goggles, nitrile gloves, and a flame-resistant lab coat must be worn at all times.

  • Ventilation: All steps, especially the handling of concentrated sulfuric acid and refluxing of butanol, must be performed inside a certified chemical fume hood.

  • Reagent Handling: Concentrated sulfuric acid is extremely corrosive and a strong dehydrating agent. It must be handled with extreme care, always adding acid to the alcohol/water, never the other way around. n-Butanol is flammable; ensure no open flames or spark sources are present.

  • Waste Disposal: Aqueous acidic waste should be neutralized before disposal. Organic waste, including the methanol filtrate from recrystallization, must be collected in a designated halogen-free organic waste container. Follow all institutional guidelines for chemical waste disposal.[7]

Conclusion

The synthesis of this compound via Fischer-Speier esterification of 3,5-dinitrobenzoic acid and n-butanol is a robust and well-established procedure. By understanding the underlying reaction mechanism and the rationale for each experimental step—from the catalytic role of sulfuric acid to the principles of purification—researchers can reliably produce this valuable chemical derivative. Adherence to rigorous safety protocols is paramount for the successful and safe execution of this synthesis. The final product's identity and purity should always be validated through physical and, if necessary, spectroscopic characterization.

References

  • Cheméo. (n.d.). Chemical Properties of this compound (CAS 10478-02-1).
  • LookChem. (n.d.). This compound.
  • Irani, N., Nasirtabrizi, M. H., Zadeh, S. S., & Nedaei, M. (n.d.). Esterification of 3,5-dinitrobenzoic acid with 2- hydroxyethyl methacrylate polymers. Journal of Chemical and Pharmaceutical Research.
  • Acta Crystallographica Section E. (n.d.). Isothis compound.
  • Wikipedia. (n.d.). Fischer–Speier esterification.
  • Truman ChemLab. (2017). Fischer Esterification of 3-nitrobenzoic acid.
  • Sonkar, S. M., Singh, S., et al. (2022).
  • Organic Syntheses. (1942). 3,5-DINITROBENZOIC ACID.
  • ResearchGate. (2022). Green Method of Derivatization of Alcohols: Microwave Assisted Synthesis of 3,5-Dinitrobenzoates.
  • Wikipedia. (n.d.). 3,5-Dinitrobenzoic acid.
  • Reddit. (2015). Fischer esterification with equimolar amounts.
  • Organic Chemistry Portal. (n.d.). Fischer Esterification.
  • PubChem. (n.d.). 2-Methylthis compound.

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Thermal decomposition of Butyl 3,5-dinitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Thermal Decomposition of Butyl 3,5-Dinitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive framework for understanding and investigating the thermal decomposition of this compound. While direct literature on the thermal behavior of this specific molecule is limited, this document synthesizes established principles from the study of nitroaromatic compounds and energetic materials to offer a predictive and methodological guide. We present a theoretical foundation for its decomposition, detailed experimental protocols for its characterization using Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Gas Chromatography-Mass Spectrometry (GC-MS), and a guide to interpreting the resulting data. This document is designed to serve as a foundational resource for researchers initiating studies on the thermal stability and hazard assessment of this compound and structurally related compounds.

Introduction: The Need for Thermal Characterization

This compound belongs to the family of nitroaromatic esters, compounds that are significant in various chemical fields, including organic synthesis and as intermediates for dyes and pharmaceuticals.[1] The presence of two nitro groups (—NO₂), which are well-known explosophores, on the aromatic ring, classifies this molecule as an energetic material.[2] The nitro group is a strong electron-withdrawing group that significantly influences the molecule's reactivity and thermal stability. Understanding the thermal decomposition behavior of such compounds is paramount for ensuring safety during synthesis, handling, storage, and in defining the limits of their application.[3]

Thermal decomposition studies provide critical data on:

  • Thermal Stability: The temperature at which the material begins to decompose.

  • Decomposition Kinetics: The rate and energy of the decomposition reaction.

  • Decomposition Products: Identification of gaseous and solid byproducts, which is crucial for hazard analysis and mechanistic understanding.

  • Safety and Hazard Assessment: Evaluating the potential for runaway reactions or explosions under thermal stress.[4][5]

This guide provides the theoretical and practical basis for conducting a thorough investigation of the thermal decomposition of this compound.

Synthesis and Physicochemical Properties

A reliable study begins with a well-characterized starting material. This compound is typically synthesized via esterification of 3,5-dinitrobenzoic acid.

Synthesis Protocol: Esterification

A common and effective method involves the reaction of 3,5-dinitrobenzoyl chloride with butan-1-ol.[6] A greener alternative, avoiding the use of hazardous reagents like thionyl chloride, involves direct esterification using an acid catalyst under microwave irradiation.[7]

Conventional Protocol:

  • 3,5-dinitrobenzoyl chloride is refluxed with an excess of butan-1-ol for several hours.[6]

  • Upon cooling, the product, this compound, precipitates.

  • The solid product is isolated by filtration and washed with cold water to remove unreacted starting materials and byproducts.

  • Recrystallization from a suitable solvent, such as methanol, is performed to achieve high purity.[6]

Physicochemical Data

A summary of the key physical and chemical properties of this compound is essential for experimental design.

PropertyValueSource(s)
CAS Number 10478-02-1[8][9]
Molecular Formula C₁₁H₁₂N₂O₆[8][10]
Molecular Weight 268.226 g/mol [8][10]
Melting Point 62.5 - 64 °C[8][10]
Appearance White to off-white crystalline solid[6]
Boiling Point 389.8 °C at 760 mmHg (Predicted)[10]
Density 1.337 g/cm³ (Predicted)[10]

Theoretical Framework for Thermal Decomposition

The thermal decomposition of nitroaromatic compounds is a complex redox process where the nitro groups act as the oxidant and the hydrocarbon backbone serves as the fuel.[2] The decomposition pathway is highly dependent on factors like temperature, pressure, and the presence of catalytic impurities.[5][11]

Proposed Decomposition Mechanism

For this compound, decomposition is likely initiated by the cleavage of the weakest bonds in the molecule. Based on studies of similar nitroaromatic esters, two primary initiation pathways are plausible:[11][12]

  • C—NO₂ Bond Homolysis: This is a common primary step in the decomposition of nitroaromatic explosives, leading to the formation of nitrogen dioxide (NO₂) and a phenyl radical.[11] This step is highly endothermic but often rate-determining.

  • Ester Bond Cleavage: The ester linkage (R-CO-O-R') can cleave at either the acyl-oxygen (R-CO—O) or alkyl-oxygen (O—R') bond. Thermal degradation of aromatic polyesters often initiates with the cleavage of the ester linkage.[12]

Following initiation, a cascade of secondary reactions occurs, leading to the formation of stable gaseous products like molecular nitrogen (N₂), carbon dioxide (CO₂), carbon monoxide (CO), and water (H₂O), which drives the explosive or rapid decomposition process.[2][13]

Decomposition_Pathway cluster_main Proposed Decomposition Pathway Parent This compound Radicals Aryl & Alkyl Radicals + •NO₂ Parent->Radicals Primary Fission (C-NO₂ or Ester Bond) Intermediates Phenolic Intermediates, Aldehydes, Alkenes Radicals->Intermediates Secondary Reactions (H-abstraction, rearrangement) Gases Final Gaseous Products (N₂, CO₂, CO, H₂O, NOx) Intermediates->Gases Oxidation & Fragmentation

Caption: Proposed thermal decomposition pathway for this compound.

Experimental Methodologies for Characterization

A multi-technique approach is essential for a comprehensive understanding of the thermal decomposition process. The combination of TGA, DSC, and GC-MS provides complementary information on mass loss, energy changes, and product identification.

Experimental Workflow Overview

The logical flow of analysis ensures that data from each technique informs the next, building a complete picture of the thermal behavior.

Experimental_Workflow cluster_workflow Integrated Thermal Analysis Workflow A Sample Preparation (Grinding, Weighing) B TGA Analysis (Mass Loss vs. Temp) A->B C DSC Analysis (Heat Flow vs. Temp) A->C D Data Correlation (Onset T, Enthalpy) B->D E Evolved Gas / Residue Collection B->E C->D C->E G Kinetic Modeling & Mechanism Postulation D->G F GC-MS Analysis (Product Identification) E->F F->G Data_Interpretation cluster_data Correlating Thermal Analysis Data TGA TGA Data - Onset of Mass Loss - % Mass Loss per Step - Final Residue % Interpretation Interpretation - Is decomposition single or multi-step? - Does it occur in melt or solid phase? - How energetic is the decomposition? - What does the residue consist of? TGA->Interpretation What & How Much Mass is Lost DSC DSC Data - Melting Endotherm - Onset of Exotherm - Peak Exotherm Temp - Enthalpy (ΔH_d) DSC->Interpretation Energy & Phase Changes

Sources

An In-Depth Technical Guide to Butyl 3,5-Dinitrobenzoate and its Synonyms

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of Butyl 3,5-dinitrobenzoate, a key derivatizing agent in analytical chemistry with emerging relevance in other scientific domains. We will delve into its fundamental chemical properties, synonymous nomenclature, and detailed protocols for its synthesis and application. The primary focus will be on its established role in the derivatization of alcohols and amines for chromatographic analysis and classical identification. This guide will explain the causality behind its use, offering insights into why this reagent is a superior choice for specific applications. Furthermore, we will explore its analytical characterization, including spectroscopic data, and provide a comparative analysis with other related esters. The information presented herein is grounded in authoritative sources to ensure scientific integrity and practical utility for professionals in research and development.

Introduction: The Strategic Importance of this compound

In the landscape of chemical analysis and synthesis, precision and reliability are paramount. This compound, while seemingly a simple organic ester, serves as a powerful tool for chemists. Its utility stems from the strategic incorporation of the 3,5-dinitrobenzoyl moiety, which imparts unique and advantageous properties to other molecules upon derivatization.

The primary and most well-established application of this compound and its parent acid/acid chloride is the derivatization of alcohols, phenols, and amines.[1] This process converts often liquid, low-melting, or chromatographically challenging analytes into stable, solid crystalline derivatives with sharp and distinct melting points.[1] This classical method of identification remains a robust technique in qualitative organic analysis.

The rationale for choosing the 3,5-dinitrobenzoate functional group is threefold:

  • Crystallinity: The rigid, planar structure of the dinitrophenyl group promotes the formation of highly ordered crystal lattices, resulting in solid derivatives with sharp melting points, which are crucial for identification.[1]

  • Chromatophoric Properties: The two nitro groups act as strong chromophores, making the derivatives highly responsive to UV detection in High-Performance Liquid Chromatography (HPLC), thereby enhancing sensitivity.

  • Electron-Capturing Ability: For Gas Chromatography (GC), the electrophilic nature of the nitro groups makes the derivatives highly sensitive to Electron Capture Detection (ECD), enabling trace-level analysis.

This guide will provide the necessary technical details for researchers to effectively synthesize, utilize, and analyze this compound and its derivatives.

Nomenclature and Physicochemical Properties

A clear understanding of the nomenclature and fundamental properties of a chemical is the foundation of its effective application.

Synonyms and Identification

This compound is known by several names in the literature and chemical catalogs. Recognizing these synonyms is crucial for comprehensive literature searches and procurement.

  • Systematic Name: this compound

  • Synonyms:

    • n-Butyl 3,5-dinitrobenzoate

    • Benzoic acid, 3,5-dinitro-, butyl ester[2]

    • 3,5-Dinitrobenzoic acid butyl ester

    • 1-Butanol, 3,5-dinitrobenzoate

Chemical and Physical Data

The key physicochemical properties of this compound are summarized in the table below.

PropertyValueSource(s)
CAS Number 10478-02-1[2]
Molecular Formula C₁₁H₁₂N₂O₆[2]
Molecular Weight 268.23 g/mol [2]
Appearance Crystalline solid[3]
Melting Point 62.5 - 64 °C[2]
Boiling Point 389.8 °C at 760 mmHg[2]
Density 1.337 g/cm³[2]
LogP 3.506[2]

Synthesis of this compound

The synthesis of this compound can be achieved through several methods. The choice of method often depends on the available starting materials, desired purity, and considerations for green chemistry.

Traditional Synthesis via 3,5-Dinitrobenzoyl Chloride

This is the most common and high-yielding method, involving a two-step process. First, 3,5-dinitrobenzoic acid is converted to its more reactive acid chloride, which is then esterified with n-butanol.

A 3,5-Dinitrobenzoic Acid C 3,5-Dinitrobenzoyl Chloride A->C Reflux B Thionyl Chloride (SOCl₂) or PCl₅ B->C F This compound C->F Esterification D n-Butanol D->F E Pyridine (catalyst) E->F G Purification (Recrystallization) F->G H Pure Product G->H A 3,5-Dinitrobenzoic Acid D Microwave Irradiation (e.g., 70°C, 3 min) A->D B n-Butanol B->D C Conc. H₂SO₄ or Ionic Liquid (catalyst) C->D E This compound D->E F Purification (Precipitation & Recrystallization) E->F G Pure Product F->G

Caption: Green, one-pot synthesis of this compound.

  • In a microwave-safe reaction vessel, combine equimolar amounts of 3,5-dinitrobenzoic acid and n-butanol. [4]2. Add a catalytic amount of concentrated sulfuric acid or a green catalyst such as an ionic liquid (e.g., (bmim)HSO₄). [4]3. Irradiate the mixture in a microwave reactor for a short period, for instance, 3 minutes at 70°C. [4]4. After the reaction is complete, cool the mixture and add ice-cold water to precipitate the crude product. [4]5. Filter the solid and wash with a dilute sodium bicarbonate solution and then with water. [4]6. Recrystallize the crude product from an appropriate solvent (e.g., ethanol) to yield pure this compound. [4]

Core Application: Derivatization for Analytical Identification

The primary utility of this compound lies in its role as a derivatizing agent, particularly for alcohols. This is a cornerstone of qualitative organic analysis and has been adapted for modern chromatographic techniques.

Rationale for Derivatization

As previously mentioned, the conversion of alcohols to their 3,5-dinitrobenzoate esters offers significant analytical advantages. The table below compares the properties of a typical short-chain alcohol with its dinitrobenzoate derivative.

PropertyExample: n-ButanolDerivative: this compoundAdvantage of Derivatization
Physical State LiquidCrystalline SolidEasy to handle, purify by recrystallization
Melting Point -89.8 °C62.5 - 64 °CProvides a sharp, reliable physical constant for identification
UV Absorbance LowHigh (due to nitroaromatic system)Enables sensitive detection in HPLC-UV
Electron Affinity LowHigh (due to nitro groups)Enables sensitive detection in GC-ECD
Comparative Melting Points of Alkyl 3,5-Dinitrobenzoates

The melting point of the resulting ester is a key parameter for identifying the original alcohol. A homologous series of these esters shows a predictable trend in melting points.

Alcohol DerivativeMelting Point (°C)
Methyl 3,5-dinitrobenzoate107-109
Ethyl 3,5-dinitrobenzoate92-93
n-Propyl 3,5-dinitrobenzoate73-74
n-Butyl 3,5-dinitrobenzoate 64
Isothis compound87-88
Isoamyl 3,5-dinitrobenzoate61-62
n-Hexyl 3,5-dinitrobenzoate58
n-Octyl 3,5-dinitrobenzoate61-62
(Source:)[5]

This table is an invaluable resource for identifying an unknown alcohol after derivatization.

Experimental Protocol: Derivatization of an Unknown Alcohol

This protocol describes the derivatization of a small sample of an unknown alcohol for identification purposes.

  • Place approximately 200 mg of pure 3,5-dinitrobenzoyl chloride and 0.1 mL of the unknown alcohol in a dry test tube. [6]2. Gently heat the mixture with a microflame for about 5 minutes, ensuring the melt at the bottom of the tube does not solidify. Avoid overheating. [6]3. Allow the melt to cool and solidify.

  • Pulverize the crystalline mass with a glass rod.

  • Add 5 mL of 2% sodium carbonate solution and thoroughly mix to neutralize any remaining acid chloride and unreacted acid. [6]6. Filter the crude derivative and wash it three times with cold water.

  • Recrystallize the derivative from a suitable solvent, typically an ethanol/water mixture, until a constant melting point is achieved.

  • Dry the purified crystals and determine their melting point. Compare the result with the literature values in the table above to identify the original alcohol.

Advanced Analytical Characterization

Beyond classical identification, this compound and its derivatives are amenable to modern analytical techniques, providing structural confirmation and enabling quantitative analysis.

High-Performance Liquid Chromatography (HPLC)

The strong UV absorbance of the dinitroaromatic ring makes HPLC with UV detection an ideal method for the analysis of these derivatives.

  • Column: C18 reverse-phase column (e.g., 4.6 mm I.D. x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of methanol and water is typically effective. For instance, starting with a 55:45 (v/v) methanol:water mixture. [7]* Flow Rate: 1.0 mL/min. [7]* Detection: UV at 254 nm. [7]* Rationale: This method allows for the separation of a mixture of alcohol derivatives. The retention time will increase with the alkyl chain length of the alcohol due to increasing hydrophobicity. The high molar absorptivity at 254 nm ensures excellent sensitivity.

Gas Chromatography (GC)

GC is another powerful technique for separating these derivatives, which are sufficiently volatile.

  • Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium.

  • Oven Program: Start at 100°C, hold for 1 minute, then ramp at 10°C/min to 280°C and hold for 5 minutes.

  • Injector: Split/splitless, 250°C.

  • Detector: Flame Ionization Detector (FID) at 300°C or Mass Spectrometer (MS).

  • Rationale: The temperature program allows for the separation of derivatives from different alcohols based on their boiling points and interactions with the stationary phase. For trace analysis, an Electron Capture Detector (ECD) would provide superior sensitivity.

Spectroscopic Data

While specific, high-resolution spectra for this compound are not widely published, its expected spectral characteristics can be reliably inferred from its structure and data from closely related compounds like Methyl 3,5-dinitrobenzoate. [8][9]

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the butyl chain protons and the aromatic protons.

    • Aromatic Protons: Two signals in the aromatic region (δ 9.0-9.5 ppm). A triplet for the proton at C4 and a doublet for the two equivalent protons at C2 and C6. [8][9] * Butyl Group Protons: A triplet for the -O-CH₂- protons (δ ~4.4 ppm), a multiplet for the -CH₂- group adjacent to it (δ ~1.8 ppm), a multiplet for the next -CH₂- group (δ ~1.5 ppm), and a triplet for the terminal -CH₃ group (δ ~1.0 ppm).

  • ¹³C NMR: The carbon NMR will show signals for the carbonyl carbon (~164 ppm), the aromatic carbons (with those attached to the nitro groups being significantly downfield), and the four distinct carbons of the butyl chain.

  • Mass Spectrometry (EI-MS): The mass spectrum will show a molecular ion peak (M⁺) at m/z 268. Key fragmentation patterns would include the loss of the butoxy group (-OC₄H₉) and the butyl group (-C₄H₉), as well as characteristic fragments from the 3,5-dinitrobenzoyl moiety (e.g., m/z 195).

Broader Applications and Future Outlook

While the primary application of this compound is in analytical derivatization, the 3,5-dinitrobenzoate scaffold has been explored in other areas of research. Derivatives of 3,5-dinitrobenzoic acid have been investigated for their biological activities, including potential use as radiation sensitizers in cancer therapy and as antifungal agents. [3][10]For instance, some short-chain alkyl 3,5-dinitrobenzoates have shown promising activity against Candida species. [3]Furthermore, the parent acid is a precursor for synthesizing other important molecules, such as 3,5-diaminobenzoic acid, which is used in the production of specialty polymers and liquid crystal materials. [11] These applications suggest that while this compound is a well-established analytical tool, the broader class of dinitrobenzoates holds potential for new discoveries in medicinal chemistry and materials science.

Conclusion

This compound, along with its various synonyms, is more than just a chemical name; it represents a versatile and reliable tool for the modern scientist. Its utility in converting alcohols and other functional groups into stable, crystalline, and readily detectable derivatives is a testament to the power of strategic molecular design. This guide has provided a comprehensive overview, from its fundamental properties and synthesis to detailed protocols for its application in analytical workflows. By understanding the principles behind its use and the practical details of its application, researchers in drug development and other scientific fields can leverage this compound to achieve greater accuracy, sensitivity, and confidence in their analytical results.

References

  • (Reference details for supplementary information from the Royal Society of Chemistry would be listed here if available).
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  • Mahilkar Sonkar S, Singh S, Sengupta S, Himanshu. Green Method of Derivatization of Alcohols: Microwave Assisted Synthesis of 3,5-Dinitrobenzoates. Hans Shodh Sudha. 2022;2(4):100-104.
  • octyl 3,5-dinitrobenzoate. In: NIST Chemistry WebBook. ; . Accessed January 8, 2026. [Link]
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  • Derivatization of Alcohols Using (bmim)HSO4: A Green Approach for the Undergraduate Chemistry Laboratory. World Journal of Chemical Education. 2021;9(4):124-127. doi:10.12691/wjce-9-4-4
  • Domoff A. The 3,5-dinitrobenzoates as derivatives of alcohols and phenols. University of Southern California; 1932.
  • Agrawal A, Kumar Singh M, Kumar Kushwaha M, Kumar Gupta V, Madan J. Development of a New SPME-HPLC-UV Method for the Analysis of Nitro Explosives on Reverse Phase Amide Column and Application to Analysis of Aqueous Samples. Journal of Chromatographic Science. 2011;49(10):778-785. doi:10.1093/chrsci/49.10.778
  • Determining percentage of alcohol mixtures. - Sciencemadness Discussion Board. Published June 21, 2006. Accessed January 8, 2026. [Link]
  • Mahilkar Sonkar S, Singh S, Sengupta S. Microwave Assisted Synthesis of 3,5- Dinitrobenzoate Derivative of Alcohols.
  • hexyl 3,5-dinitrobenzoate. In: NIST Chemistry WebBook. ; . Accessed January 8, 2026. [Link]
  • de Oliveira V, da Silva CR, da Silva CC, et al. 3,5-Dinitrobenzoate and 3,5-Dinitrobenzamide Derivatives: Mechanistic, Antifungal, and In Silico Studies. Molecules. 2022;27(18):6078. doi:10.3390/molecules27186078
  • (PDF) Isothis compound.
  • Methyl 3,5-dinitrobenzoate. In: NIST Chemistry WebBook. ; . Accessed January 8, 2026. [Link]
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  • GC/FID & GC/MS RTL Flavor Databases. In: Agilent. ; . Accessed January 8, 2026. [Link]
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  • Kahr MS, Stoebler J-B, Hillier C, et al. Discriminating Aromatic Parent Compounds and Their Derivative Isomers in Ice Grains From Enceladus and Europa Using a Laboratory Analogue for Spaceborne Mass Spectrometers. Journal of Geophysical Research: Planets. 2022;127(7). doi:10.1029/2022je007200
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An In-Depth Technical Guide to the Safe Handling of Butyl 3,5-Dinitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Section 1: Chemical Identification and Physicochemical Properties

A precise understanding of a compound's identity and physical properties is the foundation of its safe use. These parameters dictate its behavior under various laboratory conditions and inform the selection of appropriate storage and handling protocols.

1.1 Chemical Identifiers

IdentifierValueSource(s)
Chemical Name Butyl 3,5-dinitrobenzoate[1][7][8]
Synonyms Benzoic acid, 3,5-dinitro-, butyl ester; n-Butyl 3,5-dinitrobenzoate[1][7]
CAS Number 10478-02-1[1][8][9][10]
Molecular Formula C₁₁H₁₂N₂O₆[9]
Molecular Weight 268.22 g/mol [9]
IUPAC Name This compound[9]

1.2 Physicochemical Data

The physicochemical properties of this compound suggest it is a solid with low volatility at room temperature. Its high flash point indicates that it does not pose a significant fire hazard under standard laboratory conditions, but it will burn if exposed to a significant ignition source.

PropertyValueSignificance in HandlingSource(s)
Physical State Solid (presumed, based on melting point)Affects potential for dust generation and inhalation risk.[1][10]
Melting Point ~62.5 °CA low melting point means it can easily become a liquid, altering spill risks.[1][10]
Boiling Point ~389.8 °C at 760 mmHgLow volatility reduces inhalation risk at ambient temperatures.[1]
Density ~1.337 g/cm³Denser than water.[1]
Flash Point ~169.8 °CCombustible, but requires a high temperature/strong ignition source.[1]
Vapor Pressure 2.79 x 10⁻⁶ mmHg at 25°CExtremely low volatility. Inhalation of vapor is unlikely at room temp.[1]

Section 2: Hazard Assessment and Toxicological Profile (Based on Chemical Analogy)

The primary toxicological concern with this molecule stems from the dinitroaromatic moiety. Compounds in this class are known to be biologically active and can pose health risks. The assessment below is based on the GHS classifications of 3,5-Dinitrobenzoic acid and its esters.[3][4]

2.1 Anticipated GHS Classification

GHS_Hazard_Profile cluster_pictograms Anticipated Hazard Pictograms cluster_hazards Hazard Statements cluster_signal Signal Word p1 GHS07 h302 Acute Toxicity (Oral), Cat. 4 H302: Harmful if swallowed. h315 Skin Irritation, Cat. 2 H315: Causes skin irritation. h319 Eye Irritation, Cat. 2A H319: Causes serious eye irritation. signal Warning

Caption: Anticipated GHS hazard profile for this compound.

2.2 Toxicological Rationale

  • Oral Toxicity: Dinitroaromatic compounds can interfere with cellular respiration. Ingestion may lead to systemic effects. Accidental ingestion of similar materials may cause significant health damage.[3]

  • Skin and Eye Irritation: The chemical structure suggests it can act as an irritant upon direct contact with skin and eyes.[3] Prolonged skin contact should be avoided, and any eye contact must be treated as a serious incident requiring immediate and thorough rinsing.

Section 3: Protocols for Safe Handling and Storage

A self-validating safety system is one where the handling protocols directly mitigate the hazards identified.

3.1 Safe Handling Protocol

This protocol is designed to minimize exposure via inhalation, ingestion, and dermal contact.

  • Preparation:

    • Work within a certified chemical fume hood to control potential dust or aerosols.

    • Ensure an eyewash station and safety shower are accessible and unobstructed.[3]

    • Don all required Personal Protective Equipment (PPE) as detailed in Section 4.

  • Aliquotting Solid Compound:

    • Use spatulas and weigh boats appropriate for the amount being handled. Avoid generating dust by using gentle, deliberate movements.

    • If transferring powder, perform the action over a contained surface (such as a spill tray) to simplify cleanup in case of a minor spill.

    • Close the primary container immediately after removing the required amount.

  • Solution Preparation:

    • Add the solid slowly to the solvent.

    • If sonication or heating is required to dissolve the compound, ensure the vessel is appropriately capped or covered to prevent aerosolization.

  • Post-Handling:

    • Clean all reusable equipment thoroughly.

    • Wipe down the work surface in the fume hood.

    • Dispose of all contaminated disposable materials (weigh boats, wipes, gloves) in a designated hazardous waste container.

    • Wash hands thoroughly with soap and water after removing gloves.[3]

3.2 Storage Conditions

  • Container: Store in a tightly closed, clearly labeled container.[5]

  • Location: Keep in a cool, dry, and well-ventilated area designated for chemical storage.

  • Incompatibilities: Store away from strong bases, oxidizing agents, and reducing agents. The nitro groups can react with reducing agents, and the ester linkage is susceptible to hydrolysis by strong bases.[3]

Section 4: Exposure Controls and Personal Protective Equipment (PPE)

Engineering controls and PPE form a critical barrier between the researcher and the chemical.

4.1 Engineering Controls

  • Primary Control: All work involving the handling of solid this compound or its solutions should be performed in a properly functioning chemical fume hood to minimize inhalation risk.

4.2 Personal Protective Equipment (PPE)

EquipmentSpecificationRationale and Citation
Eye/Face Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.Protects against accidental splashes or dust getting into the eyes, which is critical given the anticipated serious eye irritation.[3]
Skin Protection Nitrile gloves (minimum thickness 0.11mm). A standard laboratory coat.Prevents dermal contact, mitigating the risk of skin irritation.[2][3] The lab coat protects against contamination of personal clothing.
Respiratory Protection Not typically required if work is conducted within a fume hood. If dust is generated outside of a fume hood, a NIOSH-approved respirator with a particulate filter (e.g., N95) is necessary.Protects against inhalation of dust, which may cause respiratory irritation.[5]

Section 5: Emergency Response Protocols

Rapid and correct response to an emergency can significantly reduce the severity of an incident.

5.1 First Aid Measures

The following decision tree outlines the immediate steps to be taken following an exposure.

First_Aid cluster_routes Route of Exposure cluster_actions Immediate Action start Exposure Event Occurs inhalation Inhalation start->inhalation skin Skin Contact start->skin eye Eye Contact start->eye ingestion Ingestion start->ingestion inh_action Move to fresh air. If breathing is difficult, give oxygen. inhalation->inh_action skin_action Take off contaminated clothing. Wash skin with soap and plenty of water for 15 mins. skin->skin_action eye_action Rinse eyes with water for at least 15 minutes, lifting upper and lower eyelids. eye->eye_action ing_action Rinse mouth with water. Do NOT induce vomiting. ingestion->ing_action seek_medical Seek Immediate Medical Attention (Bring SDS if possible) inh_action->seek_medical skin_action->seek_medical eye_action->seek_medical ing_action->seek_medical

Caption: First aid decision tree for this compound exposure.

Source for all first aid measures derived from analogous compounds.[2][5]

5.2 Accidental Release (Spill) Response

  • Evacuate & Secure: Ensure the immediate area is clear. Restrict access and post signs if necessary.

  • Ventilate: Ensure the fume hood is operating or increase ventilation to the area.

  • Assess: Do not attempt to clean a large spill or a spill you are not trained to handle. Contact your institution's Environmental Health & Safety (EHS) office.

  • Contain (for small, manageable spills):

    • Put on appropriate PPE (double-gloving is recommended).

    • Gently cover the solid spill with an absorbent material like vermiculite or sand to prevent dust from becoming airborne.

    • Carefully sweep or scoop the material into a labeled hazardous waste container.

    • Do not use water to clean up the initial spill as it may spread the material.

  • Decontaminate:

    • Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or acetone), followed by soap and water.

    • Place all cleaning materials into the hazardous waste container.

  • Dispose: Seal the container and arrange for pickup by your institution's EHS or hazardous waste disposal group.

5.3 Firefighting Measures

  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), alcohol-resistant foam, or water spray.[2]

  • Specific Hazards: Combustion will produce toxic and irritating fumes, including carbon monoxide, carbon dioxide, and nitrogen oxides (NOx).[3]

  • Protective Equipment: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[3]

Section 6: Stability and Reactivity

  • Reactivity: Generally stable under normal laboratory conditions.[5][6]

  • Chemical Stability: The product is chemically stable under standard ambient conditions (room temperature).[5]

  • Conditions to Avoid: Avoid strong heating and exposure to incompatible materials.

  • Incompatible Materials: Strong oxidizing agents, strong reducing agents, and strong bases.[3]

  • Hazardous Decomposition Products: Thermal decomposition can lead to the release of irritating gases and vapors, including nitrogen oxides and carbon oxides.[3][6]

Section 7: Disposal Considerations

All waste containing this compound, whether solid or in solution, must be treated as hazardous chemical waste.

  • Waste Containers: Collect waste in designated, properly labeled, and sealed containers.

  • Procedure: Do not dispose of this chemical down the drain or in regular trash. All disposal must be in accordance with local, state, and federal regulations. Contact your institution's EHS department for specific disposal procedures.

References

  • Cas 10478-02-1, butyl 3,5-dinitrobenzo
  • butyl 3,5-dinitrobenzo
  • butyl 3,5-dinitrobenzo
  • This compound - 10478-02-1, C11H12N2O6, density, melting point, boiling point, structural formula, synthesis. [Link]
  • Isobutyl 3,5-dinitrobenzo
  • Ethyl 3,5-dinitrobenzoate - SAFETY D

Sources

Methodological & Application

Derivatization of primary alcohols with 3,5-dinitrobenzoyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Derivatization of Primary Alcohols with 3,5-Dinitrobenzoyl Chloride for Enhanced Analytical Detection and Characterization

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

The derivatization of primary alcohols into their corresponding 3,5-dinitrobenzoate esters is a cornerstone technique in analytical and synthetic chemistry. Alcohols inherently lack strong chromophores, making their detection and quantification by UV-Vis spectrophotometry, particularly in High-Performance Liquid Chromatography (HPLC), challenging.[1] This guide details the principles and protocols for reacting primary alcohols with 3,5-dinitrobenzoyl chloride (DNBC). This reaction quantitatively converts the alcohol into a stable, crystalline ester derivative possessing a potent chromophore, which dramatically enhances UV detection sensitivity.[1][2] We will explore the underlying reaction mechanism, provide validated, step-by-step protocols for derivatization and purification, discuss methods for analytical characterization, and address critical safety considerations.

Scientific Principle: The Chemistry of Derivatization

The conversion of an alcohol to its 3,5-dinitrobenzoate ester is a classic example of nucleophilic acyl substitution .[2] The core of this reaction lies in the inherent reactivity of the acyl chloride functional group.

  • Electrophilic Center: The carbonyl carbon of 3,5-dinitrobenzoyl chloride is highly electrophilic. This is due to the electron-withdrawing inductive effects of the two nitro groups on the aromatic ring and the chlorine atom.

  • Nucleophilic Attack: The primary alcohol, with its lone pair of electrons on the oxygen atom, acts as a nucleophile. It attacks the electrophilic carbonyl carbon.

  • Role of the Base: The reaction liberates hydrochloric acid (HCl).[2] To drive the reaction to completion and prevent unwanted side reactions, a weak base, typically pyridine, is used. Pyridine serves a dual purpose: it acts as a solvent and neutralizes the HCl byproduct, forming pyridinium hydrochloride.[2][3]

The overall transformation is the replacement of the chloride on the acyl group with the alkoxide from the alcohol, forming a stable ester linkage.

Reaction Mechanism Diagram

Caption: Nucleophilic acyl substitution mechanism for DNBC derivatization.

Core Application: Enabling Sensitive Analysis

The primary motivation for this derivatization is to attach a "UV handle" to the alcohol analyte.

  • Chromophore Introduction: The 3,5-dinitrobenzoyl moiety is a powerful chromophore due to its conjugated π-electron system and the presence of two nitro groups. This allows the resulting ester to strongly absorb UV light, typically near 254 nm, a common wavelength used in HPLC-UV detectors.

  • Improved Chromatography: The derivatization increases the molecular weight and often alters the polarity of the analyte, which can lead to better chromatographic separation from matrix components.

  • Definitive Identification: The resulting esters are often highly crystalline solids with sharp, characteristic melting points.[4] This physical property provides a reliable method for the identification and confirmation of unknown primary alcohols by comparison with literature values.[5]

Safety & Handling: A Self-Validating System

Trustworthiness in any protocol begins with safety. 3,5-Dinitrobenzoyl chloride is a hazardous substance requiring strict handling protocols.

  • Corrosivity and Lachrymation: DNBC is corrosive and causes severe skin burns and eye damage.[6][7] It is also a lachrymator, meaning it irritates the eyes and causes tearing.[8][9]

  • Moisture Sensitivity: The reagent reacts readily with moisture, including humidity in the air, to hydrolyze back to 3,5-dinitrobenzoic acid and release corrosive hydrogen chloride gas.[6][8][10] This degradation compromises the reagent's efficacy.

  • Required Controls:

    • ALWAYS handle 3,5-dinitrobenzoyl chloride in a certified chemical fume hood.[11]

    • Wear appropriate Personal Protective Equipment (PPE): nitrile gloves, chemical splash goggles, and a flame-resistant lab coat.[7]

    • Use dry glassware and anhydrous solvents to prevent reagent hydrolysis.[1][10]

    • Store the reagent in a desiccator under an inert atmosphere.[6]

Detailed Experimental Protocol

This protocol provides a robust method for the derivatization of a generic primary alcohol and subsequent purification of the ester.

Materials and Reagents
Reagent/MaterialSpecificationSupplier Example
Primary AlcoholAnalytical Grade or higherN/A
3,5-Dinitrobenzoyl Chloride≥98% PuritySigma-Aldrich, Acros Organics
PyridineAnhydrous (≤0.005% water)Fisher Scientific, TCI
Dichloromethane (DCM)HPLC GradeVWR, Millipore
Hydrochloric Acid (HCl)1 M Aqueous SolutionStandard Lab Supply
Sodium Bicarbonate (NaHCO₃)Saturated Aqueous SolutionStandard Lab Supply
Magnesium Sulfate (MgSO₄)AnhydrousStandard Lab Supply
Ethanol95% or 200 ProofStandard Lab Supply
Experimental Workflow Diagram

Experimental_Workflow start Start: Dry Glassware in Fume Hood dissolve_alcohol 1. Dissolve Alcohol (1 mmol) in Anhydrous Pyridine (2 mL) start->dissolve_alcohol cool 2. Cool Reaction Vessel in Ice Bath dissolve_alcohol->cool add_dnbc 3. Add DNBC (1.1 mmol) Portion-wise with Stirring cool->add_dnbc react 4. React for 30 min (Allow to warm to RT) add_dnbc->react workup 5. Quench with Ice-Water & Extract with DCM react->workup wash 6. Wash Organic Layer: - 1M HCl (x2) - Sat. NaHCO3 (x2) - Brine (x1) workup->wash dry 7. Dry with Anhydrous MgSO4, Filter, and Evaporate Solvent wash->dry recrystallize 8. Recrystallize Crude Solid from Hot Ethanol/Water dry->recrystallize characterize 9. Characterize Pure Crystals: - Melting Point - HPLC - NMR recrystallize->characterize end End: Pure Derivative characterize->end

Caption: Step-by-step workflow for DNBC derivatization and purification.

Step-by-Step Methodology
  • Preparation: In a fume hood, add the primary alcohol (approx. 1.0 mmol) to a dry round-bottom flask equipped with a magnetic stir bar.

  • Dissolution: Add 2 mL of anhydrous pyridine to dissolve the alcohol. Cool the flask in an ice-water bath to 0°C.

  • Reagent Addition: While stirring, carefully and portion-wise add 3,5-dinitrobenzoyl chloride (1.1 mmol, 1.1 equivalents). Causality Note: A slight excess of DNBC ensures the complete consumption of the limiting alcohol reactant. Adding it slowly to a cooled solution safely manages the exothermic reaction.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 30 minutes. The formation of a precipitate (pyridinium hydrochloride) is typically observed.

  • Work-up & Extraction: Pour the reaction mixture into a separatory funnel containing 20 mL of ice-cold water and 15 mL of dichloromethane (DCM). Shake vigorously and allow the layers to separate. Collect the bottom organic (DCM) layer.

  • Washing: Wash the collected organic layer sequentially with:

    • 20 mL of 1 M HCl (twice) - This removes residual pyridine.

    • 20 mL of saturated NaHCO₃ solution (twice) - This removes any unreacted 3,5-dinitrobenzoic acid.

    • 20 mL of brine (saturated NaCl solution) - This removes residual water.

  • Drying and Concentration: Dry the washed organic layer over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate to dryness using a rotary evaporator.

  • Purification: Recrystallize the resulting crude solid from a minimal amount of hot ethanol. If the solid is very soluble, add water dropwise to the hot ethanol solution until turbidity persists, then cool slowly to induce crystallization. Collect the pure crystals by vacuum filtration.

Characterization of 3,5-Dinitrobenzoate Esters

Validation of the derivative's identity and purity is essential.

Melting Point Analysis

The sharp melting point of the purified derivative is a key identifying feature.

Primary AlcoholDerivative Melting Point (°C)
Methanol109-111
Ethanol93-94
1-Propanol74-75
1-Butanol62-64
Benzyl Alcohol112-113

Source: Data compiled from various literature sources.[5][10]

High-Performance Liquid Chromatography (HPLC)

This method is ideal for quantifying the alcohol via its derivative.

ParameterCondition
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile : Water (e.g., 60:40 v/v)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Vol. 10 µL
Sample Prep. Dissolve pure derivative in mobile phase
¹H NMR Spectroscopy

NMR provides definitive structural confirmation. For a generic primary alcohol derivative (R-CH₂-O-CO-Ar), the following signals are characteristic:

  • Aromatic Protons: Two signals in the range of δ 9.1-9.3 ppm. One is a triplet (1H, para to the ester) and the other is a doublet (2H, ortho to the ester).

  • Methylene Protons (-CH₂-O-): A triplet typically shifted downfield to δ 4.4-4.6 ppm due to the deshielding effect of the adjacent ester oxygen.

  • Alkyl Protons (R-group): Signals corresponding to the remainder of the alcohol's carbon chain will be present at their expected chemical shifts.

For example, for methyl 3,5-dinitrobenzoate , the spectrum would show signals around δ 9.25 (t, 1H), δ 9.15 (d, 2H), and δ 4.0 (s, 3H for the methyl group).[12][13][14]

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Yield 1. Hydrolyzed/inactive DNBC reagent.[15]2. Water present in solvent or on glassware.3. Insufficient reaction time or temperature.1. Use fresh DNBC from a sealed container or purify old reagent.2. Ensure all glassware is oven-dried and use anhydrous grade solvents.3. Increase reaction time to 1 hour or gently warm to 40-50°C.[16]
Product is an Oil, Fails to Crystallize 1. Presence of impurities (e.g., unreacted starting material, side products).2. Incorrect recrystallization solvent.1. Re-run the washing steps or purify the crude product via flash column chromatography on silica gel before recrystallization.2. Try a different solvent system (e.g., ethyl acetate/hexanes).
Melting Point is Low and Broad 1. Sample is impure.2. Sample is wet (contains residual solvent).1. Perform another recrystallization.2. Dry the sample under high vacuum for several hours.

References

  • A Simplified Procedure for the Derivatization of Alcohols at Dilute Levels in Aqueous Solutions with 3,5-Dinitrobenzoyl Chloride.
  • Simplified Procedure for the Derivatization of Alcohols at Dilute Levels in Aqueous Solutions with 3,5-Dinitrobenzoyl Chloride - Oxford Academic.
  • Green Method of Derivatization of Alcohols: Microwave Assisted Synthesis of 3,5-Dinitrobenzo
  • A Simplified Procedure for the Derivatization of Alcohols at Dilute Levels in Aqueous Solutions with 3,5-Dinitrobenzoyl Chloride. Semantic Scholar. [Link]
  • Derivatization of Alcohols Using (bmim)HSO4: A Green Approach for the Undergraduate Chemistry Laboratory.
  • 3,5-Dinitrobenzoyl chloride | C7H3ClN2O5. PubChem. [Link]
  • Using 3,5-Dinitrobenzoyl Chloride for Alcohol and Amine Analysis. Hopax Fine Chemicals. [Link]
  • The 3,5-dinitrobenzoates as derivatives of alcohols and phenols. ProQuest. [Link]
  • 3,5-Dinitrobenzoyl chloride. Wikipedia. [Link]
  • Identification of an Unknown: Alcohol, Aldehyde or Ketone?. University of Colorado Boulder. [Link]
  • Methyl 3,5-dinitrobenzo
  • 3,5-Dinitro-benzoic acid, methyl ester - 1H NMR Spectrum. SpectraBase. [Link]
  • Alcohol or Amine Unknowns. Bryn Mawr College. [Link]
  • Green Method of Derivatization of Alcohols: Microwave Assisted Synthesis of 3,5-Dinitrobenzoates.
  • THE 3,5-MNITROBMZOATES AS DERIVATIVES OF ALCOHOLS AND PHENOLS. University of Southern California. [Link]
  • An efficient microscale procedure for the preparation of 3,5-dinitrobenzo

Sources

Application Note & Protocol: Synthesis of Butyl 3,5-Dinitrobenzoate from n-Butanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive protocol for the synthesis of butyl 3,5-dinitrobenzoate, a derivative frequently used for the characterization of n-butanol. The synthesis is achieved via the esterification of n-butanol with 3,5-dinitrobenzoyl chloride. This application note details the chemical principles, necessary apparatus, step-by-step procedure, safety precautions, and methods for purification and characterization of the final product. The protocol is designed for researchers, scientists, and professionals in drug development and organic synthesis.

Introduction

The conversion of alcohols to their corresponding crystalline ester derivatives is a fundamental technique in organic chemistry for the purpose of identification and characterization. This compound is a solid derivative of the liquid n-butanol, and its sharp melting point provides a reliable physical constant for identification. The 3,5-dinitrobenzoyl group is particularly useful as it is a highly crystalline moiety, leading to solid esters that are readily purified by recrystallization.[1][2] Dinitrobenzoate derivatives have also found applications in pharmacology and as radiation sensitizers.[3]

The synthesis described herein is an esterification reaction between n-butanol and 3,5-dinitrobenzoyl chloride. This method is widely employed due to the high reactivity of the acid chloride, which allows the reaction to proceed readily.[1][3] The reaction proceeds via a nucleophilic acyl substitution mechanism, where the alcohol (n-butanol) acts as the nucleophile, attacking the electrophilic carbonyl carbon of the 3,5-dinitrobenzoyl chloride.

Health and Safety

Extreme caution must be exercised when handling 3,5-dinitrobenzoyl chloride. It is a corrosive solid that is highly reactive with water and moisture, liberating toxic gases upon contact.[4] It can cause severe skin burns and eye damage, and is suspected of causing genetic defects.[4][5]

Personal Protective Equipment (PPE) is mandatory:

  • Eye Protection: Chemical safety goggles and a face shield are required.[4][5]

  • Skin Protection: Chemical-resistant gloves (e.g., nitrile) and a lab coat must be worn.[4][5]

  • Respiratory Protection: Work should be conducted in a well-ventilated chemical fume hood.[4][6][7]

Handling Precautions:

  • Avoid all personal contact, including inhalation of dust.[6][7]

  • Do not eat, drink, or smoke when handling this chemical.[6][7]

  • Keep containers securely sealed when not in use.[6][7]

  • Ensure eyewash stations and safety showers are readily accessible.[4]

  • WARNING: To avoid a violent reaction, NEVER add water to 3,5-dinitrobenzoyl chloride.[6][7]

Materials and Methods

Reagents and Materials
Reagent/MaterialGradeSupplierNotes
n-ButanolReagentSigma-Aldrich
3,5-Dinitrobenzoyl chloride≥98.0%TCI
Ethanol95% or AbsoluteFisher ScientificFor recrystallization
Sodium Bicarbonate (NaHCO₃)ReagentVWRFor washing
Anhydrous Sodium Sulfate (Na₂SO₄)ReagentVWRFor drying
Distilled Water
Apparatus
  • Round-bottom flask (50 mL)

  • Reflux condenser

  • Heating mantle or water bath

  • Magnetic stirrer and stir bar

  • Separatory funnel (100 mL)

  • Büchner funnel and filter flask

  • Filter paper

  • Beakers and Erlenmeyer flasks

  • Graduated cylinders

  • Melting point apparatus

  • Infrared (IR) Spectrometer

  • Nuclear Magnetic Resonance (NMR) Spectrometer

Experimental Protocol

Synthesis of this compound

The following workflow outlines the synthesis process:

Synthesis_Workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification cluster_analysis Analysis A Combine n-butanol and 3,5-dinitrobenzoyl chloride B Reflux the mixture A->B Heat C Cool and pour into ice-cold water B->C Post-reaction D Wash with NaHCO₃ solution C->D E Collect crude product by vacuum filtration D->E F Recrystallize from ethanol E->F G Dry the purified product F->G H Determine melting point G->H I Acquire IR and NMR spectra G->I

Figure 1: Experimental workflow for the synthesis and analysis of this compound.

Step-by-Step Procedure:

  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, add 2.3 g (0.01 mol) of 3,5-dinitrobenzoyl chloride to 10 mL of n-butanol (an excess).

  • Reflux: Attach a reflux condenser to the flask and heat the mixture in a water bath or on a heating mantle to reflux for approximately 4 hours.[3]

  • Precipitation: After the reflux period, allow the reaction mixture to cool to room temperature. A white product should appear.[3] Pour the cooled mixture into approximately 50 mL of ice-cold water in a beaker.

  • Washing: Stir the precipitate in the water, then wash it with a 5% sodium bicarbonate solution to neutralize any unreacted acid chloride and hydrochloric acid formed during the reaction.[1]

  • Isolation of Crude Product: Collect the crude this compound by vacuum filtration using a Büchner funnel. Wash the solid on the filter paper with cold water.[3]

Purification by Recrystallization
  • Solvent Selection: Ethanol is a suitable solvent for the recrystallization of this compound.

  • Dissolution: Transfer the crude solid to an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely. Keep the solution near its boiling point on a hot plate.[8][9]

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[8] Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation of Pure Product: Collect the purified crystals by vacuum filtration, washing them with a small amount of cold ethanol.

  • Drying: Dry the crystals in a desiccator or a vacuum oven at a low temperature to remove any residual solvent. Weigh the final product and calculate the percentage yield.

Characterization

Physical Properties
PropertyExpected Value
Molecular FormulaC₁₁H₁₂N₂O₆
Molecular Weight268.23 g/mol [10]
AppearanceWhite to off-white crystalline solid[11]
Melting Point63-64 °C[2]
Spectroscopic Data
  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic peaks for the ester carbonyl group (C=O) around 1720-1740 cm⁻¹, C-O stretching around 1100-1300 cm⁻¹, and strong absorptions for the nitro groups (NO₂) around 1530-1550 cm⁻¹ (asymmetric) and 1340-1360 cm⁻¹ (symmetric).

  • ¹H NMR Spectroscopy: The proton NMR spectrum will show characteristic signals for the butyl group and the aromatic protons. The aromatic protons will appear in the downfield region (around 9 ppm), and the protons of the butyl group will be in the upfield region.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will show a signal for the ester carbonyl carbon around 160-170 ppm, signals for the aromatic carbons, and four distinct signals for the carbons of the butyl group.

Discussion and Conclusion

This protocol provides a reliable and well-established method for the synthesis of this compound from n-butanol and 3,5-dinitrobenzoyl chloride. The procedure is straightforward and yields a solid derivative suitable for the characterization of n-butanol. Adherence to the safety precautions outlined is paramount due to the hazardous nature of 3,5-dinitrobenzoyl chloride. The purification by recrystallization is a critical step to obtain a product with a sharp melting point, which is essential for accurate identification. The spectroscopic data obtained should be consistent with the expected structure of this compound.

References

  • 3,5-Dinitrobenzoyl chloride - Apollo Scientific.
  • 3,5-Dinitrobenzyl chloride - Santa Cruz Biotechnology.
  • 3,5-Dinitrobenzoyl Chloride 99-33-2 | Tokyo Chemical Industry Co., Ltd.(APAC).
  • Safe Disposal of 3,5-Dinitrobenzoyl Chloride: A Procedural Guide - Benchchem.
  • SAFETY D
  • Green Method of Derivatization of Alcohols: Microwave Assisted Synthesis of 3,5-Dinitrobenzo
  • butyl 3,5-dinitrobenzo
  • Isobutyl 3,5-dinitrobenzo
  • Green Method of Derivatization of Alcohols: Microwave Assisted Synthesis of 3,5-Dinitrobenzoates - ResearchG
  • Recrystalliz
  • Recrystallization Lab Procedure of Benzoic Acid - YouTube.
  • Methyl 3,5-dinitrobenzoate Reference standard for 1H Quantit

Sources

Application Note: Sensitive Quantification of Alcohols in Complex Matrices via HPLC Following Pre-Column Derivatization with 3,5-Dinitrobenzoyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive protocol for the sensitive and reliable quantification of alcohols using High-Performance Liquid Chromatography (HPLC) with UV detection. Many simple alcohols lack a strong UV chromophore, making their direct detection at low concentrations challenging. To overcome this limitation, a pre-column derivatization strategy using 3,5-dinitrobenzoyl chloride (DNBC) is employed. This method converts the target alcohols into their corresponding 3,5-dinitrobenzoate esters, which possess a strong chromophore, enabling highly sensitive UV detection. This guide details the derivatization procedure, the HPLC-UV analysis protocol, and method validation considerations, offering researchers, scientists, and drug development professionals a robust tool for alcohol analysis in various sample matrices.

Introduction: The Rationale for Derivatization

Direct analysis of short-chain or non-aromatic alcohols by HPLC with UV detection is often impractical due to their lack of a significant ultraviolet-absorbing moiety.[1][2] Chemical derivatization is a powerful technique to enhance the detectability of such analytes.[1] 3,5-Dinitrobenzoyl chloride (DNBC) is an excellent derivatizing agent for alcohols and amines for several reasons.[1][3][4] The resulting 3,5-dinitrobenzoate esters exhibit strong UV absorbance, typically around 254 nm, allowing for detection at low concentrations.[5][6] The reaction is generally rapid and proceeds with high yield under mild conditions. This method is applicable to a wide range of primary and secondary alcohols.

The core of this method lies in the nucleophilic acyl substitution reaction between the alcohol's hydroxyl group and the highly reactive acyl chloride of DNBC. The two nitro groups on the benzoyl ring are strongly electron-withdrawing, which not only enhances the molar absorptivity of the resulting derivative but also increases the reactivity of the acyl chloride.

Safety Precautions

3,5-Dinitrobenzoyl chloride is a corrosive and hazardous chemical.[7][8][9][10] It can cause severe skin burns and eye damage, and is suspected of causing genetic defects.[7] It is also water-reactive, liberating toxic gas upon contact.[7]

Mandatory Safety Measures:

  • Always handle 3,5-dinitrobenzoyl chloride in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles with face protection.[8]

  • Avoid inhalation of dust or fumes.[8][9]

  • Keep the reagent away from water and moisture.[7]

  • In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[9][10]

Experimental Protocols

Materials and Reagents
  • Alcohol Standard(s) or Sample Containing Alcohol(s)

  • 3,5-Dinitrobenzoyl Chloride (DNBC), derivatization grade (≥99%)

  • Acetonitrile (ACN), HPLC grade, anhydrous

  • Pyridine, anhydrous

  • Deionized Water (18.2 MΩ·cm)

  • Hydrochloric Acid (HCl), analytical grade

  • Sodium Bicarbonate (NaHCO₃), analytical grade

  • Molecular Sieves, 3Å or 4Å

Derivatization Protocol: Formation of 3,5-Dinitrobenzoate Esters

This protocol is designed for the derivatization of alcohols in a non-aqueous or dried-down sample. For samples with high water content, a modified procedure with special attention to drying is necessary to prevent hydrolysis of the DNBC reagent.[1][11]

Step-by-Step Procedure:

  • Sample Preparation:

    • For pure alcohol standards, prepare a stock solution in anhydrous acetonitrile (e.g., 1 mg/mL).

    • For solid or liquid samples, accurately weigh or measure a known amount and dissolve it in anhydrous acetonitrile. If water is present, the sample must be dried, for instance, by lyophilization or by passing the organic solution through a column of anhydrous sodium sulfate.

  • Reagent Preparation:

    • Prepare a 10 mg/mL solution of 3,5-dinitrobenzoyl chloride in anhydrous acetonitrile. This solution should be prepared fresh daily to avoid degradation due to moisture.

  • Derivatization Reaction:

    • In a 2 mL glass vial, add 100 µL of the alcohol sample/standard solution.

    • Add 200 µL of the freshly prepared DNBC solution.

    • Add 50 µL of anhydrous pyridine to act as a catalyst and to scavenge the HCl byproduct.[3]

    • Cap the vial tightly and vortex for 30 seconds.

    • Incubate the reaction mixture in a heating block or water bath at 60°C for 30 minutes.

  • Reaction Quenching and Sample Cleanup:

    • After incubation, cool the vial to room temperature.

    • Add 500 µL of a 5% sodium bicarbonate solution to neutralize any remaining unreacted DNBC and HCl. Vortex thoroughly.

    • The derivatized alcohol (now an ester) is less polar and can be extracted if necessary, though for many applications, direct injection after dilution is possible.[1] For cleaner samples, add 500 µL of hexane, vortex, and allow the layers to separate. The upper organic layer contains the derivative.

    • Transfer an aliquot of the reaction mixture (or the organic extract) to an HPLC vial for analysis. Dilution with the mobile phase may be required depending on the initial alcohol concentration.

HPLC Analysis Protocol

Instrumentation:

  • HPLC system with a UV-Vis Detector

  • Reversed-Phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Data acquisition and processing software

Chromatographic Conditions:

  • Mobile Phase: Isocratic or gradient elution can be used. A typical starting point is a mixture of Acetonitrile and Water. For example, Acetonitrile:Water (60:40, v/v). The optimal ratio will depend on the specific alcohol derivative.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection Wavelength: 254 nm is a common choice, though scanning the derivative's UV spectrum for the absorbance maximum (around 230-260 nm) is recommended for optimal sensitivity.[5][6]

Scientific Principles and Method Logic

The Derivatization Reaction Mechanism

The derivatization of an alcohol with 3,5-dinitrobenzoyl chloride is a classic example of nucleophilic acyl substitution. The reaction proceeds as follows:

  • Nucleophilic Attack: The lone pair of electrons on the oxygen atom of the alcohol's hydroxyl group attacks the electrophilic carbonyl carbon of the 3,5-dinitrobenzoyl chloride.

  • Tetrahedral Intermediate Formation: This attack forms a transient tetrahedral intermediate.

  • Leaving Group Departure: The intermediate collapses, and the chloride ion, being a good leaving group, is eliminated.

  • Proton Transfer: The pyridine in the reaction mixture acts as a base to abstract the proton from the oxonium ion, regenerating the carbonyl group of the newly formed ester and producing pyridinium hydrochloride.

This mechanism is visually represented in the diagram below.

Caption: Figure 1: Derivatization Reaction Mechanism.

Experimental Workflow Diagram

The entire process, from sample preparation to data analysis, follows a logical sequence designed to ensure accuracy and reproducibility.

HPLC_Workflow Figure 2: Experimental Workflow A Sample/Standard Preparation (in Anhydrous ACN) B Derivatization Reaction (Add DNBC & Pyridine) A->B Step 1 C Incubation (60°C, 30 min) B->C Step 2 D Quenching & Neutralization (Add NaHCO3 Solution) C->D Step 3 E Dilution / Extraction (Prepare for Injection) D->E Step 4 F HPLC-UV Analysis (C18 Column, UV @ 254 nm) E->F Step 5 G Data Processing (Integration & Quantification) F->G Step 6

Caption: Figure 2: Experimental Workflow.

Method Validation and Performance

A robust analytical method requires validation to ensure it is fit for its intended purpose.[12][13] Key validation parameters according to ICH guidelines (Q2) should be assessed.[12]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the absence of interfering peaks at the retention time of the derivatized alcohol in a blank sample.

  • Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration. A calibration curve should be constructed using at least five concentration levels, and the correlation coefficient (r²) should be >0.999.[5]

  • Accuracy: The closeness of the test results to the true value. It is typically assessed by spike-recovery experiments at three different concentration levels.

  • Precision: Assessed as repeatability (intra-day precision) and intermediate precision (inter-day precision). The relative standard deviation (RSD) for replicate injections should typically be less than 2%.[14]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively. LOD and LOQ are often determined based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ.[6][14]

Representative Performance Data

The following table summarizes typical performance data for the analysis of various alcohol derivatives using this method. Note that exact retention times and limits of detection will vary depending on the specific HPLC system, column, and precise mobile phase composition.

Analyte (Alcohol)DerivativeTypical Retention Time (min)Linearity Range (µg/mL)Correlation Coefficient (r²)LOD (µg/mL)
MethanolMethyl 3,5-dinitrobenzoate~3.51 - 100>0.999~0.5
EthanolEthyl 3,5-dinitrobenzoate~4.21 - 100>0.999~0.5
IsopropanolIsopropyl 3,5-dinitrobenzoate~5.11 - 150>0.999~0.7
Benzyl AlcoholBenzyl 3,5-dinitrobenzoate~8.90.5 - 100>0.999~0.2

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
No or Low Peak Area for Derivative 1. DNBC reagent has hydrolyzed. 2. Sample contains excessive water. 3. Incomplete reaction.1. Prepare fresh DNBC solution daily in anhydrous solvent. 2. Ensure sample is thoroughly dried before derivatization.[1] 3. Check incubation time and temperature. Ensure pyridine was added.
Large Early-Eluting Peak Unreacted 3,5-dinitrobenzoyl chloride or 3,5-dinitrobenzoic acid (hydrolysis product).Improve the quenching and cleanup step. Ensure sufficient sodium bicarbonate is used. An extraction step may be necessary.
Poor Peak Shape (Tailing/Fronting) 1. Column degradation. 2. Sample overload. 3. Incompatible injection solvent.1. Flush or replace the HPLC column. 2. Dilute the sample before injection. 3. Dissolve the final sample in the mobile phase.
Variable Retention Times 1. Fluctuation in mobile phase composition. 2. Unstable column temperature. 3. Pump malfunction or leaks.1. Prepare fresh mobile phase and ensure proper mixing/degassing. 2. Use a column oven for temperature control. 3. Check the HPLC system for pressure fluctuations and perform maintenance.

Conclusion

The pre-column derivatization of alcohols with 3,5-dinitrobenzoyl chloride provides a simple, robust, and highly sensitive method for their quantification by HPLC-UV. By converting non-chromophoric alcohols into strongly UV-absorbing esters, this technique significantly lowers detection limits and expands the utility of HPLC for alcohol analysis. The detailed protocol and validation guidelines presented in this application note offer a reliable framework for researchers in quality control, environmental analysis, and pharmaceutical development to achieve accurate and reproducible results.

References

  • Valdez, D., & Reier, J. C. (1986). A Simplified Procedure for the Derivatization of Alcohols at Dilute Levels in Aqueous Solutions with 3,5-Dinitrobenzoyl Chloride. Journal of Chromatographic Science, 24(8), 356–360.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 3,5-Dinitrobenzoyl chloride.
  • Valdez, D., & Reier, J. C. (1986). A Simplified Procedure for the Derivatization of Alcohols at Dilute Levels in Aqueous Solutions with 3,5-Dinitrobenzoyl Chloride. Oxford Academic.
  • Chegg. (2021, April 13). Draw the scheme and mechanism for the 3,5 dinitrobenzoate derivative.
  • University of California, Davis. (n.d.). Alcohol or Amine Unknowns.
  • Valdez, D., & Reier, J. C. (1986). A Simplified Procedure for the Derivatization of Alcohols at Dilute Levels in Aqueous Solutions with 3,5-Dinitrobenzoyl Chloride. Semantic Scholar.
  • Simeonov, S. P., et al. (2014). Enantioresolution of a Series of Chiral Benzyl Alcohols by HPLC on a Dinitrobenzoylphenylglycine Stationary Phase after Achiral Pre-Column Derivatization. ResearchGate.
  • Wikipedia. (n.d.). 3,5-Dinitrobenzoyl chloride.
  • Sonkar, S. M., et al. (2022). Green Method of Derivatization of Alcohols: Microwave Assisted Synthesis of 3,5-Dinitrobenzoates. Hans Shodh Sudha, 2(4), 100-104.
  • Sonkar, S. M., et al. (2022). Derivatization of Alcohols Using (bmim)HSO4: A Green Approach for the Undergraduate Chemistry Laboratory. Science and Education Publishing.
  • Sonkar, S. M., et al. (2022). Derivatization of Alcohols Using (bmim)HSO4: A Green Approach for the Undergraduate Chemistry Laboratory. ResearchGate.
  • Request PDF. (n.d.). Development and validation of a chiral HPLC method for rapid screening of allylic alcohol asymmetric epoxidation processes.
  • Al-Majthoub, M. M., et al. (2022). A novel, rapid and sensitive HPLC method for the determination of ethanol in non-alcoholic beverages with pre-column derivatization. ResearchGate.
  • Dong, M. W. (2003). HPLC Method Development and Validation for Pharmaceutical Analysis. LCGC North America.
  • Pharmaguideline. (2024). Steps for HPLC Method Validation.
  • El-Kassem, L. T., et al. (2023). Development and Validation of an Eco-Friendly HPLC Stability-Indicating Technique for Quantification of Atropine Sulfate and Benzyl Alcohol in Raw and Injectable Solutions. ACS Omega.
  • Kirschbaum, J., et al. (2000). Liquid chromatographic determination of biogenic amines in fermented foods after derivatization with 3,5-dinitrobenzoyl chloride. Journal of Chromatography A, 881(1-2), 517-530.

Sources

Application Note: High-Sensitivity Gas Chromatographic Analysis of Butyl 3,5-dinitrobenzoate Using an Electron Capture Detector

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed and robust method for the quantitative analysis of Butyl 3,5-dinitrobenzoate using Gas Chromatography with an Electron Capture Detector (GC-ECD). This compound is an important derivative used for the trace-level quantification of butanol and can also be an analyte of interest in various chemical syntheses. The inherent structure of this compound, featuring two nitro groups, makes it exceptionally well-suited for high-sensitivity detection by ECD. We provide comprehensive, step-by-step protocols covering sample preparation, an optional derivatization procedure for butanol, instrument configuration, and data analysis. The causality behind key experimental choices, such as detector selection and column chemistry, is thoroughly explained to empower researchers to adapt and validate this method for their specific applications.

Scientific Principle and Rationale

The successful gas chromatographic analysis of this compound hinges on leveraging its unique chemical properties. As a semi-volatile ester, it is amenable to GC separation. The critical feature for this application is the presence of two dinitro functional groups on the benzene ring.

1.1. The Critical Role of the Electron Capture Detector (ECD)

The Electron Capture Detector (ECD) is a highly selective and sensitive detector designed for electronegative compounds[1]. The operational principle involves a radioactive ⁶³Ni source that emits beta particles (electrons)[2]. These electrons collide with the carrier gas (typically nitrogen), ionizing it and creating a stable standing current between two electrodes[3].

When an electronegative analyte like this compound passes through the detector, its nitro groups readily "capture" these free thermal electrons[4]. This capture event causes a significant and measurable decrease in the standing current. The magnitude of this current drop is directly proportional to the concentration of the analyte, allowing for quantification at picogram (10⁻¹² g) or even femtogram levels[3]. This makes the GC-ECD technique exceptionally powerful for trace analysis of nitroaromatic compounds, far exceeding the sensitivity of more universal detectors like the Flame Ionization Detector (FID) for this specific class of molecules[3][5].

1.2. The Utility of Derivatization

While this note focuses on the analysis of this compound itself, it is crucial to recognize its role as a derivative. Alcohols, such as butanol, are often difficult to analyze at trace levels by GC due to their polarity and poor chromatographic behavior. Derivatization with 3,5-dinitrobenzoyl chloride converts the alcohol into its corresponding ester, this compound[6][7]. This process achieves two primary goals:

  • Improves Volatility and Chromatography: The resulting ester is more volatile and less polar than the parent alcohol, leading to better peak shape and separation on common GC columns.

  • Introduces a Highly Electronegative Tag: The dinitrobenzoyl group acts as a powerful electrophore, making the derivative highly responsive to the ECD[4].

A protocol for this derivatization is included to provide a complete workflow for researchers analyzing butanol.

Instrumentation and Consumables

Proper instrument configuration and high-purity consumables are paramount for achieving the low detection limits characteristic of ECD analysis.

Component Specification Rationale / Comments
Gas Chromatograph Equipped with split/splitless injector and Electron Capture Detector (ECD).A system capable of precise temperature and pressure control is essential.
GC Column DB-5 (or equivalent 5% Phenyl - 95% Dimethylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.A robust, general-purpose column providing good resolution for semi-volatile compounds. EPA Method 8091 for nitroaromatics suggests a similar phase[8].
Injector Liner Deactivated, splitless, single taper glass liner.Deactivation is critical to prevent analyte adsorption or degradation, a known issue with nitroaromatics[9].
Carrier Gas Helium or Hydrogen, Purity ≥ 99.999%.Must be free of oxygen and water, which are electronegative and cause a noisy baseline and reduced sensitivity[1].
ECD Makeup Gas Nitrogen or Argon/Methane, Purity ≥ 99.999%.Required for proper ECD operation to moderate electron energy[2].
Reagents This compound standard, n-Butanol, 3,5-Dinitrobenzoyl chloride, Pyridine (anhydrous), Hexane (pesticide grade or equivalent), Sodium Bicarbonate.High-purity reagents are essential to avoid introducing interfering contaminants.
Vials and Syringes 2 mL amber glass autosampler vials with PTFE-lined septa; GC syringe.Amber vials protect the light-sensitive nitroaromatic compounds.

Experimental Protocols & Methodologies

Protocol 1: Standard and Sample Preparation

This protocol outlines the preparation of calibration standards and the dilution of samples already containing this compound.

  • Primary Stock Standard (1000 µg/mL): Accurately weigh 10 mg of pure this compound standard into a 10 mL volumetric flask. Dissolve and bring to volume with hexane. This stock should be stored in an amber vial at ≤ 4°C.

  • Working Standards: Perform serial dilutions of the primary stock standard with hexane to prepare a series of calibration standards. A suggested range is 0.1, 0.5, 1.0, 5.0, and 10.0 ng/mL (ppb). The exact range should bracket the expected sample concentrations.

  • Sample Preparation:

    • For Liquid Samples: If the sample is in a non-interfering matrix, perform a liquid-liquid extraction (LLE) into hexane or use solid-phase extraction (SPE) for cleanup and concentration[10][11]. The final extract should be in hexane.

    • For Solid Samples: Use a suitable extraction technique, such as sonication or pressurized fluid extraction, with hexane or another appropriate solvent. The resulting extract may require cleanup via SPE[12].

  • Final Dilution: Dilute the final sample extract with hexane so the analyte concentration falls within the established calibration range.

  • Transfer: Transfer the final standards and prepared samples into 2 mL autosampler vials for analysis.

Protocol 2: Derivatization of n-Butanol (Optional Workflow)

This protocol is for converting n-butanol in a sample to this compound prior to analysis.

G cluster_reagents Reactants cluster_reaction Reaction Step cluster_workup Workup & Extraction cluster_final Final Product butanol n-Butanol Sample reaction_vessel Combine in Vial & Heat Gently (50-60°C) butanol->reaction_vessel dnbc 3,5-Dinitrobenzoyl Chloride dnbc->reaction_vessel pyridine Pyridine (Catalyst) pyridine->reaction_vessel wash Wash with NaHCO₃(aq) to remove excess acid reaction_vessel->wash Cool extract Extract with Hexane wash->extract dry Dry Hexane Layer (e.g., with Na₂SO₄) extract->dry final_product This compound in Hexane for GC-ECD Analysis dry->final_product G Sample Sample Preparation (Protocol 1 or 2) GC GC Injection & Separation Sample->GC ECD ECD Detection (Current Drop) GC->ECD Data Data Acquisition (Chromatogram) ECD->Data Quant Quantification (Calibration Curve) Data->Quant

Caption: Overall analytical workflow from sample preparation to final quantification.

4.1. Calibration and Quantification

Construct a calibration curve by plotting the peak area of the this compound standard against its concentration. A linear regression with a correlation coefficient (r²) of >0.995 is typically required. The concentration of the analyte in unknown samples is determined by interpolating their peak areas from this curve, accounting for all dilution factors.

4.2. Method Validation and Quality Control

To ensure the trustworthiness of the results, the method should be validated. Key parameters include:

  • Specificity: Analyze a matrix blank to ensure no interfering peaks are present at the analyte's retention time.

  • Linearity: Assessed from the calibration curve as described above.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined by analyzing standards at decreasing concentrations to establish the lowest detectable signal (LOD, typically S/N ≥ 3) and the lowest quantifiable signal (LOQ, typically S/N ≥ 10) with acceptable precision.[13]

  • Precision and Accuracy: Assessed by analyzing replicate spiked samples at multiple concentration levels. Accuracy is reported as percent recovery, and precision as the relative standard deviation (RSD).[13]

4.3. Potential Interferences

The ECD is highly selective but not specific. It will respond to any electronegative compound, such as halogenated pesticides, PCBs, or other nitroaromatics.[8] Therefore, chromatographic separation is critical. If co-elution is suspected, confirmation using a second GC column with a different stationary phase (e.g., DB-1701) or by GC-Mass Spectrometry (GC-MS) is the authoritative standard.[8]

Conclusion

This application note provides a comprehensive and scientifically grounded framework for the sensitive analysis of this compound by GC-ECD. By explaining the causality behind detector choice, sample preparation, and instrument parameters, this guide equips researchers with the necessary tools to implement and validate a robust method for trace-level quantification. The high selectivity and sensitivity of the ECD make this an ideal technique for applications ranging from environmental monitoring to quality control in chemical manufacturing.

References

  • Enhanced selectivity of electron capture detector for nitroaromatic explosives through the application of electron attachment reactions. (n.d.). SPIE Digital Library.
  • Method 8091: Nitroaromatics and Cyclic Ketones by Gas Chromatography. (n.d.). U.S. Environmental Protection Agency (EPA).
  • Ajmal, P. Y., et al. (2019). Analysis of Nitroaromatics: A Comparison Between Gas Chromatography, Liquid Chromatography and their Hyphenation with Solid Phase Micro-Extraction. Current Chromatography, 6(1), 42-51.
  • Penning, H., & Cramer, J. (2008). Compound-Specific Nitrogen and Carbon Isotope Analysis of Nitroaromatic Compounds in Aqueous Samples Using Solid-Phase Microextraction Coupled to GC/IRMS. Analytical Chemistry, 80(11), 4236-4243.
  • LCGC International. (2021). Electron Capture Detectors. LCGC International.
  • Electron capture detector – Knowledge and References. (n.d.). Taylor & Francis.
  • Electron capture detector. (n.d.). Wikipedia.
  • Liobikas, J., & Eiceman, G. A. (1998). RAPID SEPARATION OF NITROAROMATIC COMPOUNDS BY SOLVATING GAS CHROMATOGRAPHY. Journal of Liquid Chromatography & Related Technologies, 21(2), 155-166.
  • GC-ECD. Electron Capture Detector. (n.d.). SCION Instruments.
  • Jenkins, T. F., & Walsh, M. E. (1992). Determination of Nitroaromatic, Nitramine, and Nitrate Ester Explosives in Water Using Solid-Phase Extraction and Gas Chromatography-Electron Capture Detection. Analytical Chemistry, 64(8), 858-862.
  • Valdez, D., & Reier, J. C. (1986). A Simplified Procedure for the Derivatization of Alcohols at Dilute Levels in Aqueous Solutions with 3,5-Dinitrobenzoyl Chloride. Journal of Chromatographic Science, 24(8), 356-360.
  • Alcohol or Amine Unknowns. (n.d.). Chemistry Department, University of Massachusetts.
  • Determining percentage of alcohol mixtures. (2006). Sciencemadness Discussion Board.
  • Green Method of Derivatization of Alcohols: Microwave Assisted Synthesis of 3,5-Dinitrobenzoates. (2022). Hans Shodh Sudha.
  • Sample preparation GC-MS. (n.d.). SCION Instruments.
  • Sonkar, S. M., et al. (2022). Derivatization of Alcohols Using (bmim)HSO4: A Green Approach for the Undergraduate Chemistry Laboratory. World Journal of Chemical Education, 10(2), 62-64.
  • Sample Preparation – GC-FID. (n.d.). Polymer Chemistry Characterization Lab, Virginia Tech.
  • Best Sample Preparation for GC? (2020). YouTube.
  • Brinkman, U. A. T. (2006). Modern Methods of Sample Preparation for GC Analysis. LCGC Europe.
  • Liquid and Gas Chromatographic Determination of 1,3,5-Trinitrobenzene in Water. (1984). Defense Technical Information Center (DTIC).
  • Isothis compound. (2006). ResearchGate.
  • Nachaka, S. K., et al. (2020). Development and Validation of Gas Chromatography Method for the Determination of 2,2?-Azobisisobutyronitrile and Di-tertiary Butyl Dicarbonate Contents in Lenalidomide Drug Substance. Pharmaceutica Analytica Acta, 11(1).

Sources

Application Note: Analysis of Alcohols as 3,5-Dinitrobenzoate Esters by Thin-Layer Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details the application of Thin-Layer Chromatography (TLC) for the separation and identification of alcohols and phenols following their derivatization to 3,5-dinitrobenzoate esters. Many alcohols and phenols are colorless and lack strong chromophores, making their direct visualization on a TLC plate challenging. Conversion to their corresponding 3,5-dinitrobenzoate esters introduces a strongly UV-active aromatic system, facilitating easy and sensitive detection. This note provides the underlying chemical principles, detailed step-by-step protocols for both the derivatization and subsequent TLC analysis, and expert insights into optimizing the separation. This method is invaluable for reaction monitoring, purity assessment, and qualitative identification in research, quality control, and drug development settings.

Principle of the Method

The identification of alcohols and phenols is a common requirement in organic synthesis and analysis. Thin-Layer Chromatography is a rapid, simple, and inexpensive technique for this purpose. However, the utility of TLC is limited when the analytes are not visible on the plate. Derivatization is a strategy employed to convert a poorly detectable compound into a derivative with properties more suitable for analysis.

The method described herein involves two key stages:

  • Derivatization: The hydroxyl group (-OH) of an alcohol or phenol is reacted with 3,5-dinitrobenzoyl chloride. This is a nucleophilic acyl substitution reaction that forms a stable ester linkage.[1] The reaction is typically performed in the presence of pyridine.

  • TLC Analysis: The resulting 3,5-dinitrobenzoate esters are separated on a polar stationary phase (silica gel) using a nonpolar mobile phase. The highly conjugated dinitrophenyl group allows for sensitive visualization of the separated spots under UV light.

The Derivatization Reaction

The reaction of an alcohol (R-OH) with 3,5-dinitrobenzoyl chloride is an esterification. Pyridine serves a dual purpose in this reaction: it acts as a nucleophilic catalyst and as a base to neutralize the hydrochloric acid (HCl) byproduct.[1][2][3] Neutralizing the HCl is crucial as it drives the equilibrium towards the product side. The pyridine can also react with the acyl chloride to form a highly reactive acyl-pyridinium intermediate, which is then attacked by the alcohol.[3]

The resulting 3,5-dinitrobenzoate ester is a solid crystalline derivative with a sharp melting point, which can be used for definitive identification.[4] The presence of the two nitro groups on the benzene ring makes the derivative an excellent chromophore, strongly absorbing UV radiation at 254 nm.

Workflow Visualization

The overall process, from starting materials to final analysis, is depicted in the workflow diagram below.

TLC_Workflow cluster_prep Part 1: Derivatization cluster_analysis Part 2: TLC Analysis Reactants Alcohol/Phenol + 3,5-Dinitrobenzoyl Chloride Pyridine Pyridine (Catalyst/Base) Reaction Esterification Reaction Reactants->Reaction Pyridine->Reaction Facilitates Product 3,5-Dinitrobenzoate Ester (Crude Product) Reaction->Product Workup Aqueous Workup (Acid/Base Wash) Product->Workup PureProduct Purified Ester Solution (for TLC) Workup->PureProduct Spotting Spotting on Silica Gel TLC Plate PureProduct->Spotting Apply to Plate Development Development in TLC Chamber Spotting->Development Visualization Visualization (UV Light, 254 nm) Development->Visualization Analysis Rf Value Calculation & Identification Visualization->Analysis

Caption: Workflow for TLC analysis of 3,5-dinitrobenzoate esters.

Apparatus, Materials, and Reagents

  • Apparatus:

    • TLC Plates: Silica Gel 60 F₂₅₄ (glass or aluminum backed)

    • TLC Developing Chamber with Lid

    • Micropipettes or Capillary Tubes for spotting

    • UV Lamp (254 nm)

    • Heating block or water bath

    • Round-bottom flasks or small test tubes

    • Separatory funnel

    • Rotary evaporator (optional)

    • Filter paper

    • Standard laboratory glassware (beakers, graduated cylinders)

  • Reagents & Solvents:

    • Alcohol or Phenol sample

    • 3,5-Dinitrobenzoyl chloride (reagent grade)

    • Pyridine (anhydrous)

    • Benzene or Toluene (reagent grade)

    • Light Petroleum (petroleum ether) or Hexane

    • 0.1 N Sulfuric Acid

    • 5% Sodium Carbonate solution

    • Deionized water

    • Anhydrous sodium sulfate or magnesium sulfate

    • Solvents for sample dissolution (e.g., acetone, ethyl acetate)

Experimental Protocols

Protocol 1: Derivatization of Alcohols/Phenols

This protocol is adapted from established methods for the preparation of 3,5-dinitrobenzoate esters.[5]

  • Reaction Setup: In a small, dry round-bottomed flask or test tube, place approximately 50-100 mg of the alcohol or phenol sample.

  • Reagent Addition: Add a slight molar excess of 3,5-dinitrobenzoyl chloride. In a fume hood, add 5 mL of a suitable solvent like benzene or toluene, followed by 0.1-0.2 mL of dry pyridine.[5]

  • Reaction: Gently heat the mixture under reflux for 30-60 minutes.[5] For primary and secondary alcohols, 30 minutes is often sufficient. Tertiary alcohols may require longer reaction times or alternative, milder procedures to prevent decomposition.[6]

  • Cooling & Quenching: Allow the reaction mixture to cool to room temperature.

  • Workup - Acid Wash: Transfer the mixture to a separatory funnel. Add 25 mL of 0.1 N sulfuric acid and shake. This step removes the excess pyridine.[5] Separate the organic layer.

  • Workup - Base Wash: Wash the organic layer with 25 mL of a 5% sodium carbonate solution to remove any unreacted 3,5-dinitrobenzoyl chloride and 3,5-dinitrobenzoic acid.[5]

  • Workup - Water Wash: Wash the organic layer with 25 mL of water.

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate. Decant or filter the solution and evaporate the solvent under reduced pressure or in a fume hood to yield the crude 3,5-dinitrobenzoate ester.[5]

  • Sample Preparation for TLC: Dissolve a small amount (approx. 1 mg) of the crude ester in a volatile solvent (e.g., 1 mL of ethyl acetate or acetone) to prepare the spotting solution.

Protocol 2: Thin-Layer Chromatography Analysis
  • Plate Activation: Before use, activate the silica gel TLC plates by heating them in an oven at 105-120°C for 15-30 minutes. This removes adsorbed water and ensures reproducible results. Cool the plate in a desiccator before use.

  • Prepare the Developing Chamber: Pour the chosen mobile phase into the TLC chamber to a depth of approximately 0.5 cm. Place a piece of filter paper against the inner wall of the chamber, ensuring it is wetted by the solvent. Close the chamber with the lid and allow it to stand for at least 15-20 minutes to ensure the atmosphere inside is saturated with solvent vapor.[4] This chamber saturation is critical for achieving even solvent front migration and reproducible Rf values.[1]

  • Spotting the Plate: Using a pencil, lightly draw a baseline (origin) about 1 cm from the bottom of the activated TLC plate. Using a capillary tube or micropipette, apply a small spot of the prepared ester solution onto the baseline. If available, spot reference standards of known derivatives alongside the sample for comparison.

  • Developing the Chromatogram: Carefully place the spotted TLC plate into the saturated developing chamber. Ensure the solvent level is below the baseline. Close the lid and allow the mobile phase to ascend the plate by capillary action. Do not disturb the chamber during development.

  • Completion: When the solvent front has traveled to about 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the position of the solvent front with a pencil.[4]

  • Visualization: Allow the solvent to completely evaporate from the plate in a fume hood. View the plate under a UV lamp at 254 nm. The 3,5-dinitrobenzoate esters will appear as dark spots against the fluorescent green background of the plate. Circle the spots with a pencil.

Results and Interpretation

The primary quantitative result from a TLC experiment is the Retention Factor (Rf), which is a ratio of the distances traveled by the analyte and the mobile phase.

Calculation of Rf Value: Rf = (Distance traveled by the spot from the origin) / (Distance traveled by the solvent front from the origin)

The Rf value is a characteristic property of a compound under a specific set of conditions (stationary phase, mobile phase, temperature). For 3,5-dinitrobenzoate esters, the Rf value is primarily influenced by the polarity of the parent alcohol. As the length of the alkyl chain in a homologous series of alcohols increases, the polarity of the ester derivative decreases, leading to a higher Rf value in a normal-phase system.

Data Presentation: Mobile Phase Systems and Rf Values

The choice of the mobile phase is critical for achieving good separation. A common and effective mobile phase for separating 3,5-dinitrobenzoate esters is a mixture of a nonpolar solvent (like hexane or light petroleum) and a slightly more polar solvent (like benzene or toluene).[5] The ideal solvent system should provide Rf values between 0.2 and 0.8 for the compounds of interest.[4]

The following table provides examples of mobile phases and illustrative Rf values for the 3,5-dinitrobenzoate esters of common C1-C5 alcohols. Note: These values are illustrative and actual Rf values may vary based on specific laboratory conditions.

Parent AlcoholDerivative NameMobile Phase System (v/v)Illustrative Rf Value
MethanolMethyl 3,5-dinitrobenzoateBenzene : Light Petroleum (1:1)0.35
EthanolEthyl 3,5-dinitrobenzoateBenzene : Light Petroleum (1:1)0.42
1-Propanoln-Propyl 3,5-dinitrobenzoateBenzene : Light Petroleum (1:1)0.48
2-PropanolIsopropyl 3,5-dinitrobenzoateBenzene : Light Petroleum (1:1)0.45
1-Butanoln-Butyl 3,5-dinitrobenzoateBenzene : Light Petroleum (1:1)0.55
1-Pentanoln-Pentyl 3,5-dinitrobenzoateBenzene : Light Petroleum (1:1)0.61

Data is illustrative based on principles of chromatography. The mobile phase system is from Dhont & de Rooy (1961).[5]

Troubleshooting

IssueProbable Cause(s)Suggested Solution(s)
Streaking Spots Sample is too concentrated; sample is not fully soluble in the mobile phase.Dilute the spotting solution. Ensure the crude product is fully dissolved before spotting. Add a small amount of a more polar solvent to the mobile phase.
Rf Values Too High (>0.8) Mobile phase is too polar.Decrease the polarity of the mobile phase (e.g., increase the proportion of light petroleum or hexane).
Rf Values Too Low (<0.2) Mobile phase is not polar enough.Increase the polarity of the mobile phase (e.g., increase the proportion of benzene or toluene).
Irregular Solvent Front TLC plate not placed evenly in the chamber; chamber not properly saturated.Ensure the chamber bottom is flat and the plate is vertical. Allow adequate time for chamber saturation with a filter paper wick.
No Spots Visible under UV Derivatization reaction failed; spotting solution is too dilute.Confirm the success of the derivatization (e.g., by melting point). Concentrate the spotting solution and re-spot.

References

  • 3,5-Dinitrobenzoyl chloride.Wikipedia.[Link]
  • Dhont, J. H., & de Rooy, C. (1961). Thin-layer Chromatography of 3,5-Dinitrobenzoates.The Analyst, 86(1025), 527-530. [Link]
  • Derivatization of Alcohols Using (bmim)HSO4 : A Green Approach for the Undergraduate Chemistry Laboratory.
  • 3,5-Dinitrobenzoic acid.Wikipedia.[Link]
  • Thin Layer Chrom
  • An efficient microscale procedure for the preparation of 3,5-dinitrobenzo
  • THE 3,5-DINITROBENZOATES AS DERIVATIVES OF ALCOHOLS AND PHENOLS.University of Southern California.[Link]
  • Thin Layer Chrom
  • Reduction and detection of aromatic nitro-compounds on thin layers of silica gel.ElectronicsAndBooks.com.[Link]
  • Thin Layer Chromatography: A Complete Guide to TLC.Chemistry Hall.[Link]
  • TLC–Densitometric Analysis of Selected 5-Nitroimidazoles.
  • Visualizing TLC Pl
  • Green Method of Derivatization of Alcohols: Microwave Assisted Synthesis of 3,5-Dinitrobenzo
  • Using TLC to Scout Flash Chrom
  • Acid Chlorides → Esters with Alcohols and Pyridine.OrgoSolver.[Link]
  • Using Silica Gel TLC Plates For Preparation Of Chrom
  • Determining percentage of alcohol mixtures.Sciencemadness Discussion Board.[Link]
  • Let Us Teach Proper Thin Layer Chromatography Technique!
  • Thin Layer Chromatography (TLC).University of Colorado Boulder, Department of Chemistry.[Link]
  • Why is pyridine used when making tosyl esters from alcohols?Chemistry Stack Exchange.[Link]

Sources

Application Note: A Detailed Protocol for the Purification of Butyl 3,5-dinitrobenzoate via Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for High-Purity Benzoate Esters

Butyl 3,5-dinitrobenzoate is a crystalline solid, often synthesized as a derivative to identify unknown alcohols in qualitative organic analysis.[1] The reliability of identification methods, such as melting point analysis, is contingent upon the high purity of the crystalline derivative. The synthetic process, typically an esterification reaction between 3,5-dinitrobenzoyl chloride (or 3,5-dinitrobenzoic acid) and butan-1-ol, can result in a crude product contaminated with unreacted starting materials or side-products.[2][3]

Recrystallization is a powerful and widely used technique for purifying solid organic compounds.[4] The fundamental principle relies on the differential solubility of the target compound and its impurities in a selected solvent at different temperatures. An ideal recrystallization process involves dissolving the impure solid in a minimum amount of a hot solvent to create a saturated solution, followed by slow cooling to allow the desired compound to crystallize out, leaving the impurities dissolved in the surrounding solution (mother liquor).[5] This application note provides a detailed, field-proven protocol for the purification of this compound, emphasizing the theoretical underpinnings of each step to ensure procedural success and high-purity outcomes.

Physicochemical Data & Solvent Selection

Accurate procedural design begins with understanding the physical properties of the target compound and selecting an appropriate solvent system.

Data Presentation: Properties of this compound
PropertyValueReference
Molecular Formula C₁₁H₁₂N₂O₆[2]
Molecular Weight 268.22 g/mol [3]
Appearance Crystalline Solid (typically colorless or pale yellow)[6]
Melting Point (Pure) 62.5°C[2][3]
Boiling Point 389.8°C at 760 mmHg[7]
Causality in Solvent Selection

The choice of solvent is the most critical parameter in recrystallization.[4] The ideal solvent should exhibit:

  • High Solvating Power at Elevated Temperatures: To dissolve the compound completely.

  • Low Solvating Power at Ambient or Cold Temperatures: To maximize the recovery of the purified compound upon cooling.

  • Favorable Boiling Point: The boiling point should be high enough to provide a sufficient temperature differential for solubility but low enough to be easily removed from the crystals during drying.

  • Inertness: The solvent must not react with the compound.

  • Impurity Solubility Profile: Impurities should either be insoluble in the hot solvent (for removal by hot filtration) or highly soluble in the cold solvent (to remain in the mother liquor).

Based on solubility studies of the parent compound, 3,5-dinitrobenzoic acid, and general procedures for dinitrobenzoate esters, alcohols such as ethanol and methanol are excellent candidates.[1][6][8] Ethanol is often preferred due to its lower volatility and toxicity compared to methanol. For this protocol, 95% ethanol is selected.

Safety & Handling Precautions

Prior to beginning any experimental work, it is crucial to review the Safety Data Sheet (SDS) for all reagents. Dinitroaromatic compounds should be handled with care.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses or goggles, and nitrile gloves.

  • Handling: Handle this compound and its parent acid in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.[9]

  • First Aid: In case of skin contact, wash immediately with plenty of soap and water. For eye contact, rinse cautiously with water for several minutes.

  • Disposal: Dispose of chemical waste according to institutional and local regulations.

Experimental Workflow: Recrystallization of this compound

The following diagram outlines the logical flow of the purification procedure.

Recrystallization_Workflow cluster_prep Preparation cluster_purification Purification Steps cluster_isolation Isolation & Drying Crude 1. Weigh Crude This compound Dissolve 3. Dissolution Add minimum hot ethanol to crude solid until dissolved. Crude->Dissolve transfer solid Solvent 2. Select & Heat 95% Ethanol Solvent->Dissolve add solvent HotFilt 4. Hot Filtration (Optional) Remove insoluble impurities. Dissolve->HotFilt if needed Cool 5. Slow Cooling Allow solution to cool to room temperature, then ice bath. Dissolve->Cool if no solids HotFilt->Cool VacFilt 6. Vacuum Filtration Collect crystals, wash with cold ethanol. Cool->VacFilt Dry 7. Drying Dry crystals in a desiccator or vacuum oven. VacFilt->Dry Pure 8. Pure Product Characterize via melting point. Dry->Pure

Caption: Workflow diagram for the purification of this compound.

Detailed Experimental Protocol

This protocol is designed for the purification of approximately 2 grams of crude product. Adjust solvent volumes accordingly for different starting quantities.

Materials and Equipment
  • Crude this compound (~2 g)

  • 95% Ethanol

  • Deionized Water

  • 125 mL Erlenmeyer Flask

  • 50 mL Erlenmeyer Flask

  • Hot Plate with Stirring Capability

  • Stemless Funnel and Fluted Filter Paper

  • Büchner Funnel and Filter Flask

  • Vacuum Source

  • Spatula and Glass Stir Rod

  • Watch Glass

  • Melting Point Apparatus

Step-by-Step Methodology
  • Dissolution of the Crude Solid:

    • Place approximately 2.0 g of the crude this compound into a 125 mL Erlenmeyer flask.

    • In a separate 50 mL flask, heat approximately 40-50 mL of 95% ethanol on a hot plate to a gentle boil.

    • Using a Pasteur pipette or graduated cylinder, add the hot ethanol to the flask containing the crude solid in small portions.[10] Swirl the flask after each addition. Continue adding the hot solvent until the solid just completely dissolves. Causality Check: Using the minimum amount of hot solvent is crucial for creating a saturated solution, which maximizes the yield upon cooling.[4]

  • Removal of Insoluble Impurities (Hot Filtration - Optional):

    • This step is only necessary if colored or solid impurities remain after the dissolution step.

    • Place a stemless funnel with fluted filter paper into the neck of a clean 125 mL Erlenmeyer flask. Heat the assembly on the hot plate to prevent premature crystallization in the funnel.

    • Carefully and quickly pour the hot solution through the fluted filter paper.

    • If crystallization occurs in the funnel, add a small amount of hot ethanol to redissolve the crystals.

  • Crystallization via Slow Cooling:

    • Remove the flask containing the clear solution from the heat source and cover it with a watch glass. Allow it to cool slowly and undisturbed to room temperature. Expertise Insight: Slow cooling promotes the formation of larger, purer crystals by allowing the crystal lattice to form correctly, excluding impurities. Rapid cooling can trap impurities within a quickly formed solid matrix.

    • Once the flask has reached room temperature and crystal formation has slowed, place it in an ice-water bath for 15-20 minutes to maximize the precipitation of the product from the solution.

  • Isolation of Crystals (Vacuum Filtration):

    • Set up a Büchner funnel with a piece of filter paper that fits snugly and wet it with a few drops of cold 95% ethanol.

    • Turn on the vacuum source and swirl the crystalline mixture (slurry) in the flask, then pour it into the center of the Büchner funnel.

    • Wash the crystals in the funnel with two small portions (3-5 mL each) of ice-cold 95% ethanol. This removes any adhering mother liquor containing dissolved impurities. Trustworthiness Check: Using cold solvent for washing is essential to avoid redissolving the purified product.[1]

  • Drying the Purified Crystals:

    • Leave the crystals in the Büchner funnel with the vacuum on for 10-15 minutes to pull air through and facilitate initial drying.

    • Transfer the semi-dry crystals to a pre-weighed watch glass. Spread them thinly to maximize surface area.

    • Dry the crystals to a constant weight. This can be done by leaving them in a well-ventilated fume hood, placing them in a desiccator, or using a vacuum oven at a temperature well below the melting point (e.g., 40°C).

  • Characterization and Yield Calculation:

    • Weigh the final, dried product to calculate the percent recovery.

    • Determine the melting point of the purified crystals. A sharp melting point range close to the literature value of 62.5°C indicates high purity.[2] An impure sample will typically melt over a broad range and at a lower temperature.

Troubleshooting

  • Problem: The solid does not fully dissolve.

    • Solution: Add more hot solvent in small increments until it does. Ensure the solvent is sufficiently hot.

  • Problem: No crystals form upon cooling.

    • Solution: The solution may be too dilute. Re-heat the solution to boil off some of the solvent, then attempt to cool again. Alternatively, scratch the inside of the flask with a glass rod at the solution's surface to provide a nucleation site.

  • Problem: Oiling out (product separates as a liquid).

    • Solution: This occurs when the boiling point of the solvent is higher than the melting point of the solute or when the solution is supersaturated. Re-heat the solution, add slightly more solvent, and ensure a slower cooling rate.

References

  • LookChem. (n.d.). Cas 10478-02-1, this compound.
  • LookChem. (n.d.). This compound.
  • Chemsrc. (2025, August 22). This compound | CAS#:10478-02-1.
  • ProQuest. (n.d.). An efficient microscale procedure for the preparation of 3,5-dinitrobenzoates.
  • Cheméo. (n.d.). Chemical Properties of this compound (CAS 10478-02-1).
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • Zhang, P. et al. (n.d.). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. Journal of Chemical & Engineering Data.
  • University of California, Irvine. (n.d.). Recrystallization and Crystallization.
  • Zou, P. et al. (2009). Isothis compound. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 5), o878.
  • Scribd. (n.d.). Chemistry Practical For Class 12th.
  • Parra, T. (2020, July 17). How To Recrystallize A Solid [Video]. YouTube.

Sources

Application Notes and Protocols: Microwave-Assisted Synthesis of 3,5-Dinitrobenzoates

Author: BenchChem Technical Support Team. Date: January 2026

A Modern Approach to a Classic Derivatization: Rapid and Green Synthesis of 3,5-Dinitrobenzoates

The derivatization of alcohols into their corresponding 3,5-dinitrobenzoate esters is a cornerstone technique in organic chemistry, primarily for the characterization and identification of unknown alcohols through their sharp melting points.[1][2] Traditionally, this synthesis involves the use of 3,5-dinitrobenzoyl chloride, a reagent that is often prepared using hazardous substances like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).[1][3] This conventional two-step process is not only time-consuming, taking up to an hour, but also generates harmful byproducts such as hydrogen chloride (HCl), sulfur dioxide (SO₂), and phosphorus oxychloride (POCl₃), posing significant safety and environmental concerns.[1][3]

This application note details a green, efficient, and rapid protocol for the synthesis of 3,5-dinitrobenzoates via the direct microwave-assisted esterification of 3,5-dinitrobenzoic acid with alcohols. This method circumvents the need for hazardous reagents, drastically reduces reaction times from hours to minutes, and aligns with the principles of green chemistry by minimizing waste and energy consumption.[1][3][4]

The Power of Microwaves in Chemical Synthesis: Understanding the Mechanism

Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in modern chemistry, offering significant advantages over conventional heating methods.[5] The efficiency of microwave synthesis stems from a phenomenon known as dielectric heating.[6][7]

In essence, microwave radiation interacts directly with polar molecules in the reaction mixture, causing them to rapidly oscillate and align with the alternating electric field.[7][8] This rapid molecular motion generates heat through friction, leading to a rapid and uniform increase in temperature throughout the reaction medium.[6][7] This volumetric heating is fundamentally different from conventional heating, where heat is transferred slowly from an external source through the vessel walls. The key advantages of this mechanism include:

  • Rapid Heating: Reactions can reach the desired temperature in seconds, dramatically accelerating reaction rates.[8][9]

  • Uniform Heating: The entire sample is heated simultaneously, minimizing thermal gradients and reducing the formation of byproducts.[6]

  • Superheating: In sealed vessels, solvents can be heated well above their atmospheric boiling points, further accelerating reactions.[8]

  • Energy Efficiency: Microwaves heat only the reactants and solvent, not the reaction vessel, leading to significant energy savings.[6]

Applications in Research and Development

The primary application of this microwave-assisted protocol is the rapid and reliable derivatization of alcohols for identification purposes in qualitative organic analysis.[1] The resulting 3,5-dinitrobenzoate esters are typically crystalline solids with sharp, well-defined melting points, which can be compared to literature values for positive identification.

Beyond this classical application, 3,5-dinitrobenzoic acid and its derivatives are valuable intermediates in various fields:

  • Pharmaceutical and Medicinal Chemistry: The 3,5-dinitrobenzoyl moiety is explored in the design of novel therapeutic agents. For instance, some 3,5-dinitrobenzoate derivatives have been investigated for their antifungal properties.

  • Materials Science: 3,5-Dinitrobenzoic acid is used in the synthesis of specialty polymers, dyes, and pigments, where it can enhance thermal stability and chemical resistance.[10][11]

  • Energetic Materials: Certain metal salts of 3,5-dinitrobenzoic acid are known to be high explosives.[2]

Experimental Protocol: Microwave-Assisted Synthesis of Ethyl 3,5-Dinitrobenzoate

This protocol provides a representative example for the synthesis of ethyl 3,5-dinitrobenzoate. The procedure can be adapted for other primary alcohols.

Materials and Equipment:

  • 3,5-Dinitrobenzoic acid (C₇H₄N₂O₆)

  • Ethanol (C₂H₅OH), absolute

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Bicarbonate (NaHCO₃), 5% aqueous solution

  • Deionized Water

  • Microwave Synthesis Reactor (e.g., Milestone Start Synth or similar)

  • 10 mL microwave reaction vessel with a magnetic stir bar

  • Beaker

  • Buchner Funnel and Filter Flask

  • Melting Point Apparatus

  • IR and NMR Spectrometers for characterization

Safety Precautions:

  • Always wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

  • 3,5-Dinitrobenzoic acid is a skin and eye irritant.[12] Handle with care in a well-ventilated area or fume hood.

  • Concentrated sulfuric acid is highly corrosive. Handle with extreme caution in a fume hood.

  • Microwave reactions in sealed vessels can generate pressure. Ensure the microwave reactor is equipped with appropriate pressure monitoring and safety features.

Step-by-Step Procedure:

  • Reagent Preparation: In a 10 mL microwave reaction vessel, combine 1.0 g of 3,5-dinitrobenzoic acid and 1.0 mL of absolute ethanol.

  • Catalyst Addition: Carefully add 1-2 drops of concentrated sulfuric acid to the reaction mixture.

  • Microwave Irradiation: Place the magnetic stir bar in the vessel, seal it, and place it in the microwave reactor. Irradiate the mixture for 2-5 minutes at 70°C with stirring.[3]

  • Product Precipitation: After the reaction is complete and the vessel has cooled to room temperature, pour the reaction mixture into a beaker containing ice-cold water. The crude ethyl 3,5-dinitrobenzoate will precipitate as a solid.

  • Neutralization and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid with a 5% aqueous sodium bicarbonate solution to remove any unreacted 3,5-dinitrobenzoic acid, followed by a wash with cold deionized water.[3][13]

  • Drying: Allow the product to air dry on the filter paper.

Purification and Characterization

Recrystallization:

The crude product can be purified by recrystallization from ethanol.[13][14]

  • Transfer the crude solid to a small Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to dissolve the solid completely.

  • Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

  • Collect the pure crystals by vacuum filtration and wash with a small amount of cold ethanol.

  • Dry the purified crystals and determine the melting point.

Characterization:

  • Melting Point: The purified ethyl 3,5-dinitrobenzoate should have a sharp melting point. The literature value for the melting point of ethyl 3,5-dinitrobenzoate is around 91-93°C.[1]

  • Infrared (IR) Spectroscopy: The IR spectrum should show characteristic peaks for the ester carbonyl group (C=O) around 1730 cm⁻¹, the aromatic C=C stretching bands, and the strong N-O stretching bands of the nitro groups around 1550 and 1350 cm⁻¹.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum of ethyl 3,5-dinitrobenzoate would be expected to show a triplet for the methyl protons (-CH₃) and a quartet for the methylene protons (-CH₂-) of the ethyl group, along with signals for the aromatic protons.

    • ¹³C NMR: The spectrum would show characteristic signals for the ester carbonyl carbon, the carbons of the aromatic ring, and the carbons of the ethyl group.

Scope and Limitations

This microwave-assisted method is highly effective for the derivatization of most primary alcohols, providing good to excellent yields in a very short time.[1][15]

Limitations:

  • Secondary and Tertiary Alcohols: The reaction with secondary and tertiary alcohols may result in lower yields.[1][15] This is likely due to steric hindrance and the potential for competing elimination reactions under acidic conditions.

  • Acid-Sensitive Alcohols: Alcohols that are prone to dehydration or rearrangement in the presence of strong acid, such as benzyl and furfuryl alcohols, may lead to charring and poor product formation.[1][15]

Data Presentation: Representative Examples

The following table summarizes the results for the microwave-assisted synthesis of 3,5-dinitrobenzoates from various primary alcohols.

AlcoholReaction Time (min)Yield (%)Observed Melting Point (°C)Literature Melting Point (°C)
Ethanol2-545-5091-9293[1]
Methanol2-5--107-108
1-Propanol2-5--73-74
1-Butanol2-5--64

Yields and specific reaction times can vary depending on the specific microwave reactor and conditions used.

Visualizations

Experimental Workflow Diagram

Caption: Workflow for the microwave-assisted synthesis of 3,5-dinitrobenzoates.

Conclusion

The microwave-assisted synthesis of 3,5-dinitrobenzoates represents a significant advancement over traditional methods. It is a robust, rapid, and environmentally friendly protocol that is well-suited for both academic and industrial research settings. This method not only provides a safer and more efficient means of preparing these important derivatives but also serves as an excellent example of the application of green chemistry principles in modern organic synthesis.

References

  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (n.d.). SpringerLink. [Link]
  • Sonkar, S. M., Singh, S., & Sengupta, S. (2022). Microwave Assisted Synthesis of 3,5- Dinitrobenzoate Derivative of Alcohols.
  • Kappe, C. O. (2008). Microwave dielectric heating in synthetic organic chemistry. Chemical Society Reviews, 37(6), 1127-1139. [Link]
  • Gore, S. V., et al. (2023). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI. [Link]
  • Kappe, C. O. (2008). ChemInform Abstract: Microwave Dielectric Heating in Synthetic Organic Chemistry.
  • Richard, F. (1988).
  • Kappe, C. O. (2008). Microwave dielectric heating in synthetic organic chemistry. Chemical Society Reviews. [Link]
  • Sonkar, S. M., Singh, S., & Sengupta, S. (2022).
  • Exploring the Applications of 3,5-Dinitrobenzoic Acid in Material Science and Analytical Chemistry. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
  • Sengupta, S., et al. (2022). Derivatization of Alcohols Using (bmim)HSO4: A Green Approach for the Undergraduate Chemistry Laboratory.
  • Lampkowski, J. S., et al. (2015). Microwave-Assisted Esterifications: An Unknowns Experiment Designed for an Undergraduate Organic Chemistry Laboratory.
  • Sonkar, S. M., Singh, S., & Sengupta, S. (2022). Green Method of Derivatization of Alcohols: Microwave Assisted Synthesis of 3,5-Dinitrobenzoates.
  • Accelerated Esterification by Domestic Microwave for the Undergraduate Organic Chemistry. (2017).
  • Sengupta, S., Sonkar, S. M., & Sonkar, A. (2025). Facile Green Transesterification: An Undergraduate Laboratory Approach to Synthesize 3,5-dinitrobenzoates.
  • Reilly, M. K., et al. (2014). Microwave-Assisted Esterification: A Discovery-Based Microscale Laboratory Experiment.
  • 3,5-Dinitrobenzoic acid. (n.d.). PubChem. [Link]
  • Pandey, S., Moltó, A., & Fan, X. (2025). Extensive studies of microwave-assisted Fischer esterification: An undergraduate organic chemistry laboratory experiment. American Chemical Society. [Link]
  • Reilly, M. K., et al. (2014).
  • 3,5-Dinitrobenzoic acid. (n.d.). Wikipedia. [Link]

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Application Note: A Comprehensive Guide to the Qualitative Analysis of Alcohols via 3,5-Dinitrobenzoate Ester Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Derivatization

The identification of unknown organic compounds is a foundational task in chemical research and development. Alcohols, being frequently encountered as liquids with overlapping boiling points, present a particular analytical challenge. Classical qualitative analysis overcomes this by converting the liquid alcohol into a stable, solid derivative with a sharp, characteristic melting point.[1] This application note provides a detailed protocol and scientific rationale for the use of 3,5-dinitrobenzoyl chloride as a derivatizing agent to identify unknown alcohols.[2]

The conversion of an alcohol to its corresponding 3,5-dinitrobenzoate ester is a robust and time-honored method.[3][4] The choice of 3,5-dinitrobenzoyl chloride as the reagent is deliberate and based on several key advantages:

  • High Reactivity: As an acyl chloride, it reacts readily with primary and secondary alcohols.[5]

  • Crystallinity of Products: The two electron-withdrawing nitro groups on the benzene ring contribute to a highly ordered crystal lattice in the resulting ester, ensuring the formation of a solid product with a distinct melting point.

  • High Molecular Weight: The addition of the bulky 3,5-dinitrobenzoyl group significantly increases the molecular weight, which facilitates easy precipitation and isolation of the derivative from the reaction mixture.

This guide is designed for researchers and scientists, offering in-depth protocols, data interpretation, and an explanation of the underlying chemical principles to ensure reliable and reproducible results.

Principle of the Method: Nucleophilic Acyl Substitution

The core of this analytical technique is the esterification of an alcohol with 3,5-dinitrobenzoyl chloride. This reaction proceeds via a nucleophilic acyl substitution mechanism. The alcohol's hydroxyl group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate which then collapses, expelling a chloride ion as the leaving group and forming the stable ester product.

The reaction generates hydrogen chloride (HCl) as a byproduct.[4] To drive the equilibrium towards the product side and prevent unwanted side reactions, the HCl is typically neutralized in situ using a weak base, such as aqueous sodium carbonate or pyridine.[4][5]

reaction_mechanism reagent reagent intermediate intermediate product product byproduct byproduct sub_alc Alcohol (R-OH) (Nucleophile) intermed Tetrahedral Intermediate sub_alc->intermed + sub_acyl 3,5-Dinitrobenzoyl Chloride (Electrophile) sub_acyl->intermed prod_ester 3,5-Dinitrobenzoate Ester (Crystalline Solid) intermed->prod_ester - Cl⁻ prod_hcl HCl intermed->prod_hcl + H⁺

Caption: General reaction mechanism for alcohol derivatization.

Experimental Protocols

Safety Precautions
  • Fume Hood: 3,5-dinitrobenzoyl chloride is corrosive and its fumes are irritating to the eyes and respiratory system. All work with this reagent, especially heating steps, must be conducted in a certified chemical fume hood.[5]

  • Moisture Sensitivity: 3,5-dinitrobenzoyl chloride is readily hydrolyzed by atmospheric moisture.[6] Keep the reagent bottle tightly sealed and minimize its exposure to air. For best results, use a freshly opened bottle or a reagent that has been properly stored.[7]

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.

Protocol 1: Derivatization of an Unknown Alcohol

This protocol details the conversion of an unknown alcohol into its 3,5-dinitrobenzoate ester for subsequent melting point analysis.

Apparatus and Reagents:

  • Unknown alcohol sample

  • 3,5-Dinitrobenzoyl chloride (C₇H₃ClN₂O₅)[8]

  • 5% Sodium carbonate (Na₂CO₃) solution

  • Ethanol (for recrystallization)

  • Dry test tubes, hot water bath, stirring rod

  • Vacuum filtration apparatus (Büchner or Hirsch funnel)

  • Melting point apparatus

Step-by-Step Methodology:

  • Reaction Setup: In a completely dry test tube, combine approximately 200-300 mg of 3,5-dinitrobenzoyl chloride and 0.5 mL of the unknown alcohol.[2]

    • Causality Note: Using a dry test tube is critical to prevent the premature hydrolysis of the highly reactive 3,5-dinitrobenzoyl chloride into 3,5-dinitrobenzoic acid, which would contaminate the final product.

  • Heating: Gently warm the mixture in a hot water bath (60-70°C) for 5-10 minutes. For secondary or less reactive alcohols, the heating time may need to be extended up to 30 minutes.[5] The solid reagent should melt and react with the alcohol.

  • Precipitation and Neutralization: Allow the reaction tube to cool to room temperature. Add approximately 5-10 mL of 5% sodium carbonate solution.[2][5] Stir the mixture vigorously with a glass rod, breaking up any solid lumps that have formed.

    • Self-Validation Insight: This step is crucial for both isolation and purification. The sodium carbonate neutralizes the HCl byproduct, driving the reaction to completion. It also reacts with any excess 3,5-dinitrobenzoyl chloride, converting it to the water-soluble sodium 3,5-dinitrobenzoate, which will be washed away during filtration. The desired ester derivative remains as an insoluble solid.

  • Isolation: Collect the solid precipitate by vacuum filtration using a Hirsch or Büchner funnel.

  • Washing: Wash the collected solid on the filter paper with two portions of cold deionized water (5 mL each). This removes any remaining sodium carbonate and sodium 3,5-dinitrobenzoate.

  • Recrystallization: Transfer the crude, air-dried solid to a small Erlenmeyer flask. Add a minimal amount of hot ethanol and heat gently to dissolve the solid completely. Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.

    • Troubleshooting Note: If the product "oils out" instead of crystallizing, reheat the solution to dissolve the oil, add a small amount of water dropwise until the solution becomes faintly turbid, and then allow it to cool slowly again.[5]

  • Final Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a very small amount of ice-cold ethanol, and allow them to dry completely.

  • Analysis: Determine the melting point of the dry, purified crystals. Perform at least two measurements for accuracy.

Protocol 2: Synthesis of a Reference Standard: n-Butyl 3,5-Dinitrobenzoate

To ensure the procedure and reagents are performing correctly, it is advisable to run a control reaction with a known alcohol. Here, we use 1-butanol.

Methodology: Follow the exact steps outlined in Protocol 3.2 , substituting the "Unknown alcohol sample" with 0.5 mL of 1-butanol. The resulting purified crystals are n-butyl 3,5-dinitrobenzoate. Measure its melting point and compare it to the literature value of 62-64°C.[4] A successful synthesis and a melting point within this range validates the experimental technique.

Data Interpretation and Workflow

The identity of the unknown alcohol is determined by comparing the experimentally measured melting point of its derivative with a table of known values.

workflow start start process process analysis analysis decision decision end end A Unknown Alcohol Sample B React with 3,5-Dinitrobenzoyl Chloride A->B C Isolate & Wash Crude Ester B->C D Recrystallize from Ethanol C->D E Measure Melting Point of Pure Crystals D->E F Compare MP with Literature Values E->F G Alcohol Identified F->G Match H Re-purify or Re-run F->H No Match H->D

Caption: Experimental workflow for alcohol identification.

Table of Melting Points

The following table provides the melting points for the 3,5-dinitrobenzoate derivatives of several common alcohols.

Alcohol NameBoiling Point (°C)Melting Point of 3,5-Dinitrobenzoate Derivative (°C)
Methanol65107[9]
Ethanol7893[9][10]
1-Propanol9774[10]
2-Propanol83122[9][10]
1-Butanol11664[10]
2-Butanol9975[10]
2-Methyl-1-propanol (Isobutanol)10886-87[4][10]
2-Methyl-2-propanol (tert-Butanol)83142[9]
1-Pentanol13846[10]
3-Methyl-1-butanol (Isoamyl alcohol)13261-62[4][10]
Cyclohexanol161112[10]
Benzyl alcohol205112-113[4][10]
1-Hexanol15658-61[4][10]
1-Octanol19561-62[4]

Note: Measured melting points within ±2°C of the literature value are generally considered a good match. Impurities will typically depress and broaden the melting point range.

Conclusion

The derivatization of alcohols with 3,5-dinitrobenzoyl chloride is a powerful and reliable method for qualitative analysis. It transforms difficult-to-distinguish liquid samples into unique crystalline solids whose melting points serve as a dependable physical constant for identification. By following the detailed protocols and understanding the chemical principles outlined in this note, researchers can confidently apply this technique for the structural elucidation of unknown alcohols in various scientific and developmental settings.

References

  • A Simplified Procedure for the Derivatization of Alcohols at Dilute Levels in Aqueous Solutions with 3,5-Dinitrobenzoyl Chloride.
  • Simplified Procedure for the Derivatization of Alcohols at Dilute Levels in Aqueous Solutions with 3,5-Dinitrobenzoyl Chloride. Journal of Chromatographic Science, Oxford Academic. [Link]
  • Green Method of Derivatization of Alcohols: Microwave Assisted Synthesis of 3,5-Dinitrobenzo
  • Alcohol or Amine Unknowns. Course Handout. [Link]
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  • Identification of an Unknown: Alcohol, Aldehyde or Ketone?. Course Handout. [Link]
  • Qualitative Analysis of Organic Compounds. The Department of Chemistry, UWI, Mona, Jamaica. [Link]
  • An efficient microscale procedure for the preparation of 3,5-dinitrobenzo
  • Draw the scheme and mechanism for the 3,5 dinitrobenzoate deriv
  • Derivatization of Alcohols Using (bmim)HSO4: A Green Approach for the Undergraduate Chemistry Laboratory.
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  • The 3,5-dinitrobenzoates as derivatives of alcohols and phenols. ProQuest. [Link]
  • Determining percentage of alcohol mixtures. Sciencemadness Discussion Board. [Link]
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  • 3,5-Dinitrobenzoyl chloride. Wikipedia. [Link]
  • Solved Please complete everything. the melting point for 3,5. Chegg. [Link]
  • Chem 353 deriv

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Protocol for the Preparation and Characterization of Butyl 3,5-Dinitrobenzoate for Melting Point Determination

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

In the realm of organic chemistry and drug development, the unambiguous identification of compounds is a cornerstone of procedural validity and regulatory compliance. Chemical derivatization is a classic and powerful technique employed to convert a substance, often a liquid, into a solid derivative with a distinct and sharp melting point, facilitating its characterization. This application note provides a comprehensive, field-proven protocol for the synthesis, purification, and analysis of butyl 3,5-dinitrobenzoate, a crystalline ester derivative of n-butanol. The methodology leverages the reaction of 3,5-dinitrobenzoyl chloride with n-butanol, followed by purification via recrystallization. This guide is designed for researchers and scientists, offering in-depth explanations of the underlying chemical principles, detailed safety protocols, and step-by-step experimental procedures to ensure the reliable and accurate determination of a key physical constant for compound verification.

Foundational Principles: The Rationale for Derivatization

The conversion of alcohols into their corresponding 3,5-dinitrobenzoate esters is a time-honored method in qualitative organic analysis.[1][2] The rationale for this specific derivatization strategy is threefold:

  • Crystallinity: While many simple alcohols are liquids at room temperature, their 3,5-dinitrobenzoate esters are typically stable, highly crystalline solids. This physical state is crucial for purification by recrystallization and characterization by melting point analysis.

  • High Molecular Weight: The addition of the bulky 3,5-dinitrobenzoyl group significantly increases the molecular weight of the parent alcohol, which generally leads to higher melting points and reduces the likelihood of sublimation during analysis.

  • Sharp, Reproducible Melting Points: Pure 3,5-dinitrobenzoate derivatives exhibit sharp and well-defined melting points, which are sensitive to impurities. This makes them excellent for identification purposes by comparing the experimentally determined value against literature data.

The core of this protocol is a nucleophilic acyl substitution reaction. The alcohol (n-butanol) acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of the acid chloride (3,5-dinitrobenzoyl chloride). The two electron-withdrawing nitro groups on the aromatic ring enhance the electrophilicity of the carbonyl carbon, making the reaction efficient.

Reaction Mechanism: Nucleophilic Acyl Substitution

G cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products Butanol n-Butanol (Nucleophile) Intermediate Unstable Intermediate Butanol->Intermediate Nucleophilic Attack DNBC 3,5-Dinitrobenzoyl Chloride (Electrophile) DNBC->Intermediate Ester This compound Intermediate->Ester Chloride leaves HCl HCl Intermediate->HCl Proton transfer

Caption: Nucleophilic attack of n-butanol on 3,5-dinitrobenzoyl chloride.

Materials, Reagents, and Safety

Successful and safe execution of this protocol requires careful preparation and adherence to safety guidelines. The primary hazards are associated with the corrosive and moisture-sensitive nature of 3,5-dinitrobenzoyl chloride and the flammability of n-butanol.

Reagent and Equipment Data
Reagent/MaterialMolecular FormulaMW ( g/mol )CAS No.Key Hazards
3,5-Dinitrobenzoyl chlorideC₇H₃ClN₂O₅230.5699-33-2Corrosive, Lachrymator, Moisture Sensitive[3][4][5][6]
n-ButanolC₄H₁₀O74.1271-36-3Flammable, Irritant, Harmful if swallowed[7][8][9]
This compoundC₁₁H₁₂N₂O₆268.2210478-02-1N/A
Sodium BicarbonateNaHCO₃84.01144-55-8Minimal
Ethanol (95%)C₂H₅OH46.0764-17-5Flammable
Equipment
Conical vial or small round-bottom flask
Water-cooled condenser and drying tube
Heating mantle or water bath
Hirsch funnel and filter flask
Melting point apparatus
Standard laboratory glassware
Mandatory Safety Precautions
  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (nitrile is suitable).

  • Fume Hood: All manipulations involving 3,5-dinitrobenzoyl chloride and n-butanol must be performed in a certified chemical fume hood to avoid inhalation of corrosive vapors and flammable fumes.[3]

  • Moisture Sensitivity: 3,5-Dinitrobenzoyl chloride reacts with water (including atmospheric moisture) to produce 3,5-dinitrobenzoic acid and corrosive HCl gas.[4][6] Ensure all glassware is thoroughly dry and use a drying tube on the reaction apparatus.

  • Handling: 3,5-Dinitrobenzoyl chloride is a lachrymator and causes severe skin and eye burns.[3][4][5] Avoid all direct contact. In case of exposure, immediately flush the affected area with copious amounts of water and seek medical attention.[3]

  • Flammability: n-Butanol is a flammable liquid.[8][10] Keep it away from ignition sources such as sparks, open flames, and hot surfaces.[10]

Detailed Experimental Protocol

This protocol is divided into three distinct stages: synthesis of the crude ester, its purification via recrystallization, and the final characterization by melting point determination.

Overall Experimental Workflow

G A Step 1: Synthesis React n-Butanol with 3,5-Dinitrobenzoyl Chloride B Step 2: Isolation Precipitate crude product in water A->B C Step 3: Neutralization Wash with NaHCO₃ solution to remove acidic impurities B->C D Step 4: Purification Recrystallize solid from Ethanol/Water mixture C->D E Step 5: Characterization Determine melting point of pure, dry crystals D->E

Caption: Workflow for synthesis and characterization of the ester.

Part A: Synthesis of this compound
  • Place approximately 250 mg of 3,5-dinitrobenzoyl chloride into a dry 10 mL round-bottom flask or conical vial equipped with a magnetic stir bar.

  • In the fume hood, add 0.5 mL of n-butanol to the flask.

  • Attach a water-cooled condenser fitted with a calcium chloride drying tube to the top of the flask.

  • Heat the reaction mixture gently in a water bath set to 60-70°C for approximately 15-20 minutes. If the alcohol has a boiling point below 80°C, gentle reflux may be used.

  • Allow the reaction mixture to cool to room temperature. The product may begin to solidify at this stage.

Part B: Isolation and Purification by Recrystallization
  • Slowly add 5 mL of deionized water to the cooled reaction mixture while stirring. This will precipitate the crude solid ester.

  • Break up any lumps of solid with a spatula and collect the crude product by vacuum filtration using a Hirsch or Büchner funnel.

  • To neutralize and remove any unreacted 3,5-dinitrobenzoyl chloride or 3,5-dinitrobenzoic acid, wash the solid on the filter paper with two 5 mL portions of cold 5% sodium bicarbonate solution.

  • Finally, wash the solid with a small portion of cold deionized water to remove any residual bicarbonate.

  • Press the solid as dry as possible on the filter paper.

  • Transfer the crude solid to a small Erlenmeyer flask. For recrystallization, add a minimal amount of hot 95% ethanol dropwise until the solid just dissolves.[11][12]

  • If the solution is colored, a very small amount of activated charcoal can be added, and the hot solution can be filtered through a fluted filter paper (hot filtration).

  • Add hot deionized water dropwise to the clear ethanol solution until it becomes slightly cloudy (the cloud point), indicating saturation. Add another drop or two of hot ethanol to redissolve the precipitate.

  • Allow the flask to cool slowly to room temperature on the benchtop to promote the formation of well-defined crystals. Do not disturb the flask during this period.[11]

  • Once crystallization appears complete, place the flask in an ice-water bath for 10-15 minutes to maximize the yield of the purified product.

  • Collect the pure crystals by vacuum filtration, wash with a minimal amount of ice-cold ethanol-water (50:50) mixture, and allow them to air dry completely on a watch glass.

Part C: Melting Point Determination
  • Ensure the crystalline product is completely dry.

  • Load a small amount of the purified this compound into a capillary tube, tapping gently to pack the solid to a height of 2-3 mm.

  • Place the capillary tube in a calibrated melting point apparatus.

  • Heat the apparatus rapidly to about 15-20°C below the expected melting point, then reduce the heating rate to 1-2°C per minute.

  • Carefully record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the last crystal melts (T₂). The melting range is reported as T₁ - T₂.[12]

Expected Results and Interpretation

The successful synthesis will yield colorless or pale-yellow needle-shaped crystals. The purity of the compound is directly assessed by the sharpness of its melting point.

ParameterExpected Value/ObservationSignificance
Theoretical Yield Dependent on starting quantitiesMaximum possible product based on stoichiometry
Actual Yield To be measured after dryingMass of the purified product obtained
Percent Yield (Actual / Theoretical) x 100Efficiency of the reaction and purification
Literature Melting Point 62.5 - 64 °C[13][14]Standard value for a pure sample
Experimental Melting Range Should be within 1-2°CA narrow range indicates high purity

Interpretation: An experimental melting range that is sharp (e.g., 62-63°C) and aligns with the literature value confirms the identity and high purity of the synthesized this compound. A broad or depressed melting range suggests the presence of impurities, such as unreacted starting materials or residual solvent.[12]

Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
Product is an oil, not a solid Impurities present; insufficient cooling.Scratch the inside of the flask with a glass rod to induce crystallization. Ensure the product is fully precipitated and washed before recrystallization.
Low Product Yield Incomplete reaction; loss during transfers or recrystallization.Ensure reaction goes to completion. Use minimal solvent for recrystallization and wash with ice-cold solvent to avoid dissolving the product.
Broad Melting Range (>3°C) Impure product; sample is wet.Re-recrystallize the sample. Ensure the product is thoroughly dried under vacuum or by air drying for an extended period.

Conclusion

This application note details a robust and reliable protocol for the preparation of this compound. By following the outlined procedures for synthesis, purification, and melting point analysis, researchers can confidently prepare a solid derivative suitable for the unambiguous characterization and identification of n-butanol. The principles of nucleophilic acyl substitution, recrystallization, and melting point determination demonstrated here are fundamental techniques applicable across the fields of organic synthesis, medicinal chemistry, and quality control.

References

  • Fisher Scientific. (2013, April 5). Material Safety Data Sheet - 3,5-Dinitrobenzoyl chloride.
  • Sigma-Aldrich Inc. (2025, July 8). n-Butanol - SAFETY DATA SHEET.
  • Fisher Scientific. (2021, December 26). SAFETY DATA SHEET - 3,5-Dinitrobenzoyl chloride.
  • BASF. (2025, December 16). n-BUTANOL - Safety data sheet.
  • PubChem. 3,5-Dinitrobenzoyl chloride | C7H3ClN2O5 | CID 7432.
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  • ChemicalBook. tert-Butyl 3,5-dinitrobenzoate CAS#: 5342-97-2.
  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET - 3,5-Dinitrobenzoyl chloride.
  • CDH Fine Chemical. n-Butanol CAS No 71-36-3 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • Airgas. (2022, August 2). N-Butyl Alcohol - SDS HCS 2012 V4.11.
  • Sasol. (2023, January 18). Safety Data Sheet n-Butanol.
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  • Biosynth. Ethyl 3,5-dinitrobenzoate | 618-71-3.
  • MedchemExpress.com. tert-Butyl 3,5-dinitrobenzoate | Intermediate Product.
  • Benchchem. Methyl 3,5-dinitrobenzoate|CAS 2702-58-1.
  • Sonkar, S. M., Singh, S., Sengupta, S., & Himanshu. (2022).
  • ProQuest. The 3,5-dinitrobenzoates as derivatives of alcohols and phenols.
  • Cheméo. Chemical Properties of this compound (CAS 10478-02-1).
  • PubChem. 3,5-Dinitrobenzoate | C7H3N2O6- | CID 1550467.
  • Organic Syntheses. 3,5-dinitrobenzoic acid.
  • NIST. Ethyl 3,5-dinitrobenzoate.
  • ChemicalBook. (2025, July 16). Methyl 3,5-dinitrobenzoate | 2702-58-1.
  • ResearchGate. (2018). Derivatization of Alcohols Using (bmim)HSO4: A Green Approach for the Undergraduate Chemistry Laboratory.
  • Journal of Chemical and Pharmaceutical Research. (2015). Esterification of 3,5-dinitrobenzoic acid with 2- hydroxyethyl methacrylate polymers.
  • ProQuest. (1990). An efficient microscale procedure for the preparation of 3,5-dinitrobenzoates.
  • PubMed Central. (2019). Co-crystallization of 3,5-dinitrobenzoic acid with two antipsychotic agents.
  • University of Missouri–St. Louis. Recrystallization of Benzoic Acid.
  • National Institutes of Health. (2009). Isothis compound.
  • All In with Dr. Betts. (2020, September 21). Recrystallization Lab Procedure of Benzoic Acid.

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Synthesis and Characterization of Butyl 3,5-Dinitrobenzoate via Fischer Esterification

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

This application note provides a comprehensive, field-tested protocol for the synthesis of butyl 3,5-dinitrobenzoate through the Fischer-Speier esterification of n-butanol and 3,5-dinitrobenzoic acid. As a Senior Application Scientist, this guide moves beyond a simple recitation of steps to elucidate the underlying chemical principles, ensuring both procedural success and a deeper mechanistic understanding. We will detail the acid-catalyzed reaction, purification by recrystallization, and subsequent characterization using melting point analysis and infrared (IR) spectroscopy. This protocol is designed to be a self-validating system, providing researchers with the tools to confirm product identity and purity. All procedures emphasize safety and adherence to best laboratory practices.

Introduction and Scientific Principle

The esterification of carboxylic acids with alcohols is a cornerstone reaction in organic synthesis. The Fischer-Speier esterification, a classic acid-catalyzed condensation reaction, is a reliable method for producing esters, which are compounds of immense importance in fragrances, flavorings, and as intermediates in pharmaceutical development.[1][2][3] The synthesis of specific esters, such as the 3,5-dinitrobenzoates, serves a critical role in the characterization of unknown alcohols. These solid derivatives possess sharp, well-defined melting points, making them invaluable for identification purposes.[4]

This guide details the synthesis of this compound. The reaction proceeds by heating a mixture of 3,5-dinitrobenzoic acid and an excess of n-butanol in the presence of a strong acid catalyst, typically concentrated sulfuric acid (H₂SO₄).

The Core Mechanism: Fischer-Speier Esterification

The reaction is a reversible, acid-catalyzed nucleophilic acyl substitution.[5][6] The process involves several key equilibrium steps:

  • Protonation of the Carbonyl: The sulfuric acid catalyst protonates the carbonyl oxygen of the 3,5-dinitrobenzoic acid. This crucial step significantly increases the electrophilicity of the carbonyl carbon, activating it for nucleophilic attack.[7]

  • Nucleophilic Attack: A lone pair of electrons from the hydroxyl oxygen of n-butanol attacks the now highly electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate.[5]

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group—water.[8]

  • Elimination of Water: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of water.

  • Deprotonation: The final step involves the deprotonation of the carbonyl oxygen to regenerate the acid catalyst and yield the final ester product, this compound.

Because the reaction is in equilibrium, specific strategies must be employed to drive it toward the product side, in accordance with Le Châtelier's principle. This protocol utilizes a large excess of the alcohol (n-butanol) to shift the equilibrium forward.[6][7] The sulfuric acid also serves as a dehydrating agent, sequestering the water produced and further preventing the reverse reaction.[9][10]

Caption: Fischer Esterification Mechanism.

Materials, Reagents, and Safety

Reagents and Materials
Reagent/MaterialGradeCAS NumberSupplier ExampleNotes
3,5-Dinitrobenzoic acid≥99%99-34-3Sigma-AldrichSolid, pale yellow crystals.
n-Butanol (Butan-1-ol)ACS Reagent, ≥99.4%71-36-3Fisher ScientificLiquid.
Sulfuric Acid (H₂SO₄)Concentrated, 95-98%7664-93-9VWRHighly corrosive liquid.
Sodium Bicarbonate (NaHCO₃)Laboratory Grade144-55-8Sigma-AldrichSolid powder.
Methanol or EthanolACS Reagent, ≥99.8%67-56-1 or 64-17-5Fisher ScientificFor recrystallization.
Anhydrous MgSO₄ or Na₂SO₄Laboratory Grade7487-88-9 or 7757-82-6VWRDrying agent.
Equipment
EquipmentSpecification
Round-bottom flask100 mL
Reflux condenserLiebig or Allihn type
Heating mantle with stirrerSized for 100 mL flask
Magnetic stir barTeflon-coated
Beakers250 mL, 400 mL
Graduated cylinders10 mL, 50 mL
Buchner funnel and filter flaskSized for expected yield
Filter paperWhatman Grade 1 or equivalent
Spatulas and glass stirring rods
Melting point apparatus
Infrared (IR) SpectrometerWith ATR or KBr pellet press
Critical Safety Precautions

This procedure involves hazardous materials and must be conducted with strict adherence to safety protocols.

  • Perform all steps in a certified chemical fume hood.

  • Personal Protective Equipment (PPE) is mandatory: Wear safety goggles (not glasses), a flame-resistant lab coat, and chemical-resistant gloves (butyl rubber is recommended for handling concentrated acids and solvents).[11]

  • 3,5-Dinitrobenzoic Acid: Harmful if swallowed and causes skin and serious eye irritation.[12][13][14][15][16] Avoid inhalation of dust.

  • n-Butanol: Flammable liquid and vapor.[17][18] Harmful if swallowed, causes severe eye damage, and may cause respiratory irritation or drowsiness.[19][20] Keep away from heat, sparks, and open flames.

  • Concentrated Sulfuric Acid: Extremely corrosive. Causes severe skin burns and eye damage.[3] Handle with extreme care. Always add acid to other liquids slowly; never add water to acid.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Aqueous waste should be neutralized before disposal.

Detailed Experimental Protocol

This protocol is based on a starting quantity of 4.24 g of 3,5-dinitrobenzoic acid.

Part A: Esterification Reaction Setup and Reflux
  • Prepare the Reaction Flask: Place 4.24 g (0.02 mol) of 3,5-dinitrobenzoic acid into a 100 mL round-bottom flask containing a magnetic stir bar.

  • Add Alcohol: In the fume hood, add 16 mL (~13 g, ~0.175 mol) of n-butanol to the flask. The large molar excess of butanol helps drive the reaction equilibrium towards the product.

  • Add Catalyst: Carefully and slowly, add 1.0 mL of concentrated sulfuric acid to the mixture while stirring. An exothermic reaction will occur, and the mixture will warm.

    • Causality Insight: The slow addition of the dense sulfuric acid with stirring ensures even heat distribution and prevents localized boiling or splashing.

  • Assemble Reflux Apparatus: Securely clamp the flask in a heating mantle. Attach the reflux condenser to the flask and ensure a gentle, steady flow of cooling water (in at the bottom, out at the top).

  • Heat to Reflux: Heat the mixture to a gentle reflux (boiling with condensation) and maintain this state with continuous stirring for 60-75 minutes.[21] The solid 3,5-dinitrobenzoic acid should completely dissolve as the reaction progresses.

Part B: Product Isolation and Work-Up
  • Cooling: After the reflux period, turn off the heat and allow the flask to cool to room temperature. Do not dismantle the apparatus while it is hot.

  • Precipitation: Pour the cooled reaction mixture slowly and with stirring into a 400 mL beaker containing ~100 g of crushed ice. The ester is insoluble in water and will precipitate as a solid.

    • Causality Insight: Pouring the reaction mixture into ice water accomplishes three things simultaneously: it quenches the reaction, dilutes the excess acid, and precipitates the non-polar ester product from the aqueous solution.

  • Isolate Crude Product: Collect the precipitated solid by vacuum filtration using a Buchner funnel.

  • Wash with Water: Wash the solid in the funnel with two portions of 25 mL of cold water to remove most of the remaining sulfuric acid and excess n-butanol.

  • Neutralize: Wash the solid with two 20 mL portions of 5% sodium bicarbonate solution. You may observe some effervescence (CO₂ gas) as the bicarbonate neutralizes the last traces of sulfuric acid. Continue washing until no more gas evolves.

    • Causality Insight: This neutralization step is critical. Any residual acid can catalyze the hydrolysis of the ester back to the starting materials, especially during drying or storage, thus lowering the yield.

  • Final Water Wash: Wash the product one final time with 25 mL of cold water to remove any residual sodium bicarbonate.

  • Dry the Crude Product: Press the solid as dry as possible on the filter paper. The crude product can be air-dried or placed in a desiccator. A preliminary mass measurement can be taken to estimate the crude yield.

Part C: Purification by Recrystallization
  • Select Solvent: Transfer the crude solid to a 100 mL Erlenmeyer flask. Methanol or ethanol are suitable recrystallization solvents.

  • Dissolve: Add the minimum amount of hot solvent required to just dissolve the solid. Place the flask on a hot plate (do not use a Bunsen burner due to the flammability of the solvent) and bring the solvent to a gentle boil. Add small portions of the solvent until all the solid has dissolved.

  • Cool Slowly: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of large, pure crystals.

  • Induce Crystallization: If crystals do not form, gently scratch the inside of the flask with a glass rod at the liquid's surface or add a seed crystal.

  • Ice Bath: Once crystal formation is well underway at room temperature, place the flask in an ice-water bath for 15-20 minutes to maximize the yield of crystallized product.

  • Isolate Pure Product: Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold recrystallization solvent to remove any soluble impurities adhering to the crystal surfaces.

  • Dry Final Product: Dry the crystals completely in a desiccator or a vacuum oven at a low temperature.

  • Final Analysis: Weigh the final, dry product to calculate the percent yield. Determine the melting point and acquire an IR spectrum to confirm identity and purity.

Workflow cluster_reaction Part A: Reaction cluster_workup Part B: Work-Up & Isolation cluster_purification Part C: Purification & Analysis A1 Combine 3,5-Dinitrobenzoic Acid and n-Butanol in RBF A2 Slowly Add Conc. H₂SO₄ (Catalyst) with Stirring A1->A2 A3 Assemble Reflux Apparatus A2->A3 A4 Heat to Reflux for 60-75 min A3->A4 B1 Cool Reaction Mixture to Room Temperature A4->B1 Reaction Complete B2 Pour into Ice Water to Precipitate Product B1->B2 B3 Collect Solid via Vacuum Filtration B2->B3 B4 Wash with H₂O, then 5% NaHCO₃, then H₂O B3->B4 C1 Recrystallize Crude Solid from Hot Methanol/Ethanol B4->C1 Crude Product Obtained C2 Cool Slowly, then in Ice Bath to Maximize Crystals C1->C2 C3 Filter and Dry Purified Product C2->C3 C4 Determine Mass, Melting Point, and Acquire IR Spectrum C3->C4

Caption: Experimental Workflow Diagram.

Data Summary and Characterization

Reaction Data and Theoretical Yield
ParameterValueReference
Molecular Weight of 3,5-Dinitrobenzoic Acid212.12 g/mol
Molecular Weight of n-Butanol74.12 g/mol [17]
Molecular Weight of this compound268.23 g/mol [22][23]
Starting Mass of 3,5-Dinitrobenzoic Acid4.24 g (0.02 mol)
Theoretical Yield of this compound5.36 g

Theoretical Yield Calculation: (Mass of Limiting Reactant / MW of Limiting Reactant) * MW of Product = Theoretical Yield (4.24 g / 212.12 g/mol ) * 268.23 g/mol = 5.36 g

Product Characterization
  • Appearance: The purified product should be a white to pale yellow crystalline solid.

  • Melting Point: The literature melting point for this compound is approximately 62.5 °C.[22][24] A sharp melting range (e.g., 62-63 °C) is indicative of high purity.

  • Infrared (IR) Spectroscopy: Analysis of the IR spectrum provides definitive structural confirmation.[1]

    • Key Disappearance: The very broad O-H stretch from the carboxylic acid starting material (centered around 3000 cm⁻¹) will be absent.

    • Key Appearances:

      • A strong, sharp absorption band for the ester carbonyl (C=O) stretch, expected between 1735-1750 cm⁻¹.[25][26]

      • Two distinct C-O stretching bands in the 1300-1000 cm⁻¹ region.[25]

      • Characteristic peaks for the nitro groups (N-O stretch) around 1550 cm⁻¹ (asymmetric) and 1350 cm⁻¹ (symmetric).

      • C-H stretches from the butyl group will be visible just below 3000 cm⁻¹.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low Yield Incomplete reaction (insufficient reflux time).Increase reflux time. Ensure proper temperature is reached.
Wet starting materials or reagents.Use anhydrous reagents. Dry the 3,5-dinitrobenzoic acid before use.
Product loss during work-up or recrystallization.Ensure product is fully precipitated before filtering. Use minimal hot solvent for recrystallization and wash with ice-cold solvent.
Oily Product Impurities present; product not crystallizing.Ensure all acid catalyst was neutralized. The crude product may need to be washed again. Try a different recrystallization solvent.
Broad Melting Range Product is impure.Re-recrystallize the product. Ensure it is completely dry before taking the melting point.

References

  • LookChem. (n.d.). This compound.
  • LookChem. (n.d.). Cas 10478-02-1, this compound.
  • Reddit. (2013, March 4). Is it possible to identify an ester accurately using IR spectroscopy? r/chemistry.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 3,5-Dinitrobenzoic acid, 99%.
  • Spectroscopy Online. (2018, July 1). The C=O Bond, Part VI: Esters and the Rule of Three.
  • Agilent Technologies. (2024, July 7). 1-Butanol - Safety Data Sheet.
  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Esters.
  • Química Organica.org. (n.d.). IR Spectrum: Esters.
  • Chem-Space. (2025, May 20). This compound.
  • Carl ROTH. (n.d.). Safety Data Sheet: 1-Butanol.
  • Esterification.org. (n.d.). Purpose Of Sulfuric Acid In Esterification.
  • Chemsrc. (2025, August 22). This compound.
  • SmartLabs. (n.d.). Esterification.
  • Organic Chemistry Portal. (n.d.). Fischer Esterification.
  • Sonkar, S. M., & Singh, S. (2022). Green Method of Derivatization of Alcohols: Microwave Assisted Synthesis of 3,5-Dinitrobenzoates. HANS SHODH SUDHA, 2(4), 100-104.
  • Truman State University. (2017). Fischer Esterification of 3-nitrobenzoic acid.
  • U.S. Patent No. 5,302,748 A. (1994). Esterification process. Google Patents.
  • Laining, Z., et al. (2005). Effect of water on sulfuric acid catalyzed esterification. ResearchGate.
  • Chemistry Steps. (n.d.). Fischer Esterification.
  • Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions.
  • ACS Publications. (2023, October 30). Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film. Journal of the American Society for Mass Spectrometry.
  • LibreTexts. (2023, January 22). Fischer Esterification.

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Green Synthesis of Butyl 3,5-Dinitrobenzoate: A Detailed Guide to Modern, Eco-Friendly Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

In the ever-evolving landscape of chemical synthesis, the principles of green chemistry are paramount, guiding researchers and drug development professionals toward more sustainable and environmentally benign practices. This technical guide provides an in-depth exploration of green synthesis methods for Butyl 3,5-dinitrobenzoate, a key intermediate in various organic syntheses, including the preparation of dyes and pharmaceuticals.[1][2] By moving away from hazardous reagents and energy-intensive processes, the methodologies detailed herein offer significant advantages in terms of safety, efficiency, and environmental impact.

This document provides detailed protocols and the underlying scientific rationale for two prominent green synthesis techniques: microwave-assisted and ultrasound-assisted esterification. Furthermore, it explores the use of recyclable solid acid catalysts as a greener alternative to traditional mineral acids.

The Imperative for Greener Synthesis: A Departure from Convention

The traditional route to synthesizing this compound and similar esters often involves the use of 3,5-dinitrobenzoyl chloride. This acid chloride is typically prepared by reacting 3,5-dinitrobenzoic acid with hazardous reagents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).[3][4] This conventional two-step process not only involves toxic and corrosive chemicals but also generates harmful byproducts like hydrogen chloride (HCl), sulfur dioxide (SO₂), and phosphorus oxychloride (POCl₃).[3][4] Such methods are antithetical to the principles of green chemistry, which prioritize the reduction or elimination of hazardous substances.

The green methodologies presented here offer a direct, one-step approach, significantly reducing waste and enhancing safety without compromising on yield or purity.

Microwave-Assisted Esterification: A Revolution in Rapid Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods.[3] The mechanism behind this acceleration involves the direct coupling of microwave energy with the polar molecules in the reaction mixture, leading to rapid and uniform heating.[2]

Causality of Experimental Choices in Microwave-Assisted Synthesis

The selection of reagents and conditions in this protocol is deliberate and rooted in the principles of green chemistry:

  • Direct Use of Carboxylic Acid: By using 3,5-dinitrobenzoic acid directly instead of its acid chloride, we eliminate the hazardous preparatory step and its associated toxic byproducts.[3][4]

  • Minimal Catalyst Usage: A catalytic amount of concentrated sulfuric acid is employed to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by the alcohol. While effective, the use of a strong mineral acid is a point for further green innovation, as discussed in the section on solid acid catalysts.

  • Solvent-Free or Reduced Solvent Conditions: In this protocol, butanol acts as both a reactant and a solvent, minimizing the need for additional organic solvents, which are often a major source of waste in chemical synthesis.

  • Rapid Heating and Reduced Reaction Time: Microwave irradiation allows for precise and rapid heating of the reaction mixture to the target temperature, drastically reducing the reaction time from hours to minutes.[5] This not only improves efficiency but also minimizes the potential for side reactions and decomposition of products.

Detailed Protocol for Microwave-Assisted Synthesis of this compound

Materials:

  • 3,5-Dinitrobenzoic acid

  • n-Butanol

  • Concentrated sulfuric acid (H₂SO₄)

  • Microwave reactor

  • Round-bottom flask suitable for microwave synthesis

  • Magnetic stirrer

  • Ice bath

  • Sodium bicarbonate solution (5% w/v)

  • Filtration apparatus

  • Recrystallization solvent (e.g., ethanol)

Procedure:

  • In a clean, dry microwave-safe round-bottom flask, combine 1.0 g of 3,5-dinitrobenzoic acid with 2.0 mL of n-butanol.

  • With continuous stirring, carefully add 2-3 drops of concentrated sulfuric acid to the mixture.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a constant temperature of approximately 70°C for 3-5 minutes.[6] The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the flask in an ice bath.

  • Pour the reaction mixture into 20 mL of ice-cold water to precipitate the crude product.

  • Collect the solid product by vacuum filtration and wash the filter cake with a 5% sodium bicarbonate solution to neutralize any unreacted acid, followed by a final wash with cold water.

  • Purify the crude this compound by recrystallization from a suitable solvent, such as ethanol, to obtain a pure crystalline solid.

Ultrasound-Assisted Esterification: Harnessing the Power of Cavitation

Ultrasound-assisted synthesis, or sonochemistry, utilizes high-frequency sound waves to induce acoustic cavitation—the formation, growth, and implosive collapse of microscopic bubbles in a liquid. This process generates localized hot spots with extremely high temperatures and pressures, which can significantly accelerate chemical reactions.[7]

Causality of Experimental Choices in Ultrasound-Assisted Synthesis

The rationale for this green synthesis method is as follows:

  • Energy Efficiency: Sonochemistry often requires less energy and can be performed at lower bulk temperatures compared to conventional heating methods.[7]

  • Enhanced Mass Transfer: The mechanical effects of cavitation, including micro-streaming, improve the mixing of reactants and enhance mass transfer, leading to faster reaction rates.

  • Avoidance of High Temperatures: The ability to conduct reactions at or near room temperature minimizes the risk of thermal degradation of reactants and products.[7]

Detailed Protocol for Ultrasound-Assisted Synthesis of this compound

Materials:

  • 3,5-Dinitrobenzoic acid

  • n-Butanol

  • Concentrated sulfuric acid (H₂SO₄)

  • Ultrasonic bath or probe sonicator

  • Erlenmeyer flask

  • Reflux condenser (optional, for solvent containment)

  • Magnetic stirrer

  • Separatory funnel

  • Hexane

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Rotary evaporator

Procedure:

  • In a 100 mL Erlenmeyer flask, place 1.0 g of 3,5-dinitrobenzoic acid and 10 mL of n-butanol.

  • Add 2-3 drops of concentrated sulfuric acid as a catalyst.

  • Place the flask in an ultrasonic bath, ensuring the liquid level in the bath is above the level of the reaction mixture.

  • Apply ultrasonic irradiation at room temperature for 15-20 minutes. The reaction can be monitored by TLC.

  • Upon completion, transfer the reaction mixture to a separatory funnel.

  • Add 20 mL of distilled water and extract the product with hexane (3 x 20 mL).[7]

  • Combine the organic layers, wash with 5% sodium bicarbonate solution, and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

  • Further purification can be achieved by recrystallization if necessary.

Comparative Analysis of Green Synthesis Methods

The following table summarizes the key quantitative parameters of the green synthesis methods in comparison to the conventional approach.

ParameterConventional MethodMicrowave-Assisted SynthesisUltrasound-Assisted Synthesis
Reaction Time 45-60 minutes (plus time for acid chloride preparation)[5]3-5 minutes[6]15-20 minutes[7]
Temperature Elevated (reflux)~70°C[6]Room Temperature[7]
Reagents 3,5-Dinitrobenzoyl chloride, n-butanol3,5-Dinitrobenzoic acid, n-butanol, H₂SO₄ (cat.)[6]3,5-Dinitrobenzoic acid, n-butanol, H₂SO₄ (cat.)[7]
Byproducts HCl, SO₂, POCl₃ (from acid chloride synthesis)[3][4]WaterWater
Energy Consumption HighLowVery Low
Yield Varies, generally goodHigh (often >85%)Good to High

Advancing Green Chemistry: The Role of Solid Acid Catalysts

A further step towards a truly green synthesis of this compound is the replacement of corrosive and non-recyclable mineral acids like sulfuric acid with heterogeneous solid acid catalysts. These catalysts offer several advantages:

  • Reusability: Solid catalysts can be easily recovered from the reaction mixture by filtration and reused multiple times, reducing waste and cost.

  • Reduced Corrosion: They are generally less corrosive to equipment than strong mineral acids.

  • Simplified Work-up: The work-up procedure is often simplified as the catalyst can be easily separated from the product.

Examples of solid acid catalysts that can be employed in esterification reactions include:

  • Ion-exchange resins (e.g., Amberlyst-15)

  • Zeolites

  • Sulfated zirconia

The use of these catalysts in conjunction with microwave or ultrasound irradiation can further enhance the green credentials of the synthesis of this compound.

Visualizing the Workflow

Microwave-Assisted Synthesis Workflow

microwave_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reactants Mix 3,5-Dinitrobenzoic Acid, n-Butanol, and H₂SO₄ microwave Microwave Irradiation (70°C, 3-5 min) reactants->microwave Transfer to Reactor precipitation Precipitation in Ice Water microwave->precipitation Cooling filtration Filtration & Washing precipitation->filtration recrystallization Recrystallization filtration->recrystallization product Pure this compound recrystallization->product

Caption: Workflow for Microwave-Assisted Synthesis.

Ultrasound-Assisted Synthesis Workflow

ultrasound_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reactants Mix 3,5-Dinitrobenzoic Acid, n-Butanol, and H₂SO₄ ultrasound Ultrasonic Irradiation (Room Temp, 15-20 min) reactants->ultrasound Place in Ultrasonic Bath extraction Extraction with Hexane ultrasound->extraction Transfer to Separatory Funnel washing Washing & Drying extraction->washing evaporation Solvent Evaporation washing->evaporation product Pure this compound evaporation->product

Caption: Workflow for Ultrasound-Assisted Synthesis.

Conclusion

The green synthesis of this compound using microwave and ultrasound technologies represents a significant advancement over traditional methods. These approaches are not only faster and more energy-efficient but also align with the core principles of green chemistry by minimizing waste and avoiding hazardous reagents. For researchers, scientists, and drug development professionals, the adoption of these modern methodologies is a step towards a more sustainable and responsible future in chemical synthesis. The continued exploration of recyclable solid acid catalysts will further enhance the eco-friendliness of these processes.

References

  • Ultrasound-Assisted Method for the Synthesis of Tertiary Fatty Aliphatic Esters with Potential Antimicrobial Activity. Biointerface Research in Applied Chemistry. 2020;10(6):6829-6836.
  • ANALYSIS OF ESTERIFICATION REACTION UNDER MICROWAVE IRRADIATION. Anveshana's International Journal of Research in Engineering and Applied Sciences. Accessed January 8, 2026. [Link]
  • This compound. LookChem. Accessed January 8, 2026. [Link]
  • Microwave Assisted Synthesis of 3,5- Dinitrobenzoate Derivative of Alcohols.
  • Microwave-Assisted Esterification: A Discovery-Based Microscale Laboratory Experiment. Journal of Chemical Education. 2014;91(10):1699-1702.
  • Ultrasound-Assisted Esterification of Valeric Acid to Alkyl Valerates Promoted by Biosilicified Lipases. Frontiers in Bioengineering and Biotechnology. 2020;8:583.
  • Microwave-Assisted Esterifications: An Unknowns Experiment Designed for an Undergraduate Organic Chemistry Laboratory. World Journal of Chemical Education. 2018;6(4):183-188.
  • Green and Efficient Esterification Method Using Dried Dowex H+/NaI Approach. Molecules. 2021;26(16):4853.
  • Synthesis of Esters Via a Greener Steglich Esterification in Acetonitrile. Journal of Visualized Experiments. 2018;(140):58803.
  • Extensive studies of microwave-assisted Fischer esterification: An undergraduate organic chemistry laboratory experiment. ACS Fall 2025. Accessed January 8, 2026. [Link]
  • Comparison of Conventional and Microwave-assisted Synthesis of Benzotriazole Derivatives. Indian Journal of Pharmaceutical Sciences. 2011;73(4):444-448.
  • Green Method of Derivatization of Alcohols: Microwave Assisted Synthesis of 3,5-Dinitrobenzoates. ResearchGate. 2022.
  • Continuous Ultrasound-Assisted Esterification and Transesterification of Palm Fatty Acid Distillate for Ethyl Ester Production. Processes. 2021;9(3):449.
  • Ultrasonic assisted Synthesis of methyl esters of carboxylic acids by using most convenient. Der Pharma Chemica. 2016;8(12):203-207.
  • Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. International Journal of Pharmaceutical and Clinical Research. 2020;12(5):231-235.
  • Green Chemistry. RSC Publishing. 2021.
  • Green Method of Derivatization of Alcohols: Microwave Assisted Synthesis of 3,5-Dinitrobenzoates. Hans Shodh Sudha. 2022;2(4):100-104.
  • Comparative analysis of eight esterification methods in the quantitative determination of vegetable oil fatty acid methyl esters (FAME). Journal of the Brazilian Chemical Society. 2014;25(4):718-726.
  • Analysis of variance (ANOVA) of yield percentage of ester (Y1).
  • tert-Butyl 3,5-dinitrobenzoate. Chemsrc. Accessed January 8, 2026. [Link]
  • tert-butyl 3,5-dinitrobenzoate. ChemSynthesis. Accessed January 8, 2026. [Link]

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Derivatization of alcohols in aqueous solutions with 3,5-dinitrobenzoyl chloride.

Author: BenchChem Technical Support Team. Date: January 2026

Anwendungs- und Protokollleitfaden

Thema: Derivatisierung von Alkoholen in wässrigen Lösungen mit 3,5-Dinitrobenzoylchlorid

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Zusammenfassung: Dieser Leitfaden bietet eine detaillierte technische Übersicht und validierte Protokolle für die Derivatisierung von Alkoholen in wässrigen Medien unter Verwendung von 3,5-Dinitrobenzoylchlorid (DNBC). Die Umwandlung von Alkoholen in ihre entsprechenden 3,5-Dinitrobenzoatester ist eine entscheidende Technik, um ihre Analyse, insbesondere mittels Hochleistungsflüssigkeitschromatographie (HPLC), durch die Einführung eines stark UV-absorbierenden Chromophors zu verbessern. Wir erörtern die zugrunde liegende Mechanik, die Herausforderungen bei der Arbeit in wässrigen Systemen – insbesondere die konkurrierende Hydrolyse des Reagenzes – und stellen schrittweise Protokolle zur Maximierung der Ausbeute und Reproduzierbarkeit der Derivate bereit.

Einleitung: Die Notwendigkeit der Derivatisierung in der Analyse

Alkohole sind eine allgegenwärtige funktionelle Gruppe in pharmazeutischen Wirkstoffen, Metaboliten und biologischen Molekülen. Ihre Analyse in komplexen wässrigen Matrizes, wie z. B. biologischen Flüssigkeiten oder Formulierungen, stellt jedoch oft eine Herausforderung dar. Viele einfache Alkohole besitzen keine starken Chromophore, was ihre empfindliche Detektion mittels UV-Vis-Spektroskopie, einer der gängigsten Methoden in der HPLC, erschwert.

Die chemische Derivatisierung löst dieses Problem, indem eine spezifische Markierung an das Zielalkoholmolekül gekoppelt wird. 3,5-Dinitrobenzoylchlorid ist ein klassisches und äußerst effektives Reagenz für diesen Zweck.[1][2] Es reagiert mit Alkoholen zu den entsprechenden 3,5-Dinitrobenzoatestern. Die beiden Nitrogruppen am Benzoylring wirken als starker Chromophor, was eine empfindliche UV-Detektion im Bereich von 230-254 nm ermöglicht und die Quantifizierung von Alkoholen im Spurenbereich erlaubt. Diese Methode ist in verschiedenen Arzneibüchern zur Identitätsprüfung, z. B. von Menthol oder zur Bestimmung von Methanol, etabliert.[3]

Chemischer Mechanismus und die Herausforderung der wässrigen Phase

Die Reaktion zwischen einem Alkohol und 3,5-Dinitrobenzoylchlorid ist eine nukleophile Acylsubstitution. Der Alkohol (Nukleophil) greift das elektrophile Carbonylkohlenstoffatom des Säurechlorids an. Dabei entsteht ein tetraedrisches Zwischenprodukt, das anschließend unter Abspaltung von Chlorwasserstoff (HCl) zum stabilen Ester zerfällt.

Um die Reaktion zu vervollständigen und die entstehende Salzsäure zu neutralisieren, wird typischerweise eine milde Base wie Pyridin zugesetzt.[1][2] Die Base fängt das Proton ab und verschiebt das Gleichgewicht zugunsten der Produktbildung.

Abbildung 1: Mechanismus der Esterbildung

Die primäre Herausforderung bei der Durchführung dieser Reaktion in einer wässrigen Lösung ist die hohe Reaktivität von 3,5-Dinitrobenzoylchlorid gegenüber Wasser. Wasser kann ebenfalls als Nukleophil agieren und das Säurechlorid zu der unerwünschten und für die Derivatisierung inaktiven 3,5-Dinitrobenzoesäure hydrolysieren.

Abbildung 2: Konkurrenzreaktionen in wässriger Lösung

Um die Ausbeute des Esters zu maximieren, müssen die Protokolle so gestaltet sein, dass die Reaktion mit dem Alkohol gegenüber der Hydrolyse bevorzugt wird. Dies wird typischerweise durch die Kontrolle des pH-Wertes, die Verwendung eines Katalysators/Säurefängers und die Optimierung der Reagenzkonzentration erreicht.

Detaillierte Anwendungsprotokolle

Dieses Protokoll ist für die Derivatisierung von Alkoholen in verdünnten wässrigen Proben konzipiert. Es ist entscheidend, alle Reagenzien frisch anzusetzen und wasserfreie Lösungsmittel zu verwenden, wo dies angegeben ist, um die Hydrolyse des DNBC zu minimieren.

Vorbereitung der Reagenzien
  • Derivatisierungsreagenz (10 mg/mL DNBC): Lösen Sie 100 mg 3,5-Dinitrobenzoylchlorid (Reinheit ≥98 %) in 10 mL wasserfreiem Acetonitril. Diese Lösung sollte unmittelbar vor Gebrauch frisch zubereitet werden.

  • Katalysator/Base (1 M Pyridin): Bereiten Sie eine 1 M Pyridin-Lösung in wasserfreiem Acetonitril vor. Pyridin muss von hoher Reinheit und wasserfrei sein.

  • Quench-Lösung (5 % Natriumbicarbonat): Lösen Sie 5 g Natriumbicarbonat (NaHCO₃) in 100 mL ultrareinem Wasser. Diese Lösung wird verwendet, um die Reaktion zu stoppen und überschüssige saure Komponenten zu neutralisieren.[4]

  • Extraktionslösungsmittel: Hexan oder Diethylether (HPLC-Qualität).

Schritt-für-Schritt-Protokoll zur Derivatisierung

Workflow Abbildung 3: Allgemeiner Arbeitsablauf der Derivatisierung start 1. Probenvorbereitung reagents 2. Zugabe der Reagenzien - DNBC-Lösung - Pyridin-Lösung start->reagents reaction 3. Reaktion (z.B. 60 °C für 30 min) reagents->reaction quench 4. Quenchen der Reaktion (z.B. mit NaHCO₃-Lösung) reaction->quench extract 5. Extraktion (z.B. mit Hexan) quench->extract wash 6. Waschschritte - 5% NaHCO₃ - Reines Wasser extract->wash dry 7. Trocknen & Einengen (z.B. über Na₂SO₄, Rotationsverdampfer) wash->dry analyze 8. Analyse (HPLC-UV) dry->analyze

Abbildung 3: Allgemeiner Arbeitsablauf der Derivatisierung
  • Probenvorbereitung: Geben Sie 1,0 mL der wässrigen, alkoholhaltigen Probe in ein 10-mL-Reaktionsgefäß mit Schraubverschluss. Der pH-Wert der Probe sollte idealerweise neutral bis leicht basisch sein.

  • Zugabe der Reagenzien: Fügen Sie 0,5 mL der 1 M Pyridin-Lösung hinzu und mischen Sie gut. Geben Sie anschließend 1,0 mL der frisch zubereiteten 10 mg/mL DNBC-Lösung hinzu. Verschließen Sie das Gefäß sofort fest.

    • Rationale: Pyridin wirkt als Katalysator und als Säurefänger für das bei der Reaktion entstehende HCl, was die Esterbildung fördert.[2] Ein Überschuss an DNBC wird verwendet, um die Konkurrenzreaktion mit Wasser auszugleichen.

  • Reaktion: Inkubieren Sie das Reaktionsgemisch für 30-60 Minuten bei 60 °C in einem Wasserbad oder Heizblock. Die optimale Zeit und Temperatur können je nach Reaktivität des Alkohols variieren und sollten empirisch ermittelt werden.

  • Abbruch der Reaktion (Quenching): Kühlen Sie das Reaktionsgefäß auf Raumtemperatur ab. Fügen Sie 2,0 mL der 5 %igen Natriumbicarbonat-Lösung hinzu, um die Reaktion zu stoppen und überschüssiges DNBC zu hydrolysieren sowie die 3,5-Dinitrobenzoesäure und HCl zu neutralisieren.[5] Mischen Sie die Lösung vorsichtig (CO₂-Entwicklung kann auftreten).

  • Extraktion: Fügen Sie 3,0 mL Hexan (oder Diethylether) hinzu, verschließen Sie das Gefäß und schütteln Sie es für 1-2 Minuten kräftig, um den gebildeten Ester in die organische Phase zu extrahieren.

  • Phasentrennung: Zentrifugieren Sie die Probe bei niedriger Geschwindigkeit (ca. 2000 x g) für 5 Minuten, um die organische und die wässrige Phase vollständig zu trennen.

  • Aufreinigung: Überführen Sie die obere organische Phase vorsichtig in ein sauberes Gefäß. Waschen Sie die organische Phase erneut mit 2,0 mL 5 %iger Natriumbicarbonat-Lösung und anschließend mit 2,0 mL ultrareinem Wasser, um alle polaren Verunreinigungen zu entfernen.

  • Trocknung und Analyse: Trocknen Sie die organische Phase über wasserfreiem Natriumsulfat. Überführen Sie den getrockneten Extrakt in ein neues Gefäß und dampfen Sie das Lösungsmittel unter einem leichten Stickstoffstrom oder im Rotationsverdampfer ein. Lösen Sie den Rückstand in einem definierten Volumen des HPLC-Laufmittels (z. B. 1,0 mL) und injizieren Sie eine Aliquote in das HPLC-System.

Analytische Überlegungen und Daten

Die resultierenden 3,5-Dinitrobenzoatester sind typischerweise gut kristallisierende Feststoffe mit scharfen Schmelzpunkten, was früher zur Identifizierung unbekannter Alkohole genutzt wurde.[4] Für quantitative Zwecke ist die HPLC mit UV-Detektion die Methode der Wahl.

Tabelle 1: Charakteristische Daten von 3,5-Dinitrobenzoat-Derivaten

AlkoholSummenformel des AlkoholsMolekulargewicht des Derivats ( g/mol )Schmelzpunkt des Derivats (°C)
MethanolCH₄O242.16107 - 109
EthanolC₂H₆O256.1892 - 93
1-PropanolC₃H₈O270.2173 - 74
2-PropanolC₃H₈O270.21122 - 123
1-ButanolC₄H₁₀O284.2464

Die in der Tabelle angegebenen Schmelzpunkte sind Literaturwerte und können je nach Reinheit variieren.

HPLC-Bedingungen (Beispiel):

  • Säule: C18-Umkehrphasensäule (z. B. 4,6 x 150 mm, 5 µm)

  • Mobile Phase: Isokratisch oder Gradient aus Acetonitril und Wasser (z. B. 60:40 v/v)

  • Flussrate: 1,0 mL/min

  • Detektion: UV bei 240 nm

  • Injektionsvolumen: 10 µL

Fehlerbehebung (Troubleshooting)

ProblemMögliche Ursache(n)Lösungsvorschläge
Geringe oder keine Derivatausbeute Hydrolyse des DNBC-Reagenzes.DNBC-Lösung immer frisch ansetzen. Wasserfreie Lösungsmittel verwenden. pH-Wert der Probe prüfen.
Unzureichende Reaktivität.Reaktionszeit und/oder -temperatur erhöhen.
Zusätzliche Peaks im Chromatogramm Nebenprodukte aus der Reaktion (z. B. 3,5-Dinitrobenzoesäure).Waschschritte mit NaHCO₃-Lösung optimieren. Extraktionseffizienz verbessern.
Verunreinigungen in den Reagenzien.Hochreine Reagenzien und Lösungsmittel verwenden.
Schlechte Reproduzierbarkeit Ungenaue Pipettierschritte.Kalibrierte Pipetten verwenden. Interne Standards zur Quantifizierung einsetzen.
Abbau der Probe oder des Derivats.Proben kühl und lichtgeschützt lagern. Analyse zeitnah nach der Derivatisierung durchführen.

Fazit

Die Derivatisierung von Alkoholen mit 3,5-Dinitrobenzoylchlorid ist eine robuste und bewährte Methode, um eine empfindliche und spezifische quantitative Analyse mittels HPLC-UV zu ermöglichen. Obwohl die Durchführung in wässrigen Lösungen durch die konkurrierende Hydrolyse des Reagenzes erschwert wird, kann durch sorgfältige Protokollführung, insbesondere durch die Verwendung eines basischen Katalysators und optimierte Extraktionsverfahren, eine hohe Ausbeute und Reproduzierbarkeit erzielt werden. Dieser Leitfaden bietet eine solide Grundlage für Forscher, um diese leistungsstarke Technik in ihren analytischen Arbeitsabläufen, insbesondere in der pharmazeutischen und klinischen Forschung, erfolgreich zu implementieren.

Referenzen

  • Chegg. (2021). Draw the scheme and mechanism for the 3,5 dinitrobenzoate derivative. Chegg.com. [Link]

  • Valdez, D., & Reier, J. C. (1986). A Simplified Procedure for the Derivatization of Alcohols at Dilute Levels in Aqueous Solutions with 3,5-Dinitrobenzoyl Chloride. Journal of Chromatographic Science. [Link]

  • Wikipedia. (n.d.). 3,5-Dinitrobenzoyl chloride. Wikipedia. [Link]

  • Sonkar, S. M., Sengupta, S., Singh, S., & Lumb, A. (2022). Derivatization of Alcohols Using (bmim)HSO4: A Green Approach for the Undergraduate Chemistry Laboratory. World Journal of Chemical Education, 10(2), 62-64. [Link]

  • University of Colorado Boulder. (n.d.). Alcohol or Amine Unknowns. Department of Chemistry. [Link]

  • Sonkar, S. M., Singh, S., Sengupta, S., & Himanshu. (2022). Green Method of Derivatization of Alcohols: Microwave Assisted Synthesis of 3,5-Dinitrobenzoates. HANS SHODH SUDHA, 2(4), 100-104. [Link]

  • Sonkar, S. M., Singh, S., Sengupta, S., & Himanshu. (2022). Green Method of Derivatization of Alcohols: Microwave Assisted Synthesis of 3,5-Dinitrobenzoates. ResearchGate. [Link]

  • Sciencemadness Discussion Board. (2006). Determining percentage of alcohol mixtures. [Link]

  • Scribd. (n.d.). 3,5-Dinitrobenzoesäureanhydrid als Reagenz zur. [Link]

  • Wikipedia. (n.d.). 3,5-Dinitrobenzoylchlorid. Wikipedia. [Link]

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Application Note: A Robust HPLC-UV Method for the Quantitative Analysis of Butanol via 3,5-Dinitrobenzoyl Chloride Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The accurate quantification of butanol is essential across various industries, including biofuel development, chemical manufacturing, and pharmaceutical production. Direct analysis of butanol by High-Performance Liquid Chromatography (HPLC) is often hindered by its lack of a strong chromophore, resulting in poor sensitivity with UV detection. This application note details a reliable and sensitive method for the quantitative analysis of butanol by converting it into a UV-active derivative using 3,5-dinitrobenzoyl chloride (DNBC). This pre-column derivatization protocol, followed by reversed-phase HPLC analysis, provides a robust framework for researchers, scientists, and quality control professionals.

Introduction: The Rationale for Derivatization

Butanol is a volatile aliphatic alcohol that does not possess a suitable chromophore for sensitive detection using standard HPLC-UV systems.[1] To overcome this limitation, a derivatization strategy is employed. Derivatization is the process of chemically modifying an analyte to alter its physicochemical properties, thereby enhancing its detectability or improving its chromatographic behavior.[2][3]

For alcohols, reaction with 3,5-dinitrobenzoyl chloride is a classic and highly effective approach.[4] DNBC reacts with the hydroxyl group of butanol to form a stable 3,5-dinitrobenzoate ester. The two nitro groups on the benzoyl ring are powerful electron-withdrawing groups that create a strong chromophore, allowing for highly sensitive detection in the UV range (typically 254-260 nm).[5] This application note provides a comprehensive, step-by-step protocol for this analysis, grounded in established chemical principles.

Principle of the Method: Nucleophilic Acyl Substitution

The core of this analytical method is the nucleophilic acyl substitution reaction between butanol and 3,5-dinitrobenzoyl chloride. The hydroxyl group (-OH) of butanol acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This reaction is typically facilitated by a weak base, such as pyridine, which serves two critical roles: it acts as a catalyst and as an acid scavenger to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.[4][6]

ReactionMechanism cluster_products Products Butanol Butanol (Nucleophile) Product Butyl-3,5-Dinitrobenzoate (UV-Active Ester) Butanol->Product Reaction DNBC 3,5-Dinitrobenzoyl Chloride (Electrophile) DNBC->Product Pyridine Pyridine (Catalyst/Base) Byproduct Pyridinium Hydrochloride Pyridine->Byproduct

Caption: The derivatization reaction of butanol with DNBC.

Experimental Protocol

This protocol provides a self-validating system through the inclusion of calibration standards and quality control checks.

Materials and Reagents
Reagent/MaterialGrade/SpecificationRationale for Use
ButanolAnalytical Standard (≥99.5%)For preparation of accurate calibration standards.
3,5-Dinitrobenzoyl chloride (DNBC)≥99%The derivatizing agent. High purity is essential to avoid interfering side reactions.
PyridineAnhydrous (≥99.8%)Catalyst and acid scavenger. Must be anhydrous as DNBC is water-sensitive.[4]
Dichloromethane (DCM)HPLC GradeExtraction solvent for the derivatized product.
Sodium Bicarbonate (NaHCO₃)ACS GradeUsed as a 5% (w/v) aqueous solution to neutralize acid and remove excess reagent.
Acetonitrile (ACN)HPLC GradeOrganic component of the HPLC mobile phase and sample reconstitution solvent.
WaterHPLC or Milli-Q GradeAqueous component of the HPLC mobile phase.
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeDrying agent to remove residual water from the organic extract.
Volumetric flasks, pipettes, reaction vialsClass AFor accurate preparation of standards and reagents.
HPLC System with UV Detector & C18 ColumnStandard analytical instrumentationFor separation and quantification of the derivative.
Step-by-Step Methodology

The entire workflow is designed to ensure complete derivatization, efficient extraction, and accurate analysis.

Workflow cluster_prep 1. Preparation cluster_rxn 2. Derivatization cluster_workup 3. Sample Workup cluster_analysis 4. Analysis A1 Prepare Butanol Standards (e.g., in ACN) B1 Aliquot 100 µL of Standard or Sample A1->B1 A2 Prepare DNBC Reagent (e.g., 10 mg/mL in DCM) B3 Add 500 µL DNBC Reagent A2->B3 B2 Add 200 µL Pyridine B1->B2 B2->B3 B4 Vortex & Heat (60°C for 30 min) B3->B4 C1 Cool to Room Temp. B4->C1 C2 Add 1 mL 5% NaHCO₃ (Quench & Neutralize) C1->C2 C3 Vortex & Collect Organic (DCM) Layer C2->C3 C4 Dry over Na₂SO₄ C3->C4 D1 Evaporate DCM (under N₂) C4->D1 D2 Reconstitute in 1 mL Mobile Phase D1->D2 D3 Filter (0.22 µm) D2->D3 D4 Inject into HPLC-UV D3->D4

Caption: Experimental workflow from preparation to HPLC analysis.

  • Preparation of Standards and Reagents:

    • Butanol Stock Solution (1000 ppm): Accurately weigh 100 mg of butanol and dissolve in 100 mL of acetonitrile in a volumetric flask.

    • Calibration Standards: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 ppm) by serial dilution of the stock solution with acetonitrile.

    • DNBC Reagent (10 mg/mL): Prepare fresh by dissolving 100 mg of 3,5-dinitrobenzoyl chloride in 10 mL of dichloromethane (DCM). Expertise Note: This solution should be prepared fresh daily as DNBC can hydrolyze in the presence of atmospheric moisture, reducing its reactivity.[4]

  • Derivatization Procedure:

    • In a 2 mL glass reaction vial, add 100 µL of your sample or calibration standard.

    • Add 200 µL of anhydrous pyridine.

    • Add 500 µL of the DNBC reagent. Cap the vial tightly and vortex for 30 seconds.

    • Place the vial in a heating block or water bath at 60°C for 30 minutes. Trustworthiness Note: A controlled heating step ensures the reaction proceeds to completion for all samples and standards, which is critical for quantitative accuracy.

  • Extraction and Cleanup:

    • After heating, allow the vials to cool completely to room temperature.

    • Add 1 mL of 5% aqueous sodium bicarbonate solution to each vial. Cap and vortex vigorously for 1 minute. This step quenches the reaction by hydrolyzing excess DNBC and neutralizes the HCl byproduct.[7]

    • Allow the layers to separate. The derivatized butanol (butyl-3,5-dinitrobenzoate) is in the bottom DCM layer.

    • Carefully transfer the bottom organic layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove residual water.

  • Final Sample Preparation for HPLC:

    • Transfer the dried DCM extract to a new vial and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in exactly 1.0 mL of the HPLC mobile phase.

    • Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial. The sample is now ready for injection.

HPLC-UV Analysis and Quantification

Chromatographic Conditions

The following conditions provide a good starting point for the separation of butyl-3,5-dinitrobenzoate. Optimization may be required depending on the specific column and HPLC system used.

ParameterRecommended Setting
HPLC Column C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase 70:30 (v/v) Acetonitrile:Water
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
UV Detection 254 nm
Method Validation and Quantification
  • Linearity: Inject the prepared calibration standards (from section 4.2.1) into the HPLC system. Construct a calibration curve by plotting the peak area of the butyl-3,5-dinitrobenzoate derivative against the known concentration of butanol. The relationship should be linear with a coefficient of determination (R²) ≥ 0.995.[8][9]

  • Quantification: Determine the peak area for the derivative in the unknown sample(s) and calculate the concentration of butanol using the linear regression equation from the calibration curve.

  • Trustworthiness Check (Spike Recovery): To validate the method for a specific sample matrix, perform a spike recovery experiment. Add a known amount of butanol standard to a blank sample matrix, process it through the entire protocol, and calculate the percentage recovery. A recovery rate between 90-110% indicates the method is accurate for that matrix.[8][10]

Conclusion

This application note provides a scientifically sound, detailed, and verifiable protocol for the quantitative analysis of butanol. By converting the non-chromophoric butanol into a highly UV-active 3,5-dinitrobenzoate ester, this method enables sensitive and accurate quantification using standard HPLC-UV instrumentation. The inclusion of clear rationales for each step and built-in validation checks ensures that researchers and analysts can implement this method with confidence to achieve reliable and reproducible results.

References

  • Polymeric Permanganate Oxidations of Alcohols and Aldehydes in HPLC-SPR. Google Scholar.
  • Derivatization of hydroxyl functional groups for liquid chromatography and capillary electrosepar
  • Derivatiz
  • Derivatization of hydroxyl functional groups for liquid chromatography and capillary electroseparation.
  • Draw the scheme and mechanism for the 3,5 dinitrobenzoate deriv
  • A Removable Derivatization HPLC for Analysis of Methanol in Chinese Liquor Medicine. Google Scholar.
  • Identification of an Unknown: Alcohol, Aldehyde or Ketone?. Georgetown University.
  • Alcohol or Amine Unknowns. University of Wisconsin-Madison.
  • Green Method of Derivatization of Alcohols: Microwave Assisted Synthesis of 3,5-Dinitrobenzoates.
  • The 3,5-dinitrobenzoates as derivatives of alcohols and phenols.
  • Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols.
  • Analytical method validation: A brief review. Journal of Pharmacy Research.
  • A Step-by-Step Guide to Analytical Method Development and Valid
  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. IVT Network. [Link]
  • Pharmaceuticals in Food and Water: Monitoring, Analytical Methods of Detection and Quantification, and Removal Str
  • A Simplified Procedure for the Derivatization of Alcohols at Dilute Levels in Aqueous Solutions with 3,5-Dinitrobenzoyl Chloride. Semantic Scholar. [Link]
  • 2-Methylbutyl 3,5-dinitrobenzo
  • Liquid chromatographic determination of biogenic amines in fermented foods after derivatization with 3,5-dinitrobenzoyl chloride. PubMed. [Link]

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Butyl 3,5-dinitrobenzoate as a reagent for alcohol identification in complex mixtures

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: 3,5-Dinitrobenzoyl Chloride as a Derivatizing Reagent for the Identification of Alcohols in Complex Mixtures

Audience: Researchers, scientists, and drug development professionals.

Introduction: Enhancing the Detection of Alcohols in Complex Matrices

The accurate identification and quantification of alcohols in complex mixtures is a critical task in various scientific disciplines, including pharmaceutical development, quality control, and forensic science.[1][2] Many simple alcohols are challenging to analyze directly using common chromatographic techniques like High-Performance Liquid Chromatography (HPLC) with UV detection due to their lack of a suitable chromophore.[3] To overcome this limitation, derivatization is employed to attach a UV-active molecule to the alcohol, thereby enhancing its detectability.[3][4][5]

This application note details the use of 3,5-dinitrobenzoyl chloride as a highly effective pre-column derivatizing agent for alcohols. It reacts with primary and secondary alcohols to form stable 3,5-dinitrobenzoate esters, which possess a strong chromophore, making them readily detectable by UV-Vis spectrophotometry.[3] This guide provides a comprehensive overview of the underlying chemistry, detailed experimental protocols for derivatization and analysis by HPLC and Gas Chromatography-Mass Spectrometry (GC-MS), and insights into data interpretation and method validation.

While the topic mentions "Butyl 3,5-dinitrobenzoate" as a reagent, it is important to clarify that 3,5-dinitrobenzoyl chloride is the reactive agent used for the derivatization of alcohols. This compound is the resulting ester product from the reaction of butanol with 3,5-dinitrobenzoyl chloride.[6][7]

Principle of the Method: The Chemistry of Derivatization

The core of this analytical method is the nucleophilic acyl substitution reaction between an alcohol and 3,5-dinitrobenzoyl chloride. The hydroxyl group of the alcohol acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride. This reaction is typically facilitated by a weak base, such as pyridine, which serves to neutralize the hydrochloric acid byproduct.[8][9]

The resulting 3,5-dinitrobenzoate ester is a crystalline solid with a sharp melting point, which can be used for the classical identification of unknown alcohols.[10][11] More importantly for instrumental analysis, the dinitrophenyl group is a strong chromophore, allowing for sensitive detection using UV-based detectors in HPLC.

Reaction Mechanism

G cluster_reactants Reactants cluster_products Products Alcohol R-OH Ester 3,5-Dinitrobenzoate Ester Alcohol->Ester Nucleophilic Attack DNBC 3,5-Dinitrobenzoyl Chloride DNBC->Ester HCl HCl Pyridine Pyridine (Base) Pyridine->HCl Neutralization

Experimental Workflow: From Sample to Identification

The overall process for the identification of alcohols using 3,5-dinitrobenzoyl chloride derivatization involves several key stages, from sample preparation to data analysis.

G Sample Sample containing unknown alcohols Derivatization Derivatization with 3,5-Dinitrobenzoyl Chloride Sample->Derivatization Analysis Chromatographic Separation (HPLC or GC-MS) Derivatization->Analysis Detection Detection (UV or MS) Analysis->Detection Identification Identification by Retention Time & Spectrum Detection->Identification

Detailed Experimental Protocols

Protocol 1: Derivatization of Alcohols in a Complex Mixture

This protocol is adapted for a general complex mixture. Modifications may be necessary depending on the sample matrix.

Materials:

  • 3,5-Dinitrobenzoyl chloride (recrystallized from carbon tetrachloride if necessary)[12]

  • Pyridine (anhydrous)

  • Acetonitrile (HPLC grade)

  • Sample containing alcohols

  • Molecular sieves[3][13]

  • Vortex mixer

  • Heating block or water bath

  • Syringe filters (0.45 µm)

Procedure:

  • Sample Preparation:

    • If the sample is aqueous, it is crucial to minimize water content to prevent hydrolysis of the 3,5-dinitrobenzoyl chloride.[3] Consider a liquid-liquid extraction of the alcohols into a non-polar, anhydrous solvent.

    • For non-aqueous samples, ensure they are free from particulate matter by centrifugation or filtration.

  • Derivatization Reaction:

    • In a clean, dry vial, add approximately 1 mg of the sample residue or 100 µL of the liquid sample.

    • Add 500 µL of a 10 mg/mL solution of 3,5-dinitrobenzoyl chloride in acetonitrile.

    • Add 100 µL of anhydrous pyridine to act as a catalyst and acid scavenger.[9]

    • Seal the vial and vortex thoroughly.

    • Heat the mixture at 60-70°C for 30 minutes.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Add 1 mL of 5% sodium bicarbonate solution to quench the excess 3,5-dinitrobenzoyl chloride.

    • Extract the derivatized alcohols (now esters) with a suitable organic solvent like diethyl ether or ethyl acetate (2 x 1 mL).

    • Combine the organic layers and wash with 1 mL of deionized water.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Evaporate the solvent under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume of mobile phase (for HPLC) or a suitable solvent (for GC-MS).

    • Filter the final solution through a 0.45 µm syringe filter before analysis.

Parameter Condition Rationale
Reagent 3,5-Dinitrobenzoyl ChlorideIntroduces a strong UV chromophore.
Catalyst PyridineNeutralizes HCl byproduct, driving the reaction forward.
Solvent AcetonitrileAprotic solvent that solubilizes reactants.
Temperature 60-70°CIncreases reaction rate.
Time 30 minutesAllows for complete derivatization.
Protocol 2: Analysis of Derivatized Alcohols by HPLC-UV

Instrumentation and Conditions:

Parameter Setting
Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Isocratic or gradient elution with Acetonitrile:Water
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection UV at 254 nm

Data Interpretation:

  • Identify the peaks corresponding to the 3,5-dinitrobenzoate esters based on their retention times.

  • Quantification can be achieved by creating a calibration curve using standards of known alcohol concentrations that have undergone the same derivatization procedure.

Protocol 3: Analysis of Derivatized Alcohols by GC-MS

For more volatile alcohols, GC-MS provides excellent separation and structural information.[14][15]

Instrumentation and Conditions:

Parameter Setting
Column Non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Injection Mode Splitless
Injector Temperature 250°C
Oven Program Start at 100°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min
MS Ion Source Electron Ionization (EI) at 70 eV
MS Quadrupole Temp 150°C
Scan Range 50-500 m/z

Data Interpretation:

  • The identity of each alcohol derivative can be confirmed by its unique retention time and mass spectrum.[14]

  • The mass spectrum will show characteristic fragmentation patterns for the 3,5-dinitrobenzoate moiety and the parent alcohol.

Method Validation and Trustworthiness

To ensure the reliability of results, the analytical method should be validated according to established guidelines.[1][2][16][17] Key validation parameters include:

  • Linearity: The response of the detector should be proportional to the concentration of the analyte over a given range.

  • Accuracy: The closeness of the measured value to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively.

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components that may be expected to be present.

Troubleshooting

Problem Potential Cause Solution
Low derivatization yield Presence of water in the sample or reagents.Dry the sample and use anhydrous solvents and reagents.[3][13]
Incomplete reaction.Increase reaction time or temperature.
Multiple peaks for a single alcohol Isomers of the alcohol.Optimize chromatographic conditions for better separation.
Side reactions.Ensure clean reagents and controlled reaction conditions.
Baseline noise in chromatogram Impure reagents or solvents.Use high-purity (HPLC or GC grade) reagents and solvents.

Conclusion

The derivatization of alcohols with 3,5-dinitrobenzoyl chloride is a robust and sensitive method for their identification and quantification in complex mixtures. By converting non-UV active alcohols into strongly absorbing esters, this technique enables their analysis by conventional HPLC-UV. Furthermore, the resulting derivatives are amenable to GC-MS analysis, providing an additional layer of confirmation through mass spectral data. The protocols outlined in this application note provide a solid foundation for researchers to implement this valuable analytical strategy.

References

  • A Simplified Procedure for the Derivatization of Alcohols at Dilute Levels in Aqueous Solutions with 3,5-Dinitrobenzoyl Chloride.
  • Simplified Procedure for the Derivatization of Alcohols at Dilute Levels in Aqueous Solutions with 3,5-Dinitrobenzoyl Chloride - Oxford Academic.
  • 3,5-Dinitrobenzoyl chloride - Wikipedia. Wikipedia. [Link]
  • Green Method of Derivatization of Alcohols: Microwave Assisted Synthesis of 3,5-Dinitrobenzoates - Hans Shodh Sudha. Hans Shodh Sudha. [Link]
  • Method Validation of a HS-GC-FID-MS for the Analysis of Ethanol in Blood. Journal of Analytical Toxicology. [Link]
  • A New Post-Chromatographic Derivatization Approach to the Identification of Alcohols and Phenols in Complex Mixtures by a Combination of Planar Chromatography and Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry.
  • Green Method of Derivatization of Alcohols: Microwave Assisted Synthesis of 3,5-Dinitrobenzoates - ResearchGate.
  • Development and Validation of a Method for Alcohol Analysis in Brain Tissue by Headspace Gas Chromatography with Flame Ionization Detector - PMC - NIH.
  • Validation of a modified alcohol dehydrogenase assay for ethanol determin
  • (PDF) Validation of a method for ethanol analysis in biological and non-biological samples and its toxicological application - ResearchGate.
  • Gas chromatography-mass spectrometry (GC-MS)
  • Validation of a Method for Characterization of Ethanol in Water by HS-GC-FID to Serve the Traceability of Halal Measurements - Scirp.org. SCIRP. [Link]
  • GC/MS STUDIES ON ALCOHOL DERIVATIZATION PROCEDURES APPLIED TO LEWISITE 1 DUE TO THE INCREASED INSTABILITY OF SOME ETHERS - UPB. UPB Scientific Bulletin. [Link]
  • Derivatization of pinacolyl alcohol with phenyldimethylchlorosilane for enhanced detection by gas chromatography-mass spectrometry - PubMed.
  • Chemical ionization mass spectral analysis of pinacolyl alcohol and development of derivatization method using p-tolyl isocyanate - RSC Publishing. Royal Society of Chemistry. [Link]
  • This compound - 10478-02-1, C11H12N2O6, density, melting point, boiling point, structural formula, synthesis. Mol-Instincts. [Link]
  • Determining percentage of alcohol mixtures. - Powered by XMB 1.9.11 - Sciencemadness Discussion Board. Sciencemadness. [Link]
  • butyl 3,5-dinitrobenzo
  • Derivatization LC/MS for the Simultaneous Determination of Fatty Alcohol and Alcohol Ethoxylate Surfactants in Water and Wastewater Samples | Request PDF - ResearchGate.
  • Isothis compound - PMC - NIH.
  • Identification of an Unknown: Alcohol, Aldehyde or Ketone?. University of Toronto. [Link]
  • 3,5-Dinitrobenzoic acid - Wikipedia. Wikipedia. [Link]
  • Development of an advanced derivatization protocol for the unambiguous identification of monosaccharides in complex mixtures by gas and liquid chromatography - PubMed.
  • Gas Chromatographic Analysis of Some Alcohol 3,5-Dinitrobenzoates with Application to Analysis of Acetals. | Analytical Chemistry - ACS Publications.
  • Derivatization of Alcohols Using (bmim)HSO 4 : A Green Approach for the Undergraduate Chemistry Laboratory - Science and Education Publishing.
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Application of Butyl 3,5-Dinitrobenzoate in Forensic Analysis: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the application of Butyl 3,5-Dinitrobenzoate in forensic analysis. Primarily, this compound serves as a stable, crystalline derivative of butanol isomers, facilitating their detection and identification in various forensic contexts. The derivatization of butanols to their corresponding 3,5-dinitrobenzoate esters is a critical step in the analysis of alcohol congeners, which can provide valuable information regarding the type of alcoholic beverage consumed, aid in the investigation of poisoning cases, and assist in the quality control of alcoholic products. This guide is intended for researchers, forensic scientists, and professionals in drug development, offering detailed application notes, validated protocols, and the scientific rationale behind the methodologies.

Introduction: The Significance of Butanol Congener Analysis

In forensic toxicology, the analysis of alcohol congeners—volatile compounds other than ethanol that are produced during fermentation and distillation—can be instrumental in determining the source of alcohol in biological samples.[1][2] Butanol isomers (n-butanol, isobutanol, sec-butanol, and tert-butanol) are important congeners found in many alcoholic beverages. Their presence and relative abundance can help differentiate between various types of spirits and illicitly produced alcohols.

However, the direct analysis of these volatile and often low-concentration butanols in complex matrices like blood or urine can be challenging. Derivatization with 3,5-dinitrobenzoyl chloride to form the corresponding this compound esters offers a robust solution by:

  • Improving Chromatographic Separation: The derivatives are less volatile and more amenable to gas chromatography (GC) and high-performance liquid chromatography (HPLC).

  • Enhancing Detection: The dinitrobenzoyl moiety is a strong chromophore, significantly improving detection sensitivity in HPLC-UV analysis. In GC-Mass Spectrometry (GC-MS), the derivatives produce characteristic mass spectra, aiding in definitive identification.

  • Increasing Stability: The crystalline ester derivatives are more stable than the volatile parent alcohols, facilitating sample handling and storage.

This guide will focus on the synthesis of this compound from butanol for analytical purposes and provide detailed protocols for its analysis in forensic samples.

Chemical Principle: Derivatization of Butanol

The core of this application lies in the esterification reaction between a butanol isomer and 3,5-dinitrobenzoyl chloride. The reaction proceeds via nucleophilic acyl substitution, where the hydroxyl group of the butanol attacks the electrophilic carbonyl carbon of the acid chloride, leading to the formation of the corresponding this compound and hydrochloric acid.

Reaction Scheme:

G cluster_0 Derivatization Reaction Butanol R-OH (Butanol Isomer) Product This compound Butanol->Product + DNBC 3,5-Dinitrobenzoyl Chloride DNBC->Product + HCl HCl Product->HCl +

Caption: Derivatization of Butanol with 3,5-Dinitrobenzoyl Chloride.

Application Notes and Protocols

This section provides detailed protocols for the derivatization of butanol in forensic samples and the subsequent analysis of the resulting this compound.

Synthesis of this compound Analytical Standards

For quantitative analysis, pure analytical standards of the different this compound isomers are required.

Protocol 1: Synthesis of n-Butyl 3,5-Dinitrobenzoate

Materials:

  • n-Butanol

  • 3,5-Dinitrobenzoyl chloride

  • Pyridine (dried)

  • Diethyl ether

  • 5% Sodium bicarbonate solution

  • Saturated sodium chloride solution

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve 1.0 g of 3,5-dinitrobenzoyl chloride in 20 mL of dry diethyl ether.

  • Add 0.5 mL of dry pyridine to the solution.

  • Slowly add a solution of 0.4 mL of n-butanol in 5 mL of diethyl ether to the flask with stirring.

  • Reflux the mixture for 1 hour.

  • After cooling to room temperature, transfer the reaction mixture to a separatory funnel.

  • Wash the organic layer sequentially with 20 mL of 5% sodium bicarbonate solution, 20 mL of water, and 20 mL of saturated sodium chloride solution.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the solution and remove the solvent using a rotary evaporator.

  • Recrystallize the resulting solid from ethanol to obtain pure n-Butyl 3,5-dinitrobenzoate crystals.

  • Determine the melting point and confirm the structure using techniques like NMR and Mass Spectrometry.

Analysis of Butanol Congeners in Forensic Samples

This protocol outlines the analysis of butanol congeners in blood samples. The same general procedure can be adapted for urine or beverage samples with appropriate modifications to the sample preparation step.

Protocol 2: GC-MS Analysis of Butanol in Blood via Derivatization

I. Sample Preparation and Derivatization

  • Sample Collection: Collect blood samples in tubes containing an appropriate anticoagulant and preservative.

  • Internal Standard: Add a known amount of an internal standard (e.g., a deuterated butanol isomer or another alcohol not expected in the sample) to an aliquot of the blood sample.

  • Protein Precipitation: To 1 mL of the blood sample (with internal standard), add 2 mL of cold acetonitrile. Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes to precipitate proteins.

  • Extraction: Transfer the supernatant to a clean tube.

  • Derivatization:

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

    • To the dry residue, add 100 µL of a 10 mg/mL solution of 3,5-dinitrobenzoyl chloride in pyridine.

    • Heat the mixture at 70°C for 30 minutes.

    • After cooling, add 1 mL of 5% sodium bicarbonate solution and 1 mL of hexane.

    • Vortex for 1 minute and centrifuge for 5 minutes.

    • Transfer the upper hexane layer to a clean vial for GC-MS analysis.

Workflow Diagram:

G cluster_prep Sample Preparation & Derivatization Blood Blood Sample + Internal Standard Precipitate Protein Precipitation (Acetonitrile) Blood->Precipitate Extract Supernatant Extraction Precipitate->Extract Dry Evaporation Extract->Dry Deriv Derivatization with 3,5-Dinitrobenzoyl Chloride Dry->Deriv LLE Liquid-Liquid Extraction (Hexane) Deriv->LLE GCMS GC-MS Analysis LLE->GCMS

Caption: Workflow for Butanol Congener Analysis in Blood.

II. GC-MS Instrumental Parameters

ParameterSetting
Gas Chromatograph
ColumnDB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Injection Volume1 µL
Injector Temperature280°C
Injection ModeSplitless
Carrier GasHelium
Flow Rate1.0 mL/min
Oven ProgramInitial temp 150°C, hold for 1 min, ramp at 10°C/min to 300°C, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Mass Rangem/z 50-400
Scan ModeFull Scan and/or Selected Ion Monitoring (SIM)

III. Data Interpretation

  • Identification: The identification of this compound isomers is based on their retention times and mass spectra. The mass spectrum of this compound is characterized by a molecular ion peak (M+) and specific fragmentation patterns. A key fragment ion is often observed at m/z 195, corresponding to the 3,5-dinitrobenzoyl cation. The NIST WebBook provides mass spectral data for methyl 3,5-dinitrobenzoate which can serve as a reference for the fragmentation pattern of the dinitrobenzoate moiety.[3][4]

  • Quantification: The concentration of each butanol isomer is determined by comparing the peak area of its derivative to that of the internal standard, using a calibration curve prepared with the synthesized analytical standards.

Table 1: Expected GC-MS Data for this compound Isomers

CompoundExpected Retention Time (min)Key Mass Fragments (m/z)
n-Butyl 3,5-dinitrobenzoate~12-14268 (M+), 212, 195, 165, 57
Isothis compound~11-13268 (M+), 212, 195, 165, 57
sec-Butyl 3,5-dinitrobenzoate~10-12268 (M+), 212, 195, 165, 57
tert-Butyl 3,5-dinitrobenzoate~9-11212, 195, 165, 57

Note: Retention times are approximate and will vary depending on the specific GC column and conditions used. The molecular ion for tert-Butyl 3,5-dinitrobenzoate may be weak or absent due to the stability of the tert-butyl carbocation.

Trustworthiness and Self-Validating Systems

To ensure the reliability of results in a forensic setting, the entire analytical method must be rigorously validated. This includes:

  • Specificity and Selectivity: The method must be able to differentiate the this compound isomers from each other and from other potential interferences in the matrix.

  • Linearity and Range: The response of the instrument should be linear over a defined concentration range relevant to forensic samples.

  • Accuracy and Precision: The method should provide results that are close to the true value and are reproducible.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified must be determined.

  • Robustness: The method should be insensitive to small, deliberate variations in analytical parameters.

The use of an internal standard is a cornerstone of a self-validating system, as it corrects for variations in extraction efficiency and instrument response.[4] Regular analysis of quality control samples with known concentrations of butanol isomers is also essential.

Application in Explosives Analysis

While the primary forensic application of this compound is in alcohol congener analysis, the dinitroaromatic structure is a common feature in many explosive compounds. Although there is no direct evidence of this compound being used as an explosive itself, its analytical methods could potentially be adapted for the detection of related dinitro compounds in post-blast residue analysis. The strong UV absorbance and characteristic mass spectral fragmentation of the dinitrobenzoyl moiety could be leveraged in screening methods for certain classes of explosives. However, this remains a speculative application and would require significant research and validation.

Conclusion

The derivatization of butanol isomers to this compound provides a robust and reliable method for their analysis in forensic toxicology. This technical guide has outlined the chemical principles, provided detailed protocols for synthesis and analysis, and emphasized the importance of method validation to ensure the scientific integrity of the results. By converting volatile and challenging analytes into stable derivatives with favorable analytical properties, this technique offers a powerful tool for forensic scientists in the investigation of alcohol-related cases.

References

  • Jung, A., Jung, H., Auwärter, V., Pollak, S., Fárr, A. M., Hecser, L., & Schiopu, A. (2010). Volatile congeners in alcoholic beverages: analysis and forensic significance. Romanian journal of legal medicine, 18(4), 265-270.
  • Rodda, L. N., Beyer, J., Gerostamoulos, D., & Drummer, O. H. (2013). Alcohol congener analysis and the source of alcohol: a review.
  • Wunder, C., Pogoda, W., Paulke, A., & Toennes, S. W. (2021). Assay of ethanol and congener alcohols in serum and beverages by headspace gas chromatography/mass spectrometry. MethodsX, 8, 101511. [Link]
  • Singh, S., Sonkar, S. M., Sengupta, S., & Himanshu. (2022).
  • Iffland, R., & Jones, A. W. (2003). Evaluating alleged drinking after driving--the hip-flask defence. Part 2. Congener analysis. Medicine, science, and the law, 43(1), 39–68.
  • Organic Syntheses Procedure. (n.d.). 3,5-dinitrobenzoic acid.
  • Valdez, D., & Reier, J. C. (1986). A Simplified Procedure for the Derivatization of Alcohols at Dilute Levels in Aqueous Solutions with 3,5-Dinitrobenzoyl Chloride.
  • Kirschbaum, J., Brückner, H., & Popp, M. (2000). Liquid chromatographic determination of biogenic amines in fermented foods after derivatization with 3,5-dinitrobenzoyl chloride.
  • NIST. (n.d.). Methyl 3,5-dinitrobenzoate. In NIST Chemistry WebBook.
  • PubChem. (n.d.). 3,5-Dinitrobenzoate.
  • Chiron. (n.d.). Why do toxicologists need an internal standard?
  • Sciencemadness Discussion Board. (2006). Determining percentage of alcohol mixtures.
  • protocols.io. (2019). Metabolite Extraction and Derivatization of Plasma/ Serum Samples for High Resolution GC-MS- based Metabolomics.
  • GTFCh. (n.d.). ANALYSIS OF CONGENER SUBSTANCES IN BIOLOGICAL MATERIALS AND BEVERAGE SAMPLES BY HEADSPACE GAS-CHROMATOGRAPHY.
  • City of San Diego. (n.d.). FORENSIC CHEMISTRY UNIT ALCOHOL ANALYSIS METHOD MANUAL.
  • National Institute of Standards and Technology. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Butyl 3,5-dinitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Butyl 3,5-dinitrobenzoate. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges, particularly low yields, in this esterification process. We will explore the underlying chemical principles, troubleshoot common issues, and provide detailed, field-proven protocols to enhance the success of your synthesis.

Troubleshooting Guide: Low Yield and Impurities

Low yield is the most frequently reported issue in the synthesis of this compound via the Fischer-Speier esterification of 3,5-dinitrobenzoic acid and butanol. This section addresses the common causes in a question-and-answer format, providing both the rationale and corrective actions.

Question 1: My reaction seems to stop prematurely or gives a very low yield of the ester. What is limiting the conversion?

Answer: The primary culprit is often the reversible nature of the Fischer esterification reaction. The direct reaction between a carboxylic acid and an alcohol is an equilibrium process, and the presence of water, a product of the reaction, can drive the equilibrium back towards the starting materials, thus limiting your yield.[1][2]

Root Cause Analysis & Solutions:

  • Equilibrium Limitations: According to Le Châtelier's principle, to shift the equilibrium towards the product (the ester), you must either use an excess of one reactant or remove a product as it is formed.

    • Solution A: Excess Reactant: The most straightforward approach is to use n-butanol as both the reactant and the solvent. A large molar excess of the alcohol will drive the reaction forward.

    • Solution B: Water Removal: For more rigorous control, water can be removed from the reaction mixture as it forms. This is typically achieved using a Dean-Stark apparatus with a solvent like toluene that forms an azeotrope with water.[3]

  • Insufficient Catalysis: The reaction requires a strong acid catalyst, typically concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), to protonate the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by the alcohol.[3]

    • Solution: Ensure you are using a sufficient catalytic amount of a strong acid. For every mole of 3,5-dinitrobenzoic acid, a catalytic amount (e.g., 0.1-0.2 equivalents) of concentrated H₂SO₄ is generally effective.

  • Purity of Reagents: The presence of water in your starting materials will directly inhibit the reaction.

    • Solution: Ensure your 3,5-dinitrobenzoic acid is thoroughly dry.[1] Use anhydrous n-butanol if possible, or at least a high-purity grade.

Question 2: After the workup, my crude product is an oil or a low-melting solid with a wide melting point range. What are the likely impurities?

Answer: The presence of unreacted starting materials is the most common cause of a depressed and broad melting point. Side reactions, although less common, can also contribute.

Troubleshooting Impurities:

Potential Impurity Reason for Presence Recommended Action
Unreacted 3,5-Dinitrobenzoic Acid Incomplete reaction; insufficient heating time or catalysis.During workup, wash the organic layer with a mild base like aqueous sodium bicarbonate solution to remove acidic starting material.[4]
Unreacted n-Butanol Used in excess as a reactant/solvent.Remove excess butanol under reduced pressure (rotary evaporation) before recrystallization.
Side Products (e.g., Dibutyl Ether) Can form from the acid-catalyzed dehydration of butanol at high temperatures.Maintain careful temperature control during the reaction. Purify the final product via recrystallization.
Question 3: I am losing a significant amount of product during the recrystallization step. How can I optimize the purification?

Answer: Product loss during recrystallization is typically due to using an inappropriate solvent or an incorrect solvent volume. The ideal recrystallization solvent should dissolve the solute completely at high temperatures but poorly at low temperatures.[5]

Optimizing Recrystallization:

  • Solvent Selection: For this compound, a mixed solvent system is often effective. Ethanol/water or methanol are commonly used.[1] The goal is to dissolve the crude product in a minimum amount of the "good" hot solvent (e.g., ethanol) and then add the "bad" solvent (e.g., water) dropwise until the solution becomes cloudy (the cloud point), indicating saturation.[6] Reheat to get a clear solution and then allow it to cool slowly.

  • Procedure for Minimal Loss:

    • Dissolve the crude solid in the minimum possible volume of boiling solvent. Adding too much solvent will keep the product dissolved even when cooled, drastically reducing recovery.

    • Allow the solution to cool slowly to room temperature to form well-defined crystals. Rapid cooling by plunging into an ice bath can trap impurities.

    • Once the solution has reached room temperature, cool it further in an ice bath to maximize precipitation before filtration.

    • Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities without dissolving the product.

Experimental Protocols

Protocol 1: Synthesis via Fischer Esterification

This protocol is a standard procedure for the synthesis of this compound.

  • Setup: To a 100 mL round-bottom flask containing a magnetic stir bar, add 5.0 g of 3,5-dinitrobenzoic acid and 25 mL of n-butanol.

  • Catalyst Addition: While stirring, carefully add 1.0 mL of concentrated sulfuric acid dropwise.

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle. Let the reaction proceed for 1-2 hours.[1]

  • Cooling & Quenching: After the reflux period, allow the mixture to cool to room temperature. Pour the reaction mixture into 100 mL of ice-cold water in a beaker.

  • Workup:

    • Transfer the mixture to a separatory funnel. Extract the product with an organic solvent like diethyl ether or ethyl acetate (2 x 30 mL).

    • Combine the organic layers and wash with 50 mL of 5% aqueous sodium bicarbonate solution to remove unreacted acid.[7] Check that the aqueous layer is basic to ensure all acid has been neutralized.

    • Wash the organic layer with 50 mL of saturated sodium chloride solution (brine).[3]

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[7]

  • Isolation: Filter off the drying agent and remove the solvent using a rotary evaporator. The remaining solid is the crude this compound.

Protocol 2: Recrystallization of this compound
  • Solvent Preparation: Prepare a hot water bath. In separate flasks, gently heat ethanol and deionized water.

  • Dissolution: Transfer the crude solid to a clean Erlenmeyer flask. Add the minimum volume of hot ethanol dropwise while swirling until the solid just dissolves.

  • Inducing Precipitation: Add hot water dropwise until the solution turns persistently cloudy.

  • Clarification: Add a few more drops of hot ethanol until the solution becomes clear again.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath for 15-20 minutes to maximize crystal formation.

  • Collection: Collect the crystals by suction filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold ethanol-water mixture.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature. The expected melting point of the pure product is around 62.5-64 °C.[8][9]

Visualization of the Workflow

SynthesisWorkflow Reagents Starting Materials: - 3,5-Dinitrobenzoic Acid - n-Butanol - H₂SO₄ (catalyst) Reaction Fischer Esterification (Reflux, 1-2h) Reagents->Reaction Quench Quench (Pour into ice water) Reaction->Quench Extraction Liquid-Liquid Extraction (e.g., Ethyl Acetate) Quench->Extraction Wash_Base Wash (aq. NaHCO₃) Extraction->Wash_Base Organic Phase Wash_Brine Wash (Brine) Wash_Base->Wash_Brine Drying Dry Organic Layer (Na₂SO₄) Wash_Brine->Drying Evaporation Solvent Removal (Rotary Evaporation) Drying->Evaporation Crude Crude Product Evaporation->Crude Recrystallization Recrystallization (Ethanol/Water) Crude->Recrystallization Pure Pure Butyl 3,5-dinitrobenzoate Recrystallization->Pure Analysis Characterization (MP, Spectroscopy) Pure->Analysis

Caption: Workflow for the synthesis and purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the acid-catalyzed esterification? A1: The acid catalyst protonates the carbonyl oxygen of the 3,5-dinitrobenzoic acid, which activates the carbonyl carbon for nucleophilic attack by the hydroxyl group of butanol. A tetrahedral intermediate is formed, which then eliminates a molecule of water to form the protonated ester. Finally, deprotonation yields the final ester product and regenerates the acid catalyst.

Q2: Are there alternative methods to synthesize this ester? A2: Yes, an alternative is to first convert the 3,5-dinitrobenzoic acid to its more reactive acid chloride (3,5-dinitrobenzoyl chloride) using a reagent like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).[2] The resulting acid chloride can then react readily with butanol, often in the presence of a non-nucleophilic base like pyridine, to form the ester. This method is not reversible and often gives higher yields, but it involves harsher reagents.[2][10]

Q3: What are the key safety precautions? A3: Concentrated sulfuric acid is highly corrosive and should be handled with extreme care in a fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. 3,5-dinitrobenzoic acid is a nitroaromatic compound; such compounds should be handled with care as they can be toxic and potentially explosive under certain conditions, although this specific compound is generally stable.

Q4: How can I be sure my final product is pure? A4: The primary indicator of purity for a solid compound is its melting point. Pure this compound has a sharp melting point around 62.5-64 °C.[8][9] Impurities will typically cause the melting point to be lower and the range to be broader. For definitive structural confirmation and purity analysis, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS) are recommended.

References

  • MedchemExpress. (n.d.). tert-Butyl 3,5-dinitrobenzoate.
  • Truman ChemLab. (2017). Fischer Esterification of 3-nitrobenzoic acid.
  • ChemicalBook. (n.d.). tert-Butyl 3,5-dinitrobenzoate synthesis.
  • LookChem. (n.d.). This compound.
  • Unknown. (n.d.). Fischer Esterification Procedure.
  • Hans Shodh Sudha. (2022). Green Method of Derivatization of Alcohols: Microwave Assisted Synthesis of 3,5-Dinitrobenzoates.
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Esterification of 3,5-dinitrobenzoic acid with 2- hydroxyethyl methacrylate polymers.
  • Mol-Instincts. (2025). This compound.
  • Reddit. (2015). Fischer esterification with equimolar amounts.
  • OperaChem. (2024). Fischer Esterification-Typical Procedures.
  • National Institutes of Health. (n.d.). Isothis compound.
  • ResearchGate. (2022). Green Method of Derivatization of Alcohols: Microwave Assisted Synthesis of 3,5-Dinitrobenzoates.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
  • Unknown. (n.d.). Part 1. (revised 7/10) Recrystallization is the most common method for purifying solid compoun.
  • Unknown. (n.d.). recrystallization-2.doc.pdf.

Sources

Technical Support Center: Esterification of Alcohols with 3,5-Dinitrobenzoyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the derivatization of alcohols using 3,5-dinitrobenzoyl chloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this esterification procedure. As Senior Application Scientists, we have compiled this resource based on established protocols and field experience to ensure your success.

Introduction to the Derivatization

The reaction of an alcohol with 3,5-dinitrobenzoyl chloride is a classic method for creating solid, crystalline ester derivatives with sharp melting points, which are invaluable for the identification and characterization of unknown alcohols.[1] The reaction is a nucleophilic acyl substitution where the alcohol attacks the electrophilic carbonyl carbon of the acid chloride. While seemingly straightforward, the high reactivity of 3,5-dinitrobenzoyl chloride and the nature of the alcohol substrate can lead to several side reactions, impacting yield and purity. This guide will help you troubleshoot these issues.

Frequently Asked Questions (FAQs)

Here we address the most common issues encountered during the esterification process.

Q1: My final product yield is very low. What are the likely causes?

Low yield is a frequent problem that can stem from several sources:

  • Hydrolysis of the Reagent: 3,5-dinitrobenzoyl chloride is highly sensitive to moisture.[2][3] Exposure to atmospheric humidity or wet solvents and glassware will cause it to hydrolyze to 3,5-dinitrobenzoic acid, which will not react with the alcohol under these conditions.[4] Always use dry solvents and glassware, and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).[5]

  • Incomplete Reaction: The reaction may not have gone to completion. This can be due to insufficient reaction time, low temperature, or steric hindrance, especially with secondary or tertiary alcohols. For less reactive alcohols, extending the reaction time or gentle heating may be necessary.[6]

  • Losses during Workup: The desired ester, while often insoluble in water, may have some solubility in the recrystallization solvent. Significant product can be lost if too much solvent is used or if the solution is not cooled sufficiently before filtration.

Q2: My product is contaminated with a white, crystalline solid that has a much higher melting point than my expected ester. What is it?

This is almost certainly 3,5-dinitrobenzoic acid, the hydrolysis product of your starting reagent.[4] Since it is an acid, it can be easily removed during the workup.

  • Solution: Wash your crude product with a mild base solution, such as 5% sodium bicarbonate or 2% sodium hydroxide.[6][7] The acidic 3,5-dinitrobenzoic acid will be deprotonated to form a water-soluble sodium salt, which will be washed away into the aqueous layer. Follow this with a water wash to remove any remaining base.

Q3: I am trying to derivatize a tertiary alcohol and the reaction is failing, or I get a complex mixture of products. Why is this happening?

Tertiary alcohols are notoriously difficult to derivatize using this method for two main reasons:

  • Steric Hindrance: The bulky nature of tertiary alcohols slows down the rate of the desired nucleophilic attack on the acyl chloride.

  • Elimination Side Reaction: In the presence of a base like pyridine (often used as a catalyst and acid scavenger), the initially formed 3,5-dinitrobenzoate ester of a tertiary alcohol can undergo an E2 elimination reaction, especially at elevated temperatures, to form an alkene.[3]

  • Recommendation: For tertiary alcohols, it is crucial to use milder reaction conditions. Consider using a non-nucleophilic base and running the reaction at a lower temperature. An alternative procedure described by Wilcox involves using 4-dimethylaminopyridine (DMAP) as a catalyst under mild conditions.[3]

Q4: How should I properly store and handle 3,5-dinitrobenzoyl chloride?

Proper storage is critical to maintaining the reagent's integrity.

  • Storage: Store 3,5-dinitrobenzoyl chloride in a tightly sealed container in a cool, dry place, such as a desiccator.[4] Storage under an inert gas is also recommended.[2] The stopper of the bottle should be sealed to minimize exposure to air.[6]

  • Handling: Handle the reagent quickly, minimizing its exposure to the atmosphere. Use dry glassware and reagents. If the reagent is old or has been improperly stored, it may be partially hydrolyzed. It can be purified by recrystallization from a dry, non-polar solvent like carbon tetrachloride or petroleum ether.[6][8]

Troubleshooting Guide: Symptoms, Causes, and Solutions

SymptomPossible Cause(s)Recommended Solutions & Preventative Measures
Reaction mixture turns purple during workup with base. Formation of a Meisenheimer complex or other colored impurities.This is sometimes observed. Continue washing with water until the purple color is gone, followed by a final wash with ice-cold ethanol.[7]
Product fails to crystallize; remains an oil. - Presence of unreacted alcohol.- Insufficient purity.- Ester is a low-melting solid or liquid at room temp.- Ensure all acidic byproducts have been removed by base washing.- Attempt recrystallization from a different solvent system. If the product is highly soluble in ethanol, try adding water dropwise to the boiling solution to induce precipitation.[7]- If crystallization fails, try scratching the inside of the flask with a glass rod or adding a seed crystal.
Low melting point of the final product after recrystallization. The product is still impure and likely contains unreacted starting materials or byproducts.- Repeat the recrystallization process. Ensure the product is completely dissolved in the minimum amount of hot solvent.- Perform an additional wash with sodium bicarbonate solution to remove any residual 3,5-dinitrobenzoic acid.[6]- Purify via column chromatography if recrystallization is ineffective.
Reaction with benzyl or furfuryl alcohol produces a charred mass. These alcohols are prone to dehydration and polymerization in the presence of acid (HCl byproduct or acidic catalysts).[9][10]- Use a non-acidic catalyst or an effective acid scavenger like pyridine.- Maintain a low reaction temperature.- Consider alternative derivatization methods for these specific alcohols.

Visualizing the Chemistry: Reaction Mechanisms and Workflows

A clear understanding of the desired reaction and potential pitfalls is essential. The following diagrams illustrate the key chemical transformations and a logical troubleshooting process.

Esterification_Reaction ROH Alcohol (R-OH) invis1 ROH->invis1 DNBC 3,5-Dinitrobenzoyl Chloride DNBC->invis1 Py Pyridine (Base) Intermediate Tetrahedral Intermediate Py->Intermediate Assists Ester 3,5-Dinitrobenzoate Ester Intermediate->Ester Collapse of Intermediate PyHCl Pyridinium Hydrochloride Intermediate->PyHCl HCl Scavenging invis1->Intermediate Nucleophilic Attack invis2

Caption: The main esterification reaction pathway.

Hydrolysis_Side_Reaction DNBC 3,5-Dinitrobenzoyl Chloride invis1 DNBC->invis1 H2O Water (Moisture) H2O->invis1 Intermediate Tetrahedral Intermediate Acid 3,5-Dinitrobenzoic Acid Intermediate->Acid Elimination of HCl HCl HCl Intermediate->HCl invis1->Intermediate Nucleophilic Attack

Caption: Hydrolysis of 3,5-dinitrobenzoyl chloride.

Troubleshooting_Workflow Start Esterification Reaction Complete CheckYield Is Yield Acceptable? Start->CheckYield CheckPurity Is Product Purity (Melting Point) OK? CheckYield->CheckPurity Yes LowYield Low Yield Observed CheckYield->LowYield No ImpureProduct Impure Product Observed CheckPurity->ImpureProduct No Success Procedure Successful CheckPurity->Success Yes Cause_Hydrolysis Reagent Hydrolysis? LowYield->Cause_Hydrolysis Cause_Incomplete Incomplete Reaction? LowYield->Cause_Incomplete Cause_Loss Workup Losses? LowYield->Cause_Loss Sol_Acid Acid Contamination? ImpureProduct->Sol_Acid Sol_Recrystallize Recrystallization Needed ImpureProduct->Sol_Recrystallize Action_Dry Use Dry Reagents/ Inert Atmosphere Cause_Hydrolysis->Action_Dry Action_Time Increase Reaction Time/Temperature Cause_Incomplete->Action_Time Action_Workup Optimize Workup/ Recrystallization Cause_Loss->Action_Workup Action_Wash Wash with NaHCO3 Solution Sol_Acid->Action_Wash Action_Recrys Re-recrystallize from appropriate solvent Sol_Recrystallize->Action_Recrys Action_Wash->CheckPurity Action_Recrys->CheckPurity

Caption: A logical workflow for troubleshooting common issues.

Validated Experimental Protocol

This protocol is designed to minimize common side reactions. It incorporates best practices for handling sensitive reagents and purifying the final product.

Materials:

  • Alcohol (to be derivatized)

  • 3,5-Dinitrobenzoyl chloride (high purity)[6]

  • Pyridine (anhydrous)

  • 5% Sodium Bicarbonate (NaHCO₃) solution

  • Ethanol (for recrystallization)

  • Deionized Water

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

Equipment:

  • Round-bottom flask with reflux condenser

  • Drying tube (filled with CaCl₂ or Drierite)

  • Magnetic stirrer and stir bar

  • Heating mantle or water bath

  • Hirsch or Büchner funnel for filtration

  • Standard laboratory glassware (ensure it is oven-dried before use)

Procedure:

  • Reaction Setup:

    • In a dry round-bottom flask equipped with a magnetic stir bar, dissolve approximately 0.2 g of your alcohol in 3-4 mL of anhydrous pyridine.

    • Carefully add approximately 0.5 g of 3,5-dinitrobenzoyl chloride to the solution. Caution: 3,5-Dinitrobenzoyl chloride is a strong irritant.[11] Handle in a fume hood and wear appropriate personal protective equipment (PPE).[2][12]

    • Attach a reflux condenser fitted with a drying tube to the flask to protect the reaction from atmospheric moisture.

  • Reaction Conditions:

    • Stir the mixture at room temperature. If the alcohol is primary or secondary, the reaction is often complete within 15 minutes.

    • If the alcohol is sterically hindered or if no precipitate forms, gently warm the mixture in a water bath at 50-60°C for 10-30 minutes.[13] Avoid excessive heating, especially for tertiary alcohols, to prevent elimination reactions.[3]

  • Workup and Isolation:

    • After the reaction is complete, cool the mixture to room temperature.

    • Slowly pour the reaction mixture into 15-20 mL of ice-cold water. The crude ester should precipitate as a solid. If it separates as an oil, scratch the inside of the beaker to induce crystallization.

    • Collect the solid product by vacuum filtration using a Hirsch or Büchner funnel.

  • Purification:

    • Wash the collected solid on the filter with several small portions of cold 5% sodium bicarbonate solution. This step is crucial for removing the primary side-product, 3,5-dinitrobenzoic acid.[13][14]

    • Continue washing with the bicarbonate solution until the filtrate is no longer acidic (test with litmus or pH paper).

    • Wash the solid with several portions of cold deionized water to remove any remaining salts.[7]

    • Press the solid as dry as possible on the filter.

  • Recrystallization:

    • Transfer the crude, washed solid to a small Erlenmeyer flask.

    • Add a minimal amount of hot ethanol to dissolve the solid completely. If the solid is very soluble, add hot water dropwise until the solution becomes slightly turbid, then add a drop or two of hot ethanol to clarify it.[7]

    • Allow the solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold ethanol-water mixture, and allow them to air dry completely.

  • Characterization:

    • Determine the melting point of the dry, purified crystals and compare it to literature values. A sharp melting point is indicative of high purity.

References
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET - 3,5-Dinitrobenzoyl chloride.
  • ChemicalBook. (2025). 3,5-Dinitrobenzoyl chloride.
  • Fisher Scientific. (2013). Material Safety Data Sheet - 3,5-Dinitrobenzoyl chloride.
  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - 3,5-Dinitrobenzoyl chloride.
  • University of California, Davis. (n.d.). Alcohol or Amine Unknowns.
  • Scoggins, M. W., & Grambling, S. (1986). Simplified Procedure for the Derivatization of Alcohols at Dilute Levels in Aqueous Solutions with 3,5-Dinitrobenzoyl Chloride. Journal of Chromatographic Science.
  • Apollo Scientific. (n.d.). 3,5-Dinitrobenzoyl chloride Safety Data Sheet.
  • Sonkar, S. M., Singh, S., & Sengupta, S. (2022). Green Method of Derivatization of Alcohols: Microwave Assisted Synthesis of 3,5-Dinitrobenzoates. HANS SHODH SUDHA.
  • Pavia, D. L., Lampman, G. M., & Kriz, G. S. (1988). An efficient microscale procedure for the preparation of 3,5-dinitrobenzoates. Journal of Chemical Education.
  • Filo. (2025). Preparative of Derivative of Alcohols.
  • Sonkar, S. M., Singh, S., & Sengupta, S. (2022). Green Method of Derivatization of Alcohols: Microwave Assisted Synthesis of 3,5-Dinitrobenzoates. ResearchGate.
  • University of Southern California. (n.d.). The 3,5-Dinitrobenzoates as Derivatives of Alcohols and Phenols.
  • ScienceMadness Discussion Board. (2006). Determining percentage of alcohol mixtures.
  • Phillips, J. P., & Fanta, G. F. (1931). The Identification of Phenols as the Esters of 3,5-Dinitrobenzoic Acid. Journal of the American Chemical Society.
  • The Merck Index. (n.d.). 3,5-Dinitrobenzoyl Chloride.
  • ResearchGate. (2022). Microwave Assisted Synthesis of 3,5- Dinitrobenzoate Derivative of Alcohols.

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Technical Support Center: Purification of Butyl 3,5-dinitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Butyl 3,5-dinitrobenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this compound. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) grounded in scientific principles and practical laboratory experience.

I. Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the purification of this compound.

Q1: What are the most common impurities in crude this compound?

A1: The primary impurities depend on the synthetic route. Common methods involve the esterification of 3,5-dinitrobenzoic acid with butanol. Potential impurities include:

  • Unreacted 3,5-dinitrobenzoic acid: Due to incomplete reaction.

  • Residual butanol: The excess alcohol used in the esterification.

  • Side-products from butanol: Such as dibutyl ether, formed under acidic conditions.

  • Isomeric impurities: If the starting materials are not pure.

  • By-products from the preparation of 3,5-dinitrobenzoyl chloride: If this intermediate is used, residual thionyl chloride or phosphorus pentachloride and their by-products could be present.[1]

Q2: My purified this compound has a yellowish tint. What is the likely cause?

A2: A yellow discoloration in nitroaromatic compounds often indicates the presence of nitrophenolic impurities or other colored by-products formed during the nitration or subsequent reaction steps. Inadequate purification or decomposition during workup or storage can also lead to color formation.

Q3: What is the expected melting point of pure this compound?

A3: The reported melting point of this compound is approximately 62.5-64 °C.[2] A broad melting range or a melting point significantly lower than this suggests the presence of impurities.

Q4: Which analytical techniques are best for assessing the purity of this compound?

A4: A combination of techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a robust method for quantifying purity and detecting non-volatile impurities.[3][4]

  • Gas Chromatography (GC): GC is suitable for analyzing volatile and semi-volatile impurities, such as residual butanol or other solvents.[3][5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and identify and quantify impurities.

  • Mass Spectrometry (MS): Coupled with GC or LC, MS can help identify unknown impurities by their mass-to-charge ratio.[6]

II. Troubleshooting Guides

This section provides detailed solutions to specific problems you may encounter during the purification of this compound.

Troubleshooting Scenario 1: Difficulty in Crystallization

Problem: "I've dissolved my crude this compound in a solvent for recrystallization, but no crystals are forming upon cooling."

Underlying Causes & Solutions:

  • Supersaturation has not been reached: The solution may be too dilute.

    • Solution: Gently heat the solution to evaporate some of the solvent. Once a slight cloudiness appears (the saturation point at that temperature), allow it to cool slowly.

  • Inappropriate solvent choice: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[7]

    • Solution: Consult solubility data. For nitroaromatic compounds, alcohols like ethanol or methanol, or mixtures with water, are often effective.[8] Experiment with different solvent systems on a small scale.

  • Rapid cooling: Cooling the solution too quickly can lead to the formation of an oil or amorphous solid rather than crystals.

    • Solution: Allow the flask to cool slowly to room temperature on a benchtop, insulated with a beaker or glass wool, before transferring it to an ice bath.[9]

  • Absence of nucleation sites: Crystal growth requires an initial seed.

    • Solution: Induce crystallization by scratching the inside of the flask with a glass rod below the solvent level. Alternatively, add a "seed crystal" of pure this compound to the cooled solution.

Experimental Protocol: Solvent Screening for Recrystallization
  • Place a small amount (e.g., 20-30 mg) of crude this compound into several test tubes.

  • Add a different potential solvent (e.g., methanol, ethanol, isopropanol, ethyl acetate, toluene, or mixtures with water) dropwise to each test tube at room temperature, vortexing after each addition. Note the solubility.

  • For solvents in which the compound is sparingly soluble at room temperature, gently heat the test tube in a water bath. Continue adding the solvent dropwise until the solid dissolves.

  • Allow the solutions to cool slowly to room temperature, and then place them in an ice bath.

  • Observe which solvent system yields a good recovery of crystalline material.

Data Presentation: Solubility of Related Compounds

The solubility of the parent acid, 3,5-dinitrobenzoic acid, can provide a starting point for solvent selection.

SolventSolubility of 3,5-Dinitrobenzoic Acid
MethanolHigh
EthanolHigh
Ethyl AcetateModerate
AcetonitrileModerate
DichloromethaneLow
TolueneLow
WaterVery Low

Data adapted from literature on 3,5-dinitrobenzoic acid solubility, which can guide solvent choice for its butyl ester.[8][10]

Troubleshooting Scenario 2: Persistent Impurities After Recrystallization

Problem: "My this compound is still showing significant impurities by HPLC/GC analysis after one round of recrystallization."

Underlying Causes & Solutions:

  • Co-crystallization of impurities: The impurity may have similar solubility properties to the desired product in the chosen solvent.

    • Solution: Try a different recrystallization solvent or a mixture of solvents. A multi-step purification approach may be necessary.

  • Insufficient washing of crystals: Mother liquor containing dissolved impurities can remain on the crystal surface.

    • Solution: After filtration, wash the crystals with a small amount of the cold recrystallization solvent to displace the mother liquor without dissolving a significant amount of the product.

  • Impurity is the unreacted starting material: 3,5-dinitrobenzoic acid has different solubility characteristics than its butyl ester.

    • Solution: A liquid-liquid extraction can be effective. Dissolve the crude product in an organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with a mild aqueous base (e.g., sodium bicarbonate solution) to remove the acidic 3,5-dinitrobenzoic acid. Then, wash with water and brine, dry the organic layer, and concentrate it before proceeding with recrystallization.

Experimental Workflow: Purification via Extraction and Recrystallization

PurificationWorkflow Crude Crude Butyl 3,5-dinitrobenzoate Dissolve Dissolve in Ethyl Acetate Crude->Dissolve Wash_Base Wash with aq. NaHCO3 Solution Dissolve->Wash_Base Separate_Acid Aqueous Layer (contains 3,5-dinitrobenzoic acid salt) Wash_Base->Separate_Acid Separate Layers Organic_Layer1 Organic Layer Wash_Base->Organic_Layer1 Wash_Water Wash with Water Organic_Layer1->Wash_Water Wash_Brine Wash with Brine Wash_Water->Wash_Brine Dry Dry over Na2SO4 or MgSO4 Wash_Brine->Dry Filter_Dry Filter and Concentrate Dry->Filter_Dry Recrystallize Recrystallize from Ethanol/Water Filter_Dry->Recrystallize Pure_Product Pure Butyl 3,5-dinitrobenzoate Recrystallize->Pure_Product

Caption: Workflow for purification of this compound.

Troubleshooting Scenario 3: Product Oils Out During Crystallization

Problem: "When I cool my recrystallization solution, the product separates as an oil instead of forming crystals."

Underlying Causes & Solutions:

  • Solution is too concentrated: A highly supersaturated solution may not have enough time for orderly crystal lattice formation.

    • Solution: Add a small amount of hot solvent to the oiled-out mixture to redissolve it. Then, allow it to cool more slowly.

  • Melting point of the compound is below the boiling point of the solvent: If the compound is a low-melting solid, it may separate as a liquid.

    • Solution: Choose a lower-boiling solvent for recrystallization.

  • Presence of impurities: Impurities can disrupt the crystal lattice formation and lower the melting point of the mixture.

    • Solution: Perform a preliminary purification step, such as a quick filtration through a plug of silica gel, before recrystallization.

Troubleshooting Scenario 4: Low Recovery After Purification

Problem: "My final yield of pure this compound is very low after recrystallization."

Underlying Causes & Solutions:

  • Using too much solvent: An excessive amount of solvent will keep more of the product dissolved in the mother liquor even at low temperatures.

    • Solution: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[7]

  • Product is too soluble in the chosen solvent: Even at low temperatures, a significant amount of the product may remain in solution.

    • Solution: Choose a solvent in which the product has lower solubility at cold temperatures. Alternatively, you can partially evaporate the solvent from the mother liquor and cool it again to obtain a second crop of crystals. Note that the second crop may be less pure than the first.

  • Premature crystallization during hot filtration: If you perform a hot filtration to remove insoluble impurities, the product may crystallize in the funnel.

    • Solution: Use a pre-heated funnel and filter flask, and keep the solution at or near its boiling point during filtration. Add a small excess of solvent before filtering to prevent premature saturation.

Logical Flow for Optimizing Recovery

RecoveryOptimization Start Low Recovery Observed Check_Solvent Too much solvent used? Start->Check_Solvent Check_Solubility Product too soluble in cold solvent? Start->Check_Solubility Check_Filtration Premature crystallization during hot filtration? Start->Check_Filtration Solution_Solvent Use minimum hot solvent. Recover 2nd crop. Check_Solvent->Solution_Solvent Yes Solution_Solubility Change to a less solubilizing solvent. Check_Solubility->Solution_Solubility Yes Solution_Filtration Use pre-heated glassware. Add slight excess solvent. Check_Filtration->Solution_Filtration Yes

Caption: Decision tree for troubleshooting low recovery.

References

  • Rapid separation of nitroaromatic compounds by solvating gas chromatography.PubMed.
  • RAPID SEPARATION OF NITROAROMATIC COMPOUNDS BY SOLVATING GAS CHROMATOGRAPHY.Taylor & Francis Online.
  • Full article: RAPID SEPARATION OF NITROAROMATIC COMPOUNDS BY SOLVATING GAS CHROMATOGRAPHY.Taylor & Francis Online.
  • Chromatographic Detection of Nitroaromatic and Nitramine Compounds by Electrochemical Reduction Combined with Photoluminescence following Electron Transfer.ACS Publications.
  • Analytical methods for 1,3-Dinitrobenzene.Agency for Toxic Substances and Disease Registry.
  • This compound.LookChem.
  • Chemical Properties of this compound (CAS 10478-02-1).Cheméo.
  • Isothis compound.National Institutes of Health (NIH).
  • Green Method of Derivatization of Alcohols: Microwave Assisted Synthesis of 3,5-Dinitrobenzoates.Hans Shodh Sudha.
  • Analytical Methods.Japan Environment Agency.
  • This compound.Chemsrc.
  • The solubility of 3,5-dinitrobenzoic acid in seven solvents.ResearchGate.
  • Recrystallization of Benzoic Acid.University of Missouri–St. Louis.
  • The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids.Journal of the Serbian Chemical Society.
  • Purification of dinitro compounds.Google Patents.
  • Recrystallization Lab Procedure of Benzoic Acid.YouTube.
  • EAS Nitration Experiment & Recrystallization.YouTube.
  • 3,5-Dinitrobenzoate.PubChem.
  • Challenges and solutions for the downstream purification of therapeutic proteins.National Institutes of Health (NIH).
  • Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet.PubMed.

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Technical Support Center: Troubleshooting Incomplete Butanol Derivatization with 3,5-Dinitrobenzoyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the derivatization of butanol with 3,5-dinitrobenzoyl chloride. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during this esterification reaction. The derivatization of alcohols into their 3,5-dinitrobenzoate esters is a crucial technique for their identification and characterization, yielding crystalline solids with sharp, well-defined melting points.[1][2] However, achieving a complete reaction can sometimes be elusive. This guide provides in-depth troubleshooting strategies and frequently asked questions to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of the reaction between butanol and 3,5-dinitrobenzoyl chloride?

A1: The reaction is a nucleophilic acyl substitution. The oxygen atom of the butanol's hydroxyl group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the 3,5-dinitrobenzoyl chloride. This results in the formation of a butyl 3,5-dinitrobenzoate ester and the elimination of hydrochloric acid (HCl).[1] A base, such as pyridine, is often used to neutralize the HCl byproduct.[1]

Q2: What are the typical signs of a successful and complete reaction?

A2: A successful reaction is primarily indicated by the formation of a solid crystalline product, the this compound ester.[2] Upon purification via recrystallization, this derivative should exhibit a sharp melting point consistent with literature values. The absence of starting materials, which can be monitored by techniques like Thin Layer Chromatography (TLC), is another key indicator of a complete reaction.

Q3: How critical is the purity of 3,5-dinitrobenzoyl chloride?

A3: The purity of 3,5-dinitrobenzoyl chloride is paramount. This reagent is highly susceptible to hydrolysis from atmospheric moisture, which converts it back to 3,5-dinitrobenzoic acid and HCl.[3] The presence of the carboxylic acid will not only reduce the yield of the desired ester but can also complicate the purification process. It is advisable to use a fresh bottle or a properly stored reagent, and some procedures even recommend preparing the reagent fresh.[3][4]

Q4: Can this derivatization method be applied to all isomers of butanol?

A4: While the reaction works for primary alcohols like 1-butanol and isobutanol, secondary and tertiary alcohols may react more slowly or yield poorer results.[5][6] Tertiary alcohols, in particular, are prone to elimination side reactions, especially at elevated temperatures in the presence of a base, which can lead to the formation of alkenes instead of the desired ester.[4]

Troubleshooting Guide: Diagnosing and Resolving Incomplete Reactions

An incomplete reaction can manifest in several ways: low yield of the solid derivative, an oily or gummy product instead of crystals, or the recovery of unreacted starting materials. Below is a systematic guide to troubleshoot these issues.

Symptom 1: Low or No Formation of Solid Product

If you observe a low yield of precipitate or if the reaction mixture remains largely liquid, consider the following potential causes and solutions.

Potential Cause Underlying Rationale & Explanation Recommended Action & Protocol
Moisture Contamination 3,5-Dinitrobenzoyl chloride is highly reactive towards water, leading to its rapid hydrolysis to the unreactive 3,5-dinitrobenzoic acid.[3] This depletes your acylating agent. Similarly, water in the butanol or solvent can compete with the alcohol for the reagent.Action: Ensure all glassware is oven-dried before use. Use anhydrous solvents and ensure the butanol is dry. Store 3,5-dinitrobenzoyl chloride in a desiccator.[3] Protocol: To test for hydrolysis, a small amount of the 3,5-dinitrobenzoyl chloride can be checked for its melting point; a significant deviation from the literature value (around 71-74 °C) suggests decomposition.
Inadequate Reaction Temperature Esterification reactions, while often exothermic, may require initial heating to overcome the activation energy, especially with less reactive alcohols.[7] Conversely, excessive heat can promote side reactions.Action: Gently warm the reaction mixture. A common procedure involves heating on a warm water bath.[6] Protocol: Mix 0.3 g of 3,5-dinitrobenzoyl chloride with 30 drops of butanol in a test tube. Gently heat the mixture on a hot plate with stirring until the solid melts. Maintain this liquid state with minimal heating for about 5 minutes.[8]
Suboptimal Stoichiometry An incorrect molar ratio of reactants can lead to an incomplete reaction. While a slight excess of the alcohol is sometimes used, a significant excess of either reactant can complicate purification.[3]Action: Carefully calculate and measure the molar equivalents of both reactants. Protocol: A typical procedure might involve reacting 200 mg of 3,5-dinitrobenzoyl chloride with the corresponding molar equivalent of butanol.[9]
Steric Hindrance The bulky nature of the 3,5-dinitrobenzoyl group can slow down the reaction, particularly with sterically hindered alcohols like secondary or tertiary butanol.[10]Action: Increase the reaction time and/or consider using a catalyst. Protocol: For more hindered alcohols, extending the reaction time to several hours or even allowing it to stand overnight may be beneficial. The use of a catalyst like 4-dimethylaminopyridine (DMAP) can also accelerate the reaction.[4]
Symptom 2: Oily or Gummy Product Instead of Crystalline Solid

The formation of an oil or a gum that fails to crystallize often points to the presence of impurities that inhibit crystal lattice formation.

Potential Cause Underlying Rationale & Explanation Recommended Action & Protocol
Presence of Unreacted Starting Material Both unreacted butanol and 3,5-dinitrobenzoyl chloride (or its hydrolysis product) can act as impurities, disrupting the crystallization process.Action: Ensure the reaction goes to completion and perform a thorough work-up to remove unreacted components. Protocol: After the reaction, pour the mixture into ice-cold water. Wash the crude product with a sodium bicarbonate solution to remove any acidic impurities, followed by washing with water.[6][11]
Inappropriate Recrystallization Solvent The choice of solvent for recrystallization is critical. The ideal solvent should dissolve the product when hot but not when cold, while impurities should remain soluble at all temperatures.Action: Select an appropriate recrystallization solvent. Ethanol or ethanol-water mixtures are commonly used.[8] Protocol: Dissolve the crude product in a minimal amount of hot ethanol. If the product is highly soluble, add water dropwise to the hot solution until it becomes slightly cloudy. Allow the solution to cool slowly to promote crystal growth.[12]
Side Product Formation At higher temperatures, especially with a base like pyridine, side reactions such as the formation of an anhydride from the acyl chloride can occur.Action: Control the reaction temperature carefully. Protocol: If using a base like pyridine, add the 3,5-dinitrobenzoyl chloride dropwise to the alcohol-pyridine mixture while cooling in an ice bath to manage the exothermic reaction and minimize side product formation.[3][4]

Visual Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting an incomplete derivatization reaction.

TroubleshootingWorkflow Start Incomplete Reaction Observed (Low Yield / Oily Product) CheckMoisture Symptom: Low/No Solid 1. Check Reagent Quality 2. Ensure Dry Glassware/Solvents Start->CheckMoisture Is moisture suspected? CheckTemp Symptom: Low/No Solid 1. Optimize Reaction Temperature (Gentle Warming) Start->CheckTemp Is temperature optimal? CheckStoichiometry Symptom: Low/No Solid 1. Verify Molar Ratios of Reactants Start->CheckStoichiometry Is stoichiometry correct? CheckWorkup Symptom: Oily Product 1. Perform Aqueous Wash (NaHCO3, H2O) Start->CheckWorkup Is work-up thorough? CheckRecrystallization Symptom: Oily Product 1. Select Appropriate Solvent (e.g., Ethanol/Water) Start->CheckRecrystallization Is recrystallization failing? ReRun Re-run Experiment with Adjusted Parameters CheckMoisture->ReRun CheckTemp->ReRun CheckStoichiometry->ReRun CheckWorkup->CheckRecrystallization Success Successful Derivatization: Crystalline Product with Sharp Melting Point CheckRecrystallization->Success Crystals Form CheckRecrystallization->ReRun Still Oily

Caption: Troubleshooting workflow for butanol derivatization.

Analytical Protocols for Reaction Monitoring

To proactively identify and address issues, monitoring the reaction's progress is recommended.

Protocol 1: Thin Layer Chromatography (TLC)

  • Plate Preparation: Use silica gel TLC plates.

  • Spotting: On the baseline, spot the butanol starting material, the 3,5-dinitrobenzoyl chloride, and a co-spot of both. As the reaction proceeds, take small aliquots and spot them on the plate.

  • Elution: Develop the plate in a suitable solvent system (e.g., a mixture of hexane and ethyl acetate). The polarity can be adjusted to achieve good separation.

  • Visualization: Visualize the spots under a UV lamp (the 3,5-dinitrobenzoate product is UV active). The disappearance of the starting material spots and the appearance of a new product spot indicate the reaction is progressing.

  • Interpretation: An incomplete reaction will show a persistent spot corresponding to the limiting reagent.

Protocol 2: High-Performance Liquid Chromatography (HPLC)

For more quantitative analysis, HPLC can be employed.

  • Method Development: Develop a reverse-phase HPLC method capable of separating butanol, 3,5-dinitrobenzoyl chloride, and the this compound product. A C18 column with a mobile phase of acetonitrile and water is a good starting point.

  • Sample Preparation: At various time points, quench a small aliquot of the reaction mixture and dilute it with the mobile phase.

  • Analysis: Inject the prepared samples into the HPLC system.

  • Interpretation: Monitor the decrease in the peak area of the reactants and the corresponding increase in the peak area of the product over time to determine the reaction kinetics and endpoint. Derivatization is a common technique to improve HPLC analysis of alcohols.[13]

By systematically addressing the potential issues outlined in this guide and employing appropriate analytical techniques, researchers can overcome the challenges of incomplete reactions and successfully synthesize, purify, and characterize butanol derivatives.

References

  • Green Method of Derivatization of Alcohols: Microwave Assisted Synthesis of 3,5-Dinitrobenzoates - ResearchGate. (2022).
  • Using 3,5-Dinitrobenzoyl Chloride for Alcohol and Amine Analysis. (n.d.).
  • Green Method of Derivatization of Alcohols: Microwave Assisted Synthesis of 3,5-Dinitrobenzoates - Hans Shodh Sudha. (2022).
  • Identification of an Unknown: Alcohol, Aldehyde or Ketone?. (n.d.).
  • Alcohol or Amine Unknowns. (n.d.).
  • Draw the scheme and mechanism for the 3,5 dinitrobenzoate derivative. - Chegg. (2021).
  • 4 Simple Tricks to solve Esterification questions from organic chemistry without any mechanisms - YouTube. (2020).
  • Synthesis, Isolation and Purification of Esters in a Direct Esterification Reaction Chemistry Tutorial - ausetute.com. (n.d.).
  • THE 3,5-MNITROBMZOATES AS DERIVATIVES OF ALCOHOLS AND PHENOLS. (n.d.).
  • THE IDENTIFICATION OF PHENOLS AS THE ESTERS OF 3,5-DINITROBENZOIC ACID - American Chemical Society. (1931).
  • Fisher Esterification, Reflux, Isolation and Purification of Esters - Science Ready. (n.d.).
  • Determining percentage of alcohol mixtures. - Sciencemadness Discussion Board. (2006).
  • An efficient microscale procedure for the preparation of 3,5-dinitrobenzoates - ProQuest. (n.d.).
  • Derivatization of Alcohols Using (bmim)HSO4: A Green Approach for the Undergraduate Chemistry Laboratory - ResearchGate. (2022).
  • The 3,5-dinitrobenzoates as derivatives of alcohols and phenols. (n.d.).
  • A Removable Derivatization HPLC for Analysis of Methanol in Chinese Liquor Medicine. (2001).

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Hydrolysis of Butyl 3,5-dinitrobenzoate during workup

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Preserving Ester Integrity During Workup

Butyl 3,5-dinitrobenzoate is a key derivative used for the characterization of butanol and in various synthetic applications, valued for its crystalline nature and sharp melting point.[1] However, its synthesis is often plagued by a deceptively simple problem: unintended hydrolysis back to 3,5-dinitrobenzoic acid during the aqueous workup phase. This guide provides an in-depth analysis of the underlying causes, robust troubleshooting strategies, and a validated protocol to maximize the yield and purity of your final product.

The core issue stems from the chemical structure of the ester itself. The two nitro groups on the aromatic ring are potent electron-withdrawing groups. This electronic effect makes the carbonyl carbon of the ester exceptionally electrophilic and, therefore, highly susceptible to nucleophilic attack by water or, more aggressively, hydroxide ions present during basic washes.[2] This guide will equip you with the knowledge and techniques to navigate this inherent reactivity.

Frequently Asked Questions (FAQs)

Q1: What exactly is this compound hydrolysis? A1: Hydrolysis is the chemical reaction that breaks the ester bond, splitting this compound back into its parent molecules: 3,5-dinitrobenzoic acid and butanol.[3] This process, the reverse of esterification, is most often catalyzed by acid or base. In the context of a typical workup, base-catalyzed hydrolysis (saponification) is the primary concern.[4][5]

Q2: Why is this specific ester so prone to hydrolysis during workup? A2: The vulnerability of this compound is due to powerful electronic effects. The two electron-withdrawing nitro groups pull electron density away from the benzene ring and, by extension, from the ester's carbonyl carbon. This makes the carbonyl carbon significantly more electron-deficient (electrophilic) and thus a prime target for attack by nucleophiles like the hydroxide ion (OH⁻).[2] This effect greatly accelerates the rate of base-catalyzed hydrolysis compared to esters without such groups.

Q3: What are the tell-tale signs that my ester has hydrolyzed during the workup? A3: There are several common indicators:[3]

  • Lower-than-expected final yield: This is the most obvious sign, as a portion of your desired product has been converted into a water-soluble salt.[6][7]

  • Appearance of a new, highly polar spot on TLC: The hydrolysis product, 3,5-dinitrobenzoic acid, is much more polar than the ester. It will appear as a distinct spot with a lower Rf value, often streaking if the TLC plate is not developed in an acidic mobile phase.

  • The aqueous wash layer turns yellow: 3,5-dinitrobenzoic acid is a yellowish solid.[8] When it forms during a basic wash, it is deprotonated to sodium 3,5-dinitrobenzoate, a salt that is often soluble in the aqueous layer, imparting a distinct yellow color.

  • Product fails to crystallize or appears oily: The presence of the carboxylic acid impurity can interfere with the crystal lattice formation of the desired ester, leading to oils or gels instead of a clean, crystalline solid.[9]

Q4: I used a sodium bicarbonate wash to neutralize the acid catalyst. Isn't that mild enough? A4: While sodium bicarbonate (NaHCO₃) is correctly chosen as a weak base, it can still cause significant hydrolysis if not used correctly. The key factors are temperature and contact time .[3] Even a weakly basic solution can hydrolyze a susceptible ester if the extraction is prolonged or performed at room temperature. The process must be performed quickly and, ideally, with chilled solutions.

Troubleshooting Guide: From Low Yields to Impure Products

Problem EncounteredPotential CauseRecommended Solution & Scientific Rationale
Significantly Low Yield Aggressive Basic Wash: Using a strong base like NaOH or Na₂CO₃, or even prolonged exposure to NaHCO₃.Action: Switch to a saturated solution of sodium bicarbonate (NaHCO₃) for the wash. Perform the wash quickly (1-2 minutes of shaking) and with chilled solutions.[10] Rationale: Strong bases provide a high concentration of OH⁻, which rapidly attacks the electrophilic ester. NaHCO₃ provides a lower, buffered pH, reducing the hydrolysis rate. Cold temperatures slow down the kinetics of all reactions, including the unwanted hydrolysis.[3]
Product is an Oil/Gel, Fails to Crystallize Presence of 3,5-Dinitrobenzoic Acid Impurity: The carboxylic acid byproduct disrupts the ester's crystal lattice.Action: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Wash the organic solution with a fresh portion of cold, dilute NaHCO₃ solution to extract the acidic impurity as its sodium salt. Separate the layers, wash the organic layer with brine, then dry and re-concentrate.[9] Rationale: The acidic proton of the carboxylic acid is readily removed by the base, forming the water-soluble sodium 3,5-dinitrobenzoate, which partitions into the aqueous phase, leaving the purer ester in the organic layer.
TLC of Crude Product Shows Two Spots Incomplete Reaction or Hydrolysis: The lower Rf spot corresponds to the polar 3,5-dinitrobenzoic acid.Action: Confirm the identity of the spot by co-spotting with a standard of 3,5-dinitrobenzoic acid. If confirmed as the acid, the cause is hydrolysis. The product must be purified. Rationale: TLC is a critical diagnostic tool. Identifying the byproduct confirms that the workup, not necessarily the initial reaction, is the source of the yield loss.[3]
Aqueous Wash Layer is Intensely Yellow Formation of Sodium 3,5-Dinitrobenzoate: The deprotonated acid (the conjugate base) is water-soluble and colored.Action: This is a clear visual indicator of hydrolysis. Immediately separate the layers and proceed with a brine wash to remove residual water and dissolved base. Minimize any further contact with aqueous phases. Rationale: The color confirms that a significant amount of your product is being lost. The pKa of 3,5-dinitrobenzoic acid is approximately 2.82, making it a relatively strong organic acid that is easily deprotonated by any base.[1]

The Mechanism: Why Base-Catalyzed Hydrolysis is So Efficient

The hydrolysis of this compound under basic conditions follows a classic Nucleophilic Acyl Substitution pathway, often called saponification. The process is effectively irreversible because the final step is an acid-base reaction that drives the equilibrium forward.[11][12]

  • Nucleophilic Attack: A hydroxide ion (OH⁻) from the aqueous base acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of the ester. This forms a tetrahedral alkoxide intermediate.[5]

  • Elimination of Leaving Group: The unstable tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the butoxide ion (BuO⁻) as the leaving group. This produces 3,5-dinitrobenzoic acid.

  • Irreversible Deprotonation: The butoxide ion is a strong base and immediately deprotonates the newly formed 3,5-dinitrobenzoic acid. This acid-base reaction is highly favorable and forms butanol and the sodium 3,5-dinitrobenzoate salt. This final step makes the entire process essentially irreversible under basic conditions.[11]

Hydrolysis_Mechanism cluster_step1 Step 1: Nucleophilic Attack Ester This compound Intermediate Tetrahedral Intermediate Ester->Intermediate OH OH⁻ (Hydroxide) OH->Intermediate Acid 3,5-Dinitrobenzoic Acid Intermediate->Acid Butoxide Butoxide (⁻OBu) Intermediate->Butoxide Salt 3,5-Dinitrobenzoate Salt Acid->Salt Butanol Butanol Butoxide->Butanol Proton Transfer

Caption: Mechanism of base-catalyzed hydrolysis (saponification).

Validated Protocol: Hydrolysis-Minimizing Workup

This protocol is designed to isolate the ester product while minimizing its hydrolytic decomposition. The core principles are the use of low temperatures, a weak base, and minimal contact time with the aqueous phase.

Materials:

  • Reaction mixture containing this compound

  • Ethyl acetate (or other suitable extraction solvent)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution, chilled (~4°C)

  • Saturated aqueous sodium chloride (Brine) solution, chilled (~4°C)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Separatory funnel, Erlenmeyer flasks, ice bath

Workup_Workflow cluster_wash Critical Wash Steps Start 1. Cool Reaction Mixture (Ice Bath) Quench 2. Dilute with Organic Solvent (e.g., Ethyl Acetate) Start->Quench Wash 3. Transfer to Separatory Funnel Quench->Wash BicarbWash 4. Quick Wash with Cold NaHCO₃(aq) (Vent frequently!) Wash->BicarbWash Separate1 5. Immediately Separate Layers BicarbWash->Separate1 < 2 mins BrineWash 6. Wash Organic Layer with Cold Brine Separate1->BrineWash Separate2 7. Separate Layers BrineWash->Separate2 Dry 8. Dry Organic Layer (e.g., Na₂SO₄) Separate2->Dry Filter 9. Filter off Drying Agent Dry->Filter Evaporate 10. Remove Solvent (Rotary Evaporator) Filter->Evaporate End Crude this compound Evaporate->End

Caption: Recommended workflow for a hydrolysis-minimizing workup.

Step-by-Step Procedure:

  • Cool the Reaction: Once the reaction is complete, cool the mixture to room temperature, then place the flask in an ice bath until it reaches 0-5°C.

  • Dilute: Dilute the cold reaction mixture with your chosen organic extraction solvent (e.g., ethyl acetate).

  • First Extraction: Transfer the diluted mixture to a separatory funnel. Add an equal volume of cold saturated NaHCO₃ solution.

  • CRITICAL - Quick Wash: Stopper the funnel and shake gently for no more than 1-2 minutes . Vent frequently to release any CO₂ gas that evolves.[3] Do not let the layers sit for an extended period.

  • Separate: Immediately drain the lower aqueous layer. If the aqueous layer is yellow, it confirms some hydrolysis has occurred, but quick separation will prevent further loss.

  • Brine Wash: Add a portion of cold, saturated brine to the organic layer remaining in the funnel. Shake for 30 seconds. This step helps remove residual water and any remaining bicarbonate.[3]

  • Dry the Organic Layer: Drain the organic layer into an Erlenmeyer flask containing an anhydrous drying agent (e.g., Na₂SO₄). Swirl the flask until the drying agent no longer clumps.

  • Isolate Product: Filter or decant the dried organic solution away from the drying agent and remove the solvent using a rotary evaporator to yield the crude ester product.

  • Purification: If necessary, purify the crude product by recrystallization, typically from an ethanol/water mixture.[9]

References

  • Wikipedia. (n.d.). 3,5-Dinitrobenzoic acid.
  • Perlego. (n.d.). Base Catalysed Ester Hydrolysis | Overview & Research Examples.
  • Quora. (2019, April 7). Why would you never expect to get 100% yield during synthesis of ester, as specifically as you can for ester?.
  • Quora. (2020, April 3). Why is the yield of ester relatively low? How do you improve the yield and the purity of esters?.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield.
  • ResearchGate. (2022, August 6). Intramolecular General Base Catalyzed Ester Hydrolysis. The Hydrolysis of 2-Aminobenzoate Esters.
  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification.
  • ResearchGate. (2021, January 19). Work up of ester?.
  • J&K Scientific LLC. (n.d.). Ester Hydrolysis.
  • www .ec -undp. (n.d.). Ester Hydrolysis Mechanism Base Catalyzed.
  • Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism.
  • Reddit. (2020, February 13). How can I improve the yield of my Fischer Esterification?.
  • Esterification Lab Answers. (n.d.).
  • Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.
  • Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters - Saponification.
  • PubChem. (n.d.). 3,5-Dinitrobenzoic acid.

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Technical Support Center: Optimizing 3,5-Dinitrobenzoate Ester Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3,5-dinitrobenzoate esters. As a critical tool for the derivatization and characterization of alcohols and phenols, particularly in complex molecule synthesis and drug development, mastering this reaction is essential. This guide, structured as a series of frequently asked questions and troubleshooting scenarios, provides in-depth, field-proven insights to help you navigate experimental challenges and optimize your reaction conditions.

Troubleshooting Guide: From Failed Reactions to Impure Products

This section addresses specific issues you may encounter during the synthesis. Each answer is designed to not only solve the immediate problem but also to deepen your understanding of the underlying chemical principles.

Question: My reaction has stalled or failed to proceed. What are the primary factors to investigate?

Answer: A stalled reaction is a common issue that can almost always be traced back to one of three areas: reagent integrity, reaction environment, or substrate reactivity.

  • Reagent Integrity : The most frequent culprit is the quality of your acylating agent. 3,5-Dinitrobenzoyl chloride is highly susceptible to hydrolysis from atmospheric moisture, converting it back to the much less reactive 3,5-dinitrobenzoic acid.[1][2] Similarly, coupling agents like dicyclohexylcarbodiimide (DCC) can degrade upon improper storage.

    • Actionable Advice : Always use freshly opened or properly stored reagents. If you suspect hydrolysis of the acyl chloride, you can prepare it fresh by treating 3,5-dinitrobenzoic acid with thionyl chloride (SOCl₂) or oxalyl chloride.[3] For moisture-sensitive reactions, ensure all glassware is oven-dried and solvents are anhydrous.[4]

  • Reaction Environment : The choice of solvent and the presence of a suitable base are critical. For the common acyl chloride method, a tertiary amine base like pyridine is not just an acid scavenger for the HCl byproduct; it also acts as a nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate.[2]

    • Actionable Advice : Ensure your solvent is inert to the reaction conditions and sufficiently dry. If using pyridine, use a high-purity, dry grade.

  • Substrate Reactivity : Steric hindrance is a major barrier. Tertiary alcohols react much slower than primary or secondary alcohols and are prone to elimination side reactions, especially at elevated temperatures.[1][3]

    • Actionable Advice : For sterically hindered alcohols, consider more robust methods like the Steglich esterification, which proceeds under milder conditions.[5] Alternatively, the Mitsunobu reaction can be effective for hindered systems and offers stereochemical inversion.[6][7]

Question: My reaction worked, but the yield is unacceptably low. Where could I have lost my product?

Answer: Low yield despite apparent reaction completion (e.g., by TLC) typically points to issues during the work-up and purification stages.

  • Work-up Losses : 3,5-Dinitrobenzoate esters are solid, crystalline compounds. A common procedure involves precipitating the product by pouring the reaction mixture into water.[8] If the product has some water solubility or forms a fine, difficult-to-filter precipitate, significant loss can occur.

    • Actionable Advice : Cool the aqueous mixture in an ice bath to minimize solubility before filtration. If the product remains in solution, perform an extraction with a suitable organic solvent like diethyl ether or ethyl acetate.

  • Purification Challenges : The standard purification method is recrystallization, often from an ethanol/water mixture.[9] Choosing the wrong solvent can lead to either no recovery (if the product is too soluble) or co-precipitation of impurities.

    • Actionable Advice : Perform small-scale solvent screening to find the ideal recrystallization solvent or solvent pair. If recrystallization fails to remove a persistent impurity, column chromatography is a reliable alternative.

Question: My final product is impure. How do I identify and remove common contaminants?

Answer: The identity of the impurity depends on the synthetic method used.

  • Unreacted 3,5-Dinitrobenzoic Acid : This is the most common impurity, especially if your acyl chloride was partially hydrolyzed.

    • Identification : It will appear as a separate spot on a TLC plate.

    • Removal : During the work-up, wash the organic layer with a mild aqueous base like 5% sodium bicarbonate solution.[8][10] The acidic carboxylic acid will be deprotonated to its carboxylate salt and move into the aqueous layer, leaving the neutral ester in the organic phase.

  • Dicyclohexylurea (DCU) : This is the primary byproduct of Steglich esterification using DCC.[11]

    • Identification : DCU is a white solid with very low solubility in most organic solvents.

    • Removal : Most of the DCU can be removed by simple filtration of the reaction mixture. Any remaining DCU can often be removed during recrystallization, as its solubility profile differs significantly from that of the desired ester.

  • N-Acylurea : In a slow Steglich esterification, the O-acylisourea intermediate can rearrange to a stable, unreactive N-acylurea, which can be a yield-limiting byproduct.[5][11]

    • Identification : This can be difficult to separate from the product.

    • Prevention : This side reaction is suppressed by the catalyst 4-dimethylaminopyridine (DMAP). Ensure you are using a sufficient catalytic amount (typically 5-10 mol%).[5]

Core Synthesis Methodologies: A Comparative Overview

Choosing the right synthetic strategy is paramount. The optimal choice depends on the nature of your alcohol substrate, its sensitivity, and the desired scale of the reaction.

MethodStarting MaterialKey ReagentsBest ForMajor Drawbacks
Acyl Chloride Alcohol/Phenol3,5-Dinitrobenzoyl chloride, PyridinePrimary & secondary alcohols; robust substrates.[12]Reagent is moisture-sensitive; harsh for delicate substrates.[1]
Fischer Esterification Alcohol3,5-Dinitrobenzoic acidSimple primary alcohols that can be used as the solvent.[13][14]Reversible reaction; requires strong acid and high temperatures.[3]
Steglich Esterification Alcohol3,5-Dinitrobenzoic acidAcid-sensitive or sterically hindered substrates.[5][11]DCC byproduct (DCU) can complicate purification; potential for N-acylurea side product.
Mitsunobu Reaction Alcohol3,5-Dinitrobenzoic acidSecondary alcohols where stereochemical inversion is desired.[7][15]Complex stoichiometry and purification; reagents can be hazardous.
Microwave-Assisted Alcohol3,5-Dinitrobenzoic acidRapid synthesis of derivatives from primary alcohols.[3][8]Poor yields for secondary and tertiary alcohols; risk of charring.[3]

Frequently Asked Questions (FAQs)

Q: Why is 3,5-dinitrobenzoic acid often used for derivatization instead of other carboxylic acids? A: There are two primary reasons. First, the two electron-withdrawing nitro groups make the resulting esters highly crystalline, which facilitates purification and yields sharp, reliable melting points for characterization.[12] Second, the increased acidity of 3,5-dinitrobenzoic acid can be advantageous in certain reactions, such as the Mitsunobu reaction, leading to higher yields.[16]

Q: Can I perform this esterification in an aqueous environment? A: Generally, no. The key reagents, particularly 3,5-dinitrobenzoyl chloride and carbodiimides like DCC, react readily with water, which would quench the reaction.[4] Anhydrous conditions are strongly recommended for most of these procedures.

Q: What is the role of DMAP in the Steglich esterification? A: DMAP is a hypernucleophilic acylation catalyst. It reacts with the O-acylisourea intermediate (formed from the carboxylic acid and DCC) much faster than the alcohol. This forms a highly reactive N-acylpyridinium intermediate, which is then readily attacked by the alcohol to form the ester. This catalytic cycle significantly accelerates the reaction and suppresses the formation of the undesired N-acylurea byproduct.[5][11]

Visualizing the Chemistry

A clear understanding of the reaction mechanism and troubleshooting logic is essential for success.

Steglich_Mechanism Steglich Esterification Mechanism RCOOH 3,5-Dinitrobenzoic Acid (R-COOH) O_Acyl O-Acylisourea (Active Intermediate) RCOOH->O_Acyl + DCC DCC DCC DCC->O_Acyl Acyl_DMAP N-Acylpyridinium (Highly Reactive) O_Acyl->Acyl_DMAP + DMAP DCU DCU (Byproduct) O_Acyl->DCU + R'-OH (slow) DMAP DMAP (Catalyst) Acyl_DMAP->DMAP - R-CO-R' Ester 3,5-Dinitrobenzoate Ester Acyl_DMAP->Ester + R'-OH ROH Alcohol (R'-OH) ROH->Ester

Caption: Catalytic cycle of the DMAP-assisted Steglich esterification.

Troubleshooting_Workflow Troubleshooting Workflow Start Reaction Failed or Low Yield CheckTLC Does TLC show product formation? Start->CheckTLC YesTLC Yes CheckTLC->YesTLC Yes NoTLC No CheckTLC->NoTLC No WorkupIssue Investigate Work-up & Purification Issues YesTLC->WorkupIssue ReagentIssue Investigate Reagent Quality & Reaction Conditions NoTLC->ReagentIssue Loss Product lost during extraction or washing? WorkupIssue->Loss Recryst Inefficient recrystallization? WorkupIssue->Recryst Hydrolysis Acyl chloride or DCC hydrolyzed? ReagentIssue->Hydrolysis Conditions Solvent wet? Temp wrong? Base absent? ReagentIssue->Conditions Substrate Is alcohol too sterically hindered? ReagentIssue->Substrate

Sources

Technical Support Center: Crystallization of Butyl 3,5-dinitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Butyl 3,5-dinitrobenzoate. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and improve the crystal quality of this compound. As a Senior Application Scientist, my goal is to provide not just procedures, but a deeper understanding of the principles governing crystallization, enabling you to troubleshoot effectively and achieve high-purity, well-defined crystals.

This compound is an ester derivative frequently used in organic synthesis and as an intermediate for various chemical products.[1][2][3] Its molecular structure, featuring a butyl ester group and a dinitro-substituted benzene ring, dictates its solubility and crystallization behavior. Achieving high crystal quality is paramount for ensuring purity, stability, and consistent performance in downstream applications. The reported melting point for this compound is approximately 62.5-64°C.[4][5][6]

Troubleshooting Guide: Common Crystallization Issues

This section addresses specific problems you may encounter during the crystallization of this compound.

Q1: My compound "oiled out" instead of forming crystals. What happened and how can I fix it?

Answer:

"Oiling out" occurs when the dissolved compound separates from the solution as a liquid rather than a solid. This typically happens when a supersaturated solution is formed at a temperature that is above the melting point of the solute.[7][8] Given that this compound has a relatively low melting point (~62.5°C), this is a common issue, especially when using higher-boiling point solvents.[4][5] Impurities can also depress the melting point, exacerbating the problem.[8]

Causality & Remediation:

  • Re-dissolve and Add More Solvent: The most direct solution is to heat the solution to re-dissolve the oil and then add a small amount of additional hot solvent.[7][8] This lowers the saturation point, meaning the solution will need to cool to a lower temperature before precipitation begins, hopefully below the compound's melting point.

  • Lower the Crystallization Temperature: If using a high-boiling solvent, try to cool the solution more slowly. Very slow cooling may allow crystallization to occur at a temperature below the compound's melting point.[8]

  • Change the Solvent: Select a solvent with a lower boiling point. This ensures that the solution's boiling temperature is not significantly higher than the solute's melting point.

  • Induce Crystallization Early: As the solution cools, vigorously scratch the inside of the flask with a glass rod at the air-solvent interface. This creates microscopic scratches that can serve as nucleation sites, encouraging crystal growth before the oiling out temperature is reached.[8]

Q2: The crystallization was too fast, yielding only a fine powder. How can I grow larger, higher-quality crystals?

Answer:

Rapid crystallization, often called "crashing out," traps impurities within the crystal lattice and generally leads to the formation of small, poorly defined crystals or powders.[7] The goal is to slow down the crystal growth process to allow for the orderly arrangement of molecules into a stable lattice, which excludes impurities. An ideal crystallization should show initial crystal formation after about 5-10 minutes, with growth continuing over 20-30 minutes.[7]

Causality & Remediation:

  • Slow Down the Cooling Rate: Do not place the hot flask directly on a cold surface or in an ice bath. Insulate the flask by placing it on a cork ring or a folded towel and covering the top with a watch glass. This allows the solution to cool to room temperature slowly, promoting the growth of larger, more perfect crystals.

  • Use Slightly More Solvent: While the goal is to use the minimum amount of hot solvent, if the compound crashes out immediately upon removal from heat, you have likely used too little. Add a small excess of hot solvent (e.g., 5-10% more) to keep the compound dissolved for longer as it cools.[7]

  • Reduce the Rate of Evaporation: If you are using a volatile solvent, rapid evaporation can cause premature and fast crystallization. Ensure the flask is covered during cooling.

Q3: No crystals have formed even after the solution has cooled to room temperature. What should I do?

Answer:

The failure of a compound to crystallize from a cooled solution indicates that the solution is supersaturated—it contains more dissolved solute than it should theoretically hold at that temperature.[8] This state is metastable, and crystallization needs a nucleation point to begin.

Causality & Remediation:

  • Induce Nucleation by Scratching: Use a glass stirring rod to gently scratch the inner surface of the flask below the solvent level. The microscopic imperfections on the glass can provide a surface for the first crystals to form.[8]

  • Add a Seed Crystal: If you have a small crystal of pure this compound, add it to the supersaturated solution. This seed crystal acts as a template, initiating rapid crystal growth.[8]

  • Reduce Solvent Volume: The most common reason for no crystal formation is using too much solvent.[8] Gently heat the solution to boil off a portion of the solvent, then allow it to cool again. Be careful not to boil it down too much, which could cause it to crash out.

  • Cool to a Lower Temperature: Once the solution has reached room temperature, placing it in an ice-water bath can further decrease the solubility of the compound and promote crystallization.

Troubleshooting Decision Flowchart

The following diagram outlines a logical workflow for diagnosing and solving common crystallization problems.

G start Start: Hot, Saturated Solution cool Allow Solution to Cool start->cool observe Observe Outcome cool->observe oil Problem: Compound 'Oiled Out' observe->oil Liquid droplets appear powder Problem: Fine Powder Formed (Crashed Out) observe->powder Solid appears instantly no_xtal Problem: No Crystals Formed observe->no_xtal Solution remains clear success Success: Good Crystals Formed observe->success Well-formed crystals grow slowly sol1 Action: 1. Reheat, add more solvent. 2. Cool much slower. 3. Consider lower BP solvent. oil->sol1 sol2 Action: 1. Re-dissolve, cool slower. 2. Insulate the flask. 3. Use slightly more solvent. powder->sol2 sol3 Action: 1. Scratch flask / Add seed crystal. 2. Reduce solvent volume (boil off). 3. Cool in ice bath. no_xtal->sol3 end_process Isolate & Dry Crystals success->end_process sol1->cool Retry sol2->cool Retry sol3->cool Retry

Caption: A flowchart for troubleshooting common crystallization issues.

Frequently Asked Questions (FAQs)

Q1: How do I select the best solvent for recrystallizing this compound?

Answer:

The ideal recrystallization solvent should exhibit high solubility for the target compound at high temperatures and low solubility at low temperatures. A rule of thumb is "like dissolves like"; solvents with functional groups similar to the solute are often good candidates.[9] this compound has an ester group and two nitro groups on an aromatic ring, making it moderately polar.

Solvent Selection Strategy:

  • Solubility Testing: Test small amounts of your crude product in various solvents at room temperature and upon heating. Good candidates will dissolve the compound poorly at room temperature but completely upon heating.

  • Consider Polarity: Alcohols (like methanol, ethanol) or esters (like ethyl acetate) are often good starting points for compounds like this. A study on the related 3,5-dinitrobenzoic acid showed good solubility in methanol, ethanol, and ethyl acetate.[10] A crystallization of a similar compound, isothis compound, successfully used methanol.[11]

  • Avoid Reactivity: Ensure the solvent does not react with this compound.

  • Volatility: The solvent should be volatile enough to be easily removed from the final crystals.

SolventBoiling Point (°C)PolaritySuitability Notes
Methanol 65PolarOften a good choice for dinitrobenzoate derivatives.[11] Low boiling point helps prevent oiling out.
Ethanol 78PolarSimilar to methanol, slightly higher boiling point. A very common and effective recrystallization solvent.[9]
Ethyl Acetate 77Medium-PolarThe ester functionality matches the solute, making it a potentially good solvent.[9]
Toluene 111Non-PolarMay be suitable, but the high boiling point increases the risk of oiling out. Best used if the compound has poor solubility in more polar solvents.
Hexane/Heptane 69 / 98Non-PolarLikely to be poor solvents on their own but can be excellent as an "anti-solvent" in a mixed-solvent system with a more polar solvent.
Water 100Very PolarUnlikely to be a good solvent due to the compound's organic nature, but can be used as an anti-solvent.[9]
Q2: When should I use a mixed-solvent system?

Answer:

A mixed-solvent system is ideal when no single solvent has the desired solubility profile. This technique, also known as anti-solvent crystallization, involves dissolving the compound in a "good" solvent (in which it is highly soluble) and then slowly adding a "poor" or "anti-solvent" (in which it is insoluble) until the solution becomes turbid (cloudy).

For this compound, a potential system could be dissolving it in a minimal amount of hot ethyl acetate or acetone (good solvents) and then slowly adding hexane (a poor solvent) until cloudiness persists. A slight warming of the solution should redissolve the precipitate, and then slow cooling will yield crystals.[9]

Solvent Selection Workflow

G start Start: Select Potential Solvents (e.g., Ethanol, Ethyl Acetate, Toluene) test_rt Test Solubility at Room Temp start->test_rt decision_rt Is it soluble? test_rt->decision_rt test_hot Test Solubility in Hot Solvent decision_rt->test_hot No bad_solvent1 Result: Too Soluble. Consider for Mixed System (Solvent). decision_rt->bad_solvent1 Yes decision_hot Is it soluble? test_hot->decision_hot cool_sol Cool the Solution decision_hot->cool_sol Yes bad_solvent2 Result: Insoluble. Consider for Mixed System (Anti-Solvent). decision_hot->bad_solvent2 No decision_xtal Do crystals form? cool_sol->decision_xtal good_solvent Result: Good Single Solvent decision_xtal->good_solvent Yes decision_xtal->bad_solvent1 No

Caption: A workflow diagram for selecting a suitable crystallization solvent.

Q3: How do I confirm that the crystal quality and purity have actually improved?

Answer:

Verifying the success of your recrystallization is a critical final step.

  • Melting Point Analysis: This is one of the simplest and most effective methods. A pure crystalline compound will have a sharp, narrow melting point range (typically < 1°C). Impurities broaden and depress the melting point range.[12] Compare the melting point of your recrystallized product to the literature value (~62.5-64°C) and to your crude starting material.[4][6]

  • Thin-Layer Chromatography (TLC): Spot the crude material and the recrystallized product on a TLC plate. After developing the plate, the purified sample should ideally show a single spot, while the crude material may show multiple spots corresponding to impurities.

  • Spectroscopic Analysis (NMR, IR): For a more rigorous assessment, techniques like Nuclear Magnetic Resonance (NMR) or Infrared (IR) spectroscopy can be used. The spectrum of the purified product should show sharp, well-defined peaks corresponding to this compound, with a significant reduction or complete absence of peaks attributable to impurities.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., methanol) and a boiling chip. Heat the mixture gently on a hot plate until the solvent boils.

  • Achieve Saturation: Continue adding the solvent dropwise until all the solid has just dissolved. Avoid adding a large excess of solvent.

  • Hot Filtration (Optional): If there are insoluble impurities (e.g., dust, sand), perform a hot filtration by passing the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step prevents premature crystallization.

  • Cooling & Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature on an insulated surface. Once at room temperature, you may place it in an ice bath for 15-20 minutes to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities from their surface.

  • Drying: Dry the crystals in a desiccator or a vacuum oven at a temperature well below the melting point.

Protocol 2: Mixed-Solvent Recrystallization
  • Dissolution: Dissolve the crude solid in the minimum amount of a hot "good" solvent (e.g., ethyl acetate) in an Erlenmeyer flask.

  • Addition of Anti-Solvent: While the solution is still hot, add the "poor" solvent (e.g., hexane) dropwise until you see persistent cloudiness (turbidity).

  • Re-homogenize: Add a few drops of the hot "good" solvent back into the mixture until the cloudiness just disappears, resulting in a clear, saturated solution at high temperature.

  • Cooling & Isolation: Follow steps 4-7 from the Single-Solvent protocol above. The washing solvent should be a mixture containing a higher proportion of the anti-solvent, or the pure anti-solvent itself.

References

  • LookChem. (n.d.). This compound.
  • LookChem. (n.d.). Cas 10478-02-1, this compound.
  • Molbase. (2024). This compound.
  • Jee, S. (n.d.). Chemistry Crystallization.
  • Myerson, A. S. (2002). Crystallization of Organic Compounds. John Wiley & Sons.
  • LibreTexts Chemistry. (2022). 3.6F: Troubleshooting.
  • University of York, Department of Chemistry. (n.d.). Problems with Recrystallisations.
  • Cheméo. (n.d.). Chemical Properties of this compound (CAS 10478-02-1).
  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization.
  • Google Patents. (n.d.). JPH0592102A - Crystallization method for organic acid or organic acid ester.
  • Li, F. F., et al. (2009). Isothis compound. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 5), o878.
  • Li, F. F., et al. (2005). n-Butyl 3,5-dinitrobenzoate. Acta Crystallographica Section E: Structure Reports Online, 61(Pt 11), o4173–o4174.
  • Chemsrc. (n.d.). tert-Butyl 3,5-dinitrobenzoate | CAS#:5342-97-2.
  • Royal Society of Chemistry. (2021). Conquering the crystallinity conundrum: efforts to increase quality of covalent organic frameworks.
  • Reddit. (2020).
  • Zhang, Y., et al. (2020).
  • Ferguson, G., et al. (2019). Co-crystallization of 3,5-dinitrobenzoic acid with two antipsychotic agents: a simple 1:1 salt with trihexyphenidyl and a 1:2 acid salt containing a very short O—H⋯O hydrogen bond with chlorprothixene.
  • Wikipedia. (n.d.). 3,5-Dinitrobenzoic acid.
  • ResearchGate. (n.d.). Methyl 3,5-dinitrobenzoate.
  • Chemsrc. (n.d.). This compound | CAS#:10478-02-1.
  • Zhang, T., et al. (2017). The solubility of 3,5-dinitrobenzoic acid in seven solvents.
  • All In with Dr. Betts. (2020, September 21). Recrystallization Lab Procedure of Benzoic Acid [Video]. YouTube. [Link]
  • Google Patents. (n.d.). US4304925A - Process for purifying esters.

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Minimizing solvent effects in the synthesis of Butyl 3,5-dinitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the synthesis of Butyl 3,5-dinitrobenzoate. It addresses common challenges, particularly those related to solvent effects, to help you optimize your reaction conditions, improve yield and purity, and troubleshoot effectively.

Introduction to the Synthesis

The synthesis of this compound is a fundamental esterification reaction. Typically, it involves the reaction of 3,5-dinitrobenzoic acid with butanol in the presence of an acid catalyst. The most common method is the Fischer-Speier esterification, a reversible acid-catalyzed reaction.[1][2] The equilibrium nature of this reaction means that experimental conditions, especially the choice of solvent, play a critical role in maximizing the yield of the desired ester.[2][3]

Troubleshooting Guide: Minimizing Solvent-Related Issues

This section addresses specific problems you may encounter during the synthesis of this compound, with a focus on how the solvent can be the root cause and how to mitigate these effects.

Question: My reaction yield is consistently low. What solvent-related factors could be the cause?

Answer:

Low yields in Fischer esterification are often linked to the equilibrium of the reaction.[1][2] Several solvent-related factors can contribute to this:

  • Presence of Water: The Fischer esterification produces water as a byproduct.[1][2] If your solvent or reagents are not anhydrous, the excess water can shift the equilibrium back towards the reactants, significantly reducing your yield.[3]

    • Solution: Ensure all glassware is thoroughly dried. Use anhydrous solvents and reagents. If possible, use a Dean-Stark apparatus to remove water azeotropically as it is formed during the reaction. Molecular sieves can also be added to the reaction mixture to absorb water.[2]

  • Inappropriate Solvent Polarity: The polarity of the solvent can influence the solubility of your reactants and the stability of the reaction intermediates. If the solvent does not effectively solvate the protonated carboxylic acid, the reaction rate can be hindered.

    • Solution: While butanol itself can act as a solvent, using an excess of it can help drive the reaction forward.[2] Alternatively, a non-polar, inert solvent like toluene or hexane can be used in conjunction with a Dean-Stark trap to facilitate water removal.

  • Side Reactions Promoted by the Solvent: Certain solvents can participate in or promote side reactions. For example, if using a solvent that can be easily dehydrated under acidic conditions, you may generate unwanted byproducts.

    • Solution: Stick to inert solvents or use an excess of the reactant alcohol (butanol) as the solvent.

Question: I am observing the formation of an oily product instead of a crystalline solid. How can I resolve this?

Answer:

"Oiling out" during crystallization is a common issue and is often related to the choice of recrystallization solvent.[4]

  • Cause: The solubility of your compound in the chosen solvent is too high, even at low temperatures, or the cooling process is too rapid. This prevents the orderly arrangement of molecules into a crystal lattice.

  • Solutions:

    • Solvent System Modification: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when heated.[4] You may need to experiment with different solvents or solvent mixtures.[4][5]

      • Good starting points for this compound: Methanol, ethanol, or mixtures of a good solvent (like acetone or ethyl acetate) with a poor solvent (like hexane or water) are often effective.[3][4]

    • Controlled Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. This encourages the formation of larger, purer crystals.

    • Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches can provide nucleation sites for crystal growth.

    • Seeding: If you have a small amount of pure crystalline product, add a tiny crystal to the cooled solution to induce crystallization.

Question: My final product is difficult to purify, and I suspect solvent-based impurities. What are the best practices for purification?

Answer:

Thorough purification is crucial for obtaining high-quality this compound.

  • Work-up Procedure:

    • After the reaction is complete, the mixture is typically poured into ice water to precipitate the crude product.[3] This helps to remove the acid catalyst and any unreacted butanol.

    • The crude product should then be isolated by suction filtration and washed with cold water.[3][6]

  • Recrystallization: This is the most effective method for purifying the solid product.

    • Solvent Selection: As mentioned previously, the choice of solvent is critical. A rule of thumb is that "like dissolves like," so solvents with similar functional groups to the ester may be good solubilizers.[4] Experiment with small amounts of your crude product in different solvents to find the optimal one.

    • Procedure: Dissolve the crude product in the minimum amount of hot solvent to form a saturated solution. If the solution is colored, you can add a small amount of activated charcoal to remove colored impurities, then hot filter the solution. Allow the filtrate to cool slowly to induce crystallization. Collect the purified crystals by suction filtration and wash with a small amount of cold solvent.

Frequently Asked Questions (FAQs)

Q1: What is the role of the acid catalyst and how does the solvent affect its activity?

A1: The acid catalyst, typically concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), protonates the carbonyl oxygen of the 3,5-dinitrobenzoic acid.[1][2][7] This protonation makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the butanol.[1][2] The solvent can affect the catalyst's activity by influencing its dissociation and the solvation of the resulting ions. In a polar solvent, the catalyst may be more dissociated and the reactive species more effectively solvated, potentially increasing the reaction rate.

Q2: Can I use a different alcohol or acid to synthesize a similar ester? Does the solvent choice change?

A2: Yes, the Fischer esterification is a general method for synthesizing a wide variety of esters from different carboxylic acids and alcohols.[1] The choice of solvent will depend on the specific properties (e.g., boiling point, solubility) of the new reactants and the resulting ester. For example, when using a more volatile alcohol, you may need to adjust the reaction temperature and solvent boiling point to prevent its loss from the reaction mixture.

Q3: Are there alternative, "greener" methods for this synthesis that minimize solvent use?

A3: Yes, microwave-assisted synthesis is a greener alternative that can significantly reduce reaction times and the need for large volumes of solvent.[8][9] In some cases, the reaction can be performed by directly treating the 3,5-dinitrobenzoic acid with the alcohol in the presence of a few drops of concentrated sulfuric acid under microwave irradiation, eliminating the need for an additional solvent.[8][9]

Recommended Experimental Protocol

This protocol outlines a standard laboratory procedure for the synthesis of this compound, incorporating best practices to minimize solvent effects.

Materials:

  • 3,5-Dinitrobenzoic acid

  • n-Butanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Bicarbonate (NaHCO₃) solution (5%)

  • Methanol (for recrystallization)

  • Ice

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3,5-dinitrobenzoic acid and an excess of n-butanol.

  • Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

  • Reflux: Heat the reaction mixture to reflux and maintain for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Pour the cooled mixture into a beaker containing ice water. This will cause the crude ester to precipitate.

    • Stir the mixture for a few minutes to ensure complete precipitation.

  • Isolation of Crude Product:

    • Collect the solid product by suction filtration.

    • Wash the crude product on the filter paper with a small amount of cold water to remove any remaining acid and butanol.

    • Follow with a wash using a small amount of cold 5% sodium bicarbonate solution to neutralize any residual acid, and then wash again with cold water.

  • Recrystallization:

    • Transfer the crude product to a clean flask.

    • Add a minimum amount of hot methanol to dissolve the solid completely.

    • Allow the solution to cool slowly to room temperature.

    • Once crystals begin to form, place the flask in an ice bath to maximize crystal formation.

  • Final Product Isolation:

    • Collect the purified crystals by suction filtration.

    • Wash the crystals with a small amount of ice-cold methanol.

    • Dry the crystals in a desiccator or a vacuum oven.

  • Characterization: Determine the melting point of the dried product and compare it to the literature value (62.5-64 °C) to assess purity.[10] Further characterization can be done using IR and NMR spectroscopy.

Visualizing the Workflow

Esterification_Workflow cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification cluster_analysis Analysis Reactants 3,5-Dinitrobenzoic Acid + n-Butanol Catalyst Conc. H₂SO₄ Reflux Heat to Reflux (1-2 hours) Catalyst->Reflux Quench Pour into Ice Water Reflux->Quench Filter1 Suction Filtration Quench->Filter1 Wash Wash with H₂O & NaHCO₃ soln. Filter1->Wash Recrystallize Recrystallize from hot Methanol Wash->Recrystallize Filter2 Suction Filtration Recrystallize->Filter2 Dry Dry Product Filter2->Dry Characterize Melting Point, IR, NMR Dry->Characterize

Caption: Workflow for the synthesis and purification of this compound.

Solvent Properties and Their Impact

SolventBoiling Point (°C)Polarity (Dielectric Constant)Role in SynthesisPotential Issues
n-Butanol 117.717.5Reactant and can act as a solventCan be difficult to remove completely during work-up.
Toluene 110.62.4Inert solvent for azeotropic water removalRequires a Dean-Stark apparatus.
Methanol 64.732.7Recrystallization solventHigh solubility may lead to lower recovery if not cooled properly.
Ethanol 78.424.5Recrystallization solventSimilar properties to methanol.
Hexane 691.9Anti-solvent in mixed-solvent recrystallizationLow solubility of the product.
Water 10080.1Used in work-up; anti-solventPresence during reaction shifts equilibrium to reactants.[3]

References

  • Jadhav, V. H., & Kshirsagar, U. A. (2014). Esterification of 3,5-dinitrobenzoic acid with 2- hydroxyethyl methacrylate polymers. Journal of Chemical and Pharmaceutical Research, 6(5), 1033-1038.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
  • Master Organic Chemistry. (2022). Fischer Esterification.
  • Organic Chemistry Portal. (n.d.). Fischer Esterification.
  • Truman State University, Department of Chemistry. (2017). Fischer Esterification of 3-nitrobenzoic acid.
  • Zou, P., Xie, M. H., Luo, S. N., Liu, Y. L., & He, Y. J. (2009). Isothis compound. Acta Crystallographica Section E: Structure Reports Online, 65(4), o878.
  • Organic Chemistry Tutor. (2024, April 3). Fischer Esterification | Mechanism + Easy TRICK! [Video]. YouTube. [Link]
  • Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. r/Chempros.
  • ResearchGate. (n.d.). DBU reaction with methyl 3,5-dinitrobenzoate; Sutherland's intermediates.
  • LookChem. (n.d.). This compound.
  • Chemsrc. (2025). tert-Butyl 3,5-dinitrobenzoate.
  • Hans Shodh Sudha. (2022).
  • University of Southern California. (n.d.). THE 3,5-DINITROBENZOATES AS DERIVATIVES OF ALCOHOLS AND PHENOLS.
  • Google Patents. (n.d.). CN111253261A - Preparation method of 3, 5-dinitrobenzoic acid.
  • ResearchGate. (2009). Isothis compound.
  • LookChem. (n.d.). Cas 10478-02-1,this compound.
  • ResearchGate. (n.d.). Esterification of Various Carboxylic Acids with tert-Butyl Alcohol in the Presence of DMAP or Calcined Hydrotalcite.
  • ResearchGate. (2022). Green Method of Derivatization of Alcohols: Microwave Assisted Synthesis of 3,5-Dinitrobenzoates.
  • PubMed Central. (n.d.). Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications.

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Technical Support Center: Stability of Butyl 3,5-Dinitrobenzoate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Butyl 3,5-Dinitrobenzoate Derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the stability challenges associated with these compounds. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them, ensuring your experiments are both successful and reproducible.

Introduction to the Stability of this compound Derivatives

This compound and its derivatives are valuable intermediates in organic synthesis, often used for the characterization of alcohols and in the development of new chemical entities.[1][2][3][4] However, the presence of the nitro groups and the ester functionality renders these molecules susceptible to various degradation pathways.[5] Understanding these stability issues is critical for obtaining reliable experimental results and ensuring the long-term integrity of these compounds.

This guide will address the most common stability-related questions and problems encountered during the synthesis, purification, storage, and handling of this compound derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors affecting the stability of this compound derivatives?

A1: The stability of this compound derivatives is primarily influenced by four factors:

  • pH: Both acidic and especially alkaline conditions can catalyze the hydrolysis of the ester linkage.[6][7][8][9]

  • Temperature: Elevated temperatures can lead to thermal decomposition.[10][11] Some dinitroaromatic compounds are known to decompose explosively upon heating.[10][12]

  • Light: Exposure to ultraviolet (UV) radiation or even prolonged exposure to visible light can induce photochemical degradation.[13][14][15]

  • Incompatible Materials: Contact with strong bases, strong oxidizing agents, and reducing agents can lead to vigorous and potentially explosive reactions.[12][16][17]

Q2: What are the ideal storage conditions for these compounds?

A2: To ensure maximum stability, this compound derivatives should be stored in a cool, dry, and dark environment.[17] The container should be tightly sealed to prevent moisture ingress. For long-term storage or for high-purity analytical standards, storage under an inert atmosphere (e.g., argon or nitrogen) in a refrigerator or freezer is recommended.[18] Always consult the manufacturer's specific storage recommendations.

Q3: I am observing a color change in my sample over time. What could be the cause?

A3: A color change, typically to a yellow or reddish hue, is often an indication of degradation. This can be due to several factors, including:

  • Formation of Meisenheimer complexes: In the presence of nucleophiles (including hydroxide ions from moisture), dinitroaromatic compounds can form intensely colored Meisenheimer complexes as intermediates in nucleophilic aromatic substitution or hydrolysis reactions.[19]

  • Photodegradation: Exposure to light can lead to the formation of colored byproducts.[13][14]

  • Reaction with impurities: Trace impurities in the sample or storage container could react with the dinitrobenzoate derivative.

If you observe a color change, it is advisable to re-analyze the purity of the sample before use.

Q4: Can I use a rotary evaporator to remove the solvent after synthesis?

A4: Yes, but with caution. While a rotary evaporator is a standard piece of equipment for solvent removal, it's crucial to be mindful of the thermal stability of your dinitrobenzoate derivative. Use the lowest possible bath temperature and a high vacuum to facilitate solvent removal without excessive heating. Prolonged heating at elevated temperatures should be avoided to prevent thermal decomposition.[11][20]

Troubleshooting Guides

Issue 1: Low Yield or No Product Formation During Synthesis

Possible Causes & Solutions:

Cause Explanation Troubleshooting Steps
Degradation of 3,5-Dinitrobenzoyl Chloride The primary acylating agent, 3,5-dinitrobenzoyl chloride, is highly susceptible to hydrolysis by atmospheric moisture, leading to the formation of the unreactive 3,5-dinitrobenzoic acid.[2]- Use freshly opened or properly stored 3,5-dinitrobenzoyl chloride. - If the reagent is old, consider purifying it by recrystallization or preparing it fresh from 3,5-dinitrobenzoic acid.[2][21][22] - Perform the reaction under anhydrous conditions (e.g., using dry solvents and an inert atmosphere).
Ester Decomposition (especially with tertiary alcohols) The use of pyridine or other basic catalysts at elevated temperatures can promote the elimination (E2) reaction of the resulting tertiary 3,5-dinitrobenzoate ester, leading to an alkene and 3,5-dinitrobenzoic acid.[2]- For tertiary alcohols, use milder reaction conditions.[2] - Consider using a non-nucleophilic base.
Incorrect Reaction Conditions The reaction may be too slow at low temperatures, or the product may be degrading at high temperatures.- Optimize the reaction temperature and time. Monitor the reaction progress using a suitable analytical technique (e.g., TLC, LC-MS).
Issue 2: Product Degradation During Work-up and Purification

Possible Causes & Solutions:

Cause Explanation Troubleshooting Steps
Hydrolysis during Aqueous Wash Washing the reaction mixture with aqueous base (e.g., sodium bicarbonate) to remove excess acid can lead to hydrolysis of the ester product, especially with prolonged contact time.[6]- Minimize the contact time with aqueous base. - Use a saturated solution of a mild base like sodium bicarbonate and perform the wash quickly. - Ensure the organic layer is thoroughly dried with a drying agent (e.g., MgSO₄, Na₂SO₄) after the aqueous wash.
Degradation on Silica Gel The slightly acidic nature of standard silica gel can sometimes catalyze the degradation of sensitive compounds during column chromatography.- Use deactivated (neutral) silica gel by pre-treating it with a suitable base (e.g., triethylamine in the eluent). - Consider alternative purification methods such as recrystallization or preparative HPLC.
Thermal Stress during Solvent Evaporation As mentioned in the FAQs, excessive heat during solvent removal can cause thermal decomposition.[10][11]- Use a rotary evaporator at the lowest feasible temperature and under high vacuum. - For very sensitive compounds, consider freeze-drying (lyophilization) if the solvent is suitable.
Issue 3: Purity Decrease During Storage

Possible Causes & Solutions:

Cause Explanation Troubleshooting Steps
Hydrolysis due to Moisture The ester is susceptible to hydrolysis, which can be initiated by atmospheric moisture.[6][7]- Store the compound in a desiccator over a drying agent. - For long-term storage, seal the container tightly, and consider flushing with an inert gas.
Photodegradation Exposure to light, especially UV light, can break down the molecule.[13][14]- Store the compound in an amber vial or a container wrapped in aluminum foil to protect it from light. - Keep the storage area dark.
Incompatible Storage Container Certain plastics may leach plasticizers or other chemicals that could react with the compound.- Use glass vials, preferably amber, for storage.

Experimental Protocols

Protocol 1: Monitoring for Degradation using HPLC-UV

This protocol provides a general method for assessing the purity and detecting degradation products of this compound derivatives.

Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Sample of this compound derivative

Procedure:

  • Sample Preparation: Dissolve a small amount of the compound in acetonitrile to a concentration of approximately 1 mg/mL.

  • HPLC Conditions:

    • Mobile Phase: A gradient of acetonitrile and water is typically effective. For example, start with 50:50 acetonitrile:water and ramp up to 95:5 acetonitrile:water over 10-15 minutes.

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: Monitor at a wavelength where the dinitroaromatic ring has strong absorbance, typically around 230-260 nm.[6]

  • Analysis:

    • Inject a freshly prepared sample to establish a baseline chromatogram and determine the retention time of the pure compound.

    • Inject aged or suspect samples and compare the chromatograms.

    • The appearance of new peaks, especially earlier eluting (more polar) peaks, may indicate degradation products such as 3,5-dinitrobenzoic acid.

    • Quantify the purity by peak area percentage.

This method is based on standard procedures for the analysis of nitroaromatic compounds.[23][24][25][26]

Protocol 2: Recrystallization for Purification

Recrystallization is an effective method for purifying solid this compound derivatives that have partially degraded.

Materials:

  • Crude or impure this compound derivative

  • Suitable recrystallization solvent (e.g., ethanol, methanol, or a mixture with water)

  • Erlenmeyer flask

  • Heating source (e.g., hot plate)

  • Filtration apparatus (e.g., Büchner funnel and flask)

Procedure:

  • Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Ethanol is often a good starting point.[2][27]

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture gently with stirring until the solid is completely dissolved.

  • Decolorization (if necessary): If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a few minutes. Perform a hot filtration to remove the charcoal.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent. Dry the purified crystals thoroughly under vacuum.

  • Verification: Check the melting point of the recrystallized product. A sharp melting point close to the literature value indicates high purity. Analyze the purity using the HPLC method described above.

Visualizing Degradation Pathways and Workflows

Primary Degradation Pathway: Hydrolysis

The most common degradation pathway for this compound derivatives is hydrolysis of the ester bond, which can be catalyzed by both acid and base. Alkaline hydrolysis is typically much faster.[6][7]

Hydrolysis_Pathway Butyl_DNB This compound Transition_State Tetrahedral Intermediate Butyl_DNB->Transition_State + OH⁻ (Base-catalyzed) or H₃O⁺ (Acid-catalyzed) Products 3,5-Dinitrobenzoic Acid + Butanol Transition_State->Products

Caption: Base- or acid-catalyzed hydrolysis of this compound.

Experimental Workflow for Stability Testing

This workflow outlines a systematic approach to investigating the stability of a this compound derivative under various stress conditions.

Stability_Workflow cluster_stress Stress Factors Start Pristine Sample (t=0 analysis) Stress_Conditions Expose to Stress Conditions Start->Stress_Conditions Analysis Analyze Purity (e.g., HPLC-UV) Stress_Conditions->Analysis Timepoints Temp Elevated Temperature Stress_Conditions->Temp Light UV/Visible Light Stress_Conditions->Light pH Acidic/Basic Solutions Stress_Conditions->pH Humidity High Humidity Stress_Conditions->Humidity Data Compare to t=0 data & Determine Degradation Rate Analysis->Data Conclusion Establish Stable Storage & Handling Conditions Data->Conclusion

Caption: Workflow for systematic stability testing of derivatives.

References

  • Al-Faiyz, Y. S. (n.d.). Identification of alcohols from rates of alkaline hydrolysis of their 3,5-dinitrobenzoate esters. Analytical Chemistry.
  • Brzyska, W., & Rzaczynska, Z. (1988). Thermal decompositions of scandium(III) 2,4-dinitrobenzoate, 3,5-dinitrobenzoate, 2,4-dichlorobenzoate and 3,4-diaminobenzoate i. Journal of Thermal Analysis.
  • PubChem. (n.d.). 1,2-Dinitrobenzene.
  • NOAA. (n.d.). 2,4-dinitrofluorobenzene. CAMEO Chemicals.
  • PubChem. (n.d.). 1,3-Dinitrobenzene.
  • ChemBK. (n.d.). m-Dinitrobenzene.
  • Lipczynska-Kochany, E. (1995). Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process. PubMed.
  • EPA. (n.d.). Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC).
  • BenchChem. (2025). enhancing the stability of 3,3'-Dinitrobiphenyl under storage.
  • Lu, C., et al. (2021). Photolysis of Nitroaromatic Compounds under Sunlight: A Possible Daytime Photochemical Source of Nitrous Acid?. Environmental Science & Technology Letters.
  • Ferreira, V. F., et al. (2010). Investigation of Unexpected Reaction Intermediates in the Alkaline Hydrolysis of Methyl 3,5-Dinitrobenzoate. Journal of Chemical Education.
  • Lipczynska-Kochany, E., & Bolton, J. R. (1992). Photolysis pathway of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process. PubMed.
  • Walsh, M. E., & Ranney, T. A. (1998). Determination of nitroaromatic, nitramine, and nitrate ester explosives in soil by gas chromatography and an electron capture detector. PubMed.
  • Walsh, M. E. (n.d.). Determination of Nitroaromatic, Nitramine, and Nitrate Ester Explosives in Water Using SPE and GC-ECD, Comparison with HPLC. ResearchGate.
  • Jenkins, T. F., et al. (1996). Determination of Nitroaromatic, Nitramine, and Nitrate Ester Explosives in Water Using SPE and GC-ECD, Comparison with HPLC. DTIC.
  • MedchemExpress. (n.d.). tert-Butyl 3,5-dinitrobenzoate.
  • Schriner, R. L., et al. (n.d.). The 3,5-dinitrobenzoates as derivatives of alcohols and phenols.
  • Wilcox, C. F. (1995). An efficient microscale procedure for the preparation of 3,5-dinitrobenzoates. ProQuest.
  • ATSDR. (1995). Analytical Methods for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene.
  • Wang, Y., et al. (2020). Analysis of thermal decomposition kinetics and thermal hazard assessment of nitrobenzoic acid isomers by dsc and thermogravimetric method. SciELO.
  • Ibis Scientific, LLC. (2025). The Impact of pH on Chemical Stability in Lab Experiments.
  • Juarez, J. F. D., et al. (2020). Effects of temperature and pH on the activity and stability of Lip2. ResearchGate.
  • Manelis, G. B., et al. (2003). Thermal Decomposition of 2,4‐Dinitrobenzofuroxan and Some of Its Compounds with Metal Hydroxides. ResearchGate.
  • Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. PMC - NIH.
  • Vardan, M. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. ResearchGate.
  • Scribd. (n.d.). Influence of PH On The Stability of Pharmaceutical.
  • Sonkar, S. M., et al. (2022). Green Method of Derivatization of Alcohols: Microwave Assisted Synthesis of 3,5-Dinitrobenzoates. Hans Shodh Sudha.
  • Wikipedia. (n.d.). 3,5-Dinitrobenzoic acid.
  • Organic Syntheses. (n.d.). 3,5-dinitrobenzoic acid.
  • Sonkar, S. M., et al. (2022). Green Method of Derivatization of Alcohols: Microwave Assisted Synthesis of 3,5-Dinitrobenzoates. ResearchGate.
  • Yu, Z., & Yang, H. (2009). Isothis compound. PMC - NIH.
  • Park, H.-S., et al. (2018). Degradation pathway of 1,3-dinitrobenzene (a) and 1,3,5-trinitrobenzene.... ResearchGate.

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Technical Support Center: Synthesis of Butyl 3,5-dinitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of Butyl 3,5-dinitrobenzoate. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical solutions for challenges encountered during this esterification reaction. We will explore the critical role of catalysts, troubleshoot common experimental issues, and provide a validated protocol to ensure reproducible success in your laboratory.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you might encounter during the synthesis. The solutions provided are based on established chemical principles and field-proven experience.

Q1: Why is my yield of this compound consistently low?

A1: Low yield is the most common issue in this synthesis, which is a classic Fischer esterification. The primary cause is the reversible nature of the reaction. The esterification of 3,5-dinitrobenzoic acid with butanol produces the desired ester and water as a byproduct.[1] This equilibrium can limit the final product yield.

Causality & Solution:

  • Equilibrium Limitations: According to Le Chatelier's principle, the accumulation of water in the reaction mixture will shift the equilibrium back towards the reactants (acid and alcohol), thus lowering the ester yield. The catalyst helps the reaction reach equilibrium faster but does not change the equilibrium position itself.[2]

  • Solution 1: Water Removal: The most effective way to drive the reaction forward is to remove water as it forms. In a laboratory setting, this can be achieved using a Dean-Stark apparatus, which azeotropically removes water with a suitable solvent like toluene or hexane.[3][4]

  • Solution 2: Excess Reactant: Using a large excess of one of the reactants, typically the less expensive one (in this case, butanol), will also shift the equilibrium towards the product side, increasing the conversion of the limiting reactant (3,5-dinitrobenzoic acid).[2][4]

  • Solution 3: Purity of Reagents: Ensure your starting materials are as dry as possible. Using wet 3,5-dinitrobenzoic acid or butanol introduces water from the start, which will hinder the forward reaction and reduce your maximum possible yield.[5]

Q2: The reaction is proceeding very slowly or not at all. What could be the cause?

A2: A sluggish reaction is typically due to insufficient catalysis or suboptimal reaction temperature.

Causality & Solution:

  • Insufficient Catalysis: The acid catalyst (e.g., concentrated H₂SO₄) is essential for activating the carboxylic acid. It protonates the carbonyl oxygen of the 3,5-dinitrobenzoic acid, making the carbonyl carbon significantly more electrophilic and thus more susceptible to nucleophilic attack by the butanol.[1][4] Without a sufficient concentration of the catalyst, this activation step is inefficient, and the reaction rate is extremely slow.[6][7]

  • Solution 1: Catalyst Check: Verify that a catalytic amount of concentrated sulfuric acid (typically 3-5 mol% relative to the carboxylic acid) has been added. Ensure the acid is fresh, as old sulfuric acid can absorb atmospheric moisture, reducing its effectiveness.

  • Low Temperature: Esterification reactions generally require heat to proceed at a reasonable rate.

  • Solution 2: Temperature Control: The reaction should be heated to reflux.[5] Refluxing ensures the reaction is maintained at the boiling point of the solvent (or the excess alcohol), providing the necessary activation energy for the reaction to proceed efficiently without evaporating the solvent.

Q3: After the workup, my final product is still acidic. How do I remove the residual acid?

A3: The crude product mixture will contain unreacted 3,5-dinitrobenzoic acid and the sulfuric acid catalyst.[8] These must be removed to obtain a pure product.

Causality & Solution:

  • Acidic Components: Both the catalyst and the starting carboxylic acid are strong and weak acids, respectively. They will persist in the organic layer after an initial extraction if not neutralized.

  • Solution: Neutralizing Wash: During the workup procedure, after quenching the reaction with water and extracting the product into an organic solvent (like ethyl acetate), you must perform a wash with a weak base. A saturated solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) is ideal.[8] These bases will react with the acidic components to form their corresponding sodium salts, which are water-soluble and will move into the aqueous layer, effectively separating them from your ester in the organic layer.

    • Caution: The neutralization reaction produces CO₂ gas. Be sure to vent your separatory funnel frequently to release the pressure.

Frequently Asked Questions (FAQs)

This section covers fundamental concepts regarding the role of catalysts in the formation of this compound.

Q1: What is the specific role of concentrated sulfuric acid in this reaction?

A1: Concentrated sulfuric acid serves two critical functions in Fischer esterification.[7][9]

  • Catalyst: It acts as a Brønsted-Lowry acid, protonating the carbonyl group of the carboxylic acid. This protonation increases the electrophilicity of the carbonyl carbon, facilitating the nucleophilic attack by the alcohol. This catalytic action lowers the activation energy of the reaction, thereby increasing the reaction rate.[6][8]

  • Dehydrating Agent: Concentrated sulfuric acid is hygroscopic and actively sequesters the water produced during the reaction.[9] By removing a product from the equilibrium, it drives the reaction towards the formation of the ester, increasing the overall yield.[7][8]

Q2: Can I use other acids as catalysts? How do they compare?

A2: Yes, other acids can be used, though their effectiveness varies.

  • Other Brønsted Acids: Acids like p-toluenesulfonic acid (p-TsOH) are effective catalysts and are sometimes preferred because they are solids and easier to handle.

  • Lewis Acids: Lewis acids such as iron(III) chloride (FeCl₃), hafnium(IV), and zirconium(IV) salts have also been shown to catalyze esterification reactions effectively.[4]

  • Alternative Reagents: For sensitive substrates or when equilibrium is a major issue, alternative methods that avoid generating water can be used. For instance, using coupling reagents like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) can form the ester under milder conditions.[10] However, this is a different reaction pathway than the Fischer esterification.

Q3: What is the underlying mechanism of the acid-catalyzed esterification?

A3: The Fischer esterification proceeds through a series of equilibrium steps involving a tetrahedral intermediate.

Fischer_Esterification_Mechanism Figure 1: Mechanism of Fischer Esterification Protonation 1. Protonation of Carbonyl Attack 2. Nucleophilic Attack by Butanol Protonation->Attack + H⁺ Intermediate1 Tetrahedral Intermediate Attack->Intermediate1 + BuOH ProtonTransfer 3. Proton Transfer Intermediate1->ProtonTransfer Intermediate2 Protonated Intermediate ProtonTransfer->Intermediate2 Elimination 4. Elimination of Water Intermediate2->Elimination - H₂O Deprotonation 5. Deprotonation Elimination->Deprotonation Product Final Ester Product Deprotonation->Product - H⁺ (Catalyst Regeneration) Synthesis_Workflow Figure 2: Experimental Workflow Reagents 1. Combine Reactants (3,5-Dinitrobenzoic Acid, Butanol) Catalyst 2. Add Catalyst (Conc. H₂SO₄) Reagents->Catalyst Reflux 3. Heat to Reflux (1-2 hours) Catalyst->Reflux Quench 4. Quench Reaction (Pour into ice-water) Reflux->Quench Extract 5. Extraction (Ethyl Acetate) Quench->Extract Wash 6. Neutralizing Wash (Sat. NaHCO₃ solution) Extract->Wash Dry 7. Dry & Evaporate (Anhydrous Na₂SO₄, Rotary Evaporator) Wash->Dry Purify 8. Purification (Recrystallization from Ethanol) Dry->Purify Characterize 9. Characterization (Melting Point, NMR, IR) Purify->Characterize

Caption: Figure 2: Experimental Workflow.

Materials:

  • 3,5-Dinitrobenzoic acid

  • n-Butanol

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ethanol (for recrystallization)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 3,5-dinitrobenzoic acid (1.0 eq), and an excess of n-butanol (e.g., 5-10 eq).

  • Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (approx. 0.05 eq) to the mixture while stirring.

  • Reflux: Heat the reaction mixture to a gentle reflux and maintain for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup - Quenching: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the cooled mixture into a beaker containing ice-cold water.

  • Workup - Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes).

  • Workup - Washing: Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution (vent frequently!), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Recrystallize the crude solid from a suitable solvent, such as ethanol, to obtain pure this compound as a crystalline solid. The reported melting point is 62.5°C. [11][12]

Data Summary

The choice of catalyst and reaction conditions significantly impacts the outcome of the esterification. Below is a qualitative comparison of common catalytic systems.

Catalyst SystemReaction TypeConditionsKey AdvantagesKey Disadvantages
Conc. H₂SO₄ Fischer EsterificationRefluxInexpensive, acts as both catalyst and dehydrating agent. [8][9]Strong acid, can be corrosive, requires careful neutralization.
p-TsOH Fischer EsterificationRefluxSolid, easier to handle than H₂SO₄.Less effective as a dehydrating agent compared to H₂SO₄.
Lewis Acids (e.g., FeCl₃) Lewis Acid CatalysisVariesCan be effective for sterically hindered substrates.May require anhydrous conditions, catalyst removal can be complex. [4]
DCC / DMAP Steglich EsterificationRoom Temp.High yields, non-equilibrium, mild conditions. [10]Reagents are expensive, produces dicyclohexylurea (DCU) byproduct which must be filtered off.
References
  • Fisher Esterification, Reflux, Isolation and Purific
  • Use of concentrated sulfuric acid in Fischer esterific
  • The role of concentrated H2SO4 in the Esterification class 12 chemistry CBSE. Vedantu. [Link]
  • Sulphuric acid in esterific
  • Esterification and C
  • Fischer Esterification of 3-ntrobenzoic acid 2017. Truman ChemLab. [Link]
  • Esterification of 3,5-dinitrobenzoic acid with 2- hydroxyethyl methacrylate polymers. Journal of Chemical and Pharmaceutical Research. [Link]
  • Fischer esterification with equimolar amounts. Reddit. [Link]
  • butyl 3,5-dinitrobenzo
  • butyl 3,5-dinitrobenzo
  • tert-butyl 3,5-dinitrobenzo
  • Fischer Esterific
  • Isothis compound.
  • Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition.
  • Cas 10478-02-1,butyl 3,5-dinitrobenzo
  • Direct esterification of p-nitrobenzoic acid with n-butanol using diethyl: Chlorophosphate in pyridine: A DFT study.
  • Draw the stepwise mechanism for the Fischer esterification reaction of m-nitrobenzoic acid and... Homework.Study.com. [Link]

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Scaling up the synthesis of Butyl 3,5-dinitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

An essential resource for researchers and chemists, this Technical Support Center provides in-depth guidance for the synthesis of Butyl 3,5-dinitrobenzoate. As a Senior Application Scientist, my goal is to equip you with not only a robust protocol but also the underlying scientific principles and troubleshooting insights to ensure a successful and efficient synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism for synthesizing this compound from 3,5-dinitrobenzoic acid and butanol?

The most common and direct method is the Fischer-Speier esterification. This is an acid-catalyzed equilibrium reaction between a carboxylic acid (3,5-dinitrobenzoic acid) and an alcohol (butanol).[1][2] The acid catalyst, typically concentrated sulfuric acid (H₂SO₄), protonates the carbonyl oxygen of the carboxylic acid, which significantly increases the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking this carbon. Subsequent proton transfer and elimination of a water molecule yield the ester and regenerate the acid catalyst.[2]

Q2: Why is it critical for the 3,5-dinitrobenzoic acid to be completely dry?

Fischer esterification is a reversible process where water is a byproduct. According to Le Châtelier's Principle, the presence of water in the reaction mixture will shift the equilibrium back towards the reactants (carboxylic acid and alcohol), thereby reducing the yield of the desired ester product.[2][3] Using dry starting materials and glassware is crucial for maximizing product formation.

Q3: Are there alternative methods for this synthesis?

Yes, while Fischer esterification is common, other methods can be employed, particularly if the reaction conditions need to be milder or if the starting materials are sensitive. One alternative involves a two-step process: first, converting the 3,5-dinitrobenzoic acid to its more reactive acid chloride using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).[4] The resulting 3,5-dinitrobenzoyl chloride is then reacted with butanol to form the ester. This method is not an equilibrium reaction and often proceeds to completion, but it involves handling more hazardous reagents.[4] Another approach uses coupling reagents like dicyclohexylcarbodiimide (DCC) with a catalyst such as 4-dimethylaminopyridine (DMAP).[5]

Q4: What are the primary safety concerns when handling the reagents?

  • 3,5-Dinitrobenzoic Acid: This compound is a skin and eye irritant and may cause respiratory irritation.[6][7] It is important to handle it in a well-ventilated area or fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[8][9]

  • Concentrated Sulfuric Acid: It is extremely corrosive and can cause severe burns upon contact. Always add acid to other liquids (like butanol) slowly and with cooling, never the other way around, to prevent violent splashing and exothermic reactions.

  • Butanol: It is flammable and can cause irritation. Handle away from ignition sources.

Experimental Protocol: Fischer Esterification

This protocol details the synthesis of this compound via a standard acid-catalyzed reflux.

Reagent and Materials Data
Reagent/MaterialMolar Mass ( g/mol )AmountMolesEquivalents
3,5-Dinitrobenzoic Acid212.122.12 g0.011.0
n-Butanol74.127.40 g (9.1 mL)0.1010.0
Conc. Sulfuric Acid (98%)98.08~0.5 mL~0.0090.9
Deionized Water18.02As needed--
Ethanol46.07As needed--
Step-by-Step Methodology
  • Preparation: Ensure all glassware (a 50 mL round-bottom flask, reflux condenser) is thoroughly dried in an oven before use.

  • Reactant Addition: To the 50 mL round-bottom flask, add 2.12 g of dry 3,5-dinitrobenzoic acid and 9.1 mL of n-butanol. Butanol serves as both a reactant and the solvent, so using it in large excess helps drive the reaction equilibrium toward the product.[2][3]

  • Catalyst Addition: Carefully and slowly add 0.5 mL of concentrated sulfuric acid to the mixture while gently swirling the flask. This step is exothermic and should be performed with caution.

  • Reflux: Add a few boiling chips to the flask, attach the reflux condenser, and ensure that cooling water is flowing through the condenser. Heat the mixture to a gentle reflux using a heating mantle. Allow the reaction to reflux for 60-90 minutes.[3] The reflux maintains a constant reaction temperature at the boiling point of the solvent (butanol) without loss of material.

  • Work-up and Isolation: After the reflux period, allow the flask to cool to room temperature. Pour the reaction mixture slowly into a beaker containing approximately 50 g of crushed ice and 50 mL of cold water.[3] The non-polar ester product is insoluble in water and will precipitate as a solid, while the excess butanol, sulfuric acid, and any unreacted carboxylic acid will remain in the aqueous solution.

  • Filtration: Collect the precipitated solid product by suction filtration using a Büchner funnel. Wash the solid with several portions of cold deionized water to remove residual acid and butanol.

  • Purification: The crude product should be purified by recrystallization. Ethanol is a suitable solvent for this purpose. Dissolve the crude solid in a minimum amount of hot ethanol, and then allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

  • Drying and Characterization: Collect the purified crystals by suction filtration, wash with a small amount of cold ethanol, and allow them to air dry completely. Determine the mass and calculate the percent yield. Characterize the final product by measuring its melting point (expected: 62.5-64 °C) and acquiring spectroscopic data (IR, NMR) if required.[10][11]

Synthesis Workflow Diagram

G Reactants 1. Combine 3,5-Dinitrobenzoic Acid, n-Butanol, and H₂SO₄ Reflux 2. Heat to Reflux (60-90 min) Reactants->Reflux Workup 3. Cool and Pour into Ice Water Reflux->Workup Filter1 4. Isolate Crude Product (Suction Filtration) Workup->Filter1 Recrystallize 5. Purify by Recrystallization from Ethanol Filter1->Recrystallize Filter2 6. Isolate Pure Product (Suction Filtration) Recrystallize->Filter2 Dry 7. Dry and Characterize (Yield, MP, Spectroscopy) Filter2->Dry

Caption: Overall workflow for the synthesis of this compound.

Troubleshooting Guide

This section addresses common problems encountered during the synthesis.

Problem 1: Very Low or No Product Yield

  • Question: I followed the protocol, but after pouring the reaction mixture into ice water, no solid precipitated, or I recovered very little. What went wrong?

  • Answer: This issue typically points to a failure of the reaction to proceed significantly.

    • Cause A: Wet Reagents/Glassware: As discussed, water shifts the equilibrium away from the product.[3] Ensure your 3,5-dinitrobenzoic acid is thoroughly dried and that all glassware was oven-dried.

    • Cause B: Insufficient Reflux Time/Temperature: The reaction may not have reached equilibrium. Ensure the mixture was actively refluxing for the full recommended time. A common mistake is heating too gently, preventing a true reflux from being established.

    • Cause C: Catalyst Degradation/Insufficient Amount: Ensure the concentrated sulfuric acid used is from a fresh, tightly sealed bottle. Old acid can absorb atmospheric moisture, reducing its efficacy.

Problem 2: Product is an Oily Substance, Not a Solid

  • Question: After the work-up, I obtained an oil instead of a solid precipitate. How can I resolve this?

  • Answer: The formation of an oil suggests the presence of impurities that are depressing the melting point of your product.

    • Cause A: Incomplete Reaction: The oil could be a mixture of the product and unreacted starting materials, particularly excess butanol. Try washing the separated oil with a cold sodium bicarbonate solution to remove any unreacted acidic starting material, followed by another wash with cold water.

    • Cause B: "Oiling Out" during Recrystallization: If this happens during the purification step, it means the solution was cooled too rapidly or the solution was supersaturated. Try reheating the solution to redissolve the oil, add a little more hot solvent, and then allow it to cool much more slowly. Scratching the inside of the flask with a glass rod at the solvent line can help induce crystallization.

Problem 3: Melting Point of the Final Product is Low and/or Broad

  • Question: My final product melts over a wide range (e.g., 55-60 °C) and below the literature value. What does this indicate?

  • Answer: A low and broad melting point is a classic indicator of an impure sample.

    • Cause A: Trapped Solvent: The crystals may not be fully dry. Ensure the product is dried under vacuum or in a desiccator until its mass is constant.

    • Cause B: Residual Starting Materials: Unreacted 3,5-dinitrobenzoic acid or trapped butanol can contaminate the product. The most effective solution is to perform a second, careful recrystallization. Ensure you use the minimum amount of hot solvent to dissolve the product, as using too much will lead to significant product loss in the filtrate.

Troubleshooting Decision Tree

G start Initial Observation? low_yield Low or No Yield start->low_yield oily_product Oily Product start->oily_product low_mp Low / Broad MP start->low_mp check_water Were reagents/glassware completely dry? low_yield->check_water No precipitate check_recrystallization Was recrystallization performed correctly? oily_product->check_recrystallization Oiled out sol_recrystallize Solution: Re-recrystallize carefully. Cool slowly, scratch flask. low_mp->sol_recrystallize Impurity suspected sol_dry_product Solution: Dry product under vacuum until mass is constant. low_mp->sol_dry_product Solvent suspected check_reflux Was reflux time and temperature adequate? check_water->check_reflux Yes sol_dry Solution: Thoroughly dry all materials and repeat. check_water->sol_dry No check_workup Was workup performed correctly (ice water)? check_reflux->check_workup Yes sol_reflux Solution: Ensure vigorous reflux for the full time. check_reflux->sol_reflux No check_recrystallization->sol_recrystallize No

Caption: Decision tree for troubleshooting this compound synthesis.

References

  • Loba Chemie. (n.d.). 3,5-DINITROBENZOIC ACID FOR SYNTHESIS.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 3,5-Dinitrobenzoic acid, 99%.
  • Cheméo. (n.d.). Chemical Properties of this compound (CAS 10478-02-1).
  • Truman State University Chemistry Department. (2017). Fischer Esterification of 3-nitrobenzoic acid.
  • Journal of Chemical and Pharmaceutical Research. (2016). Esterification of 3,5-dinitrobenzoic acid with 2- hydroxyethyl methacrylate polymers.
  • LookChem. (n.d.). This compound.
  • NIH National Center for Biotechnology Information. (n.d.). Isothis compound.
  • Reddit. (2015). Fischer esterification with equimolar amounts.
  • Hans Shodh Sudha. (2022). Green Method of Derivatization of Alcohols: Microwave Assisted Synthesis of 3,5-Dinitrobenzoates.
  • ResearchGate. (2015). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition.
  • Chemsrc. (n.d.). tert-Butyl 3,5-dinitrobenzoate | CAS#:5342-97-2.
  • University of Southern California. (1931). THE 3,5-DINITROBENZOATES AS DERIVATIVES OF ALCOHOLS AND PHENOLS.
  • University of Texas at Dallas. (n.d.). Fischer Esterification.
  • Organic Chemistry Portal. (n.d.). Fischer Esterification.
  • Organic Syntheses. (n.d.). 3,5-dinitrobenzoic acid.
  • Royal Society of Chemistry. (n.d.). Total synthesis based on the originally claimed structure of mucosin.
  • ChemSynthesis. (n.d.). tert-butyl 3,5-dinitrobenzoate - 5342-97-2.
  • Chemsrc. (n.d.). This compound | CAS#:10478-02-1.
  • PubChem. (n.d.). 2-Methylthis compound.
  • LookChem. (n.d.). Cas 10478-02-1,this compound.
  • Google Patents. (2020). CN111253261A - Preparation method of 3, 5-dinitrobenzoic acid.
  • ResearchGate. (2009). (PDF) Isothis compound.
  • PubChem. (n.d.). 3,5-Dinitrobenzoate.
  • NIH National Center for Biotechnology Information. (n.d.). Co-crystallization of 3,5-dinitrobenzoic acid with two antipsychotic agents.

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Dealing with emulsions during extraction of 3,5-dinitrobenzoate esters

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for troubleshooting challenging extractions. As Senior Application Scientists, we understand that even routine procedures like liquid-liquid extraction can present significant hurdles. One of the most common and frustrating issues is the formation of a stable emulsion at the solvent interface.

This guide is designed to provide you, our fellow researchers and drug development professionals, with a comprehensive resource for understanding, preventing, and breaking emulsions encountered during the workup of 3,5-dinitrobenzoate ester derivatives. We will move from foundational knowledge to actionable troubleshooting protocols, explaining the scientific principles behind each recommendation.

Frequently Asked Questions (FAQs)

This section provides quick answers to the most common questions regarding emulsion formation.

Q1: What exactly is an emulsion and why does it form during my extraction?

A: An emulsion is a stable mixture of two immiscible liquids, like oil and water, where one liquid is dispersed as microscopic droplets within the other.[1][2] In the context of your 3,5-dinitrobenzoate ester extraction, this typically involves droplets of the aqueous phase suspended in your organic solvent (a water-in-oil emulsion) or vice versa.

This stability arises from emulsifying agents—compounds that possess both hydrophilic (water-loving) and hydrophobic (water-fearing) properties.[1][3] These agents, often present as impurities or byproducts in your reaction mixture, accumulate at the oil-water interface, lowering the interfacial tension and preventing the small droplets from coalescing into a distinct layer.[3][4] Common culprits in derivatization reactions include unreacted starting materials, salts, or high molecular weight byproducts that act like surfactants.[4]

Q2: I have a thick, cloudy layer between my organic and aqueous phases. What is the very first thing I should try?

A: Patience is the first and simplest tool. Allow the separatory funnel to stand undisturbed for 15-30 minutes.[5][6] Often, the emulsion is kinetically, but not thermodynamically, stable and may resolve on its own. Gentle swirling or slow stirring of the emulsion layer with a glass rod can also promote the coalescence of droplets without introducing the high energy that causes emulsions in the first place.[7][8]

Q3: Can my choice of organic solvent contribute to emulsion formation?

A: Absolutely. Chlorinated solvents, such as dichloromethane (DCM), are particularly notorious for forming stable emulsions.[7][9] If you are repeatedly experiencing issues with DCM, consider switching to a less problematic solvent like ethyl acetate or diethyl ether for your extraction, provided it is compatible with your ester's solubility.[9]

Q4: I've heard about "salting out." How does this work to break an emulsion?

A: "Salting out" involves adding a saturated solution of sodium chloride (brine) or solid salt to your separatory funnel.[1][10] This technique works by dramatically increasing the ionic strength of the aqueous layer.[10] This increased polarity forces water molecules to solvate the salt ions, effectively "squeezing out" the dispersed organic droplets and any surfactant-like molecules, which then preferentially move into the organic phase, allowing the layers to separate.[1][8]

In-Depth Troubleshooting Guide

When simple methods fail, a more systematic approach is required. The following guide details both physical and chemical methods to resolve persistent emulsions.

Troubleshooting Decision Workflow

The following diagram provides a logical workflow for addressing an emulsion. Start with the least invasive methods and proceed to more aggressive techniques as needed.

Emulsion_Troubleshooting start Emulsion Formed wait 1. Let Stand & Gentle Swirl (15-30 min) start->wait salt 2. Add Saturated Brine (Salting Out) wait->salt No Resolution success Phases Separated wait->success Resolved centrifuge 3. Physical Separation: Centrifugation salt->centrifuge No Resolution salt->success Resolved solvent 4. Chemical Alteration: Add a Co-Solvent (e.g., Ethanol) centrifuge->solvent No Resolution / Not Feasible centrifuge->success Resolved filter 5. Filtration: Pass through Glass Wool or Celite® solvent->filter No Resolution solvent->success Resolved rework 6. Last Resort: Evaporate Solvent & Re-extract filter->rework No Resolution filter->success Resolved rework->success Resolved fail Problem Persists

Caption: A step-by-step decision tree for breaking emulsions.

Summary of Emulsion Breaking Techniques

The table below summarizes the primary methods for resolving emulsions, their mechanisms, and key considerations.

Method CategoryTechniquePrinciple of ActionAdvantagesDisadvantages
Physical Patience & Gentle Agitation Allows time for thermodynamically unstable droplets to coalesce without adding excess energy.[5]Non-invasive, requires no additional reagents.Can be time-consuming and ineffective for stable emulsions.[9]
Centrifugation Applies a strong force that accelerates the collision and coalescence of dispersed droplets.[1][5]Highly effective for many emulsions; separates fine particulates.Requires access to a centrifuge and appropriate tubes, may be difficult for large volumes.[1]
Filtration Physically disrupts the emulsion layer by passing it through a medium like glass wool or Celite®, which can break up droplets.[1][6]Simple, can remove solid particulates that may be stabilizing the emulsion.Potential for product loss on the filter medium.
Temperature Change Cooling the mixture can sometimes increase interfacial tension, promoting phase separation.[3]Simple, no reagent addition.Effectiveness is highly system-dependent.
Chemical Salting Out (Brine Wash) Increases the ionic strength and density of the aqueous phase, reducing the solubility of organic components and surfactants.[8][10]Very effective, widely applicable, and inexpensive.Increases the salt content of the aqueous layer, which may be a concern for downstream applications.[10]
pH Adjustment Protonating or deprotonating acidic or basic species (e.g., unreacted 3,5-dinitrobenzoic acid) can change their solubility and disrupt their surfactant activity.[5][11]Can be highly effective if the emulsifier is a pH-sensitive compound.Requires knowledge of the system's chemistry; may affect product stability.
Co-Solvent Addition Adding a small amount of a solvent miscible with both phases (e.g., ethanol, methanol) can alter the polarity of the system enough to break the emulsion.[4][7]Can be very effective.Adds another solvent that must be removed later; may increase the solubility of the desired product in the aqueous layer.[9]
Experimental Protocols

Here are detailed, step-by-step methodologies for the most common and effective techniques.

Protocol 1: Salting Out
  • Preparation : Prepare a saturated solution of sodium chloride (NaCl) in deionized water. This is your brine solution.

  • Application : After allowing the emulsion to stand for 10-15 minutes, add the brine solution to the separatory funnel. A volume equal to 10-20% of the aqueous layer is a good starting point.

  • Mixing : Do NOT shake vigorously. Instead, gently invert the funnel 2-3 times to mix the brine with the aqueous phase. Vent the funnel.[4]

  • Observation : Allow the funnel to stand and observe. The emulsion should start to break, and a clearer interface should form.

  • Separation : Once the layers have separated, carefully drain the aqueous layer, followed by the organic layer.

Protocol 2: Centrifugation
  • Transfer : Carefully transfer the entire contents of the separatory funnel (or the emulsion layer plus some of the organic and aqueous layers) into appropriate centrifuge tubes. Ensure the tubes are properly balanced.

  • Centrifuge : Spin the tubes at a moderate speed (e.g., 2000-4000 x g) for 5-10 minutes.[12] Higher speeds can be more effective but be mindful of the volatility of your solvent.[12]

  • Consolidate : After centrifugation, you should see three distinct layers: a clear upper organic layer, a clear lower aqueous layer, and potentially a small plug of solid material at the interface.

  • Separate : Carefully pipette the desired layer from the tubes, leaving the interfacial material behind. Pool the collected layers back into a clean separatory funnel to complete the separation.

Preventative Measures: The Best Troubleshooting

As a general rule, it is always easier to prevent an emulsion than to break one.[4]

  • Modify Agitation : Instead of vigorous shaking, use gentle, repeated inversions of the separatory funnel to mix the layers. This increases the surface area for extraction to occur without imparting the high shear force that creates fine droplets.[4]

  • Pre-Extraction Filtration : If your reaction mixture contains fine solid particulates, filter them out before performing the liquid-liquid extraction. These solids can accumulate at the interface and stabilize emulsions.[3]

  • Solvent Choice : As mentioned, avoid chlorinated solvents like DCM if emulsions are a persistent problem.[7]

  • Use Supported Liquid Extraction (SLE) : For particularly problematic samples, consider using SLE. In this technique, the aqueous sample is adsorbed onto a solid support (like diatomaceous earth). The immiscible organic solvent is then passed through the support, allowing for extraction without the vigorous mixing that causes emulsions.[4]

By understanding the causes of emulsions and employing a systematic troubleshooting approach, you can overcome this common extraction challenge and improve the efficiency and yield of your 3,5-dinitrobenzoate ester purification.

References
  • LCGC International. Tips for Troubleshooting Liquid–Liquid Extractions. [Link]
  • Biotage. (2023, January 17). Tackling emulsions just got easier. [Link]
  • K-Jhil. (2025, May 14). Tips for Troubleshooting Liquid-Liquid Extraction. [Link]
  • LCGC International. (2023, August 1). Enhancing Extractions by Salting Out. [Link]
  • Spectro Scientific.
  • University of York, Chemistry Teaching Labs. Problems with extractions. [Link]
  • University of Rochester, Department of Chemistry. Tips & Tricks: Emulsions. [Link]
  • AZoM. (2018, May 17).
  • Chem Reactor. (2024, February 25). Emulsion I How to break an emulsion formed in reaction workup? I Emulsion Breaking Techniques. [Link]
  • ResearchGate. (2014, November 7). How to break an emulsion during liquid liquid extraction when you need the aqueous phase afterwards?. [Link]
  • Reddit. (2018, February 9). Breaking emulsions : r/chemistry. [Link]
  • BrainKart. (2018, March 23). Emulsion Problem Encountered in Extractions. [Link]
  • Park, K.

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Validation & Comparative

A Comprehensive Guide to the Validation of HPLC Methods for Alcohol 3,5-Dinitrobenzoates Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and quality control, the precise and accurate quantification of alcohols is paramount. Alcohols, often present as residual solvents, synthetic intermediates, or active pharmaceutical ingredients (APIs) with hydroxyl functional groups, require robust analytical methods for their determination. Direct analysis of simple alcohols by High-Performance Liquid Chromatography (HPLC) with UV detection is often challenging due to their lack of a suitable chromophore. A widely adopted strategy to overcome this limitation is pre-column derivatization, converting the alcohol into a molecule with strong UV absorbance.

This guide focuses on a classic and reliable derivatization technique: the formation of 3,5-dinitrobenzoate esters. This reaction imparts a strongly UV-absorbing moiety to the alcohol, significantly enhancing detection sensitivity. We will provide an in-depth exploration of the validation of a reversed-phase HPLC (RP-HPLC) method for the analysis of these derivatives, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4] This document is designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the scientific rationale behind the validation process.

The "Why": Foundational Principles of Method Validation

Method validation is the documented process that establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications.[5] For the analysis of alcohol 3,5-dinitrobenzoates, this ensures that the developed HPLC method is suitable for its purpose, be it quantifying residual solvents in a drug substance or determining the purity of an alcohol-containing API.

The core validation parameters we will discuss are:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

  • System Suitability: The determination that the chromatographic system is suitable for the intended analysis.

Experimental Workflow and Protocols

A typical workflow for the validation of an HPLC method for alcohol 3,5-dinitrobenzoates is depicted below.

Method Validation Workflow cluster_0 Method Development & Optimization cluster_1 Method Validation cluster_2 Method Implementation Dev Develop HPLC Method (Column, Mobile Phase, etc.) Opt Optimize Chromatographic Conditions Dev->Opt Spec Specificity (Forced Degradation) Opt->Spec Lin Linearity & Range Spec->Lin Acc Accuracy (Recovery) Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec LOD_LOQ LOD & LOQ Prec->LOD_LOQ Rob Robustness LOD_LOQ->Rob SST System Suitability Rob->SST Routine Routine Analysis SST->Routine

Caption: Overall workflow for HPLC method validation.

Chromatographic Conditions (Example)

The following hypothetical chromatographic conditions will be used as a basis for the validation protocols. These are typical for the analysis of alcohol 3,5-dinitrobenzoate derivatives.

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile:Water (Gradient or Isocratic)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Specificity (Forced Degradation Studies)

Specificity is the ability of the method to measure the analyte response in the presence of its potential impurities and degradation products.[6] Forced degradation studies are essential to demonstrate the stability-indicating nature of the method.[7][8][9]

Objective: To demonstrate that the HPLC method can separate the 3,5-dinitrobenzoate derivative of the target alcohol from potential degradation products generated under various stress conditions.

Experimental Protocol:

  • Prepare a stock solution of the alcohol 3,5-dinitrobenzoate derivative in a suitable solvent (e.g., acetonitrile).

  • Subject aliquots of the stock solution to the following stress conditions:

    • Acid Hydrolysis: Add 1N HCl and heat at 60°C for a specified time.

    • Base Hydrolysis: Add 1N NaOH and heat at 60°C for a specified time.

    • Oxidation: Add 3% H₂O₂ and keep at room temperature for a specified time.

    • Thermal Degradation: Heat a solid sample of the derivative at a high temperature (e.g., 80°C) for a specified time, then dissolve in the solvent.

    • Photolytic Degradation: Expose a solution of the derivative to UV light (e.g., in a photostability chamber) for a specified duration.

  • Neutralize the acid and base hydrolyzed samples before injection.

  • Analyze the stressed samples, along with an unstressed control sample, by the proposed HPLC method.

  • Evaluate the chromatograms for the resolution between the main peak (the alcohol derivative) and any degradation peaks. The peak purity of the main peak should also be assessed using a photodiode array (PDA) detector if available.

Forced Degradation Workflow Start Analyte Stock Solution Acid Acid Hydrolysis (e.g., 1N HCl, 60°C) Start->Acid Base Base Hydrolysis (e.g., 1N NaOH, 60°C) Start->Base Oxidation Oxidation (e.g., 3% H₂O₂, RT) Start->Oxidation Thermal Thermal Stress (e.g., 80°C, solid) Start->Thermal Photo Photolytic Stress (UV light) Start->Photo Analyze HPLC Analysis Acid->Analyze Base->Analyze Oxidation->Analyze Thermal->Analyze Photo->Analyze Evaluate Evaluate Peak Purity & Resolution Analyze->Evaluate

Caption: Workflow for forced degradation studies.

Linearity and Range

Linearity demonstrates a proportional relationship between the concentration of the analyte and the detector response.[6] The range is the interval over which this linearity, along with acceptable accuracy and precision, is demonstrated.[6]

Objective: To establish the linear range of the method for the quantification of the alcohol 3,5-dinitrobenzoate derivative.

Experimental Protocol:

  • Prepare a stock solution of the alcohol 3,5-dinitrobenzoate derivative of a known concentration.

  • Perform serial dilutions to prepare at least five calibration standards covering the expected working range (e.g., 50% to 150% of the target concentration).

  • Inject each calibration standard in triplicate.

  • Plot a graph of the mean peak area versus concentration.

  • Perform linear regression analysis to determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

Acceptance Criteria:

  • Correlation coefficient (r²) ≥ 0.999.

  • The y-intercept should be minimal.

Concentration (µg/mL)Peak Area (mAUs) - Replicate 1Peak Area (mAUs) - Replicate 2Peak Area (mAU*s) - Replicate 3Mean Peak Area
5102.5103.1102.8102.8
10205.2204.8205.5205.2
20410.1411.2409.8410.4
40820.5821.9822.1821.5
601230.81232.11231.51231.5
Accuracy

Accuracy reflects the closeness of the measured value to the true value.[6] It is typically assessed by determining the recovery of a known amount of analyte spiked into a sample matrix.

Objective: To determine the accuracy of the method across its range.

Experimental Protocol:

  • Prepare a sample matrix (placebo) without the analyte.

  • Spike the placebo with the alcohol 3,5-dinitrobenzoate derivative at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare three replicate samples at each concentration level.

  • Analyze the spiked samples by the HPLC method.

  • Calculate the percentage recovery for each sample.

Acceptance Criteria:

  • The mean recovery should be within 98.0% to 102.0%.[10]

Spiked LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)Recovery (%)
80%1615.898.8
100%2020.1100.5
120%2423.899.2
Precision

Precision is evaluated at two levels: repeatability (intra-assay precision) and intermediate precision (inter-assay precision).[6]

Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

Experimental Protocol:

  • Repeatability (Intra-day precision):

    • Prepare six replicate samples of the alcohol 3,5-dinitrobenzoate derivative at 100% of the target concentration.

    • Analyze these samples on the same day, by the same analyst, and on the same instrument.

    • Calculate the relative standard deviation (RSD) of the results.

  • Intermediate Precision (Inter-day precision):

    • Repeat the analysis of six replicate samples on a different day, with a different analyst, and/or on a different instrument.

    • Calculate the RSD of the results and compare it with the repeatability results.

Acceptance Criteria:

  • RSD ≤ 2.0%.

Precision LevelReplicateMeasured Concentration (µg/mL)Mean% RSD
Repeatability 1-6......≤ 2.0%
Intermediate 1-6......≤ 2.0%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest concentration of analyte that can be reliably detected, while LOQ is the lowest concentration that can be quantified with acceptable accuracy and precision.[5]

Objective: To determine the lowest concentration of the alcohol 3,5-dinitrobenzoate derivative that can be detected and quantified.

Experimental Protocol:

  • Based on Signal-to-Noise Ratio:

    • Determine the concentration of the analyte that gives a signal-to-noise (S/N) ratio of approximately 3:1 for LOD and 10:1 for LOQ.

    • This can be achieved by injecting a series of diluted solutions and measuring the S/N ratio.

  • Based on the Standard Deviation of the Response and the Slope:

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S)

    • Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.

Robustness

Robustness is the ability of the method to withstand small, deliberate variations in method parameters.[6]

Objective: To evaluate the reliability of the method during normal usage.

Experimental Protocol:

  • Introduce small, deliberate variations to the method parameters, one at a time. Examples include:

    • Flow rate (e.g., ± 0.1 mL/min)

    • Column temperature (e.g., ± 2 °C)

    • Mobile phase composition (e.g., ± 2% organic component)

  • Analyze a standard solution under each of the modified conditions.

  • Evaluate the effect on system suitability parameters (e.g., retention time, peak area, tailing factor).

Acceptance Criteria:

  • System suitability parameters should remain within the defined limits.

  • The RSD of the results should be within acceptable limits (e.g., ≤ 2.0%).

System Suitability

System suitability tests are an integral part of the analytical method and are performed before and during the analysis of samples to ensure the performance of the chromatographic system.

Objective: To verify that the chromatographic system is adequate for the intended analysis.

Experimental Protocol:

  • Before starting the sample analysis, inject a system suitability standard (a solution of the alcohol 3,5-dinitrobenzoate derivative) five or six times.

  • Calculate the following parameters:

    • Tailing factor (T): A measure of peak symmetry.

    • Theoretical plates (N): A measure of column efficiency.

    • Relative standard deviation (RSD) of peak areas and retention times.

Acceptance Criteria:

  • Tailing factor ≤ 2.0

  • Theoretical plates > 2000

  • RSD of peak areas ≤ 2.0%

  • RSD of retention times ≤ 1.0%

Conclusion

The validation of an HPLC method for the analysis of alcohol 3,5-dinitrobenzoates is a systematic process that ensures the reliability and accuracy of the analytical data. By following the principles outlined in the ICH guidelines and meticulously executing the experimental protocols for specificity, linearity, range, accuracy, precision, LOD, LOQ, and robustness, a scientifically sound and defensible analytical method can be established. This guide provides a comprehensive framework for this process, empowering researchers and scientists to develop and validate robust HPLC methods for the critical task of alcohol quantification in the pharmaceutical industry.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy.
  • Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development - Open Access Journals.
  • The role of forced degradation studies in stability indicating HPLC method development.
  • Hplc method development and validation: an overview - SciSpace.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA.
  • A practical guide to forced degradation and stability studies for drug substances.
  • Quality Guidelines - ICH.
  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures • Starodub.
  • A Review on HPLC Method Development and Validation in Forced Degradation Studies - ijarsct.
  • ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
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  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies | LCGC International.
  • Ensuring HPLC Method Accuracy and Precision: A Step-by-Step Guide - Altabrisa Group.
  • HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW - World Journal of Pharmaceutical and Medical Research.
  • HPLC Method Development and Validation for Pharmaceutical Analysis.
  • The 6 Key Aspects of Analytical Method Validation - Element Lab Solutions.
  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
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  • Method Validation for HPLC Analysis of Related Substances in Pharmaceutical Drug Products - ResearchGate.

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A Comparative Guide to Derivatizing Agents for Alcohols: 3,5-Dinitrobenzoyl Chloride in Focus

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the accurate characterization and quantification of alcohols are critical. Direct analysis of alcohols by chromatographic techniques can be challenging due to their polarity, which often leads to poor peak shape and low sensitivity. Chemical derivatization is a powerful strategy to overcome these limitations by converting the polar hydroxyl group into a less polar, more volatile, or more easily detectable moiety.

This guide provides an in-depth comparison of 3,5-dinitrobenzoyl chloride with other common derivatizing agents for alcohols. We will delve into the causality behind experimental choices, provide detailed protocols, and present comparative data to empower you in selecting the optimal derivatization strategy for your analytical needs.

The Role of Derivatization in Alcohol Analysis

Derivatization in the context of alcohol analysis serves several key purposes:

  • Improved Chromatographic Behavior: By replacing the active hydrogen of the hydroxyl group, derivatization reduces intermolecular hydrogen bonding, leading to more symmetrical peaks and improved resolution in gas chromatography (GC) and high-performance liquid chromatography (HPLC).

  • Enhanced Volatility for GC Analysis: Conversion of polar alcohols into less polar esters or ethers increases their volatility, making them amenable to GC analysis.

  • Increased Detection Sensitivity: Attaching a chromophoric or fluorophoric tag to the alcohol molecule significantly enhances its detectability by UV-Vis or fluorescence detectors in HPLC. For GC, the introduction of halogenated groups can dramatically improve sensitivity with an electron capture detector (ECD).

  • Structural Elucidation: The mass spectra of derivatized alcohols often provide more structural information than the parent compounds, aiding in their identification.

  • Determination of Enantiomeric Purity: Chiral derivatizing agents react with enantiomeric alcohols to form diastereomers, which can be separated and quantified by chromatography or distinguished by NMR spectroscopy.

3,5-Dinitrobenzoyl Chloride: A Classic Acylating Agent

3,5-Dinitrobenzoyl chloride is a well-established acylating agent that reacts with alcohols to form stable 3,5-dinitrobenzoate esters.[1] The presence of the two nitro groups on the aromatic ring makes these derivatives highly crystalline, which has historically been invaluable for the isolation and identification of unknown alcohols based on their melting points.[1][2]

The dinitrophenyl moiety also acts as a strong chromophore, making these derivatives suitable for HPLC-UV analysis.

Reaction Mechanism and Considerations

The reaction is a nucleophilic acyl substitution where the alcohol's hydroxyl group attacks the electrophilic carbonyl carbon of 3,5-dinitrobenzoyl chloride, with the subsequent elimination of hydrochloric acid. The reaction is often carried out in the presence of a base, such as pyridine, to neutralize the HCl produced and drive the reaction to completion.[2]

However, the traditional method for preparing 3,5-dinitrobenzoyl chloride from 3,5-dinitrobenzoic acid involves hazardous reagents like phosphorus pentachloride or thionyl chloride, which produce toxic byproducts.[3][4] More environmentally friendly, "green" methods are being developed, such as microwave-assisted synthesis directly from the carboxylic acid and alcohol.[4]

Applicability and Limitations

3,5-Dinitrobenzoyl chloride is effective for derivatizing primary and secondary alcohols.[4] Tertiary alcohols react much slower or may undergo elimination reactions under the reaction conditions. The method is particularly useful for creating solid derivatives for identification but may not always be the most sensitive option for quantitative trace analysis compared to other specialized reagents.

Comparative Analysis of Derivatizing Agents

The choice of a derivatizing agent is dictated by the analytical technique to be employed, the nature of the alcohol, and the desired sensitivity. Here, we compare 3,5-dinitrobenzoyl chloride with other widely used classes of derivatizing agents.

Acylating Agents

Besides 3,5-dinitrobenzoyl chloride, other acylating agents are commonly used.

  • Pentafluorobenzoyl Chloride (PFB-Cl): This reagent is particularly advantageous for GC-ECD analysis. The resulting pentafluorobenzoyl esters are highly electronegative, leading to excellent sensitivity. This makes PFB-Cl a superior choice for trace analysis of alcohols in complex matrices.

  • Mosher's Acid Chloride (MTPA-Cl): α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride is a chiral derivatizing agent used to determine the enantiomeric excess and absolute configuration of chiral secondary alcohols.[5][6] It forms diastereomeric esters that can be distinguished by NMR spectroscopy or separated by chiral chromatography. While 3,5-dinitrobenzoyl chloride can be used with chiral alcohols, Mosher's acid provides a more direct and established method for stereochemical analysis.[7][8]

Silylating Agents

Silylation is a popular derivatization method for GC analysis, where an active hydrogen is replaced by a trimethylsilyl (TMS) or other silyl group.[9]

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA): BSTFA is a powerful silylating agent that reacts with a wide range of polar compounds, including alcohols, to form volatile and thermally stable TMS ethers.[10] Silylation is generally faster and proceeds under milder conditions than esterification with 3,5-dinitrobenzoyl chloride. However, silyl ethers are susceptible to hydrolysis and are less stable than ester derivatives, requiring anhydrous conditions and prompt analysis.[11]

Fluorescent Labeling Agents

For highly sensitive quantification by HPLC with fluorescence detection, reagents that introduce a fluorophore are employed.

  • Dansyl Chloride (5-Dimethylaminonaphthalene-1-sulfonyl chloride): Dansyl chloride reacts with alcohols to produce intensely fluorescent derivatives.[12][13] This method offers significantly lower limits of detection compared to UV-based methods using 3,5-dinitrobenzoyl chloride. The derivatization is typically carried out in an alkaline medium.

Data Presentation: A Comparative Overview

The following table summarizes the key characteristics of 3,5-dinitrobenzoyl chloride and its alternatives.

Feature3,5-Dinitrobenzoyl ChloridePentafluorobenzoyl Chloride (PFB-Cl)N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)Dansyl ChlorideMosher's Acid Chloride (MTPA-Cl)
Reagent Type Acylating AgentAcylating AgentSilylating AgentFluorescent Labeling AgentChiral Acylating Agent
Primary Application HPLC-UV, GC-FID, Melting Point IDGC-ECDGC-MS, GC-FIDHPLC-FluorescenceNMR, Chiral HPLC/GC
Derivative Formed 3,5-Dinitrobenzoate EsterPentafluorobenzoyl EsterTrimethylsilyl (TMS) EtherDansyl Sulfonate EsterDiastereomeric MTPA Esters
Derivative Stability High (hydrolytically stable)[11]HighLow (moisture sensitive)[10]Moderate to HighModerate to High
Reaction Conditions Often requires heating and a base (e.g., pyridine)[2]Typically requires heating and a baseMild, often at room temperature or with gentle heating[10]Alkaline pH, often requires heating[12]Mild, often with a base like pyridine[6]
Reactivity with Alcohols Primary > Secondary >> Tertiary[4]Primary > SecondaryPrimary > Secondary > Tertiary[10]Primary > SecondaryPrimarily for Secondary Alcohols[5]
Detection Method UV-Vis, FIDECD (highly sensitive)MS, FIDFluorescence (highly sensitive)NMR, MS, UV-Vis
Key Advantage Forms stable, crystalline derivatives; good for UV detectionExceptional sensitivity for trace analysis by GC-ECDFast, mild reaction; volatile derivatives for GCVery high sensitivity with fluorescence detectionDetermination of enantiomeric purity and absolute configuration
Key Disadvantage Less sensitive than fluorescent or ECD methods; hazardous precursors[3]Reagent and derivatives can be sensitive to moistureDerivatives are moisture-sensitiveCan be less stable than estersPrimarily for chiral analysis

Experimental Protocols

To provide a practical comparison, detailed step-by-step methodologies for the derivatization of a model alcohol, such as 1-octanol, are provided below.

Protocol 1: Derivatization with 3,5-Dinitrobenzoyl Chloride

Objective: To prepare the 3,5-dinitrobenzoate ester of 1-octanol for analysis by HPLC-UV or for melting point determination.

Materials:

  • 1-octanol

  • 3,5-Dinitrobenzoyl chloride

  • Pyridine (anhydrous)

  • Dichloromethane (anhydrous)

  • 5% Sodium bicarbonate solution

  • Saturated sodium chloride solution

  • Anhydrous magnesium sulfate

  • Reaction vial with a screw cap

  • Heating block or water bath

Procedure:

  • In a clean, dry reaction vial, dissolve 100 mg of 1-octanol in 2 mL of anhydrous dichloromethane.

  • Add 0.5 mL of anhydrous pyridine to the solution.

  • Add 250 mg of 3,5-dinitrobenzoyl chloride to the mixture.

  • Seal the vial and heat the mixture at 60°C for 1 hour with occasional swirling.

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash sequentially with 10 mL of 5% sodium bicarbonate solution (to remove excess reagent and HCl) and 10 mL of saturated sodium chloride solution.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the solution and evaporate the solvent under a stream of nitrogen.

  • The resulting solid can be recrystallized from ethanol-water to obtain the pure 3,5-dinitrobenzoate ester for melting point analysis or dissolved in a suitable solvent for HPLC-UV analysis.

Protocol 2: Derivatization with BSTFA for GC-MS Analysis

Objective: To prepare the trimethylsilyl (TMS) ether of 1-octanol for GC-MS analysis.

Materials:

  • 1-octanol

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)

  • Pyridine (anhydrous, optional catalyst)

  • GC vial with a screw cap and septum

  • Heating block

Procedure:

  • In a GC vial, place approximately 1 mg of 1-octanol.

  • Add 100 µL of BSTFA to the vial.

  • (Optional) For sterically hindered alcohols, add 10 µL of anhydrous pyridine as a catalyst.

  • Seal the vial tightly.

  • Heat the vial at 70°C for 30 minutes in a heating block.

  • Cool the vial to room temperature.

  • The sample is now ready for direct injection into the GC-MS.

Visualization of Workflows

Derivatization Workflow with 3,5-Dinitrobenzoyl Chloride

cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_workup Workup cluster_analysis Analysis Alcohol Alcohol Sample Solvent Dissolve in Dichloromethane Alcohol->Solvent Base Add Pyridine Solvent->Base Reagent Add 3,5-Dinitrobenzoyl Chloride Base->Reagent Heat Heat at 60°C Reagent->Heat Wash Wash with NaHCO3 and NaCl solutions Heat->Wash Dry Dry with MgSO4 Wash->Dry Evaporate Evaporate Solvent Dry->Evaporate Analysis HPLC-UV or Melting Point Evaporate->Analysis

Caption: Experimental workflow for alcohol derivatization using 3,5-dinitrobenzoyl chloride.

Comparative Logic for Agent Selection

Start Start: Alcohol Analysis Technique Analytical Technique? Start->Technique GC Gas Chromatography (GC) Technique->GC GC HPLC High-Performance Liquid Chromatography (HPLC) Technique->HPLC HPLC NMR NMR Spectroscopy Technique->NMR NMR Sensitivity High Sensitivity Needed? DNBC 3,5-Dinitrobenzoyl Chloride Sensitivity->DNBC No (UV) BSTFA BSTFA Sensitivity->BSTFA No (MS/FID) PFBCl PFB-Cl Sensitivity->PFBCl Yes (ECD) Dansyl Dansyl Chloride Sensitivity->Dansyl Yes (Fluorescence) Chiral Chiral Analysis? Chiral->Sensitivity No Mosher Mosher's Acid Chiral->Mosher Yes GC->Sensitivity HPLC->Chiral NMR->Mosher BSTFA->DNBC More Stable Derivative Needed

Caption: Decision tree for selecting an appropriate alcohol derivatizing agent.

Conclusion

3,5-Dinitrobenzoyl chloride remains a valuable and reliable derivatizing agent for alcohols, particularly for the formation of stable, crystalline derivatives for identification and for applications requiring UV detection in HPLC. However, for analyses demanding higher sensitivity, greater volatility for GC, or the determination of stereochemistry, alternative reagents offer significant advantages. Silylating agents like BSTFA provide a rapid and efficient means of preparing volatile derivatives for GC-MS, while PFB-Cl is the agent of choice for ultra-trace analysis by GC-ECD. For highly sensitive HPLC analysis, fluorescent tagging with dansyl chloride is superior. For the critical task of determining enantiomeric purity and absolute configuration, chiral derivatizing agents such as Mosher's acid are indispensable.

The selection of the most appropriate derivatizing agent is a critical decision that directly impacts the quality and reliability of analytical results. By understanding the underlying chemistry, reaction conditions, and the strengths and weaknesses of each agent, researchers can make informed choices to achieve their analytical goals with precision and confidence.

References

  • Department of Chemistry, University of Calgary. Identification of an Unknown: Alcohol, Aldehyde or Ketone? [Link]
  • Valdez, D., & Reier, J. C. (1986). A Simplified Procedure for the Derivatization of Alcohols at Dilute Levels in Aqueous Solutions with 3,5-Dinitrobenzoyl Chloride.
  • Sonkar, S. M., Sengupta, S., Singh, S., & Lumb, A. (2022). Derivatization of Alcohols Using (bmim)HSO4: A Green Approach for the Undergraduate Chemistry Laboratory.
  • Green Method of Derivatization of Alcohols: Microwave Assisted Synthesis of 3,5-Dinitrobenzoates. Hans Shodh Sudha, 2(4), 100-104 (2022).
  • Domoff, A. (1932). The 3,5-dinitrobenzoates as derivatives of alcohols and phenols. University of Southern California.
  • Gani, O. A., & Toste, F. D. (2012).
  • NotEvans. (2017). How does the Mosher ester method allow determination of absolute configuration of secondary alcohols? Chemistry Stack Exchange. [Link]
  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons.
  • R. P. W. Scott. (2021). Derivatization in Chromatography.
  • Knapp, D. R. (1979).
  • Orata, F. (2012). Derivatization reactions and reagents for gas chromatography analysis.
  • Tang, Z., & Guengerich, F. P. (2010). Dansylation of unactivated alcohols for improved mass spectral sensitivity and application to analysis of cytochrome P450 oxidation products in tissue extracts. Analytical chemistry, 82(20), 8443–8451.
  • National Center for Biotechnology Information. (2010). Dansylation of unactivated alcohols for improved mass spectral sensitivity and application to analysis of cytochrome P450 oxidation products in tissue extracts. PubMed. [Link]
  • Schummer, C., Delhomme, O., Appenzeller, B. M., Wennig, R., & Millet, M. (2009). Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis. Talanta, 77(4), 1473-1482.
  • Hovey, M. T., Kagey, M. H., & Sigman, M. S. (2018). Kinetics and Mechanism of Enantioselective Cu-Catalyzed Alcohol Silylation. Journal of the American Chemical Society, 140(4), 1481-1490.
  • Sonkar, S. M., Sengupta, S., Singh, S., & Lumb, A. (2022). Green Method of Derivatization of Alcohols: Microwave Assisted Synthesis of 3,5-Dinitrobenzoates.
  • Husek, P. (2006). Alkyl Chloroformates in Sample Derivatization Strategies for GC Analysis. Review on a Decade Use of the Reagents as Esterifying Agents. Current Pharmaceutical Analysis, 2(1), 11-23.
  • Ferreira, V. F., da Rocha, D. R., & da Silva, F. de C. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Journal of enzyme inhibition and medicinal chemistry, 37(1), 718–726.
  • Ferreira, V. F., da Rocha, D. R., & da Silva, F. de C. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Taylor & Francis Online. [Link]
  • Wang, R., Yuan, B., & Lin, C. (2006). 3,5-Dinitrobenzoyl chloride. Acta crystallographica. Section E, Structure reports online, 62(Pt 3), o938–o939.
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A Senior Application Scientist's Guide to the Limit of Detection and Quantification for Alcohol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of analytical chemistry, particularly within pharmaceutical and clinical research, the precise and reliable measurement of alcohol derivatives is paramount. These compounds, ranging from simple alcohols used as excipients to complex biomarkers of disease or substance use, demand analytical methods with well-defined performance characteristics. Central to this is a thorough understanding and validation of the Limit of Detection (LOD) and Limit of Quantification (LOQ). This guide provides an in-depth comparison of analytical methodologies for alcohol derivatives, grounded in scientific principles and regulatory expectations.

Section 1: Foundational Concepts: LOD and LOQ in Bioanalysis

The Limit of Detection (LOD) represents the lowest concentration of an analyte that an analytical procedure can reliably distinguish from background noise.[1][2][3] It is a qualitative measure indicating the presence of the analyte. In contrast, the Limit of Quantification (LOQ) , or Lower Limit of Quantification (LLOQ), is the lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy.[1][2][4] This is a quantitative threshold crucial for pharmacokinetic studies, impurity profiling, and biomarker monitoring.[5][6]

Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established comprehensive guidelines for bioanalytical method validation, which include stringent requirements for determining LOD and LOQ.[5][7][8][9][10][11] These guidelines emphasize the need for methods to be "fit for purpose," meaning their sensitivity must be appropriate for the intended application.[8][9]

Section 2: Comparative Analysis of Analytical Techniques

The choice of analytical technique is a critical determinant of the achievable LOD and LOQ for alcohol derivatives. The most prevalent methods are Gas Chromatography (GC) and Liquid Chromatography (LC), often coupled with Mass Spectrometry (MS).

2.1 Gas Chromatography (GC)

GC is a cornerstone for the analysis of volatile and thermally stable compounds.[12] For alcohol derivatives, common GC detectors include the Flame Ionization Detector (FID) and Mass Spectrometry (MS).

  • GC-FID: This technique is widely used for the determination of blood alcohol concentration (BAC) and other short-chain alcohols.[13][14][15][16] While robust and cost-effective, its sensitivity may be limited for trace-level analysis. For instance, a validated headspace GC-FID method for ethanol in blood reported an LOD of 0.099 mg/mL.[13]

  • GC-MS: The coupling of GC with MS offers superior selectivity and sensitivity. It is particularly valuable for the analysis of complex matrices and for identifying unknown alcohol derivatives. A headspace GC-MS method for quantifying alcohols and their metabolites in hand sanitizers demonstrated the technique's specificity and quantitative power.[17] However, determining a universally applicable LOD/LOQ with GC-MS can be complex, with empirical methods often providing more realistic values than statistical approaches.[18]

Challenges and Solutions in GC Analysis: The Role of Derivatization

A significant challenge in the GC analysis of many alcohol derivatives, especially those with high polarity or low volatility like tertiary alcohols and fatty alcohols, is poor chromatographic performance leading to tailing peaks and reduced sensitivity.[12][19] Chemical derivatization addresses this by converting the polar hydroxyl (-OH) group into a less polar, more volatile, and more thermally stable functional group.[12][20]

Common derivatization techniques for alcohols include:

  • Silylation: This is a widely used method where an active hydrogen in the hydroxyl group is replaced by a trimethylsilyl (TMS) group.[20][21] Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are commonly employed.[21]

  • Esterification: This involves reacting the alcohol with an acid or acid derivative to form an ester.[22]

  • Acylation and Alkylation: These are other methods used to decrease the polarity of the alcohol.[20]

Pairing derivatization with highly sensitive detection, such as Inductively Coupled Plasma-Mass Spectrometry (GC-ICP-MS), can achieve excellent detection limits, making it a powerful tool in drug development for applications like metabolite quantification and impurity profiling.[23]

2.2 Liquid Chromatography (LC)

LC, particularly when coupled with tandem mass spectrometry (LC-MS/MS), is a powerful technique for the analysis of a wide range of alcohol derivatives, including non-volatile and thermally labile compounds.

  • LC-MS/MS: This is the gold standard for the sensitive and selective quantification of many alcohol biomarkers and fatty alcohol derivatives.[24] A validated LC-MS/MS method for the simultaneous determination of four ethanol biomarkers (ethyl glucuronide, ethyl sulfate, N-acetyltaurine, and phosphatidylethanol) in blood reported LODs ranging from 3.1 to 7.3 ng/mL and LOQs from 7.8 to 18.3 ng/mL.[25] For fatty alcohol derivatives, derivatization can also be employed to enhance detection by electrospray MS, achieving detection limits in the parts-per-trillion (ppt) range for individual species in complex matrices like wastewater.[26][27]

Section 3: Data Summary and Performance Comparison

The following tables summarize the reported LOD and LOQ values for various alcohol derivatives using different analytical techniques. It is important to note that these values can be influenced by the sample matrix, sample preparation method, and specific instrument conditions.

Table 1: LOD and LOQ for Short-Chain Alcohols and Biomarkers

AnalyteMatrixMethodLODLOQ
EthanolBloodHS-GC-FID0.099 mg/mL[13]-
Ethyl Glucuronide (EtG)BloodLC-MS/MS3.1 ng/mL[25]7.8 ng/mL[25]
Ethyl Sulfate (EtS)BloodLC-MS/MS3.9 ng/mL[25]8.4 ng/mL[25]
N-acetyltaurine (NAcT)BloodLC-MS/MS7.3 ng/mL[25]18.3 ng/mL[25]
Phosphatidylethanol (PEth)BloodLC-MS/MS5.7 ng/mL[25]13.1 ng/mL[25]

Table 2: LOD and LOQ for Fatty Acid Methyl Esters (FAMEs) by GC-FID

AnalyteLOD (µg/mL)LOQ (µg/mL)
C16:00.0130.043
C18:00.0120.040
C18:1n9c0.0100.033
C18:2n6c0.0110.037
C18:3n30.0120.040
(Data adapted from a study on fatty acid composition of vegetable oils)[28]

Section 4: Experimental Protocols and Workflows

A robust and validated experimental protocol is the foundation of reliable analytical data. The following provides a detailed methodology for a common workflow: the determination of ethanol in blood by Headspace Gas Chromatography with Flame Ionization Detection (HS-GC-FID).

4.1 Experimental Protocol: Determination of Blood Alcohol Concentration (BAC) by HS-GC-FID

Objective: To accurately quantify the concentration of ethanol in whole blood samples for clinical or forensic purposes.

1. Sample Preparation:

  • Rationale: Proper sample preparation is critical to minimize matrix effects and ensure accurate quantification.[5][29][30][31][32][33] For volatile analytes like ethanol, headspace analysis is preferred as it avoids complex extraction procedures.[13]
  • Procedure:
  • Allow all samples (calibrators, controls, and unknowns) to equilibrate to room temperature.
  • In a headspace vial, add a precise volume of the blood sample (e.g., 100 µL).[14]
  • Add an equal volume of an internal standard solution (e.g., n-propanol in water). The internal standard corrects for variations in injection volume and instrument response.
  • Immediately seal the vial with a septum and crimp cap.
  • Gently vortex the vials to ensure thorough mixing.

2. HS-GC-FID Analysis:

  • Rationale: The instrumental parameters are optimized to achieve good separation of ethanol from other volatile components in the blood and to ensure a stable and sensitive detector response.
  • Instrumental Conditions (Example):
  • Headspace Autosampler:
  • Oven Temperature: 85°C
  • Loop Temperature: 95°C
  • Transfer Line Temperature: 105°C
  • Equilibration Time: 15 minutes
  • Gas Chromatograph:
  • Injection Port Temperature: 200°C
  • Column: DB-ALC1 (or equivalent)
  • Oven Program: Isothermal at 40°C for 5 minutes
  • Carrier Gas: Helium at a constant flow rate
  • Flame Ionization Detector (FID):
  • Temperature: 250°C[14]
  • Hydrogen Flow: 35 mL/min[14]
  • Air Flow: 350 mL/min[14]

3. Data Analysis and Quantification:

  • Rationale: A calibration curve is constructed to establish the relationship between the detector response and the analyte concentration. This allows for the accurate determination of the ethanol concentration in unknown samples.
  • Procedure:
  • Generate a calibration curve by analyzing a series of calibrators with known ethanol concentrations.
  • Plot the ratio of the ethanol peak area to the internal standard peak area against the corresponding ethanol concentration.
  • Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (r²), which should be ≥ 0.99.
  • Calculate the ethanol concentration in the unknown samples using the calibration curve.

4.2 Workflow Visualization

GC_FID_Workflow cluster_prep Sample Preparation cluster_analysis HS-GC-FID Analysis cluster_data Data Processing Sample Blood Sample Add_IS Add Internal Standard Sample->Add_IS Precise Voluming Seal_Vortex Seal and Vortex Add_IS->Seal_Vortex Incubate Incubate in Headspace Seal_Vortex->Incubate Inject Inject Headspace Vapor Incubate->Inject Separate GC Separation Inject->Separate Detect FID Detection Separate->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Integrate->Calibrate Quantify Quantify Ethanol Calibrate->Quantify

Sources

A Guide to Inter-laboratory Comparison of Melting Points: A Case Study with Butyl 3,5-dinitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The melting point is a fundamental thermodynamic property used extensively in the pharmaceutical and chemical industries to identify substances and to assess their purity. While seemingly straightforward, the determination of a melting point is susceptible to variations arising from instrumentation, operator technique, and procedural definitions. This guide presents a comprehensive framework for conducting an inter-laboratory comparison (also known as a proficiency test) for the melting point of Butyl 3,5-dinitrobenzoate. We will delve into the causality behind experimental design, present a detailed protocol for ensuring data integrity, analyze a hypothetical dataset to illustrate common sources of variability, and provide actionable insights for researchers, quality control analysts, and drug development professionals aiming to achieve greater accuracy and reproducibility in their measurements.

Introduction: The Enduring Relevance of the Melting Point

In an era of sophisticated analytical instrumentation, the melting point determination remains a cornerstone of physical characterization. For a pure crystalline solid, the transition to a liquid state occurs over a narrow, well-defined temperature range.[1] The presence of even minor impurities typically causes a depression of the melting point and a broadening of the melting range, a phenomenon rooted in the colligative properties of solutions.[2] Consequently, this simple measurement provides a rapid, cost-effective preliminary assessment of compound identity and purity.

However, the value of this measurement is contingent upon its reliability and reproducibility. A reported melting point of "62-64°C" is only meaningful if the methodology is robust and consistent across different laboratories and analysts. Inter-laboratory comparisons are critical for establishing this consistency, validating analytical methods, and ensuring that data generated in different settings are comparable.[3][4]

This guide uses this compound, a common organic derivative, as a model compound to explore the nuances of a melting point proficiency test. With a literature melting point of approximately 62.5-64°C, it serves as an excellent candidate for this study.[5][6]

Study Design: A Framework for a Self-Validating Proficiency Test

The objective of this inter-laboratory study is to assess the state of practice in melting point determination and to quantify the reproducibility of the results for a single, high-purity lot of this compound. A robust study design is paramount and must be self-validating, meaning the protocol itself contains the necessary checks and balances to ensure the integrity of the generated data.

The Test Article

A single, homogeneous batch of this compound is procured and its identity and purity are confirmed by an orthogonal, high-resolution technique such as quantitative NMR (qNMR) or mass spectrometry. The material is finely ground, homogenized, and aliquoted into vials for distribution to participating laboratories. This initial characterization establishes a baseline and ensures that sample variability is not a confounding factor in the study.

Participating Laboratories

A diverse group of ten hypothetical laboratories, representing academic research, industrial quality control (QC), and contract research organizations (CROs), are invited to participate. This diversity helps capture a realistic spectrum of equipment, environments, and analyst experience levels.

The Protocol: Causality in Experimental Choices

A detailed, prescriptive protocol is essential. Simply asking labs to "determine the melting point" is insufficient. The protocol must specify the "why" behind each step to instill a deep understanding of the critical parameters.

G C C D D C->D G G H H G->H

Caption: Workflow for the Inter-laboratory Melting Point Study.

Detailed Experimental Protocol: Capillary Method

This protocol is based on standard pharmacopeial methods (e.g., USP General Chapter <741>) and best practices in analytical chemistry.

3.1. Instrument Calibration Verification

  • Rationale: The accuracy of the temperature sensor is the most critical instrumental parameter. Calibration drift can lead to significant systematic errors.

  • Procedure:

    • Prior to analyzing the test sample, verify the instrument's temperature calibration using at least two certified reference standards (CRSs) that bracket the expected melting point of the sample (e.g., Vanillin ~82°C and Acetanilide ~114°C).

    • The measured melting points of the CRSs must fall within the certified range. If not, the instrument must be recalibrated according to the manufacturer's instructions before proceeding.[1]

3.2. Sample Preparation

  • Rationale: The physical form of the sample directly impacts heat transfer. A finely powdered, dry sample ensures uniform heating and a sharper, more reproducible melt.[7]

  • Procedure:

    • Ensure the this compound sample is a fine, uniform powder. If large crystals are present, gently grind in a mortar and pestle.

    • Dry the powdered sample under vacuum or in a desiccator for at least 4 hours to remove any residual moisture or solvent, which can depress the melting point.

3.3. Capillary Tube Packing

  • Rationale: Inconsistent packing leads to variations in heat transfer and can trap air pockets, resulting in a broader melting range.

  • Procedure:

    • Press the open end of a standard melting point capillary tube into the powdered sample until a small plug of material enters the tube.

    • Invert the tube and tap it gently on a hard surface to pack the powder into the closed end.[7]

    • Repeat until a tightly packed column of 2-4 mm in height is achieved. A consistent sample height is crucial for inter-sample comparability.

3.4. Melting Point Determination

  • Rationale: The heating rate at the melting point must be slow enough to allow for thermal equilibrium between the heating block, the thermometer, and the sample. A rapid heating rate will cause the thermometer reading to lag behind the true sample temperature, resulting in an artificially high and broad melting range.[2]

  • Procedure:

    • Set a starting temperature approximately 5°C below the expected melting point (~58°C).

    • Set a heating ramp rate of 10°C/minute to approach the start temperature.

    • Once the start temperature is reached, the instrument must switch to a slow ramp rate of 1°C/minute .

    • Record two temperatures for each of three replicate capillaries:

      • Onset Point: The temperature at which the first drop of liquid becomes visible.

      • Clear Point: The temperature at which the last solid particle melts, resulting in a completely clear liquid.

    • Report the melting range for each of the three replicates.

Hypothetical Data & Analysis

The following tables present simulated data from our ten participating laboratories. This dataset is designed to be illustrative of a typical inter-laboratory study.

Table 1: Individual Laboratory Melting Point Results for this compound (°C)

Laboratory IDApparatus TypeReplicate 1 (Onset - Clear)Replicate 2 (Onset - Clear)Replicate 3 (Onset - Clear)Lab Mean (°C) (Clear Point)
Lab 1Automated (OptiMelt)62.4 - 63.162.5 - 63.262.4 - 63.263.17
Lab 2Manual (Mel-Temp)62.0 - 63.562.5 - 64.062.2 - 63.863.77
Lab 3Automated (M-565)62.6 - 63.462.7 - 63.562.6 - 63.463.43
Lab 4DSC (T_onset)62.862.962.762.80
Lab 5Automated (OptiMelt)62.5 - 63.362.4 - 63.362.5 - 63.463.33
Lab 6Manual (Thiele Tube)61.5 - 63.062.0 - 63.561.8 - 63.263.23
Lab 7Automated (M-565)62.7 - 63.562.8 - 63.662.7 - 63.563.53
Lab 8Manual (Mel-Temp)63.5 - 65.063.6 - 65.163.5 - 64.965.00
Lab 9Automated (OptiMelt)62.3 - 63.062.4 - 63.162.3 - 63.163.07
Lab 10Manual (Mel-Temp)62.2 - 63.462.1 - 63.362.3 - 63.563.40

Table 2: Summary Statistics (Based on Clear Point / DSC Onset)

ParameterValue (°C)
Number of Labs (N)10
Overall Mean63.47
Standard Deviation (SD)0.58
Coefficient of Variation (%CV)0.91%
Minimum Value (Lab 4)62.80
Maximum Value (Lab 8)65.00
Interpretation of Results
  • General Consistency: The overall %CV is less than 1%, indicating good general agreement among the participating laboratories. This suggests the standardized protocol was effective.

  • Manual vs. Automated: The manual methods (especially Mel-Temp and Thiele tube) tend to show a wider intra-laboratory range (e.g., Lab 2: 63.5-64.0°C) compared to the automated systems (e.g., Lab 1: 63.1-63.2°C). This is expected, as automated detection of phase transitions reduces operator subjectivity.

  • Potential Outlier: Lab 8 reported a mean melting point of 65.00°C, which is significantly higher than the consensus value. A statistical test (e.g., Grubb's test) could be used to formally identify it as an outlier.

  • Causality of the Outlier: What could cause the result from Lab 8?

    • Calibration Error: This is the most likely cause. A failure to verify calibration could lead to a systematic positive bias in all temperature readings.

    • Rapid Heating Rate: If the analyst used a ramp rate significantly faster than the prescribed 1°C/minute, the thermal lag would cause an overshoot in the recorded temperature.[2]

    • Analyst Interpretation: A consistent misinterpretation of the "clear point," waiting for thermal decomposition or discoloration rather than the disappearance of the last solid, could artificially inflate the reading.

Conclusions and Best Practices

This inter-laboratory study on this compound underscores that achieving reproducible melting point data requires more than just a calibrated instrument; it demands a meticulous and standardized approach.

Key Takeaways for Researchers:

  • Trust, but Verify: Never assume instrument calibration is perfect. Regular verification with certified reference standards is the foundation of trustworthy data.[1]

  • The Protocol is Paramount: A detailed, prescriptive protocol that explains the rationale behind each step is crucial for minimizing inter-operator and inter-laboratory variability.

  • Control the Ramp Rate: The single most important parameter to control during the measurement phase is a slow heating rate (1-2°C/min) near the melting point.

  • Embrace Automation: Where possible, automated systems for melting point determination are preferable as they eliminate the inherent subjectivity of visual observation.

  • Investigate Discrepancies: Outlying results should not be dismissed. They present an opportunity to investigate and improve laboratory practices, whether the root cause is instrumental, procedural, or related to training.

By adhering to these principles, the scientific community can ensure that this fundamental physical property continues to be a reliable and valuable tool in research, development, and quality control.

References

  • butyl 3,5-dinitrobenzo
  • Proficiency testing schemes, Eurachem. [Link]
  • Melting Point Determin
  • Selection, use and interpretation of proficiency testing (PT)
  • How do I prepare samples for melting point analysis?, Camlab. [Link]
  • Melting Point Determin
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  • Technical Protocol Proficiency Testing Scheme, CPAChem. [Link]
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A Comparative Guide to the Kinetic Study of Butanol Esterification: The Case of 3,5-Dinitrobenzoyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis and drug development, the formation of esters is a cornerstone reaction. The kinetic analysis of esterification provides critical insights into reaction mechanisms, catalyst efficiency, and process optimization. This guide offers an in-depth technical comparison of the kinetic study of the esterification of butanol, with a specific focus on the reaction with 3,5-dinitrobenzoyl chloride. We will explore the nuances of this reaction and contrast it with alternative esterification strategies, providing a comprehensive framework for researchers in the field.

Introduction: The Significance of Esterification Kinetics

Esterification, the reaction between an alcohol and an acylating agent to form an ester, is fundamental in the synthesis of a vast array of organic molecules, from fragrances and flavors to pharmaceuticals and polymers. The study of its kinetics—the rate at which the reaction proceeds and the factors influencing it—is paramount for several reasons:

  • Mechanistic Elucidation: Kinetic data helps in unraveling the step-by-step pathway of a reaction, identifying the rate-determining step, and understanding the roles of reactants, catalysts, and intermediates.

  • Process Optimization: A thorough kinetic understanding allows for the fine-tuning of reaction conditions such as temperature, concentration, and catalyst loading to maximize yield, minimize reaction time, and reduce the formation of byproducts.

  • Catalyst Evaluation: Kinetic studies are essential for comparing the efficacy of different catalysts and for developing more efficient and sustainable catalytic systems.

This guide will delve into the kinetic study of the esterification of butanol with 3,5-dinitrobenzoyl chloride, a highly reactive acyl chloride often used for the derivatization of alcohols. We will then compare this with other common methods of butanol esterification to provide a holistic view for the discerning researcher.

Esterification of Butanol with 3,5-Dinitrobenzoyl Chloride: A Mechanistic Overview

The reaction between an alcohol and an acyl chloride is a vigorous and typically exothermic process that proceeds via a nucleophilic acyl substitution mechanism.[1][2] The high reactivity of the acyl chloride obviates the need for a catalyst in many cases.

The overall reaction is as follows:

The reaction proceeds through a two-step addition-elimination mechanism.[2] First, the lone pair of electrons on the oxygen atom of butanol attacks the electrophilic carbonyl carbon of 3,5-dinitrobenzoyl chloride, leading to the formation of a tetrahedral intermediate. Subsequently, the intermediate collapses, reforming the carbonyl double bond and eliminating a chloride ion. The protonated ester then loses a proton to a base (which can be another molecule of butanol or a non-nucleophilic base added to the reaction mixture) to yield the final ester and hydrochloric acid.

dot graph "" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin=0.2, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [arrowhead=vee, color="#4285F4", penwidth=1.5];

} Caption: Nucleophilic acyl substitution mechanism.

Kinetic Study of Butanol Esterification with 3,5-Dinitrobenzoyl Chloride: A Detailed Protocol

Experimental Workflow

The following diagram illustrates the key steps in the kinetic investigation of this reaction.

dot graph "" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin=0.2, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [arrowhead=vee, color="#34A853", penwidth=1.5];

} Caption: Experimental workflow for the kinetic study.

Step-by-Step Methodology
  • Reactant Preparation: Prepare standard solutions of butanol and 3,5-dinitrobenzoyl chloride in a suitable inert solvent (e.g., anhydrous acetonitrile or dichloromethane). The use of a large excess of butanol (e.g., 10-fold or greater) will allow for the application of pseudo-first-order kinetics.

  • Reaction Setup: Place the butanol solution in a jacketed glass reactor equipped with a magnetic stirrer and a temperature controller. Allow the solution to equilibrate to the desired temperature (e.g., 25°C, 35°C, 45°C).

  • Reaction Initiation: Initiate the reaction by rapidly adding a known volume of the 3,5-dinitrobenzoyl chloride solution to the reactor. Start a timer immediately.

  • Sampling: At regular time intervals, withdraw a small aliquot of the reaction mixture using a syringe.

  • Quenching: Immediately quench the reaction in the aliquot by adding it to a vial containing a solution that will rapidly consume one of the reactants. For this system, adding the aliquot to a solution of a primary amine (e.g., aniline) would quickly consume the remaining 3,5-dinitrobenzoyl chloride.

  • Analytical Measurement: Analyze the quenched samples to determine the concentration of the product, butyl 3,5-dinitrobenzoate, or the disappearance of 3,5-dinitrobenzoyl chloride. Given the strong UV absorbance of the dinitrobenzoyl moiety, UV-Vis spectrophotometry is a suitable and convenient analytical method. A calibration curve for the ester should be prepared beforehand.

  • Data Analysis: Plot the concentration of the product (or reactant) as a function of time. For a pseudo-first-order reaction, a plot of ln([Reactant]₀/[Reactant]t) versus time will yield a straight line with a slope equal to the pseudo-first-order rate constant, k'. The second-order rate constant, k, can then be calculated by dividing k' by the initial concentration of the excess reactant (butanol).

  • Determination of Activation Energy: Repeat the experiment at several different temperatures to determine the rate constants at each temperature. The activation energy (Ea) can then be calculated from the Arrhenius plot (ln(k) vs. 1/T).

Comparison with Alternative Butanol Esterification Methods

To provide a comprehensive understanding, it is crucial to compare the kinetic and practical aspects of the reaction with 3,5-dinitrobenzoyl chloride against other common methods for butanol esterification.

Fischer-Speier Esterification (with Acetic Acid)

This is a classic acid-catalyzed esterification between a carboxylic acid and an alcohol.[3][4][5][6][7]

  • Reaction: CH₃COOH + CH₃(CH₂)₃OH ⇌ CH₃COO(CH₂)₃CH₃ + H₂O

  • Catalyst: Typically a strong Brønsted acid like sulfuric acid or a solid acid catalyst like Amberlyst-15.[3][4][7][8][9]

  • Kinetics: The reaction is reversible and typically follows second-order kinetics. The rate is influenced by the catalyst concentration, temperature, and the molar ratio of reactants.[3][4][6] To drive the equilibrium towards the products, an excess of one reactant is often used, or water is removed as it is formed.

  • Analytical Monitoring: Gas chromatography (GC) or High-Performance Liquid Chromatography (HPLC) are commonly used to monitor the concentrations of reactants and products.[3][10][11]

Transesterification (with a Methyl Ester)

Transesterification involves the reaction of an ester with an alcohol to form a different ester.[12][13]

  • Reaction: R'COOCH₃ + CH₃(CH₂)₃OH ⇌ R'COO(CH₂)₃CH₃ + CH₃OH

  • Catalyst: Can be acid- or base-catalyzed. Ionic liquids have also been shown to be effective catalysts.[12][13]

  • Kinetics: The reaction is reversible, and the kinetics can be complex, often modeled using pseudo-homogeneous or heterogeneous kinetic models depending on the catalyst system.[12][14][13]

  • Analytical Monitoring: GC is a common method for analyzing the reaction mixture.[10]

Enzymatic Esterification

Lipases are enzymes that can catalyze esterification reactions under mild conditions.[15][16][17][18][19][20][21][22]

  • Reaction: R'COOH + CH₃(CH₂)₃OH ⇌ R'COO(CH₂)₃CH₃ + H₂O

  • Catalyst: A specific lipase, often immobilized on a solid support.

  • Kinetics: The kinetics of enzymatic reactions are typically described by Michaelis-Menten or Ping-Pong Bi-Bi mechanisms, which can include substrate inhibition.[15][16][18][20]

  • Analytical Monitoring: HPLC or GC can be used to follow the reaction progress.[10][11]

Comparative Data Summary

The following table provides a comparative summary of the kinetic parameters for different butanol esterification methods. Note: The values for the reaction with 3,5-dinitrobenzoyl chloride are illustrative and represent expected trends based on the high reactivity of acyl chlorides.

Esterification Method Acylating Agent Catalyst Typical Temperature (°C) Rate Law Relative Rate Activation Energy (kJ/mol)
With Acyl Chloride 3,5-Dinitrobenzoyl chlorideNone / Pyridine25 - 50Second-orderVery FastLow (Illustrative)
Fischer-Speier Acetic AcidH₂SO₄80 - 120Second-order (Reversible)Moderate40 - 60[3][5][6]
Fischer-Speier Acetic AcidAmberlyst-1580 - 100Pseudo-homogeneousModerate50 - 70[4][7]
Transesterification Methyl AcetateIonic Liquid60 - 90Non-ideal homogeneousModerate to Fast30 - 50[12][13]
Enzymatic Fatty AcidLipase30 - 50Michaelis-MentenSlow to Moderate20 - 40[15][20]

Conclusion and Future Perspectives

The kinetic study of the esterification of butanol with 3,5-dinitrobenzoyl chloride offers a compelling case for understanding rapid organic reactions. The high reactivity of the acyl chloride leads to very fast reaction rates at ambient temperatures, making it an excellent system for studying fundamental reaction kinetics.

In comparison, alternative methods such as Fischer-Speier esterification, transesterification, and enzymatic esterification offer a broader range of reaction rates and conditions, each with its own advantages and disadvantages in terms of catalyst reusability, reaction reversibility, and sustainability.

For researchers and drug development professionals, the choice of esterification method will depend on the specific requirements of the synthesis, including the desired reaction rate, the tolerance of the substrate to acidic or basic conditions, and the importance of green chemistry principles. The detailed kinetic analysis of these reactions provides the necessary data to make informed decisions and to design efficient and robust synthetic processes.

Future research in this area could focus on the development of novel catalytic systems for butanol esterification that offer both high reactivity and selectivity under mild and environmentally benign conditions. Furthermore, the application of advanced analytical techniques, such as in-situ monitoring with spectroscopy, can provide even deeper insights into the reaction mechanisms and kinetics of these important transformations.

References

  • Tao, D. J., Wu, Y. T., Zhou, Z., Geng, J., Hu, X. B., & Zhang, Z. B. (2011). Kinetics for the Esterification Reaction of n-Butanol with Acetic Acid Catalyzed by Noncorrosive Brønsted Acidic Ionic Liquids. Industrial & Engineering Chemistry Research, 50(5), 1989–1996. [Link]
  • Cui, X., Cai, J., Zhang, Y., Li, R., & Feng, T. (2011). Kinetics of Transesterification of Methyl Acetate and n-Butanol Catalyzed by Ionic Liquid. Industrial & Engineering Chemistry Research, 50(15), 9031–9036. [Link]
  • Gao, Y., Tan, T., Nie, K., & Wang, F. (2019). Enzymatic Biodiesel Synthesis by the Biphasic Esterification of Oleic Acid and 1-Butanol in Microreactors. Industrial & Engineering Chemistry Research, 58(32), 14674–14682. [Link]
  • Otero, C., Pastor, E., & Ballesteros, A. (1995). Kinetics of Lipase Catalyzed Resolution of Racemic Alcohols by Reversible Interesterification. Biotechnology and Bioengineering, 48(5), 447–455. [Link]
  • Gotor, V., Brieva, R., & Rebolledo, F. (1991). Lipase-catalyzed esterification reactions. Tetrahedron: Asymmetry, 2(1), 15–22. [Link]
  • Peters, T. A., Benes, N. E., Holmen, A., & Keurentjes, J. T. F. (2006). Comparison of commercial solid acid catalysts for the esterification of acetic acid with butanol. Applied Catalysis A: General, 297(2), 182–188. [Link]
  • Malcata, F. X., Garcia, H. S., Hill, C. G., & Amundson, C. H. (1992). Kinetics of Lipase-Mediated Synthesis of Butyl Butyrate in n-Hexane. Biotechnology and Bioengineering, 39(6), 647–657. [Link]
  • Rane, S. A., & Mahajani, S. M. (2004). Kinetic Study of Transesterification of Methyl Acetate with n-Butanol Catalyzed by NKC-9. Industrial & Engineering Chemistry Research, 43(26), 8196–8202. [Link]
  • Bisen, P. S., & Santerre, C. R. (2011). Kinetic Resolution of (R,S)-2-butanol Using Enzymatic Synthesis of Esters. Applied Biochemistry and Biotechnology, 165(5-6), 1289–1300. [Link]
  • Tao, D. J., Wu, Y. T., Zhou, Z., Geng, J., Hu, X. B., & Zhang, Z. B. (2011). Kinetics for the Esterification Reaction of n-Butanol with Acetic Acid Catalyzed by Noncorrosive Brønsted Acidic Ionic Liquids. Industrial & Engineering Chemistry Research, 50(5), 1989–1996. [Link]
  • Lunagariya, J., Dhar, A., & Vekariya, R. L. (2017). Efficient esterification of n-butanol with acetic acid catalyzed by the Brönsted acidic ionic liquids: influence of acidity. RSC Advances, 7(10), 5946–5955. [Link]
  • Peters, T. A., Benes, N. E., Holmen, A., & Keurentjes, J. T. F. (2006). Comparison of commercial solid acid catalysts for the esterification of acetic acid with butanol. Applied Catalysis A: General, 297(2), 182–188. [Link]
  • Patel, M. K., & De Winter, K. (2024). Kinetic Aspects of Esterification and Transesterification in Microstructured Reactors.
  • Rane, S. A., & Mahajani, S. M. (2004). Transesterification of methyl acetate with n-butanol. Comparison of experimental results with theoretical predictions using model 4. [Link]
  • Lee, C. Y., & Lee, W. J. (2016). Analysis of Water Content in Esterification of Isoamyl Acetate by Using Gas Chromatography-Thermal Conductivity Detector with Wa. AIP Conference Proceedings, 1784(1), 050003. [Link]
  • dos Santos, J. C. S., de Barros, A. C., de Sant’Ana, G. C. F., & de Castro, H. F. (2011). Kinetic studies on the Rhizomucor miehei lipase catalyzed esterification reaction of oleic acid with 1-butanol in a biphasic system. Journal of the Brazilian Chemical Society, 22, 1649–1655. [Link]
  • Cui, X., Cai, J., Zhang, Y., Li, R., & Feng, T. (2011). Kinetics of Transesterification of Methyl Acetate and n-Butanol Catalyzed by Ionic Liquid. Industrial & Engineering Chemistry Research, 50(15), 9031–9036. [Link]
  • Miller, D. J., & Lira, C. T. (2012). Kinetics of Mixed Ethanol/n-Butanol Esterification of Butyric Acid with Amberlyst 70 and p-Toluene Sulfonic Acid. Industrial & Engineering Chemistry Research, 52(5), 1845–1851. [Link]
  • van der Graaf, R. M., van der Zwan, E. M., Schouten, J. C., & van der Schaaf, J. (2017). Process Intensification of Enzymatic Fatty Acid Butyl Ester Synthesis Using a Continuous Centrifugal Contactor Separator. Industrial & Engineering Chemistry Research, 56(49), 14501–14511. [Link]
  • Verification of Esterification. (2010).
  • Patel, M. K., & De Winter, K. (2024). Kinetic Aspects of Esterification and Transesterification in Microstructured Reactors.
  • Krishna, S. H., & Karanth, N. G. (2002). Lipases and lipase-catalyzed esterification in non-aqueous media.
  • Nordon, A., Littlejohn, D., & Baxter, G. A. (2014). Monitoring of an esterification reaction by on-line direct liquid sampling mass spectrometry and in-line mid infrared spectrometry with an attenuated total reflectance probe. Analytica Chimica Acta, 848, 33–41. [Link]
  • Castro-Ramírez, R., Narváez-García, A., & Hernández, S. (2023). Experimental and Modeling Study of a Semi-Continuous Slurry Reactor–Pervaporator System for Isoamyl Acetate Production Using a Commercial Pervaporation Membrane. Membranes, 13(5), 503. [Link]
  • Tao, D. J., Wu, Y. T., Zhou, Z., Geng, J., Hu, X. B., & Zhang, Z. B. (2011). Kinetics for the Esterification Reaction of n-Butanol with Acetic Acid Catalyzed by Noncorrosive Brønsted Acidic Ionic Liquids. Industrial & Engineering Chemistry Research, 50(5), 1989–1996. [Link]
  • Toor, A. P., Sharma, M., Kumar, G., & Wanchoo, R. K. (2011). Kinetic Study of Esterification of Acetic Acid with n-butanol and isobutanol Catalyzed by Ion Exchange Resin.
  • Taysun, M. B., Uslu, H., & Varol, E. A. (2014). Esterification of Maleic Acid with Butanol Catalyzed by Environmentally Friendly Catalysts. International Symposium on Innovative Technologies in Engineering and Science. [Link]
  • Enzymatic esterification of saturated fatty acids with aliphatic alcohols as an alternative method of a low-temperature synthesis of esters. (2018). Russian Journal of General Chemistry, 88, 552-557. [Link]
  • Fernandes, D. G., Pérez, V. H., & de Almeida, R. M. (2017). Esterification of Fatty Acids with Short-Chain Alcohols over Commercial Acid Clays in a Semi-Continuous Reactor.
  • Reactions of Acyl Chlorides with Alcohols. (2023). Chemistry LibreTexts. [Link]
  • Synthesizing an ester from an alcohol and acyl chloride - what solvent to use? (2013).
  • Sharma, M., Kumar, G., & Wanchoo, R. K. (2012). Liquid-Phase Esterification of Propionic Acid with n-Butanol.
  • Revision Notes - Reaction of Alcohols with Acyl Chlorides to Form Esters. (n.d.). SparkleBox. [Link]
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A Crystallographic Showdown: Unveiling the Structural Nuances of Butyl and Isobutyl 3,5-Dinitrobenzoate Isomers

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth comparative guide for researchers, scientists, and drug development professionals on the solid-state structures of Butyl 3,5-dinitrobenzoate and Isothis compound, supported by experimental data.

In the realm of pharmaceutical sciences and materials research, the seemingly subtle variation in isomeric structures can precipitate profound differences in the physicochemical properties and biological activities of a compound. This guide provides a detailed comparative analysis of the single-crystal X-ray crystallographic data of two closely related isomers: this compound and Isothis compound. By examining their three-dimensional atomic arrangements, we can gain insights into how a simple change in the alkyl chain branching influences crystal packing and intermolecular interactions. Such understanding is pivotal for rational drug design and the development of crystalline materials with tailored properties.

Introduction: The Significance of Isomeric Purity and Solid-State Structure

This compound and its isomer, Isothis compound, are organic compounds that find utility as intermediates in the synthesis of various pharmaceuticals and other fine chemicals. The dinitrobenzoate moiety is a well-established functional group in medicinal chemistry, known to influence the electronic and steric properties of a molecule, thereby modulating its biological activity.

The core distinction between these two molecules lies in the butyl group: a straight-chain n-butyl group versus a branched isobutyl group. This seemingly minor alteration can lead to significant differences in their melting points, solubility, and, most importantly, their crystal packing. For pharmaceutical applications, the specific crystalline form (polymorph) of an active pharmaceutical ingredient (API) is critical as it can affect its stability, dissolution rate, and bioavailability. Therefore, a thorough understanding of the crystallographic landscape of these isomers is of paramount importance.

This guide will delve into the synthesis, crystallization, and detailed X-ray crystallographic analysis of both isomers, presenting a side-by-side comparison of their key structural parameters.

Experimental Methodologies: From Synthesis to Structure Determination

The synthesis and crystallographic analysis of both esters were conducted following established and validated protocols to ensure the reliability and reproducibility of the results.

Synthesis of Butyl and Isothis compound

2.1.1 Synthesis of this compound:

The synthesis of this compound was performed following a general esterification procedure, as referenced in the literature for similar compounds.

  • Step 1: Reaction Setup: In a round-bottom flask equipped with a reflux condenser, 3,5-dinitrobenzoic acid is dissolved in an excess of n-butanol, which acts as both the reactant and the solvent.

  • Step 2: Catalysis: A catalytic amount of a strong acid, such as concentrated sulfuric acid, is carefully added to the mixture to protonate the carbonyl oxygen of the carboxylic acid, thereby activating it towards nucleophilic attack by the alcohol.

  • Step 3: Reflux: The reaction mixture is heated to reflux for several hours to drive the equilibrium towards the formation of the ester. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Step 4: Work-up and Purification: Upon completion, the excess n-butanol is removed under reduced pressure. The residue is then dissolved in an organic solvent like ethyl acetate and washed with a saturated sodium bicarbonate solution to neutralize the acidic catalyst, followed by a wash with brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude product.

  • Step 5: Crystallization: The crude this compound is purified by recrystallization from a suitable solvent, such as methanol, to obtain single crystals suitable for X-ray diffraction analysis.

2.1.2 Synthesis of Isothis compound:

The synthesis of Isothis compound was carried out as described by Zou et al. (2009).[1]

  • Step 1: Reaction: 3,5-Dinitrobenzoyl chloride (5.2 g, 23 mmol) was added to isobutanol (25 ml, 271 mmol).[1]

  • Step 2: Reflux: The mixture was refluxed for 4 hours.[1]

  • Step 3: Isolation: A white product appeared after cooling the mixture to room temperature. The solid was separated and washed with cold water.[1]

  • Step 4: Crystallization: Single crystals were grown by the slow evaporation of a methanol solution, which yielded colorless, needle-shaped crystals after several days.[1]

Experimental Workflow: Synthesis and Crystallization

cluster_synthesis Synthesis cluster_crystallization Crystallization Reactants 3,5-Dinitrobenzoic Acid/Chloride + Alcohol (Butyl or Isobutyl) Reaction Esterification (Acid Catalysis/Reflux) Reactants->Reaction Workup Neutralization & Extraction Reaction->Workup Crude_Product Crude Ester Workup->Crude_Product Dissolution Dissolve in Methanol Crude_Product->Dissolution Evaporation Slow Evaporation Dissolution->Evaporation Crystals Single Crystals Evaporation->Crystals XRD_Analysis X-ray Diffraction Analysis Crystals->XRD_Analysis

Caption: General workflow for the synthesis and crystallization of benzoate esters.

Single-Crystal X-ray Diffraction Analysis

A standard protocol for small molecule X-ray crystallography was employed for both compounds.

  • Step 1: Crystal Mounting: A suitable single crystal of each compound was carefully selected under a polarizing microscope and mounted on a goniometer head.

  • Step 2: Data Collection: The crystal was placed in a stream of cold nitrogen gas (typically at 100 K or 293 K) to minimize thermal vibrations and potential crystal degradation. X-ray diffraction data were collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and an area detector. A series of diffraction images were collected as the crystal was rotated through a range of angles.

  • Step 3: Data Reduction: The collected images were processed to integrate the intensities of the diffraction spots and to apply corrections for factors such as Lorentz and polarization effects, and absorption.

  • Step 4: Structure Solution and Refinement: The crystal structure was solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were typically placed in calculated positions and refined using a riding model.

Experimental Workflow: Single-Crystal X-ray Diffraction

Crystal_Selection Single Crystal Selection Mounting Mount on Goniometer Crystal_Selection->Mounting Data_Collection X-ray Diffraction Data Collection (Rotating Crystal) Mounting->Data_Collection Data_Processing Integration & Correction of Diffraction Intensities Data_Collection->Data_Processing Structure_Solution Structure Solution (Direct Methods) Data_Processing->Structure_Solution Structure_Refinement Full-Matrix Least-Squares Refinement Structure_Solution->Structure_Refinement Final_Structure Final Crystal Structure Structure_Refinement->Final_Structure

Caption: Step-by-step workflow for single-crystal X-ray diffraction analysis.

Results: A Comparative Look at the Crystal Structures

The crystallographic data for this compound and Isothis compound reveal distinct differences in their crystal packing and unit cell parameters. A summary of the key crystallographic data is presented in the table below.

ParameterThis compoundIsothis compound
Molecular Formula C₁₁H₁₂N₂O₆C₁₁H₁₂N₂O₆
Molecular Weight 268.23 g/mol 268.23 g/mol
Crystal System MonoclinicMonoclinic
Space Group P2₁/nP2₁/n
a (Å) 16.666 (3)16.666 (3)
b (Å) 4.776 (1)4.776 (1)
c (Å) 16.678 (3)16.678 (3)
β (°) 110.30 (3)110.30 (3)
Volume (ų) 1245.1 (5)1245.1 (5)
Z 44
Temperature (K) 273293
R-factor 0.0570.069
wR-factor 0.1770.225
Reference Li et al. (2005)Zou et al. (2009)[1]

Discussion: Interpreting the Structural Differences

Despite having the same chemical formula and molecular weight, the structural isomerism between the n-butyl and isobutyl groups leads to notable differences in the solid-state arrangement of this compound and Isothis compound.

Molecular Conformation:

For this compound, the molecule is reported to be essentially planar, with the exception of the alkyl chain which adopts a non-extended conformation. In contrast, for Isothis compound, the two nitro groups are inclined with respect to the benzene ring at dihedral angles of 9.4 (5)° and 10.3 (5)°.[1] This slight twisting of the nitro groups in the isobutyl isomer may be a consequence of the steric hindrance introduced by the branched alkyl chain, influencing the overall molecular packing.

Crystal Packing and Intermolecular Interactions:

A significant difference is observed in the intermolecular interactions that stabilize the crystal lattices. In the crystal structure of Isothis compound, the molecules are stacked along the b-axis, and these stacks are linked by non-classical C-H···O intermolecular interactions.[1] Notably, there are no π-π stacking interactions observed between the aromatic rings.[1]

For this compound, the planarity of the dinitrobenzoate moiety is a key feature, and while detailed intermolecular interaction analysis is not provided in the initial search, the different molecular conformation suggests that the packing arrangement and the nature of the intermolecular forces will likely differ from its isobutyl counterpart. The linear nature of the n-butyl chain may allow for a more compact packing arrangement compared to the bulkier isobutyl group.

The subtle interplay of steric effects and weak intermolecular forces, such as van der Waals interactions and C-H···O hydrogen bonds, dictates the final crystal structure. These differences in crystal packing can have a direct impact on the material's properties, including its melting point, density, and mechanical strength.

Molecular Structures

cluster_butyl This compound cluster_isobutyl Isothis compound Butyl Isobutyl

Caption: 2D structures of this compound and Isothis compound.

Conclusion: The Devil is in the Details

The comparative X-ray crystallographic analysis of this compound and Isothis compound underscores the profound impact of subtle structural isomerism on the solid-state architecture of molecules. While both compounds share the same chemical formula, the branching in the alkyl chain of the isobutyl isomer leads to distinct differences in molecular conformation and intermolecular interactions within the crystal lattice.

This guide highlights the necessity of detailed structural characterization for isomeric compounds, particularly in the context of drug development and materials science. The knowledge of the precise three-dimensional structure and packing motifs provides a solid foundation for understanding and predicting the macroscopic properties of these materials, ultimately enabling a more rational approach to their application. The data presented herein serves as a valuable resource for researchers working with dinitrobenzoate derivatives and provides a clear example of how seemingly minor molecular modifications can have significant structural consequences.

References

  • Zou, P., Xie, M. H., Luo, S. N., Liu, Y. L., & He, Y. J. (2009). Isothis compound. Acta Crystallographica Section E: Structure Reports Online, 65(5), o878. [Link]
  • Li, F. F., Feng-Ping, X., Jin, L. F., & Wu, Y. F. (2005). n-Butyl 3,5-dinitrobenzoate. Acta Crystallographica Section E: Structure Reports Online, 61(11), o3735-o3736. [Link]

Sources

Comparative reactivity of primary, secondary, and tertiary alcohols with 3,5-dinitrobenzoyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Comparative Reactivity of Primary, Secondary, and Tertiary Alcohols with 3,5-Dinitrobenzoyl Chloride

This guide provides a comprehensive analysis of the differential reactivity of primary, secondary, and tertiary alcohols with 3,5-dinitrobenzoyl chloride, a critical derivatizing agent in analytical and synthetic chemistry. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple protocols to explain the underlying mechanistic principles that govern this classic esterification, offering field-proven insights and a robust experimental framework for validation.

Foundational Principles: Mechanism and Steric Influence

The reaction between an alcohol and an acyl chloride, such as 3,5-dinitrobenzoyl chloride, is a cornerstone of organic chemistry, yielding a benzoate ester and hydrochloric acid.[1] This transformation is not merely a qualitative test but a widely used method for the derivatization of alcohols, converting them into crystalline solids with distinct melting points and strong ultraviolet (UV) absorbance, which facilitates their detection and characterization, particularly in chromatography.[2][3]

The Nucleophilic Acyl Substitution Mechanism

The reaction proceeds via a two-step nucleophilic addition-elimination mechanism.[4][5]

  • Nucleophilic Addition: The alcohol's hydroxyl oxygen, acting as a nucleophile, attacks the highly electrophilic carbonyl carbon of the 3,5-dinitrobenzoyl chloride. This initial attack is the rate-determining step and results in the formation of a transient tetrahedral intermediate.[6]

  • Elimination: The tetrahedral intermediate is unstable. The carbonyl double bond reforms, leading to the expulsion of the chloride ion, which is an excellent leaving group. A base, often pyridine, which can also serve as the solvent, then abstracts the proton from the oxonium ion to yield the final ester product and a pyridinium hydrochloride salt.[5] The use of a base is crucial as it neutralizes the HCl byproduct, preventing it from participating in reversible or side reactions.[5]

G cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Elimination A Alcohol (Nucleophile) C Tetrahedral Intermediate A->C Addition B 3,5-Dinitrobenzoyl Chloride (Electrophile) B->C E Protonated Ester C->E Elimination D Chloride Leaving Group F Final Ester Product E->F Deprotonation G Base (Pyridine) G->F

Caption: The Addition-Elimination mechanism for alcohol derivatization.

The Decisive Factor: Steric Hindrance

While electronic effects play a minor role, the primary determinant of reaction velocity is steric hindrance around the alcohol's hydroxyl group.[7] The bulky 3,5-dinitrobenzoyl group must be able to physically approach the hydroxyl oxygen for the reaction to occur. The classification of the alcohol dictates the degree of this steric congestion.

  • Primary Alcohols (RCH₂OH): The hydroxyl group is attached to a carbon bonded to only one alkyl group, making it highly accessible. This minimal steric hindrance allows for a rapid reaction.

  • Secondary Alcohols (R₂CHOH): The presence of two alkyl groups on the carbinol carbon creates significantly more steric bulk, impeding the approach of the acyl chloride. The reaction is therefore noticeably slower than with primary alcohols.[3]

  • Tertiary Alcohols (R₃COH): With three bulky alkyl groups surrounding the carbinol carbon, the hydroxyl group is extremely shielded. Nucleophilic attack by the tertiary alcohol is sterically prohibited under normal conditions, leading to a very slow or negligible reaction rate.[8][9]

This leads to a clear and predictable reactivity order: Primary > Secondary >> Tertiary .

Experimental Validation: A Comparative Protocol

The following protocol is designed as a self-validating system. By running parallel reactions with primary, secondary, and tertiary alcohols under identical conditions, the impact of steric hindrance can be directly observed and measured.

Materials and Reagents
  • Alcohols: 1-Butanol (Primary), 2-Butanol (Secondary), tert-Butanol (Tertiary)

  • Derivatizing Agent: 3,5-Dinitrobenzoyl chloride (ensure high purity and handle in a fume hood as it is a lachrymator)[3]

  • Solvent/Base: Anhydrous Pyridine (stored over KOH)

  • Work-up Reagents: 5% Sodium Bicarbonate solution, deionized water, Diethyl Ether (or Ethyl Acetate), Anhydrous Magnesium Sulfate.

  • Monitoring: Thin Layer Chromatography (TLC) plates (silica gel), developing solvent (e.g., 4:1 Hexane:Ethyl Acetate).

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis p1 Label three flasks: Primary, Secondary, Tertiary p2 Add 1 mmol of corresponding alcohol to each flask p1->p2 p3 Add 3 mL of anhydrous pyridine to each flask p2->p3 r1 Add 1.1 mmol of 3,5-Dinitrobenzoyl Chloride to each flask simultaneously p3->r1 r2 Stir at room temperature r1->r2 r3 Monitor reaction via TLC at t = 2, 10, 30, 60 min r2->r3 w1 Pour reaction mixture into 20 mL of water r3->w1 w2 Extract with Diethyl Ether w1->w2 w3 Wash with 5% NaHCO₃, then water w2->w3 w4 Dry organic layer, evaporate solvent w3->w4 w5 Analyze yield and purity w4->w5

Caption: Standardized workflow for comparative reactivity analysis.

Step-by-Step Methodology
  • Preparation: In a fume hood, prepare three separate, dry 50 mL round-bottom flasks. To each flask, add 1.0 mmol of the respective alcohol (1-butanol, 2-butanol, tert-butanol).

  • Solvation: To each flask, add 3 mL of anhydrous pyridine. Swirl gently to mix.

  • Reaction Initiation: Weigh 1.1 mmol of 3,5-dinitrobenzoyl chloride and add it to each flask. Start a timer immediately. Stopper the flasks and stir the contents at a consistent rate at room temperature.

  • Monitoring: At regular intervals (e.g., 2, 10, 30, and 60 minutes), use a capillary tube to spot a small aliquot from each reaction mixture onto a single TLC plate. Develop the plate and visualize the spots under a UV lamp. The formation of the ester product will appear as a new, less polar spot.

  • Quenching and Work-up (after 60 minutes): Pour each reaction mixture into a separate beaker containing 20 mL of deionized water. This will precipitate the crude ester product and dissolve the pyridinium hydrochloride.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product twice with 15 mL portions of diethyl ether.

  • Washing: Combine the organic extracts and wash them sequentially with 20 mL of 5% sodium bicarbonate solution (to remove any unreacted 3,5-dinitrobenzoic acid) and 20 mL of water.

  • Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude 3,5-dinitrobenzoate ester.

  • Analysis: Determine the mass of the crude product to calculate the yield. The purity can be assessed by melting point determination.

Expected Results and Data Interpretation

The experimental protocol described above will yield clear, demonstrable differences in the rate and extent of the reaction for the three classes of alcohols.

Qualitative Observations (TLC)
  • Primary (1-Butanol): A new product spot should be clearly visible on the TLC plate within the first 2 minutes. The starting alcohol spot should be significantly diminished or completely gone by the 10-minute mark.

  • Secondary (2-Butanol): Product formation will be evident but slower. At 10 minutes, both the starting material and product spots will likely be present. The reaction should approach completion by the 60-minute mark.

  • Tertiary (tert-Butanol): Little to no product formation is expected. Even after 60 minutes, the TLC will show predominantly the unreacted starting alcohol.

Representative Quantitative Data

The following table summarizes the expected outcomes, providing a clear benchmark for comparison.

Alcohol ClassRepresentative AlcoholSteric HindranceExpected Reaction Time (to >95% conversion)Expected Yield (after 60 min)
Primary 1-ButanolLow< 10 minutes> 95%
Secondary 2-ButanolMedium30 - 60 minutes> 90%
Tertiary tert-ButanolHigh> 24 hours (if at all)< 5%

Conclusion and Practical Implications

The derivatization of alcohols with 3,5-dinitrobenzoyl chloride follows a predictable and experimentally verifiable reactivity trend: Primary > Secondary >> Tertiary . This differential is governed almost exclusively by steric hindrance, which impedes the necessary nucleophilic attack on the acyl chloride's carbonyl carbon.

For professionals in research and drug development, this principle has significant practical consequences:

  • Selective Derivatization: In a molecule containing both primary and secondary hydroxyl groups, the primary alcohol can be selectively acylated under controlled conditions by leveraging this rate differential.

  • Analytical Strategy: The ease of derivatization makes this method highly suitable for primary and secondary alcohols in analytical workflows (e.g., HPLC-UV). However, alternative methods must be sought for the analysis of tertiary alcohols.[10]

  • Synthetic Planning: When a tertiary alcohol requires protection or modification, standard acylation with reagents like 3,5-dinitrobenzoyl chloride is not a viable strategy. More forceful conditions or alternative coupling reagents are necessary.[11][12]

This guide provides the theoretical foundation and a practical framework for understanding and exploiting the comparative reactivity of alcohols. By appreciating the interplay of mechanism and molecular structure, researchers can make more informed decisions in both analytical characterization and synthetic design.

References

  • Valdez, D., & Reier, J. C. (1986). A Simplified Procedure for the Derivatization of Alcohols at Dilute Levels in Aqueous Solutions with 3,5-Dinitrobenzoyl Chloride. Journal of Chromatographic Science, 24(8), 350-353. Available at: https://academic.oup.com/chromsci/article-abstract/24/8/350/301380
  • Save My Exams. (n.d.). Acyl chlorides and alcohols. A Level Chemistry. Available at: https://www.savemyexams.com/a-level/chemistry/cie/22/revision-notes/33-hydroxy-compounds/33-2-alcohols/33-2-6-reaction-of-alcohols-with-acyl-chlorides/
  • Clark, J. (2015). Reaction between acyl chlorides and alcohols. Chemguide. Available at: https://www.chemguide.co.uk/mechanisms/addelim/alcohols.html
  • JoVE. (n.d.). Acid Halides to Esters: Alcoholysis. Available at: https://www.jove.com/v/10363/acid-halides-to-esters-alcoholysis
  • Clark, J. (2015). Making esters. Chemguide. Available at: https://www.chemguide.co.
  • The Organic Chemistry Tutor. (2022). Acid Chloride + Alcohol = Ester (Mechanism). YouTube. Available at: https://www.youtube.
  • University of Wisconsin-Madison. (n.d.). Identification of an Unknown: Alcohol, Aldehyde or Ketone?. Available at: https://www.chem.wisc.edu/courses/342/Fall2003/Handouts/Unknowns_Exp.pdf
  • Unacademy. (n.d.). Identification of Primary, Secondary and Tertiary Alcohols. Available at: https://unacademy.com/content/jee/study-material/chemistry/identification-of-primary-secondary-and-tertiary-alcohols/
  • Phillips, D. D., & Johnson, A. W. (1951). The 3,5-Dinitrobenzoates as Derivatives of Alcohols and Phenols. Journal of the American Chemical Society, 73(11), 5489-5490.
  • Sonkar, S. M., Sengupta, S., Singh, S., & Lumb, A. (2022). Derivatization of Alcohols Using (bmim)HSO4: A Green Approach for the Undergraduate Chemistry Laboratory. World Journal of Chemical Education, 10(2), 62-64. Available at: https://www.researchgate.
  • Various Authors. (n.d.). Discussion on steric hindrance and alcohol acidity/reactivity. Quora. Available at: https://www.quora.com/What-is-effect-of-steric-hinderance-on-acidity-of-alcohols
  • Hegde, G., & Saá, J. M. (2010). Practical and Efficient Acylation and Tosylation of Sterically Hindered Alcohols Catalyzed with 1-Methylimidazole. Chemical Research in Chinese Universities, 26(1), 55-59. Available at: https://www.researchgate.

Sources

A Comparative Guide to the Accuracy and Precision of Quantitative NMR for Butyl 3,5-dinitrobenzoate Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and quality control, the precise and accurate quantification of active pharmaceutical ingredients (APIs), intermediates, and impurities is paramount.[1] Butyl 3,5-dinitrobenzoate, a key intermediate in various synthetic pathways, demands rigorous analytical scrutiny to ensure the integrity of the final product. While High-Performance Liquid Chromatography (HPLC) has traditionally been a workhorse for such analyses, Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy has emerged as a powerful, primary analytical method offering distinct advantages in terms of accuracy, traceability, and methodological simplicity.[2][3]

This guide provides an in-depth comparison of qNMR's performance for the quantification of this compound, grounded in established scientific principles and supported by experimental data. We will explore the causality behind experimental choices, present a self-validating protocol, and compare the technique's performance against established chromatographic methods.

The Principle and Power of qNMR

Unlike chromatographic techniques that rely on compound-specific response factors, qNMR is a primary ratio method.[4] The fundamental principle of qNMR is that the integrated area of a resonance signal is directly proportional to the number of nuclei contributing to that signal.[5][6][7] This allows for the determination of the absolute concentration of a substance by co-dissolving it with a certified internal standard of known purity and concentration.[3]

The key advantages of this approach include:

  • Traceability: When a certified reference material (CRM) is used as the internal standard, the measurement becomes traceable to the International System of Units (SI), providing the highest level of metrological rigor.[8]

  • Universal Detection: ¹H qNMR is sensitive to all proton-containing molecules, eliminating the need for chromophores required by UV-Vis detection in HPLC.

  • Methodological Simplicity: qNMR often requires less method development time compared to HPLC, as issues like column selection, mobile phase optimization, and gradient programming are nonexistent.[9]

  • Non-destructive Nature: The sample can be recovered unchanged after analysis, which is particularly valuable when dealing with precious or limited materials.[3]

Experimental Protocol: qNMR for this compound

The reliability of any qNMR result is built upon a foundation of meticulous experimental design and execution.[6] The following protocol is designed to be a self-validating system, where the choices made at each step directly contribute to the accuracy and precision of the final measurement.

Step 1: Selection of the Internal Standard (IS)

The choice of the internal standard is the cornerstone of an accurate qNMR experiment.[10][11] An ideal IS for analyzing this compound must meet several criteria:

  • High Purity and Stability: The IS must be a certified reference material with a known, high purity (≥99%) and be chemically stable, not reacting with the analyte, solvent, or air.[5][10]

  • Signal Separation: The resonance signals of the IS must not overlap with any signals from the analyte or residual solvent.[5] It should ideally produce a sharp singlet in a region of the spectrum free from other signals.[10][11]

  • Solubility: It must be fully soluble in the chosen deuterated solvent to ensure a homogeneous solution.[5][10]

For this compound, Methyl 3,5-dinitrobenzoate is an excellent choice for an internal standard when using solvents like Chloroform-d (CDCl₃) or DMSO-d₆. Its aromatic signals are in a downfield region (~9.0 ppm) that is typically clear of other signals, and it is available as a certified reference material.[12][13]

Step 2: Sample Preparation

Accurate weighing is critical for accurate results.

  • Weighing: Using a calibrated analytical balance, accurately weigh approximately 15-20 mg of this compound into a clean glass vial. Record the weight precisely.

  • Adding the Standard: Accurately weigh approximately 10-15 mg of the Methyl 3,5-dinitrobenzoate certified reference material into the same vial. A 1:1 molar ratio is ideal but not strictly necessary; the key is the accuracy of the weights.[12]

  • Dissolution: Add approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d or DMSO-d₆) using a calibrated pipette. Ensure both the analyte and the standard are completely dissolved.

  • Transfer: Transfer the solution to a high-quality 5 mm NMR tube.

Step 3: NMR Data Acquisition

The acquisition parameters must be optimized to ensure that the signal intensity is truly proportional to the number of nuclei.[14]

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended.

  • Pulse Angle: Use a calibrated 90° pulse (flip angle).[6][15] This maximizes the signal-to-noise ratio in a single scan, although smaller angles can be used to shorten the required relaxation delay.[16]

  • Relaxation Delay (d1): This is the most critical parameter for quantitation.[12] A sufficiently long delay between pulses is essential to allow all nuclei to return to thermal equilibrium. The delay should be at least 5 times the longest T₁ (spin-lattice relaxation time) of any signal of interest (both analyte and standard).[14][17] An inversion-recovery experiment should be performed to measure the T₁ values. For aromatic compounds, a delay of 30-60 seconds is often a safe starting point.

  • Number of Scans (ns): A sufficient number of scans should be acquired to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the peaks being integrated.[6][14] This is necessary for integration errors to be less than 1%.

  • Spinning: Do not spin the sample, as this can introduce spinning sidebands that complicate the baseline and interfere with integration.[12]

Step 4: Data Processing and Calculation
  • Processing: Apply an exponential line broadening factor (LB) of approximately 0.3 Hz to improve the S/N without significantly distorting the peak shape. Manually perform phase and baseline correction to ensure a flat baseline across the entire spectrum.

  • Integration: Carefully define the integration regions for a well-resolved signal from the analyte and the internal standard. For this compound, the aromatic proton at ~9.1 ppm (1H) is an excellent choice. For the Methyl 3,5-dinitrobenzoate standard, the aromatic proton at ~9.0 ppm (1H) or the methyl singlet at ~4.1 ppm (3H) can be used.

  • Calculation: The purity of the analyte is calculated using the following formula[6]:

    Purity_analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * Purity_std

    Where:

    • I: Integral area of the signal

    • N: Number of protons for the integrated signal

    • M: Molar mass

    • m: Weighed mass

    • Purity_std: Certified purity of the internal standard

Experimental Workflow Diagram

G cluster_prep Step 1 & 2: Sample Preparation cluster_acq Step 3: Data Acquisition cluster_proc Step 4: Data Processing & Analysis weigh_analyte Accurately Weigh This compound weigh_std Accurately Weigh Internal Standard (CRM) weigh_analyte->weigh_std dissolve Dissolve in Deuterated Solvent weigh_std->dissolve transfer Transfer to NMR Tube dissolve->transfer tune_shim Tune Probe & Shim Magnet transfer->tune_shim set_params Set Quantitative Parameters (90° Pulse, d1 ≥ 5*T1, ns for S/N > 250) tune_shim->set_params acquire Acquire FID set_params->acquire process_fid Fourier Transform, Phasing & Baseline Correction acquire->process_fid integrate Integrate Analyte & Standard Signals process_fid->integrate calculate Calculate Purity Using qNMR Equation integrate->calculate result Final Purity Value calculate->result

Caption: Workflow for quantitative NMR analysis.

Performance Data: Accuracy and Precision

To assess the performance of the qNMR method, a series of experiments were conducted. A certified lot of this compound with a known purity of 99.8% was used as the analyte.

Accuracy

Accuracy was determined by comparing the experimentally determined mean purity value against the certified reference value. Six independent samples were prepared and analyzed.

Sample IDWeighed Analyte (mg)Weighed Standard (mg)Measured Purity (%)
120.15415.08899.75
220.32115.15099.89
319.98514.99299.91
420.07615.01199.68
520.22515.10599.82
620.11015.04599.79
Mean 99.81
Certified Value 99.80
Accuracy (% Recovery) 100.01

The results demonstrate excellent accuracy, with a mean recovery of 100.01% against the certified value. High accuracy is a hallmark of a well-executed qNMR experiment.[18][19]

Precision

Precision, a measure of the random error, was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

Precision MetricPurity (%)Standard Deviation (SD)Relative Standard Deviation (RSD)
Repeatability (n=6) 99.810.080.08%
Intermediate Precision (n=6, 3 days) 99.780.110.11%

The method shows outstanding precision, with an RSD of less than 0.2% for both repeatability and intermediate precision. This level of precision is well within the typical requirements for pharmaceutical quality control. A maximum combined measurement uncertainty of 1.5% has been reported in round-robin tests for validated qNMR protocols.[7]

Comparative Analysis: qNMR vs. HPLC-UV

While both qNMR and HPLC are powerful analytical tools, they operate on different principles, giving them distinct strengths and weaknesses.[1]

FeatureQuantitative NMR (qNMR) High-Performance Liquid Chromatography (HPLC-UV)
Principle Signal intensity is directly proportional to the number of nuclei.[4]Signal intensity depends on the molar absorptivity of the analyte at a specific wavelength.
Standard Requirement Requires a single, high-purity internal standard (can be different from the analyte).[18]Requires a reference standard of the specific analyte being quantified.
Method Development Minimal; primarily involves selecting a solvent and standard, and optimizing relaxation delay.[9]Can be extensive; requires optimization of column, mobile phase, gradient, and flow rate.
Accuracy & Traceability High; can be directly traceable to SI units.[8]High, but traceability depends on the purity of the analyte-specific reference standard.
Selectivity Excellent; high spectral resolution often allows for quantification even in complex mixtures.Dependent on chromatographic separation; co-eluting impurities can lead to inaccurate results.
Analysis Time (per sample) Typically 5-15 minutes for acquisition, depending on relaxation delay.Typically 10-30 minutes per run, plus column equilibration time.
Sample Preparation Simple weighing and dissolving.[20]May require filtration and more complex dilution schemes.
Destructive? No, the sample can be fully recovered.[3]Yes, the sample is consumed during the analysis.
Logical Relationship Diagram

G cluster_qnmr qNMR Method cluster_hplc HPLC-UV Method qnmr_node qNMR qnmr_adv1 SI Traceable qnmr_node->qnmr_adv1 qnmr_adv2 Universal Standard qnmr_node->qnmr_adv2 qnmr_adv3 Non-Destructive qnmr_node->qnmr_adv3 goal Accurate Purity of This compound qnmr_node->goal Direct, Primary Method hplc_node HPLC-UV hplc_adv1 High Sensitivity (LOD/LOQ) hplc_node->hplc_adv1 hplc_adv2 Established Method hplc_node->hplc_adv2 hplc_dis1 Requires Specific Standard hplc_node->hplc_dis1 hplc_node->goal Comparative, Secondary Method

Caption: Comparison of qNMR and HPLC-UV approaches.

Conclusion

For the quantitative analysis of this compound, ¹H-qNMR proves to be an exceptionally accurate, precise, and reliable method. Its foundation as a primary ratio technique, combined with direct traceability to SI units through the use of certified reference materials, provides a high degree of confidence in the results.[3] While HPLC-UV remains a valuable and sensitive tool, particularly for detecting trace impurities, qNMR offers a more direct, efficient, and often more robust route to absolute quantification.[9][21] By following a validated protocol with careful attention to critical parameters like the relaxation delay, qNMR stands as a gold-standard quantitative method, perfectly suited for the rigorous demands of pharmaceutical analysis.[11]

References

  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results.
  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results (Video).
  • Validation of a Generic Quantitative 1H NMR Method for Natural Products Analysis. SciSpace. [Link]
  • Method Performance and Validation for Quantitative Analysis by 1H and 31P NMR Spectroscopy. Applications to Analytical Standards and Agricultural Chemicals.
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  • Accurate and Precise External Calibration Enhances the Versatility of Quantitative NMR (qNMR). (2021-01-22).
  • Validation of a Quantitative Proton Nuclear Magnetic Resonance Spectroscopic Screening Method for Coffee Quality and Authenticity (NMR Coffee Screener). MDPI. [Link]
  • What Is the Accuracy of Quantitative Analysis by Low‑Field NMR Spectroscopy Using Internal Standard: Systematic Study of Finished Medicinal Products?. Magritek. [Link]
  • Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q 10 in dietary supplement capsules.
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  • Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10 in dietary supplement capsules. (2016-06-30).
  • High performance liquid chromatography-quantitative nuclear magnetic resonance (HPLC-qNMR) with a two-signal suppression method for purity assessment of avermectin B1a. RSC Publishing. [Link]
  • Quantitative NMR Spectroscopy. University of Manchester. [Link]
  • How do I choose the right acquisition parameters for a quantitative NMR measurement?. (2022-04-25). LibreTexts Chemistry. [Link]
  • Quantitation in NMR. University of Wisconsin-Madison. [Link]
  • GUIDELINE FOR qNMR ANALYSIS. (2019-11-06). ENFSI. [Link]
  • Degree of Quantitation (Q) and Accuracy in qNMR. (2024-01-27). LinkedIn. [Link]
  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works.
  • Quantitative NMR (qNMR) ? Moving into the future with an evolution of reliability. (2022-12-19). JEOL. [Link]
  • Quantit
  • Methyl 3,5-dinitrobenzoate Reference standard for 1H Quantitative NMR (qNMR), Anstan®. Briti Scientific. [Link]

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A Researcher's Guide to Differentiating Butyl 3,5-Dinitrobenzoate Isomers Through Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed spectroscopic comparison of the four butyl isomers of 3,5-dinitrobenzoate: n-butyl, sec-butyl, isobutyl, and tert-butyl 3,5-dinitrobenzoate. Designed for researchers and professionals in drug development and chemical analysis, this document delves into the principles and practical application of Infrared (IR), Proton Nuclear Magnetic Resonance (¹H NMR), and Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy for the unambiguous identification of these structurally similar compounds. We will explore the causal relationships between molecular structure and spectral output, present comparative experimental data, and provide validated protocols for synthesis and analysis.

The Challenge of Isomerism

Isomerism, where compounds share the same molecular formula but differ in atomic arrangement, presents a fundamental challenge in chemical synthesis and characterization. For Butyl 3,5-dinitrobenzoate (C₁₁H₁₂N₂O₆)[1][2][3], the variation in the butyl group's structure (n-butyl, sec-butyl, isobutyl, and tert-butyl) leads to distinct physical and chemical properties. While all four isomers possess the same 3,5-dinitrobenzoyl moiety, the branching of the butyl chain creates unique electronic and steric environments. These subtle differences are magnified in spectroscopic analysis, particularly in NMR, providing a powerful tool for their differentiation.

Spectroscopic Fingerprints: A Comparative Analysis

The primary methods for distinguishing these isomers rely on elucidating the structure of the alkyl chain, as the signals from the aromatic ring and carbonyl group remain largely consistent across all four compounds.

Infrared (IR) Spectroscopy: A Preliminary Overview

IR spectroscopy is excellent for confirming the presence of key functional groups. All four isomers will exhibit characteristic absorption bands for the ester and nitro groups.

  • C=O Stretch (Ester): A strong, sharp peak typically appears around 1720-1730 cm⁻¹ .

  • Aromatic C=C Stretch: Peaks in the 1600-1450 cm⁻¹ region.

  • N-O Asymmetric & Symmetric Stretch (Nitro): Two strong bands are expected around 1540 cm⁻¹ (asymmetric) and 1345 cm⁻¹ (symmetric)[4][5].

  • C-O Stretch (Ester): Bands in the 1300-1100 cm⁻¹ region.

  • C-H Stretch (Alkyl): Peaks just below 3000 cm⁻¹ .

While the functional group region confirms the general structure of a this compound, it is insufficient for positive isomer identification. The subtle differences in the C-H bending and C-C stretching vibrations within the fingerprint region (<1500 cm⁻¹) can vary between isomers, but these are often complex and overlapping, making definitive assignment difficult without reference spectra.

Table 1: Key IR Absorption Bands for this compound Isomers

Functional GroupExpected Wavenumber (cm⁻¹)Comments
Carbonyl (C=O) Stretch~1725Strong, sharp. Consistent across all isomers.
Nitro (N-O) Asymmetric~1540Strong. Consistent across all isomers.
Nitro (N-O) Symmetric~1345Strong. Consistent across all isomers.
C-O Stretch~1280Strong.
Aromatic C-H Stretch>3000Weak to medium.
Aliphatic C-H Stretch<3000Medium.
¹H NMR Spectroscopy: The Definitive Identification Tool

¹H NMR spectroscopy is the most powerful technique for distinguishing these isomers. The chemical shift, splitting pattern (multiplicity), and integration of the signals corresponding to the butyl chain protons provide a unique and unambiguous fingerprint for each molecule. The aromatic protons of the 3,5-dinitrobenzoate ring typically appear as two signals: a triplet for the proton at position 4 (~9.2 ppm) and a doublet for the two equivalent protons at positions 2 and 6 (~9.1 ppm)[6][7]. The key differentiators are the signals from the alkyl chain.

  • n-Butyl 3,5-Dinitrobenzoate: The linear chain results in four distinct signals for the butyl group. The protons on the carbon attached to the ester oxygen (O-CH₂ ) are deshielded and appear as a triplet.

  • Isothis compound: The isobutyl group has a plane of symmetry. The two methyl groups are equivalent, appearing as a single doublet. The methylene protons (O-CH₂ ) also form a doublet, split by the adjacent methine proton.

  • sec-Butyl 3,5-Dinitrobenzoate: This isomer is chiral and all four carbons in the alkyl chain are chemically distinct. The most deshielded signal is from the methine proton attached to the oxygen (O-CH ), which appears as a multiplet. It features a characteristic triplet for one methyl group and a doublet for the other.

  • tert-Butyl 3,5-Dinitrobenzoate: The high degree of symmetry makes this isomer the easiest to identify. The nine protons of the three equivalent methyl groups produce a single, sharp singlet with a large integration value (9H).

Table 2: Comparative ¹H NMR Data for this compound Isomers (Predicted & Experimental, CDCl₃)

IsomerProton AssignmentApprox. Chemical Shift (δ, ppm)MultiplicityIntegration
n-Butyl -O-CH₂ -CH₂-CH₂-CH₃~4.4Triplet (t)2H
-O-CH₂-CH₂ -CH₂-CH₃~1.8Multiplet (m)2H
-O-CH₂-CH₂-CH₂ -CH₃~1.5Sextet2H
-O-CH₂-CH₂-CH₂-CH₃ ~1.0Triplet (t)3H
Isobutyl -O-CH₂ -CH-(CH₃)₂~4.2Doublet (d)2H
-O-CH₂-CH -(CH₃)₂~2.1Multiplet (m)1H
-O-CH₂-CH-(CH₃ )₂~1.0Doublet (d)6H
sec-Butyl -O-CH (CH₃)-CH₂-CH₃~5.2Multiplet (m)1H
-O-CH(CH₃)-CH₂ -CH₃~1.8Multiplet (m)2H
-O-CH(CH₃ )-CH₂-CH₃~1.4Doublet (d)3H
-O-CH(CH₃)-CH₂-CH₃ ~1.0Triplet (t)3H
tert-Butyl -O-C(CH₃ )₃~1.6Singlet (s)9H

Note: Aromatic protons (~9.1-9.2 ppm) are omitted for clarity. Chemical shifts are estimates and can vary based on solvent and concentration.

¹³C NMR Spectroscopy: Confirming the Carbon Skeleton

¹³C NMR spectroscopy provides complementary information by revealing the number of unique carbon environments in each isomer. This is particularly useful for confirming the carbon framework of the butyl group. The aromatic and carbonyl carbons will have similar shifts across the isomers.

  • n-Butyl: Four distinct signals for the four carbons of the linear chain.

  • Isobutyl: Due to symmetry, only three signals are observed for the four carbons of the isobutyl group (two equivalent methyl carbons).

  • sec-Butyl: All four carbons are in unique chemical environments, resulting in four distinct signals.

  • tert-Butyl: High symmetry leads to only two signals for the butyl group: one for the quaternary carbon and one for the three equivalent methyl carbons.

Table 3: Comparative ¹³C NMR Data for this compound Isomers (Predicted, CDCl₃)

IsomerNumber of Alkyl SignalsPredicted Chemical Shift Ranges (δ, ppm)
n-Butyl 4-O-C H₂-: ~66, -CH₂-: ~30, -CH₂-: ~19, -C H₃: ~14
Isobutyl 3-O-C H₂-: ~72, -C H-: ~28, -C H₃: ~19
sec-Butyl 4-O-C H-: ~74, -C H₂-: ~29, -C H₃ (next to O): ~20, -C H₃: ~10
tert-Butyl 2-O-C -: ~83, -C H₃: ~28

Note: Aromatic and carbonyl carbon signals (~122-164 ppm) are omitted for clarity.

Experimental Protocols

Synthesis of this compound Isomers (Microwave-Assisted)

This green chemistry approach provides a rapid and efficient synthesis, minimizing waste and hazardous reagents compared to traditional methods involving thionyl chloride or PCl₅[8].

Materials:

  • 3,5-Dinitrobenzoic acid[9]

  • The corresponding alcohol (n-butanol, isobutanol, sec-butanol, or tert-butanol)

  • Concentrated Sulfuric Acid (catalyst)

  • Sodium bicarbonate solution (5%)

  • Ethanol (for recrystallization)

  • Microwave reactor

Procedure:

  • In a 10 mL microwave reaction vial, combine 3,5-dinitrobenzoic acid (1.0 g, 4.7 mmol) and the respective butanol (5 mL).

  • Carefully add 3-4 drops of concentrated sulfuric acid to the mixture.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 100°C for 5-10 minutes.

  • After cooling, pour the reaction mixture into 50 mL of ice-cold water.

  • Collect the resulting solid precipitate by vacuum filtration.

  • Wash the crude product with a 5% sodium bicarbonate solution to neutralize any unreacted acid, followed by a final wash with cold water.

  • Recrystallize the purified product from a minimal amount of hot ethanol to obtain the final crystalline ester.

  • Dry the product and determine its melting point. The melting point for n-butyl 3,5-dinitrobenzoate is approximately 62.5-64 °C[10].

Caption: Microwave-assisted esterification workflow.

Spectroscopic Analysis Protocol
  • Sample Preparation:

    • IR: For solid samples, prepare a KBr pellet or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

    • NMR: Dissolve ~10-20 mg of the purified ester in ~0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.

  • Data Acquisition:

    • IR: Acquire the spectrum from 4000 to 400 cm⁻¹.

    • ¹H NMR: Acquire the spectrum on a 300 MHz or higher spectrometer. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

    • ¹³C NMR: Acquire the proton-decoupled spectrum on the same instrument.

  • Data Processing:

    • Process the NMR data (Fourier transform, phase correction, baseline correction).

    • Calibrate the ¹H and ¹³C spectra to the TMS signal (0.00 ppm).

    • Integrate the peaks in the ¹H NMR spectrum.

    • Analyze the chemical shifts, multiplicities, and integrations to determine the isomer structure.

IsomerIdentification Start Analyze ¹H NMR Spectrum Singlet Is there a large singlet (~1.6 ppm, 9H)? Start->Singlet Doublet6H Is there a doublet (~1.0 ppm, 6H)? Singlet->Doublet6H No TertButyl tert-Butyl Isomer Singlet->TertButyl  Yes FourSignals Four distinct alkyl signals? Doublet6H->FourSignals No Isobutyl Isobutyl Isomer Doublet6H->Isobutyl  Yes N_Butyl n-Butyl Isomer FourSignals->N_Butyl  Yes (O-CH₂ is a triplet) SecButyl sec-Butyl Isomer FourSignals->SecButyl  No (O-CH is a multiplet)

Caption: Logic diagram for ¹H NMR-based isomer identification.

Conclusion

While IR spectroscopy can confirm the synthesis of a this compound, it cannot reliably distinguish between the four structural isomers. In contrast, ¹H and ¹³C NMR spectroscopy provide definitive and complementary data for unambiguous identification. The unique splitting patterns and signal counts generated by the distinct symmetries and electronic environments of the n-butyl, isobutyl, sec-butyl, and tert-butyl chains serve as conclusive spectroscopic fingerprints. This guide equips researchers with the foundational knowledge and practical protocols necessary to confidently synthesize and characterize these closely related compounds.

References

  • Jones, C. L., Wilson, C. C., & Thomas, L. H. (2014). Turning colour on and off using molecular disorder and proton transfer in multi-component molecular complexes.
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  • National Institute of Standards and Technology. (n.d.).
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Evaluating the performance of different chromatographic columns for 3,5-dinitrobenzoate separation

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Chromatographic Column Performance for the Separation of 3,5-Dinitrobenzoate Derivatives

For researchers and professionals in drug development and analytical chemistry, the precise separation and quantification of analytes are paramount. 3,5-Dinitrobenzoate (DNB) derivatives are frequently employed for two primary reasons: their strong chromophoric nature significantly enhances UV detection limits for molecules with poor UV absorbance (like alcohols), and their unique electronic properties make them excellent chiral derivatizing agents. The separation of these derivatives, however, is critically dependent on the selection of the appropriate chromatographic column and methodology.

This guide provides a comprehensive evaluation of different high-performance liquid chromatography (HPLC) columns for the separation of 3,5-dinitrobenzoate derivatives. We will delve into the mechanisms of separation, compare the performance of various stationary phases with supporting data, and provide detailed experimental protocols to ensure reproducible and robust results in your laboratory.

The Foundational Choice: Understanding Separation Modes

The separation of DNB derivatives can be approached through several HPLC modes, primarily determined by the analytical goal: achiral quantification or chiral (enantiomeric) separation. The principal modes include Reversed-Phase (RP), Normal-Phase (NP), and Chiral Chromatography. Each mode utilizes distinct stationary phase chemistries and mobile phase compositions to achieve separation based on different molecular interactions.[1]

Part 1: Reversed-Phase HPLC for Achiral Analysis of DNB Derivatives

Reversed-phase chromatography is the most widely used HPLC mode, accounting for approximately 75% of all methods. It is the workhorse for quantitative analysis of DNB derivatives where enantiomeric separation is not required.

The Mechanism of Separation: Hydrophobicity at Play

In RP-HPLC, the stationary phase is non-polar (hydrophobic), while the mobile phase is polar (typically a mixture of water and a miscible organic solvent like acetonitrile or methanol).[2] Analytes are separated based on their hydrophobicity; more hydrophobic compounds interact more strongly with the stationary phase and are retained longer. The 3,5-dinitrobenzoyl group adds significant hydrophobicity to the parent molecule, making RP-HPLC an ideal choice for its retention and separation.

Column Selection: A Comparative Overview

The choice of a reversed-phase column has a significant impact on selectivity and efficiency. The most common stationary phase is octadecylsilane (C18 or ODS), but other phases can offer unique advantages.

  • C18 (ODS) Columns : These are the most popular and versatile RP columns, offering high hydrophobicity and retention for a wide range of analytes. They are an excellent starting point for method development.[2][3]

  • C8 Columns : With shorter alkyl chains than C18, C8 columns are less retentive. They can be advantageous for reducing analysis time when separating highly hydrophobic DNB derivatives that might be too strongly retained on a C18 column.

  • Phenyl-Hexyl Columns : These columns contain a phenyl ring in the alkyl chain, which can provide alternative selectivity through π-π interactions with the aromatic ring of the 3,5-dinitrobenzoate moiety. This can be particularly useful for resolving structurally similar DNB derivatives.[4] The use of methanol as an organic modifier is often recommended to enhance these π-π interactions.[4]

  • Specialty Reversed-Phase Columns : Some columns are designed with low silanol activity to improve peak shape for basic compounds.[5] For instance, the Newcrom R1 is a reverse-phase column with such properties.[5]

Performance Data Comparison: Reversed-Phase Columns

The following table summarizes typical performance characteristics for the separation of a model compound, Ethyl 3,5-dinitrobenzoate, on different RP columns.

Column TypeParticle Size (µm)Dimensions (mm)Mobile PhaseRetention Time (min)Theoretical Plates (N)
Standard C1854.6 x 150Acetonitrile/Water (50:50)6.8~15,000
Phenyl-Hexyl3.54.6 x 100Methanol/Water (60:40)5.2~18,000
Newcrom R1[5]54.6 x 150Acetonitrile/Water/H₃PO₄ (30:70:0.2)4.5Not Reported
Micro ODS[3]51.5 x 250Acetonitrile/Water (variable)Analyte DependentNot Reported

Note: Data are representative and will vary based on the specific analyte, HPLC system, and exact experimental conditions.

Experimental Protocol: Quantitative Analysis of a DNB Derivative via RP-HPLC

This protocol outlines a general procedure for the analysis of an alcohol derivatized with 3,5-dinitrobenzoyl chloride.

  • Sample Preparation (Derivatization) :

    • Dissolve the alcohol sample in a suitable aprotic solvent (e.g., anhydrous acetone).

    • Add a slight molar excess of 3,5-dinitrobenzoyl chloride and a base catalyst (e.g., pyridine).

    • Allow the reaction to proceed to completion. The reaction can often be performed at room temperature.[6]

    • Quench the reaction and extract the DNB derivative into an organic solvent. Evaporate the solvent and reconstitute the sample in the initial mobile phase.

  • Mobile Phase Preparation :

    • Prepare a mobile phase of 50% Acetonitrile and 50% Ultrapure Water (v/v).

    • Filter the mobile phase through a 0.45 µm membrane filter and degas thoroughly using sonication or vacuum.

    • For acidic analytes, adding a modifier like 0.1% formic or acetic acid to the mobile phase can improve peak shape.[7]

  • HPLC System Configuration :

    • Column : C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm).

    • Flow Rate : 1.0 mL/min.

    • Injection Volume : 10 µL.

    • Column Temperature : 30 °C.

    • Detection : UV Detector at 230 nm or 254 nm.[3]

    • Run Time : 15 minutes.

  • Analysis :

    • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

    • Inject a standard solution of the DNB derivative to determine its retention time.

    • Inject the prepared sample.

    • Quantify the analyte using a calibration curve prepared from standards of known concentrations.

Visualization: RP-HPLC Experimental Workflow

RP_HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Derivatization 1. Derivatization: Alcohol + DNB-Cl Extraction 2. Extraction & Reconstitution Derivatization->Extraction Injector 4. Sample Injection Extraction->Injector Sample MobilePhase 3. Mobile Phase Prep: ACN/Water + Filter/Degas Pump Pump MobilePhase->Pump Mobile Phase Column 5. Separation (C18 Column) Injector->Column Pump->Injector Detector 6. UV Detection (230 nm) Column->Detector Chromatogram 7. Chromatogram Detector->Chromatogram Quantification 8. Quantification Chromatogram->Quantification

Caption: Workflow for RP-HPLC analysis of DNB derivatives.

Part 2: Chiral Chromatography for Enantiomeric Separation

When dealing with chiral molecules, separating enantiomers is crucial, especially in the pharmaceutical industry where one enantiomer may be therapeutic while the other is inactive or harmful. DNB derivatives are widely used in this context because the dinitrophenyl group acts as a powerful π-acceptor, facilitating the necessary interactions for chiral recognition on a suitable Chiral Stationary Phase (CSP).

The Mechanism of Chiral Recognition: A Multi-Point Interaction Model

Chiral separation on "Pirkle-type" or brush-type CSPs relies on the formation of transient diastereomeric complexes between the analyte and the chiral selector on the stationary phase. For DNB derivatives, three main interactions are key:

  • π-π Interactions : The electron-deficient 3,5-dinitrophenyl ring of the analyte acts as a strong π-acceptor, interacting with π-basic (electron-rich) aromatic rings on the CSP.[8]

  • Hydrogen Bonding : The amide or ester linkages in both the derivatized analyte and the CSP provide sites for hydrogen bonding.

  • Steric Hindrance : The three-dimensional arrangement of bulky groups around the chiral centers dictates the steric fit, allowing one enantiomer to interact more favorably than the other.

The combination of these interactions leads to a difference in retention times, enabling the separation of the enantiomers.

Column Selection: A Survey of Chiral Stationary Phases (CSPs)

Various CSPs have been developed that are effective for separating DNB-derivatized enantiomers.

  • N-(3,5-Dinitrobenzoyl)-Amino Acid Derived CSPs : These are among the most successful CSPs. Columns based on N-(3,5-dinitrobenzoyl)-D-phenylglycine or L-leucine are common. They contain both a π-acidic DNB group and a chiral center, enabling effective separation of a wide range of racemates.

  • Crown Ether-Based CSPs : Chiral stationary phases based on crown ethers, such as (+)-(18-crown-6)-2,3,11,12-tetracarboxylic acid, have shown excellent resolution for N-(3,5-dinitrobenzoyl)-α-amino acids.[9]

  • Polysaccharide-Based CSPs : Derivatized polysaccharides (e.g., cellulose or amylose) are widely used CSPs that can resolve an incredible number of chiral compounds and are often a primary screening choice in method development.[10]

Performance Data Comparison: Chiral Stationary Phases

The following table compares the performance of different CSPs for the separation of various DNB-derivatized racemates, focusing on the key metrics of separation factor (α) and resolution (Rs).

CSP TypeAnalyte TypeMobile PhaseSeparation Factor (α)Resolution (Rs)Reference
N-(3,5-DNB)-D-phenylglycineVarious RacematesHexane/1,2-Dichloroethane/MethanolVariesVaries
(+)-(18-Crown-6)N-(3,5-DNB)-α-amino acidsAcetic acid/TEA/Acetonitrile1.06 - 1.810.54 - 2.81[9]
(R)-1-naphthylglycine + Dinitrobenzoic acidβ-blockersn-Hexane/1,2-Dichloroethane/MethanolNot Reported> 1.5 (implied)[11]

Separation factor (α) is the ratio of retention factors of the two enantiomers. A value > 1 indicates separation. Resolution (Rs) quantifies the degree of separation between two peaks; Rs ≥ 1.5 is considered baseline resolution.

Experimental Protocol: Chiral Separation of DNB-Derivatized Amphetamine

This protocol describes the separation of the enantiomers of amphetamine after derivatization with 3,5-dinitrobenzoyl chloride.

  • Sample Preparation (Derivatization) :

    • Follow a standard procedure to derivatize the primary amine of amphetamine with 3,5-dinitrobenzoyl chloride to form the corresponding amide.

    • Extract and purify the derivative, then dissolve a known amount in the mobile phase.

  • Mobile Phase Preparation :

    • Prepare a normal-phase eluent, for example, a mixture of n-Hexane, 1,2-Dichloroethane, and Methanol. A typical starting ratio could be 80:15:5 (v/v/v).[11]

    • Caution : Normal-phase solvents are volatile and flammable. Handle them in a well-ventilated fume hood.

    • Filter and degas the mobile phase.

  • HPLC System Configuration :

    • Column : Chiral Stationary Phase Column, e.g., N-(3,5-Dinitrobenzoyl)-D-phenylglycine bonded to silica (4.6 x 250 mm, 5 µm).

    • Flow Rate : 1.0 mL/min.

    • Injection Volume : 20 µL.

    • Column Temperature : 25 °C (temperature can significantly affect chiral separations).[11]

    • Detection : UV Detector at 254 nm.

    • Run Time : 30 minutes.

  • Analysis and Optimization :

    • Equilibrate the column extensively with the mobile phase. Normal-phase chromatography can require longer equilibration times than RP-HPLC.

    • Inject the racemic standard and identify the two enantiomer peaks.

    • Optimize the separation by adjusting the mobile phase composition. Increasing the methanol content will generally decrease retention times but may also affect the separation factor.[11]

Visualization: Chiral Recognition Mechanism

Chiral_Recognition Key interactions in chiral recognition of DNB derivatives. cluster_CSP cluster_Analyte CSP π-Basic Group (e.g., Naphthyl) CSP_H_Donor H-Bond Donor (e.g., -NH) Analyte π-Acceptor Group (3,5-Dinitrobenzoyl) Analyte->CSP π-π Stacking Analyte_H_Acceptor H-Bond Acceptor (e.g., C=O) Analyte_H_Acceptor->CSP_H_Donor Hydrogen Bonding ChiralCenter Chiral Center

Caption: Chiral recognition via π-π and H-bond interactions.

Conclusion: Selecting the Right Column for Your Application

The successful separation of 3,5-dinitrobenzoate derivatives is a function of a well-defined analytical goal and a systematic approach to method development.

  • For routine, achiral quantification , a standard C18 reversed-phase column is the most reliable and versatile starting point. Fine-tuning with other RP phases like Phenyl-Hexyl can provide alternative selectivity when needed.

  • For the separation of enantiomers , a chiral stationary phase is mandatory. Pirkle-type columns based on N-(3,5-dinitrobenzoyl)-amino acids are specifically designed for analytes containing π-acidic or π-basic groups and represent a logical first choice for DNB derivatives.

Ultimately, the optimal column is one that provides the required resolution, peak shape, and analysis time for your specific application. By understanding the underlying separation mechanisms and leveraging the comparative data presented, researchers can make informed decisions, leading to the development of robust and reliable chromatographic methods.

References

  • Separation of Ethyl 3,5-dinitrobenzoate on Newcrom R1 HPLC column. SIELC Technologies. [Link]
  • Synthesis and application of N-3,5-dinitrobenzoyl and C3 symmetric diastereomeric chiral st
  • Solid-phase synthesis of chiral stationary phases based on 2,4,5,6-tetrachloro-1,3-dicyanobenzene derivatives spaced from N-3,5-dinitrobenzoyl alpha-amino acids: comparative study of their resolution efficacy. PubMed. [Link]
  • PERFORMANCE OF NEW HPLC CHIRAL STATIONARY PHASE DERIVED FROM N-(3,5-DINITROBENZOYL)-D-a-PHENYLGLYCINE WITH QUINOXALINE BR.... Hrc. [Link]
  • Micro HPLC Separation of 3,5-Dinitrobenzoyl Derivatives of Cardiac Glycosides and Their Metabolites. Journal of Chromatographic Science, Oxford Academic. [Link]
  • Unusual resolution of N-(3,5-dinitrobenzoyl)-alpha-amino acids on a chiral stationary phase based on (+)-(18-crown-6)-2,3,11,12-tetracarboxylic acid. PubMed. [Link]
  • Investigation of factors affecting reverse-phase high performance liquid chrom
  • A Comparison of Two Separation Modes: HILIC and Aqueous Normal Phase Chrom
  • Enantiomeric separation of beta-blockers by HPLC using (R)
  • Principles of HPLC (3)
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A Senior Application Scientist's Guide to Purity Assessment of Butyl 3,5-dinitrobenzoate by Thermal Analysis (TGA/DSC)

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals engaged in the characterization and quality control of chemical entities.

Executive Summary

The precise determination of purity is a cornerstone of chemical and pharmaceutical development, directly impacting the material's safety, efficacy, and reproducibility in downstream applications. Butyl 3,5-dinitrobenzoate, a key intermediate in various synthetic pathways, demands rigorous purity assessment.[1] While chromatographic methods like High-Performance Liquid Chromatography (HPLC) are prevalent, thermal analysis offers a powerful, complementary, and often faster approach. This guide provides an in-depth, objective comparison of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for the purity assessment of this compound. We will explore the fundamental principles, present detailed experimental protocols, and interpret illustrative data, grounding our discussion in established standards and field-proven insights.

The Foundational Principles: TGA and DSC in Purity Analysis

Thermal analysis techniques monitor the physical and chemical properties of a substance as a function of temperature.[2] For purity assessment, TGA and DSC provide distinct yet synergistic information.

Thermogravimetric Analysis (TGA): Assessing Volatiles and Stability

TGA measures the mass of a sample over time as the temperature changes.[3] Its primary role in purity assessment is to quantify volatile impurities, such as residual solvents or moisture, which can affect the true purity value.[4][5] Furthermore, TGA is critical for determining the thermal stability of the compound. A sample must be thermally stable through its melting point for a valid DSC purity analysis; TGA confirms this by showing no significant mass loss from decomposition in the relevant temperature range.[6][7]

Differential Scanning Calorimetry (DSC): Quantifying Eutectic Impurities

DSC is a powerful technique for determining the absolute purity of highly crystalline organic compounds.[6][8] The method is based on the Van't Hoff principle of melting point depression , which states that impurities lower and broaden the melting range of a pure substance.[9][10]

This phenomenon is applicable only to eutectic systems, where two conditions are met:

  • The impurity is soluble in the molten primary component.

  • The impurity is insoluble in the solid (crystalline) phase of the primary component.[8][11][12]

The governing relationship is the Van't Hoff equation, which forms the basis for all DSC purity calculations[9]:

Ts = To - (R * To2 * X2) / ΔHf * (1/F)

Where:

  • Ts is the sample temperature at a given point during melting (K).

  • To is the theoretical melting point of the 100% pure substance (K).

  • R is the gas constant (8.314 J/mol·K).

  • X2 is the mole fraction of the impurity.

  • ΔHf is the heat of fusion of the pure substance (J/mol).

  • F is the fraction of the sample that has melted at temperature Ts.

By plotting Ts versus 1/F, a straight line is obtained. The software automatically analyzes the slope and intercept of this plot to calculate the mole fraction of the impurity (X2) and, consequently, the purity of the sample.[9][12] This methodology is standardized by ASTM E928, "Standard Test Method for Purity by Differential Scanning Calorimetry" .[11][13][14]

A Comparative Overview: Thermal vs. Chromatographic Analysis

While this guide focuses on thermal methods, it is crucial to understand their position relative to established techniques like HPLC. The choice of method depends on the analytical objective.

FeatureDifferential Scanning Calorimetry (DSC)Thermogravimetric Analysis (TGA)High-Performance Liquid Chromatography (HPLC)
Principle Measures melting point depression due to eutectic impurities based on the Van't Hoff equation.[9][15][16]Measures change in mass as a function of temperature.[3][5]Separates components based on differential partitioning between a mobile and stationary phase.[15][16]
Information Provided Total mole fraction of soluble, non-volatile impurities. Does not identify individual impurities.[15]Quantifies volatile components (e.g., water, residual solvents) and determines decomposition temperature.[17]Identifies and quantifies individual organic impurities and degradation products.[6][18]
Purity Range Optimal for high-purity samples (>98.5 mol%).[6][11][13]Not a direct purity method, but assesses specific mass loss events.Wide dynamic range, suitable for both high and low purity samples.[15]
Sample Type Crystalline solids that do not decompose upon melting.[6][8]Solids or liquids.Soluble solids and liquids.
Sample Prep Minimal; accurately weigh 1-3 mg into a pan.[12]Minimal; accurately weigh 5-10 mg into a crucible.Requires dissolution in a suitable solvent, filtration, and method development.
Analysis Time ~30-60 minutes per sample (slow heating rate is required).[19]~30-90 minutes per sample.5-60 minutes per sample, plus significant time for method development and validation.[19]
Limitations Not suitable for amorphous materials, compounds that decompose on melting, or when impurities are insoluble in the melt.[6][7]Does not provide information on non-volatile impurities.Requires a reference standard for each impurity to be quantified accurately; method development can be complex.[18]

Experimental Protocols: A Self-Validating System

The trustworthiness of thermal analysis data hinges on a meticulously executed experimental protocol. The following steps are designed to ensure data integrity and reproducibility.

Workflow for Thermal Analysis Purity Assessment

G cluster_0 Sample Preparation cluster_1 Instrumental Analysis cluster_2 Data Processing & Interpretation prep Accurately weigh 1-3 mg (DSC) or 5-10 mg (TGA) of this compound pan Load into appropriate crucible: Hermetically sealed Al pan (DSC) Open Alumina crucible (TGA) prep->pan tga_run TGA Analysis: Heat from 30°C to 400°C at 10°C/min under N2 pan->tga_run For Stability & Volatiles dsc_run DSC Analysis (ASTM E928): Heat from 30°C to 100°C at 0.5°C/min under N2 pan->dsc_run For Eutectic Purity tga_data TGA Data: Determine % mass loss before decomposition tga_run->tga_data dsc_data DSC Data: Integrate melting endotherm Apply Van't Hoff model dsc_run->dsc_data purity_calc Calculate Purity: - Volatile content from TGA - Eutectic impurity from DSC tga_data->purity_calc dsc_data->purity_calc report Final Purity Report purity_calc->report

Caption: Experimental workflow for purity assessment using TGA and DSC.

Detailed Protocol: Thermogravimetric Analysis (TGA)
  • Objective: To determine the content of volatile impurities and assess the thermal stability of this compound.

  • Instrumentation: A calibrated Thermogravimetric Analyzer.

  • Protocol:

    • Crucible Selection: Use a clean, open alumina or platinum crucible.

    • Sample Preparation: Accurately weigh 5-10 mg of the this compound sample directly into the crucible.

    • Instrument Setup:

      • Purge Gas: Nitrogen at a flow rate of 50 mL/min to provide an inert atmosphere.

      • Temperature Program:

        • Equilibrate at 30°C.

        • Ramp from 30°C to 400°C at a heating rate of 10°C/min. Causality: This rate provides a good balance between resolution and analysis time for stability screening.

    • Data Analysis: Analyze the resulting TGA curve for any mass loss steps prior to the onset of major decomposition. A step below 150°C typically corresponds to moisture or residual solvent.

Detailed Protocol: Differential Scanning Calorimetry (DSC) for Purity
  • Objective: To determine the mole percent purity of this compound according to the Van't Hoff model.

  • Instrumentation: A calibrated Differential Scanning Calorimeter equipped with purity analysis software.

  • Protocol:

    • Crucible Selection: Use a lightweight aluminum pan.

    • Sample Preparation:

      • Accurately weigh 1-3 mg of the sample into the pan. Causality: A small sample mass minimizes thermal gradients within the sample, which is critical for achieving the thermal equilibrium assumed by the Van't Hoff equation.[12][20]

      • Hermetically seal the pan using a press. Causality: Sealing prevents the loss of volatile components or the sample itself during the heating process, ensuring the system remains closed.

    • Instrument Setup:

      • Purge Gas: Nitrogen at a flow rate of 50 mL/min.

      • Temperature Program:

        • Equilibrate at 30°C (well below the expected melting point of ~63°C).[21][22]

        • Ramp from 30°C to 100°C at a heating rate of 0.5°C/min. Causality: A very slow heating rate is mandated by ASTM E928 to allow the melting process to remain as close to thermal equilibrium as possible, a fundamental assumption of the purity calculation.[12][20]

    • Data Analysis: Use the instrument's software to perform the purity calculation on the melting endotherm. The software will integrate the peak and apply the Van't Hoff model, typically analyzing the data between 10% and 50% of the peak melt.[23]

Data Interpretation and Comparative Analysis

Let's consider hypothetical data for three lots of this compound with varying purity levels to illustrate the power of this combined thermal approach.

Logical Framework for DSC Purity Interpretation

G start Crystalline Sample (this compound) impurity Presence of Eutectic Impurity start->impurity thermodynamics Van't Hoff Principle: Melting Point Depression impurity->thermodynamics dsc_observation Observable DSC Effects Lower Melting Onset Broader Melting Peak thermodynamics->dsc_observation calculation Software Analysis: Plot Ts vs. 1/F dsc_observation->calculation result Quantitative Result: Calculated Mole % Purity calculation->result

Caption: Logical relationship between impurities and DSC signal.

Illustrative Experimental Data
ParameterLot A (Reference Standard)Lot B (Production Batch)Lot C (Crude Material)
TGA Analysis
Mass Loss below 150°C0.05%0.45%1.20%
Onset of Decomposition~250°C~250°C~248°C
DSC Purity Analysis
Melting Onset (Tonset)63.8°C63.1°C62.2°C
Melting Peak (Tpeak)64.2°C63.8°C63.5°C
Heat of Fusion (ΔHf)110.5 J/g108.2 J/g105.1 J/g
Calculated Purity (DSC) 99.92 mol% 99.35 mol% 98.60 mol%
Comparative Purity (HPLC) 99.95 Area%99.40 Area%98.75 Area%
Analysis of Results
  • Lot A (Reference Standard): The TGA shows negligible volatile content. The DSC thermogram exhibits a sharp, high-temperature melting peak with a high heat of fusion, characteristic of a highly pure and crystalline material. The calculated DSC purity of 99.92 mol% aligns excellently with the HPLC result, validating its status as a reference standard.[24][25]

  • Lot B (Production Batch): TGA indicates the presence of 0.45% volatile material, likely residual butanol from synthesis.[26] The DSC melting onset is depressed, and the peak is slightly broader compared to Lot A. The calculated DSC purity of 99.35 mol% reflects the total eutectic impurities and is in good agreement with the HPLC data.

  • Lot C (Crude Material): This sample shows significant volatile content (1.20%) via TGA. The DSC melting peak is substantially broader and occurs at a lower temperature, classic signs of a less pure sample.[8][9] The calculated purity of 98.60 mol% is approaching the lower limit of reliability for the DSC method, which is typically considered to be around 98.5 mol%.[11][14]

Field-Proven Insights & Trustworthiness

  • Complementary, Not Exclusive: DSC purity is an absolute method that determines the total mole fraction of eutectic impurities without needing reference standards for those impurities.[6][7] HPLC, a relative method, excels at separating and identifying specific impurities against their own standards.[15] The two techniques provide a powerful, cross-validating assessment of a compound's purity profile.

  • The Stability Prerequisite: The validity of the DSC purity measurement is entirely dependent on the compound not decomposing during its melt. The TGA data for this compound, showing decomposition onset around 250°C, gives high confidence that the melting event below 65°C is free from degradation interference.

  • Limitations are Key: The DSC method is not a panacea. It will not detect impurities that are insoluble in the melt or those that form solid solutions. This is why a comprehensive purity assessment often involves orthogonal methods, such as HPLC and elemental analysis, to build a complete picture.[27]

Conclusion

The combined application of TGA and DSC provides a robust, efficient, and scientifically sound framework for the purity assessment of this compound. TGA serves as an essential preliminary check for volatile impurities and thermal stability, thereby validating the conditions for DSC analysis. DSC, in turn, offers a rapid and reliable quantitative determination of total eutectic purity for high-purity crystalline samples, adhering to the principles of the Van't Hoff equation and standardized by ASTM E928. When used in conjunction with chromatographic techniques, this thermal analysis workflow equips researchers and drug development professionals with a comprehensive and trustworthy understanding of their material's intrinsic quality, ensuring reliability and safety in all subsequent applications.

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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Alcohol Determination

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the accurate and reliable quantification of ethanol is a critical parameter in ensuring product quality, safety, and efficacy. The choice of analytical methodology can have profound implications on the veracity of reported results. Consequently, a rigorous cross-validation of different analytical techniques is not merely a regulatory formality but a scientific necessity. This guide provides an in-depth comparison of prevalent analytical methods for alcohol determination, grounded in the principles of scientific integrity and supported by experimental data. We will delve into the causality behind experimental choices, ensuring that every protocol described is a self-validating system.

The Imperative of Cross-Validation

Cross-validation is the process of comparing the results from two or more distinct analytical methods to ensure the data's reliability and comparability.[1][2] This is particularly crucial when a new method is introduced, or when data from different laboratories or studies are being compared.[2][3] The core objective is to demonstrate that the analytical procedure is fit for its intended purpose.[4] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have stringent requirements for analytical method validation, as outlined in the International Council for Harmonisation (ICH) guidelines, specifically ICH Q2(R1) and the more recent Q2(R2).[4][5][6][7][8][9][10][11][12][13][14][15][16][17]

This guide will focus on three widely employed techniques for alcohol determination:

  • Gas Chromatography with Flame Ionization Detection (GC-FID) : Often considered the gold standard for its high specificity and sensitivity.[18][19]

  • Enzymatic Assays : A rapid and convenient method based on the specific enzymatic oxidation of ethanol.[20][21][22]

  • Near-Infrared (NIR) Spectroscopy : A non-destructive and rapid technique increasingly used for at-line or online monitoring.[23][24][25]

Core Validation Parameters: A Comparative Overview

The performance of each analytical method is assessed against a set of key validation parameters as stipulated by ICH guidelines.[5][7][8] The following table summarizes the typical performance characteristics of GC-FID, Enzymatic Assays, and NIR Spectroscopy for ethanol determination.

Validation Parameter Gas Chromatography (GC-FID) Enzymatic Assays Near-Infrared (NIR) Spectroscopy Rationale and Causality
Specificity High. Excellent separation of volatile compounds ensures minimal interference.[18][26]High for ethanol, but can have cross-reactivity with other short-chain alcohols like propanol and butanol.[20][21][22]Moderate. Relies on multivariate calibration models to resolve overlapping spectral features.[23]Specificity ensures that the signal measured is solely from the analyte of interest. GC's chromatographic separation provides the highest confidence.
Accuracy (% Recovery) 98-102%95-105%[27]97-103%Accuracy reflects the closeness of the measured value to the true value. It is typically assessed by analyzing samples with known concentrations of a certified reference material.[13]
Precision (%RSD) < 2%[26]< 5%[27]< 3%Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
Linearity (r²) > 0.999[28][29]> 0.999[27]> 0.99[24]Linearity demonstrates that the method's response is directly proportional to the analyte concentration over a given range.
Limit of Detection (LOD) ~0.01% (v/v)[28]~0.0017% (v/v)[27]~0.02% (v/v)[30]LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ) ~0.03% (v/v)[28]~0.0056% (v/v)[27]~0.07% (v/v)[30]LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness High. Unaffected by minor changes in flow rate, temperature, etc.[31]Moderate. Sensitive to pH, temperature, and enzyme activity.Moderate. Can be affected by sample temperature and turbidity.[25]Robustness indicates the method's reliability during normal usage by demonstrating its capacity to remain unaffected by small, deliberate variations in method parameters.[16]

In-Depth Methodologies and Experimental Protocols

Gas Chromatography with Flame Ionization Detection (GC-FID)

Principle: GC-FID is a powerful technique for separating and quantifying volatile compounds.[18] In this method, the sample is vaporized and injected into a chromatographic column. An inert gas (carrier gas) carries the sample through the column, where components are separated based on their boiling points and interaction with the stationary phase. The separated components are then detected by a flame ionization detector (FID), which generates a signal proportional to the amount of organic analyte.[31] For enhanced accuracy and to minimize matrix effects, a headspace autosampler is often employed, which introduces only the volatile components into the GC system.[19][31]

Experimental Protocol: Headspace GC-FID for Ethanol Determination

  • Preparation of Standards and Samples:

    • Prepare a stock solution of ethanol using a certified USP reference standard.[32][33]

    • Create a series of calibration standards by diluting the stock solution with deionized water to cover the expected concentration range of the samples.

    • Prepare an internal standard (ISTD) solution, typically n-propanol, at a fixed concentration.

    • For each standard and sample, pipette a precise volume (e.g., 1 mL) into a headspace vial.

    • Add a fixed volume of the ISTD solution to each vial.

    • Seal the vials immediately with crimp caps.

  • Instrumental Analysis:

    • Equilibrate the sealed vials in the headspace autosampler at a controlled temperature (e.g., 80°C) for a specific time to allow for partitioning of the volatile components into the headspace.

    • Inject a fixed volume of the headspace gas into the GC-FID system.

    • Chromatographic Conditions (Typical):

      • Column: DB-ALC1 or equivalent (30 m x 0.32 mm, 1.8 µm)

      • Oven Temperature: Isothermal at 40°C

      • Injector Temperature: 150°C

      • Detector Temperature: 250°C

      • Carrier Gas: Helium or Hydrogen

      • Split Ratio: 10:1

  • Data Analysis:

    • Integrate the peak areas for ethanol and the internal standard.

    • Calculate the ratio of the ethanol peak area to the internal standard peak area.

    • Construct a calibration curve by plotting the peak area ratios of the standards against their known concentrations.

    • Determine the ethanol concentration in the samples from the calibration curve.

Workflow Diagram: GC-FID Analysis

GC_FID_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Start Start Prep_Std Prepare Calibration Standards Start->Prep_Std Prep_Sample Prepare Samples Start->Prep_Sample Add_ISTD Add Internal Standard (n-propanol) Prep_Std->Add_ISTD Prep_Sample->Add_ISTD Seal_Vial Seal Headspace Vials Add_ISTD->Seal_Vial Incubate Incubate in Headspace Autosampler Seal_Vial->Incubate Inject Inject Headspace Gas Incubate->Inject Separate Chromatographic Separation Inject->Separate Detect Flame Ionization Detection (FID) Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calibrate Construct Calibration Curve Integrate->Calibrate Quantify Quantify Ethanol Concentration Calibrate->Quantify Report Report Results Quantify->Report

Caption: Workflow for ethanol determination using Headspace GC-FID.

Enzymatic Assays

Principle: Enzymatic assays for ethanol determination are based on the highly specific oxidation of ethanol to acetaldehyde by the enzyme alcohol dehydrogenase (ADH).[20][21][22] This reaction requires the coenzyme nicotinamide adenine dinucleotide (NAD+), which is simultaneously reduced to NADH. The formation of NADH is directly proportional to the ethanol concentration and can be measured spectrophotometrically by the increase in absorbance at 340 nm.[20][22]

Experimental Protocol: Enzymatic Ethanol Assay

  • Reagent Preparation:

    • Prepare a reaction buffer (e.g., pyrophosphate buffer, pH 8.7).

    • Prepare a solution of NAD+ in the reaction buffer.

    • Prepare a solution of alcohol dehydrogenase (ADH) in the reaction buffer.

    • Combine the NAD+ and ADH solutions to create the assay reagent.

  • Sample and Standard Preparation:

    • Prepare a series of ethanol standards in deionized water.

    • Dilute samples as necessary to fall within the linear range of the assay.

  • Assay Procedure:

    • Pipette a specific volume of the assay reagent into cuvettes or a microplate well.

    • Add a small, precise volume of the standard or sample to the reagent.

    • Mix thoroughly and incubate at a controlled temperature (e.g., 25°C) for a defined period (e.g., 10 minutes) to allow the reaction to go to completion.

    • Measure the absorbance of the solution at 340 nm using a spectrophotometer.

  • Data Analysis:

    • Subtract the absorbance of a blank (reagent without ethanol) from the absorbance readings of the standards and samples.

    • Construct a calibration curve by plotting the corrected absorbance values of the standards against their known concentrations.

    • Determine the ethanol concentration in the samples from the calibration curve.

Workflow Diagram: Enzymatic Assay

Enzymatic_Assay_Workflow cluster_prep Reagent & Sample Preparation cluster_assay Assay Procedure cluster_data Data Analysis Start Start Prep_Reagent Prepare Assay Reagent (ADH, NAD+) Start->Prep_Reagent Prep_Stds_Samples Prepare Standards & Samples Start->Prep_Stds_Samples Mix Mix Reagent with Standard/Sample Prep_Reagent->Mix Prep_Stds_Samples->Mix Incubate Incubate at Controlled Temperature Mix->Incubate Measure_Abs Measure Absorbance at 340 nm Incubate->Measure_Abs Correct_Abs Correct for Blank Absorbance Measure_Abs->Correct_Abs Calibrate Construct Calibration Curve Correct_Abs->Calibrate Quantify Quantify Ethanol Concentration Calibrate->Quantify Report Report Results Quantify->Report

Caption: Workflow for ethanol determination using an enzymatic assay.

Near-Infrared (NIR) Spectroscopy

Principle: NIR spectroscopy is a rapid, non-destructive analytical technique that measures the absorption of near-infrared light by a sample.[24] The NIR spectrum contains information about the chemical composition of the sample based on the overtones and combination bands of molecular vibrations. For ethanol determination, a calibration model is developed using a set of samples with known ethanol concentrations (as determined by a primary method like GC-FID). This model can then be used to predict the ethanol concentration in unknown samples from their NIR spectra.[25]

Experimental Protocol: NIR Spectroscopy for Ethanol Determination

  • Calibration Model Development:

    • Select a diverse set of calibration samples that are representative of the samples to be analyzed.

    • Determine the ethanol concentration of each calibration sample using a validated reference method (e.g., GC-FID).

    • Acquire the NIR spectrum of each calibration sample using an NIR spectrometer.

    • Use chemometric software to develop a multivariate calibration model (e.g., Partial Least Squares - PLS) that correlates the spectral data with the reference ethanol concentrations.

    • Validate the calibration model using an independent set of validation samples.

  • Routine Analysis:

    • Acquire the NIR spectrum of the unknown sample.

    • Apply the validated calibration model to the spectrum to predict the ethanol concentration.

Workflow Diagram: NIR Spectroscopy Analysis

NIR_Spectroscopy_Workflow cluster_calibration Calibration Model Development cluster_routine Routine Analysis Select_Samples Select Calibration Samples Ref_Analysis Analyze Samples by Reference Method (GC-FID) Select_Samples->Ref_Analysis Acquire_Spectra Acquire NIR Spectra Select_Samples->Acquire_Spectra Develop_Model Develop PLS Calibration Model Ref_Analysis->Develop_Model Acquire_Spectra->Develop_Model Validate_Model Validate Model Develop_Model->Validate_Model Acquire_Sample_Spectrum Acquire NIR Spectrum of Unknown Sample Validate_Model->Acquire_Sample_Spectrum Predict_Conc Predict Ethanol Concentration using Model Acquire_Sample_Spectrum->Predict_Conc Report Report Results Predict_Conc->Report

Caption: Workflow for ethanol determination using NIR spectroscopy.

Cross-Validation in Practice: A Logical Framework

The ultimate goal of cross-validation is to ensure consistency and reliability of results across different analytical platforms. The following diagram illustrates the logical flow of a comprehensive cross-validation study.

Cross_Validation_Framework cluster_methods Analytical Methods cluster_validation Validation & Comparison cluster_outcome Outcome GC_FID Method A: Gas Chromatography (GC-FID) Analyze_A Analyze with Method A GC_FID->Analyze_A Enzymatic Method B: Enzymatic Assay Analyze_B Analyze with Method B Enzymatic->Analyze_B NIR Method C: NIR Spectroscopy Analyze_C Analyze with Method C NIR->Analyze_C Sample_Set Prepare a Common Set of Samples Sample_Set->Analyze_A Sample_Set->Analyze_B Sample_Set->Analyze_C Compare_Results Statistically Compare Results (e.g., Bland-Altman plot) Analyze_A->Compare_Results Analyze_B->Compare_Results Analyze_C->Compare_Results Assess_Agreement Assess Agreement and Bias Compare_Results->Assess_Agreement Conclusion Conclusion on Method Interchangeability and Reliability Assess_Agreement->Conclusion

Sources

A Senior Application Scientist's Guide to Mitigating Matrix Effects in the LC-MS Analysis of 3,5-Dinitrobenzoate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals engaged in quantitative bioanalysis.

Introduction: The Derivatization Dilemma in Bioanalysis

In the realm of liquid chromatography-mass spectrometry (LC-MS), the accurate quantification of small molecules from complex biological matrices is a perpetual challenge. For analytes containing alcohol or amine functionalities, which often exhibit poor chromatographic retention and ionization efficiency, pre-analytical derivatization is a powerful strategy. The use of 3,5-dinitrobenzoyl chloride (DNBC) to form 3,5-dinitrobenzoate (DNB) derivatives is a classic approach to impart favorable characteristics upon these molecules, namely a nonpolar structure for reversed-phase chromatography and a readily ionizable moiety for sensitive MS detection.[1][2][3]

However, this derivatization, coupled with the inherent complexity of biological samples like plasma, serum, or urine, introduces a significant analytical hurdle: the matrix effect .[4] Matrix effects are the alteration—suppression or enhancement—of an analyte's ionization by co-eluting compounds from the sample matrix.[5][6][7] These effects directly compromise the accuracy, precision, and sensitivity of a quantitative assay, making their management a critical aspect of method development and validation.[8]

This guide provides an in-depth comparison of strategies to combat matrix effects in the analysis of DNB derivatives. We will move beyond simple protocols to explore the underlying principles of each technique, enabling you to make informed, scientifically sound decisions in your own laboratory.

The Genesis of Matrix Effects: Competition in the Ion Source

The electrospray ionization (ESI) source, while highly sensitive, is the primary stage for matrix interferences. Analytes and matrix components co-eluting from the LC column compete for the limited surface area of the ESI droplet and for protonation or deprotonation.[6][9] Endogenous compounds, particularly phospholipids from cell membranes in plasma or serum samples, are notorious for causing ion suppression due to their high concentration and propensity to co-extract with analytes of interest.[10]

This competition can be visualized as a struggle for access to the gas phase, where ions are ultimately generated and sampled by the mass spectrometer.

cluster_LC LC Eluent cluster_ESI ESI Source cluster_MS Mass Spectrometer Inlet Analyte DNB Derivative Droplet Charged Droplet (Limited Surface/Charge) Analyte->Droplet Ionization Matrix Phospholipids, Other Matrix Components Matrix->Droplet Competition & Suppression MS_Inlet To MS Analyzer Droplet->MS_Inlet Gas Phase Ions Matrix Blank Biological Matrix (e.g., 6 lots) Extract_Matrix Extracted Matrix Matrix->Extract_Matrix Perform Sample Preparation Solvent Neat Solution (Mobile Phase) Spike Spike with Analyte & IS (Post-Extraction) Solvent->Spike Spike at same concentration LCMS Analyze by LC-MS Spike->LCMS Calc Calculate Matrix Factor (MF): MF = (Peak Area in Matrix) / (Peak Area in Solvent) LCMS->Calc Extract_Matrix->Spike

Sources

A Comparative Guide to the Robustness Testing of Analytical Methods for Butyl 3,5-Dinitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, experience-driven comparison of analytical methodologies for Butyl 3,5-dinitrobenzoate, with a core focus on establishing a robust quantitative method. As researchers, scientists, and drug development professionals, we understand that an analytical method is only as reliable as its ability to withstand the minor variations inherent in day-to-day laboratory operations. This principle of robustness is not merely a regulatory checkbox but the bedrock of data integrity and, ultimately, product quality and patient safety.

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[1] This guide moves beyond a simple recitation of steps to explore the scientific rationale behind designing and executing a robust validation study, grounded in the principles outlined by the International Council for Harmonisation (ICH).[2]

The Analyte: this compound

This compound is an ester formed from 3,5-dinitrobenzoic acid and butanol. Esters of 3,5-dinitrobenzoic acid are often crystalline solids with sharp melting points, making them classically useful for the identification and derivatization of alcohols.[3] In a pharmaceutical or industrial context, ensuring the purity and quantity of such a compound requires a precise and reliable analytical method. The presence of two nitro groups on the aromatic ring makes the compound an excellent chromophore, lending itself well to UV-based detection methods.

Primary Analytical Method: High-Performance Liquid Chromatography (HPLC-UV)

High-Performance Liquid Chromatography (HPLC) is the workhorse of modern pharmaceutical analysis due to its high resolution, sensitivity, and applicability to a wide range of non-volatile compounds. For this compound, a reversed-phase HPLC method with UV detection is the logical primary choice. This approach separates analytes based on their hydrophobicity, which is well-suited for this moderately non-polar ester.

The selection of a C18 (octadecylsilyl) stationary phase is a standard starting point, offering a versatile hydrophobic surface for analyte retention. The mobile phase, a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer, allows for fine-tuning of the separation. The inclusion of a small amount of acid (e.g., formic or phosphoric acid) in the mobile phase is common practice to ensure consistent peak shapes by suppressing the ionization of any residual silanols on the column packing.[4][5]

Proposed HPLC-UV Method Parameters
ParameterConditionRationale
Column C18, 150 mm x 4.6 mm, 5 µm particlesIndustry-standard for reversed-phase; provides good balance of efficiency and backpressure.
Mobile Phase Acetonitrile:Water (65:35 v/v) with 0.1% Formic AcidAcetonitrile is a common organic modifier with good UV transparency. Formic acid ensures a low pH to maintain analyte in a single protonation state and improve peak shape.
Flow Rate 1.0 mL/minA typical flow rate for a 4.6 mm ID column, providing efficient separation in a reasonable timeframe.
Column Temperature 30 °CControlled temperature ensures reproducible retention times by minimizing viscosity fluctuations.
Detection Wavelength 230 nmNitroaromatic compounds typically exhibit strong absorbance in the low-to-mid UV range. 230 nm is a plausible wavelength for sensitive detection.
Injection Volume 10 µLA standard volume that balances sensitivity with the risk of column overload.
Diluent Mobile PhaseUsing the mobile phase as the diluent prevents peak distortion caused by solvent mismatch effects.

Robustness Testing: The Core of Method Reliability

The robustness of an analytical procedure is its capacity to remain unaffected by small, but deliberate, variations in method parameters, providing an indication of its reliability during normal usage.[5] This evaluation should be considered during the development phase to ensure the method is fit for purpose before transfer and routine use.[6][7] The recent ICH Q2(R2) and Q14 guidelines emphasize a science- and risk-based approach, integrating robustness studies into the overall analytical procedure lifecycle.[8][9][10]

The goal is not to see if the method can fail, but to understand which parameters require strict control and which can be allowed more operational flexibility.

G cluster_0 Method Development & Optimization cluster_1 Method Validation cluster_2 Method Lifecycle Dev Initial Method Development Opt Parameter Optimization Dev->Opt Refinement Robust Robustness Testing Opt->Robust Pre-validation check Val Full Validation (Accuracy, Precision, Linearity, etc.) Robust->Val Informs Validation Protocol Transfer Method Transfer Val->Transfer Demonstrates Fitness for Purpose Routine Routine Use & Monitoring Transfer->Routine

Sources

A Researcher's Guide to Uncertainty Estimation in the Melting Point Determination of Butyl 3,5-dinitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond a Single Number

In the realm of pharmaceutical sciences and organic chemistry, the melting point is a fundamental physical property, serving as a critical indicator of a substance's purity and identity.[1][2] For a compound like Butyl 3,5-dinitrobenzoate, an ester often used in the derivatization of alcohols for their identification, an accurate melting point determination is paramount.[3] However, reporting a single temperature value is an incomplete representation of the measurement. A scientifically rigorous approach demands an accompanying statement of uncertainty, which quantifies the doubt associated with the result.[4]

This guide provides an in-depth, practical comparison of the factors contributing to measurement uncertainty in the melting point determination of this compound. We will move beyond a simple procedural description to a comprehensive analysis of how to identify, quantify, and combine these uncertainties, following the principles outlined in the Guide to the Expression of Uncertainty in Measurement (GUM).[5] This will empower researchers, scientists, and drug development professionals to report melting point data with a validated confidence interval, enhancing the reliability and comparability of their results.

Part 1: Deconstructing Uncertainty: A Cause-and-Effect Analysis

To systematically identify all potential sources of uncertainty, we employ a cause-and-effect diagram, also known as an Ishikawa or fishbone diagram.[6][7] This allows us to categorize and explore the various factors that can influence the final measured melting point.

graph "Ishikawa_Diagram_Melting_Point_Uncertainty" { layout=neato; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, fontcolor="#5F6368"];

// Effect effect [label="Melting Point Uncertainty", pos="6,0!", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Main Bones subgraph { rank=same; node [shape=plaintext, fontcolor="#EA4335"]; Instrument; Method; Operator; Sample; Environment; }

// Connections to Main Bones effect -- Instrument [len=2.5]; effect -- Method [len=2.5]; effect -- Operator [len=2.5]; effect -- Sample [len=2.5]; effect -- Environment [len=2.5];

// Instrument Sub-bones subgraph { node [fillcolor="#F1F3F4"]; i1 [label="Thermometer Calibration", pos="2,2.5!"]; i2 [label="Digital Resolution", pos="2,1.5!"]; i3 [label="Thermal Lag", pos="2,0.5!"]; Instrument -- i1; Instrument -- i2; Instrument -- i3; }

// Method Sub-bones subgraph { node [fillcolor="#F1F3F4"]; m1 [label="Heating Rate", pos="2,-0.5!"]; m2 [label="Sample Packing", pos="2,-1.5!"]; m3 [label="Endpoint Determination\n(Onset vs. Clear Point)", pos="2,-2.5!"]; Method -- m1; Method -- m2; Method -- m3; }

// Operator Sub-bones subgraph { node [fillcolor="#F1F3F4"]; o1 [label="Visual Detection\n(Subjectivity)", pos="10,2.5!"]; o2 [label="Parallax Error", pos="10,1.5!"]; o3 [label="Recording Precision", pos="10,0.5!"]; Operator -- o1 [dir=back]; Operator -- o2 [dir=back]; Operator -- o3 [dir=back]; }

// Sample Sub-bones subgraph { node [fillcolor="#F1F3F4"]; s1 [label="Purity of Butyl\n3,5-dinitrobenzoate", pos="10,-0.5!"]; s2 [label="Sample Homogeneity", pos="10,-1.5!"]; s3 [label="Hygroscopic Nature", pos="10,-2.5!"]; Sample -- s1 [dir=back]; Sample -- s2 [dir=back]; Sample -- s3 [dir=back]; }

// Environment Sub-bones subgraph { node [fillcolor="#F1F3F4"]; e1 [label="Ambient Temperature\nFluctuations", pos="6,-3!"]; e2 [label="Vibrations", pos="4,-3!"]; Environment -- e1; Environment -- e2; } }

Caption: Ishikawa (Fishbone) Diagram of Uncertainty Sources.
In-Depth Analysis of Uncertainty Sources:
  • Instrument: The melting point apparatus itself is a primary source of uncertainty.

    • Thermometer Calibration: The accuracy of the temperature sensor is crucial. Any deviation from the true temperature, as determined by calibration against certified reference materials, contributes to the uncertainty.[1] The uncertainty of the certified values of the reference standards must also be considered.

    • Digital Resolution: Digital thermometers have a finite resolution (e.g., 0.1 °C).[8] This introduces an uncertainty due to the rounding of the displayed value.[9]

    • Thermal Lag: The temperature of the heating block may not be identical to the temperature of the sample within the capillary tube. This lag is influenced by the heating rate.[10]

  • Method: The procedure followed during the determination significantly impacts the result.

    • Heating Rate: A faster heating rate can lead to an artificially elevated and broader melting range because there is insufficient time for heat to transfer from the heating block to the sample.[10][11] Pharmacopeias often specify a rate of 1 °C/min.[10]

    • Sample Packing: The density and height of the sample in the capillary tube affect heat transfer. Inconsistent packing can lead to variability in the measurements.[1]

    • Endpoint Determination: The definition of the melting point as a single value or a range (from onset to clear point) and the consistent application of this definition are critical.[1]

  • Operator: The person conducting the analysis introduces subjective elements.

    • Visual Detection: Identifying the precise moment of onset of melting and the complete liquefaction (clear point) is subjective and can vary between operators.[12]

    • Parallax Error: When reading an analog thermometer, the angle of viewing can introduce errors.

    • Recording Precision: The precision with which the operator records the temperature contributes to the overall uncertainty.[13]

  • Sample: The characteristics of the this compound sample are a key factor.

    • Purity: Impurities depress and broaden the melting range.[2] The uncertainty in the purity of the sample itself contributes to the uncertainty of the melting point.

    • Sample Homogeneity: If the sample is not homogenous, different portions may have slightly different melting points.

    • Hygroscopic Nature: If the sample absorbs moisture from the atmosphere, this can act as an impurity and affect the melting point.

  • Environment: The laboratory conditions can have an impact.

    • Ambient Temperature Fluctuations: Significant changes in room temperature can affect the instrument's performance and calibration.

    • Vibrations: Physical disturbances can cause premature collapse of the sample, leading to an inaccurate reading.

Part 2: Experimental Protocol for Robust Melting Point Determination

This protocol is designed to minimize the sources of uncertainty identified above and to provide the necessary data for a quantitative uncertainty analysis.

Objective: To determine the melting point of this compound with a comprehensive estimation of measurement uncertainty.

Materials:

  • Digital melting point apparatus with a resolution of 0.1 °C.

  • Certified Reference Materials (CRMs) bracketing the expected melting point of this compound (e.g., Benzophenone, Benzoic Acid).

  • This compound sample (high purity).

  • Melting point capillaries (consistent batch).

  • Spatula and watch glass.

  • Mortar and pestle.

Procedure:

  • Instrument Calibration:

    • Calibrate the melting point apparatus using at least two CRMs that bracket the expected melting point of this compound (literature value ~62.5-64 °C).

    • Determine the melting point of each CRM according to the instrument's operating procedure, using a heating rate of 1 °C/min.

    • Record the correction factor (the difference between the observed melting point and the certified value of the CRM) and its associated uncertainty from the CRM certificate.

  • Sample Preparation:

    • Ensure the this compound sample is completely dry by placing it in a desiccator for at least 24 hours.

    • Grind the sample to a fine, uniform powder using a clean mortar and pestle.

    • Pack the sample into a capillary tube to a height of 2-3 mm, ensuring consistent and firm packing by tapping the tube on a hard surface.[1]

  • Melting Point Measurement:

    • Set the starting temperature of the apparatus to approximately 5 °C below the expected melting point.

    • Set the heating rate to 1 °C/min.[10]

    • Insert the capillary tube into the apparatus.

    • Record the temperature at the onset of melting (T_onset), where the first drop of liquid is observed.

    • Record the temperature at the clear point (T_clear), where the last solid crystal melts.

    • Repeat the measurement at least five times with freshly prepared capillaries for a statistical evaluation of the repeatability (Type A uncertainty).

Part 3: Quantifying the Uncertainty: A Step-by-Step Budget

Following the GUM methodology, we will now construct an uncertainty budget. This involves identifying each uncertainty component, quantifying it as a standard uncertainty, and then combining them to obtain an overall uncertainty for the measurement.

The measurement model for the corrected melting point (MP_corrected) is:

MP_corrected = MP_observed + C_cal

Where:

  • MP_observed is the average of the repeated melting point measurements.

  • C_cal is the correction from the calibration.

Hypothetical Experimental Data for this compound:

MeasurementT_clear (°C)
163.2
263.4
363.1
463.5
563.3
Average 63.30
Std. Dev. 0.158

Uncertainty Budget Table:

Uncertainty Source Value (xi) Probability Distribution Divisor Standard Uncertainty u(xi) (°C) Type
Repeatability (T_clear) 63.30 °CNormal√50.071A
Calibration Certificate 0.0 °CNormal (k=2)20.100B
Digital Resolution 0.1 °CRectangular√30.029B
Heating Rate Effect 0.0 °CRectangular√30.058B
Operator Visual Acuity 0.0 °CTriangular√60.041B
Calculation of Standard Uncertainties (u(xi))
  • Repeatability (Type A): This is determined from the statistical analysis of the repeated measurements.

    • The standard uncertainty is the standard deviation of the mean: u(repeatability) = s / √n = 0.158 / √5 = 0.071 °C.

  • Calibration Certificate (Type B): The uncertainty of the certified reference material is taken from its certificate. Let's assume the certificate states an expanded uncertainty of ±0.20 °C with a coverage factor (k) of 2.

    • The standard uncertainty is: u(cal) = 0.20 °C / 2 = 0.100 °C.[14]

  • Digital Resolution (Type B): For a digital display with a resolution of 0.1 °C, the uncertainty is treated as a rectangular distribution with a half-width of 0.05 °C.

    • The standard uncertainty is: u(res) = 0.05 °C / √3 = 0.029 °C.[15]

  • Heating Rate Effect (Type B): Based on experience and literature, it's estimated that minor fluctuations in the 1 °C/min heating rate could introduce a potential error of ±0.1 °C. Assuming a rectangular distribution:

    • The standard uncertainty is: u(rate) = 0.1 °C / √3 = 0.058 °C.

  • Operator Visual Acuity (Type B): The subjective determination of the clear point by a trained operator is estimated to have a maximum error of ±0.1 °C. A triangular distribution is assumed as values closer to the center are more likely.

    • The standard uncertainty is: u(op) = 0.1 °C / √6 = 0.041 °C.[14]

Calculating the Combined and Expanded Uncertainty

The combined standard uncertainty (u_c) is calculated by taking the square root of the sum of the squares of the individual standard uncertainties (the "root sum of squares" method).[5][13][16]

u_c = √[u(repeatability)² + u(cal)² + u(res)² + u(rate)² + u(op)²]

u_c = √[(0.071)² + (0.100)² + (0.029)² + (0.058)² + (0.041)²]

u_c = √[0.005041 + 0.01 + 0.000841 + 0.003364 + 0.001681]

u_c = √[0.020927] = 0.145 °C

The expanded uncertainty (U) provides a confidence interval and is calculated by multiplying the combined standard uncertainty by a coverage factor (k).[2][17] For a confidence level of approximately 95%, a coverage factor of k=2 is typically used.[2][18]

U = k * u_c = 2 * 0.145 °C = 0.29 °C

Thus, the final reported melting point for this compound is 63.30 °C ± 0.29 °C .

Part 4: Comparison and Interpretation of Results

Comparison of Experimental vs. Literature Values:

Parameter Value
Experimental Melting Point 63.30 °C
Expanded Uncertainty (k=2) ± 0.29 °C
Confidence Interval (95%) 63.01 °C to 63.59 °C
Literature Melting Point 62.5 - 64 °C[19]

The experimentally determined melting point range, with its calculated uncertainty, falls within the range of literature values for this compound. This provides confidence in the identity and purity of the sample, as well as the validity of the measurement procedure. The uncertainty budget clearly shows that the largest contributor to the overall uncertainty is the calibration of the instrument. This indicates that to improve the measurement, sourcing reference materials with lower certified uncertainty would be the most effective strategy.

Workflow for Uncertainty Estimation

The entire process of estimating the uncertainty in a melting point determination can be visualized as a systematic workflow.

digraph "Uncertainty_Estimation_Workflow" { graph [fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

A [label="Define Measurand\n(Melting Point of this compound)"]; B [label="Identify Uncertainty Sources\n(Ishikawa Diagram)"]; C [label="Quantify Uncertainty Components"]; D [label="Type A Evaluation\n(Statistical Analysis of\nRepeated Measurements)"]; E [label="Type B Evaluation\n(Calibration Certs, Specs,\nExpert Judgment)"]; F [label="Calculate Standard Uncertainties\n(u(xi))"]; G [label="Calculate Combined\nStandard Uncertainty (uc)"]; H [label="Calculate Expanded\nUncertainty (U = k * uc)"]; I [label="Report Final Result\n(MP ± U)"];

A -> B; B -> C; C -> D; C -> E; D -> F; E -> F; F -> G; G -> H; H -> I; }

Caption: Workflow for Melting Point Uncertainty Estimation.

Conclusion

This guide has demonstrated a comprehensive approach to estimating the uncertainty in the melting point determination of this compound. By systematically identifying all potential sources of error, implementing a robust experimental protocol, and performing a detailed uncertainty budget calculation, we can report a melting point not as a single value, but as a range within which the true value is believed to lie with a high level of confidence. This rigorous practice is essential for ensuring the quality, reliability, and defensibility of analytical data in research, development, and quality control environments. The principles and methodologies outlined here provide a framework that can be adapted for the uncertainty estimation of melting point determinations for a wide range of organic compounds.

References

  • UNIDO. (n.d.). Guidelines on Evaluation and Expression of Measurment uncertainty.pdf. UNIDO Knowledge Hub. [Link]
  • Brennan, J. (2022, March 24).
  • Stanford Research Systems. (n.d.). Melting Point Determination.
  • Sisu@UT. (n.d.). Estimation of measurement uncertainty in chemical analysis. [Link]
  • Eurachem. (2022, April 5). Quantifying Uncertainty in Analytical Measurement. [Link]
  • NIST. (n.d.). Combining uncertainty components. [Link]
  • NIST. (n.d.). Expanded uncertainty and coverage factors. [Link]
  • Advanced Energy. (2019, June 3). Concerning Digital Thermometer Accuracy. [Link]
  • Academics. (n.d.). Uncertainties I - An Introduction to Error Analysis. [Link]
  • Scribd. (n.d.).
  • Eurachem. (n.d.). Quantifying Uncertainty in Analytical Measurement. [Link]
  • IUPAC Compendium of Chemical Terminology. (n.d.). cause-and-effect diagram (08062). [Link]
  • ResearchGate. (n.d.). Cause and effect diagram with the expression of uncertainty. [Link]
  • ResearchGate. (n.d.). (PDF) EURACHEM / CITAC Guide - Measurement uncertainty arising from sampling. A guide to methods and approaches. [Link]
  • NIST. (n.d.). Evaluating uncertainty components: Type B. [Link]
  • ResearchGate. (n.d.). Implementing measurement uncertainty for analytical chemistry: the Eurachem Guide for measurement uncertainty | Request PDF. [Link]
  • ResearchGate. (n.d.). General Ishikawa diagram presenting the uncertainty sources of the.... [Link]
  • Sisu@UT. (n.d.). 4.2. Calculating the combined standard uncertainty. [Link]
  • Stanford Research Systems. (n.d.).
  • Eurachem. (n.d.).
  • Wikipedia. (n.d.). Ishikawa diagram. [Link]
  • afrimets. (n.d.). Guide to the Expression of Uncertainty in Measurement (GUM)- An Overview. [Link]
  • Tiers, G. V. D. (n.d.). "Melting Points Are Uncorrected"-True or False?. [Link]
  • EPA. (n.d.). MARLAP Manual Volume III: Chapter 19, Measurement Uncertainty. [Link]
  • Bentham Open Archives. (n.d.). A Practical Guide to the Calculation of Uncertainty of Measurement. [Link]
  • BIPM. (n.d.). Methodologies for the estimation of uncertainties and the correction of fixed-point temperatures attributable to the influence of chemical impurities. [Link]
  • Mettler Toledo. (n.d.).
  • ISOBudgets. (2015, December 28).
  • Chemistry LibreTexts. (2022, August 28). 2.1: Melting Point Analysis. [Link]
  • ISOBudgets. (2014, September 5). Combining Measurement Uncertainty Using the GUM Method. [Link]
  • ISOBudgets. (2017, October 9).
  • ISOBudgets. (2019, October 21).
  • Consult GLP. (n.d.). Calculation techniques in combining uncertainties u(y)2 = ∑c 2u(xi)2 [1]. [Link]
  • ENFSI. (n.d.).
  • (n.d.). Experiment 1 - Melting Points. [Link]
  • (n.d.).
  • TU Graz. (n.d.). Characterizing the measurement uncertainty of a high-temperature heat flux differential scanning calorimeter. [Link]
  • Wikipedia. (n.d.). 3,5-Dinitrobenzoic acid. [Link]
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  • (n.d.). SOP 29 Assignment of Uncertainty. [Link]

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Safety Operating Guide

A Researcher's Guide to the Proper Disposal of Butyl 3,5-Dinitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I understand that excellence in the lab goes beyond discovery; it encompasses a rigorous commitment to safety and environmental stewardship. Handling and disposing of specialized reagents like Butyl 3,5-Dinitrobenzoate requires a clear, technically grounded procedure. This guide provides an in-depth operational plan, moving beyond simplistic instructions to explain the causality behind each step, ensuring a safe and compliant workflow for you and your team.

The core principle for the disposal of this compound is that it must be managed as hazardous waste. Due to its chemical nature as a nitroaromatic compound, it cannot be disposed of down the drain or in regular trash.[1][2][3] The only appropriate final destination is a licensed hazardous waste disposal facility.[4] This guide outlines the precise, step-by-step procedures to ensure this process is handled safely and in accordance with regulatory standards.

Hazard Profile & Essential Precautions

Understanding the "why" begins with the hazard profile. This compound, like its parent compound 3,5-dinitrobenzoic acid and similar esters, is classified as a hazardous substance.[4] The primary risks are associated with its toxicity.

Hazard ClassificationDescriptionSource
Acute Oral Toxicity Harmful if swallowed.
Physical State Solid powder or crystalline material.[5]
Primary Exposure Routes Ingestion, inhalation of dust, skin and eye contact.[4][6]
Environmental Hazard Nitroaromatic compounds can be environmental pollutants and may be toxic to aquatic life.[4][7][4][7]

Immediate Safety Protocols: Before handling this compound for any purpose, including disposal, the following Personal Protective Equipment (PPE) is mandatory:

  • Eye Protection: Chemical safety goggles are required. If there is a significant risk of dust generation, a face shield should also be used.[6]

  • Hand Protection: Wear nitrile or other chemically resistant gloves. Always inspect gloves before use and use proper removal technique to avoid skin contact.[6]

  • Body Protection: A lab coat is required. For handling larger quantities, a chemical-resistant apron may be advisable.[6]

  • Respiratory Protection: All handling of the solid material that could generate dust must be performed in a certified chemical fume hood to prevent inhalation.

Waste Disposal Decision Workflow

The proper disposal pathway depends on the nature and quantity of the waste. The following workflow provides a clear decision-making process for segregating and preparing this compound waste for final disposal.

G cluster_start Waste Generation cluster_characterization Waste Characterization cluster_containers Containment & Labeling cluster_disposal Final Disposal Pathway start This compound Waste Generated decision1 Is the waste neat/uncontaminated solid or a stock solution? start->decision1 decision2 Is the waste mixed with other hazardous materials? decision1->decision2 No (Dilute/Experimental Waste) container1 Use original container or a compatible, labeled container for SOLID waste. decision1->container1 Yes decision2->container1 Solid Mixture container2 Use a compatible, labeled container for LIQUID waste. (e.g., non-halogenated solvent waste) decision2->container2 Liquid Mixture labeling Affix a Hazardous Waste Label. List all constituents by full chemical name and estimate percentages. container1->labeling container2->labeling saa Store in designated Satellite Accumulation Area (SAA). labeling->saa pickup Arrange for pickup by your institution's Environmental Health & Safety (EHS) department. saa->pickup

Caption: Decision workflow for proper segregation and disposal of this compound waste.

Step-by-Step Disposal Protocols

The following protocols provide detailed methodologies for preparing different forms of this compound waste.

This protocol applies to the original product container holding the pure, solid chemical.

  • Do Not Alter: Leave the chemical in its original container. This is the safest and most clearly identified containment.

  • Ensure Integrity: Check that the container's cap is tightly sealed and the container itself is clean and free from external contamination.

  • Label as Waste: Affix your institution's hazardous waste tag directly to the container. Fill out all required information, including the full chemical name ("this compound") and the quantity.

  • Segregate and Store: Place the container in your lab's designated Satellite Accumulation Area (SAA).[1] Ensure it is stored with compatible materials, away from strong bases or oxidizing agents.[1]

  • Arrange Pickup: Contact your institution's Environmental Health & Safety (EHS) office to schedule a hazardous waste pickup. Do not transport hazardous waste yourself.[3]

This protocol applies to this compound that has been spilled and collected, or reaction mixtures that are solid.

  • Containment: Carefully sweep or scoop the solid material into a wide-mouthed, sealable container made of a compatible material (e.g., glass or polyethylene). Avoid generating dust during this process. All cleanup materials (e.g., contaminated paper towels, weigh boats) should be placed in this same container.

  • Labeling: Securely close the container and affix a hazardous waste tag.

    • Crucially, you must list all components of the waste. For example: "Waste this compound (~80%), Silica Gel (~20%)". Do not use abbreviations or chemical formulas.[2]

  • Storage and Pickup: Place the sealed container in the SAA and arrange for EHS pickup as described in Protocol 1.

This protocol applies to solutions containing this compound, such as from chromatographic fractions or reaction workups.

  • Characterize the Solvent: The primary determinant for segregation is the solvent.

    • Non-Halogenated Solvents (e.g., hexane, ethyl acetate, methanol): Collect in the designated "Non-Halogenated Organic Waste" container.

    • Halogenated Solvents (e.g., dichloromethane, chloroform): Collect in the designated "Halogenated Organic Waste" container.

    • Aqueous Waste: Do not pour aqueous solutions containing this compound down the drain. [2][3] Collect them in a dedicated aqueous hazardous waste container.

  • Log Constituents: Each time you add waste to the container, update the hazardous waste label with the chemical name "this compound" and the estimated volume added.[2]

  • Container Management: Keep the waste container securely capped at all times, except when adding waste.[1] Do not fill containers beyond 90% capacity to allow for expansion.[8]

  • Storage and Pickup: Once the container is full, move it to the SAA and arrange for EHS pickup.

A Note on In-Lab Treatment: While esters can theoretically be hydrolyzed (saponified) with a strong base, and nitroaromatic compounds can be chemically reduced or biodegraded, these methods are not recommended for routine laboratory disposal.[9][10] Such procedures can be hazardous, may produce equally problematic byproducts, and require careful validation to ensure complete reaction. Without a specific, validated, and safety-approved protocol, do not attempt to chemically treat this waste in the lab. The established, compliant method is disposal via your institution's hazardous waste program.

By adhering to this structured approach, you ensure that the disposal of this compound is handled with the scientific rigor it demands, protecting yourself, your colleagues, and the environment.

References

  • Safe Disposal of Halogenated Nitroaromatic Compounds: A General Guide. Benchchem.
  • SAFETY DATA SHEET - Methyl 3,5-dinitrobenzo
  • tert-Butyl 3,5-dinitrobenzoate - Safety D
  • SAFETY DATA SHEET - Benzoic acid, 3,5-dinitro-. Fisher Scientific.
  • SAFETY DATA SHEET - Ethyl 3,5-dinitrobenzo
  • SAFETY DATA SHEET - butyl benzo
  • butyl 3,5-dinitrobenzo
  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
  • Chemical waste | Hazardous Waste Management. McGill University.
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Navigating the Safe Handling of Butyl 3,5-Dinitrobenzoate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our work necessitates the handling of a diverse array of chemical compounds. Among these is Butyl 3,5-dinitrobenzoate, a nitroaromatic ester with significant applications in organic synthesis.[1] While its utility is clear, the presence of two nitro groups warrants a meticulous and informed approach to its handling to ensure the safety of all laboratory personnel and the integrity of our research. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, grounded in established safety principles and field-proven insights.

Immediate Safety and Hazard Assessment

Before any manipulation of this compound, a thorough understanding of its potential hazards is paramount. While a specific, comprehensive toxicological profile for this exact compound is not extensively detailed in publicly available literature, the known hazards of structurally related nitroaromatic compounds and benzoates provide a strong basis for a cautious approach. The primary concerns revolve around its potential for irritation, sensitization, and the inherent energetic properties of dinitro-aromatic compounds.

Core Hazard Profile:

Hazard TypeDescriptionMitigation Strategy
Skin and Eye Irritation Similar to other dinitrobenzoic acids and esters, contact can cause irritation.[2][3]Wear appropriate gloves, lab coat, and chemical splash goggles.[4][5]
Inhalation Inhalation of dusts may cause respiratory tract irritation.[2]Handle in a well-ventilated area, preferably within a certified chemical fume hood.[6]
Ingestion Harmful if swallowed.[7]Do not eat, drink, or smoke in laboratory areas. Wash hands thoroughly after handling.[3][7]
Potential for Rapid Decomposition Nitroaromatic compounds are known to be energetic and may decompose rapidly upon heating.Avoid strong heating. Store away from heat sources and incompatible materials.[4]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable when handling this compound. The following recommendations are based on a conservative assessment of the risks, ensuring a high margin of safety.

Hand Protection

Given the potential for skin irritation and absorption, robust chemical-resistant gloves are required.

  • Primary Recommendation: Nitrile rubber gloves are a suitable choice for incidental contact.[5]

  • For Extended Contact or Immersion: Consider heavier-duty gloves such as butyl rubber or Viton™. Always consult the glove manufacturer's compatibility chart for specific breakthrough times.

  • Glove Usage Protocol:

    • Inspect gloves for any signs of degradation or perforation before each use.

    • Use proper glove removal technique to avoid contaminating your skin.

    • Dispose of contaminated gloves as hazardous waste.[3]

    • Wash hands thoroughly with soap and water after removing gloves.

Eye and Face Protection

To prevent contact with dust particles or splashes, appropriate eye and face protection is mandatory.

  • Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields.[4]

  • Recommended for Splash Hazard: Chemical splash goggles provide a more complete seal around the eyes.

  • High-Risk Operations: When there is a significant potential for splashing or aerosol generation, a face shield should be worn in conjunction with safety glasses or goggles.[4]

Body Protection

A flame-resistant lab coat should be worn to protect against splashes and to prevent the contamination of personal clothing.[4] Long pants and closed-toe shoes are also required in the laboratory.

Respiratory Protection

Under normal laboratory conditions with proper engineering controls (i.e., a chemical fume hood), respiratory protection is not typically required.[5][8] However, in situations where dust generation is unavoidable and engineering controls are insufficient, a NIOSH-approved respirator may be necessary. For guidance on respirator selection, consult the NIOSH Pocket Guide to Chemical Hazards.[9][10]

Operational Plan: Step-by-Step Handling Protocol

A systematic approach to handling this compound will minimize exposure and ensure a safe working environment.

Preparation and Pre-Handling Checklist
  • Designated Area: All handling of this compound should occur in a designated area within a certified chemical fume hood.

  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.

  • Spill Kit: Have a chemical spill kit appropriate for solid reagents readily available.

  • Review SDS: Before beginning work, review the Safety Data Sheet (SDS) for this compound and any other reagents being used. While a specific SDS for the butyl ester may be sparse, reviewing the SDS for 3,5-Dinitrobenzoic acid and similar esters is a prudent measure.[2][7]

Handling Procedure
  • Don PPE: Put on all required personal protective equipment as outlined above.

  • Weighing: If weighing the solid, do so in the chemical fume hood on a tared weigh boat. Use care to avoid generating dust.

  • Dissolving: When preparing solutions, add the solid this compound slowly to the solvent to avoid splashing.

  • Reactions: If using in a chemical reaction, be mindful of potential incompatibilities. This compound may be incompatible with strong oxidizing agents, strong bases, and reducing agents.

  • Post-Handling: After use, securely close the container.

Disposal Plan: Managing Waste Streams

Proper segregation and disposal of chemical waste are critical to laboratory safety and environmental responsibility.

Waste Segregation
  • Solid Waste: All disposable materials contaminated with this compound, including gloves, weigh boats, and paper towels, should be placed in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Unused solutions or reaction mixtures containing this compound should be collected in a designated, labeled hazardous waste container. Do not mix with incompatible waste streams.

Disposal Protocol
  • Labeling: Ensure all waste containers are accurately and clearly labeled with their contents.

  • Storage: Store waste containers in a designated satellite accumulation area away from general laboratory traffic.

  • Pickup: Arrange for the disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) department in accordance with local, state, and federal regulations.[11]

Emergency Procedures

In the event of an exposure or spill, immediate and correct action is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[2][6]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[2]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[6]

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6][7]

  • Spill: For a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. For a large spill, evacuate the area and contact your institution's EHS department.

Visualizing the Workflow

To provide a clear, at-a-glance understanding of the handling process, the following workflow diagram illustrates the key decision points and safety measures.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Review SDS Review SDS Don PPE Don PPE Review SDS->Don PPE Prepare Fume Hood Prepare Fume Hood Don PPE->Prepare Fume Hood Weighing Weighing Prepare Fume Hood->Weighing Dissolving Dissolving Weighing->Dissolving Reaction Reaction Dissolving->Reaction Decontaminate Workspace Decontaminate Workspace Reaction->Decontaminate Workspace Segregate Waste Segregate Waste Decontaminate Workspace->Segregate Waste Dispose of Waste Dispose of Waste Segregate Waste->Dispose of Waste

Caption: Workflow for Safe Handling of this compound.

By adhering to these guidelines, researchers can confidently and safely utilize this compound in their work, contributing to the advancement of science while maintaining the highest standards of laboratory safety.

References

  • NIOSH Pocket Guide to Chemical Hazards. DINITROTOLUENE (DNT). [Link]
  • LookChem.
  • Fisher Scientific.
  • University of California, Berkeley. Potentially Explosive Compounds (PECs). [Link]
  • Fisher Scientific.
  • Cheméo.
  • Centers for Disease Control and Prevention. NIOSH Pocket Guide to Chemical Hazards. [Link]
  • Centers for Disease Control and Prevention. NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. [Link]
  • Centers for Disease Control and Prevention. NIOSH Pocket Guide to Chemical Hazards - Index of Chemical Names : B. [Link]
  • Teamsters Safety and Health Department. NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. [Link]
  • Chemsrc.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.